molecular formula C10H15N4O14P3 B092356 Inosine triphosphate CAS No. 132-06-9

Inosine triphosphate

Cat. No.: B092356
CAS No.: 132-06-9
M. Wt: 508.17 g/mol
InChI Key: HAEJPQIATWHALX-KQYNXXCUSA-N
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Description

Inosine triphosphate (ITP) is a crucial purine nucleoside triphosphate that serves as a key intermediate in cellular nucleotide metabolic pathways . It is formed through the deamination of adenosine triphosphate (ATP) or via the phosphorylation of inosine monophosphate (IMP) . ITP's primary research value lies in its role as a natural substrate for the enzyme this compound pyrophosphatase (ITPase), which hydrolyzes it to IMP to prevent its incorporation into DNA and RNA . This cleansing function is vital for maintaining genome stability, as accumulation of ITP and its subsequent incorporation into nucleic acids can lead to DNA damage, increased mutagenesis, and apoptosis . Researchers utilize ITP to study the mechanisms of nucleotide pool sanitization and its impact on genetic integrity . Investigations often focus on the consequences of ITPase deficiency, which is linked to adverse drug reactions to thiopurine therapies like azathioprine and to the accumulation of "rogue nucleotides" that can cause cellular toxicity . Furthermore, ITPA gene polymorphisms, particularly the prevalent Pro32Thr variant, are a significant area of study due to their clinical relevance in predicting patient responses to certain drug treatments . This product is provided for research purposes to facilitate studies in biochemistry, molecular biology, and pharmacology. It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
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InChI

InChI=1S/C10H15N4O14P3/c15-6-4(1-25-30(21,22)28-31(23,24)27-29(18,19)20)26-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,23,24)(H,11,12,17)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HAEJPQIATWHALX-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
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Molecular Formula

C10H15N4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8074499
Record name Inosine triphosphate
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Molecular Weight

508.17 g/mol
Source PubChem
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Physical Description

Solid
Record name Inosine triphosphate
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Solubility

903.5 mg/mL
Record name Inosine triphosphate
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CAS No.

132-06-9
Record name ITP
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Record name Inosine triphosphate
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Record name Inosine 5'-(tetrahydrogen triphosphate)
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Record name INOSINE TRIPHOSPHATE
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Record name Inosine triphosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Guardian of the Nucleotide Pool: An In-depth Technical Guide to the Role of Inosine Triphosphate in Cellular Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine (B1671953) triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that plays a critical, albeit often overlooked, role in maintaining cellular homeostasis and genomic integrity. Arising from the deamination of adenosine (B11128) triphosphate (ATP) or the phosphorylation of inosine monophosphate (IMP), ITP can be erroneously incorporated into nucleic acids, leading to mutagenesis and cellular dysfunction. The primary defense against the accumulation of ITP and other non-canonical purines is the enzyme inosine triphosphate pyrophosphatase (ITPA). This technical guide provides a comprehensive overview of the metabolic pathways governing ITP synthesis and degradation, the enzymatic activity and substrate specificity of ITPA, and the profound physiological and pathological consequences of ITP accumulation due to ITPA deficiency. Detailed experimental protocols for the study of ITP metabolism are provided, along with quantitative data and visual representations of key cellular pathways, to serve as a valuable resource for researchers in cellular metabolism, genetics, and drug development.

Introduction

The fidelity of DNA replication and RNA transcription is paramount for cellular function and survival. This fidelity is maintained not only by the accuracy of polymerases but also by a stringent quality control of the nucleotide pool. Non-canonical nucleotides, which can arise from endogenous metabolic processes or exogenous sources, pose a significant threat to genomic and transcriptomic integrity.[1] Among these is this compound (ITP), a structural analog of guanosine (B1672433) triphosphate (GTP).

This whitepaper will delve into the multifaceted role of ITP in cellular metabolism. We will explore its synthesis and the crucial "house-cleaning" function of the enzyme ITPA, which hydrolyzes ITP to prevent its harmful accumulation.[2] Furthermore, we will examine the clinical implications of ITPA deficiency, a condition that underscores the importance of this metabolic checkpoint. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of ITP metabolism and its significance in health and disease.

The Metabolic Crossroads of this compound

ITP exists at a critical juncture in purine metabolism. Its cellular concentration is tightly regulated through a delicate balance of synthesis and degradation.

Synthesis of this compound

There are two primary pathways for the formation of ITP within the cell:

  • Deamination of Adenosine Triphosphate (ATP): Spontaneous or enzyme-catalyzed deamination of the adenine (B156593) base in ATP results in the formation of ITP.[3][4] This process can be exacerbated by oxidative stress.[5]

  • Phosphorylation of Inosine Monophosphate (IMP): IMP is a central intermediate in the de novo synthesis of purine nucleotides.[6] It can be sequentially phosphorylated to inosine diphosphate (B83284) (IDP) and then to ITP by nucleotide kinases.[7]

ITP_Synthesis ATP ATP ITP ITP ATP->ITP Deamination IMP IMP IDP IDP IMP->IDP Phosphorylation IDP->ITP Phosphorylation

Figure 1: Synthesis pathways of this compound (ITP).
Degradation by this compound Pyrophosphatase (ITPA)

The primary mechanism for ITP removal is its hydrolysis by this compound pyrophosphatase (ITPA), an enzyme encoded by the ITPA gene.[8][9] ITPA catalyzes the conversion of ITP back to IMP, releasing pyrophosphate (PPi) in the process.[7] This "futile cycle" of ITP synthesis and degradation is essential for maintaining low cellular levels of ITP.[7]

ITPA is a highly specific enzyme, demonstrating a strong preference for ITP and its deoxy-counterpart (dITP).[7] It also exhibits activity towards other non-canonical purine nucleotides, such as xanthosine (B1684192) triphosphate (XTP).[2]

ITP_Degradation ITP ITP IMP IMP ITP->IMP Hydrolysis (+ PPi) ITPA ITPA ITPA->ITP

Figure 2: Degradation of ITP by ITPA.

Quantitative Analysis of ITPA Function

The efficiency and specificity of ITPA are critical for its role in cellular defense. This section presents quantitative data on ITPA's enzymatic activity and the consequences of its deficiency.

Enzyme Kinetics of Human ITPA

The kinetic parameters of ITPA highlight its high affinity and catalytic efficiency for ITP compared to canonical nucleotides.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
ITP23 ± 214 ± 0.46.1 x 10⁵[8],[10]
GTP250 ± 600.05 ± 0.0032.0 x 10²[8],[10]
ATP440 ± 1000.003 ± 0.00036.8[8],[10]
6-Thio-ITP25.5 ± 4.51.1 ± 0.14.3 x 10⁴[11]

Table 1: Michaelis-Menten kinetic parameters of wild-type human ITPA. The data demonstrate a significantly higher catalytic efficiency of ITPA for its primary substrate, ITP, as compared to GTP and ATP.[8][10] The enzyme also processes the thiopurine metabolite 6-Thio-ITP.[11]

Consequences of ITPA Deficiency

Genetic polymorphisms in the ITPA gene can lead to reduced or complete loss of enzyme activity.[12] This deficiency results in the accumulation of ITP, particularly in erythrocytes.[1]

ConditionCell/Tissue TypeITP ConcentrationReference
NormalErythrocytesNot detected[13]
ITPA DeficiencyErythrocytes88 - 533 µmol/L[13]
ITPA Knockout MouseErythrocytesUp to 10-25% of ATP pool[14]
ITPA Knockout Mouse EmbryoHeart1 inosine per 385 bases in RNA[15]
Neural stem cell-specific Itpa-cKO miceCerebral Cortex RNA~20-fold increase in inosine/guanosine ratio[16]

Table 2: Accumulation of ITP and inosine in ITPA-deficient states. The absence of functional ITPA leads to a dramatic increase in intracellular ITP levels and subsequent incorporation of inosine into RNA.[13][14][15][16]

Pathophysiological Role of this compound

The accumulation of ITP is not benign. Its incorporation into DNA and RNA can have severe pathological consequences.

Genotoxicity and Mutagenesis

dITP can be mistakenly used by DNA polymerases during replication, leading to the incorporation of hypoxanthine (B114508) into the DNA strand.[15] Hypoxanthine can mispair with cytosine, resulting in A:T to G:C transition mutations upon subsequent rounds of replication.[7] The cellular repair mechanisms that attempt to correct these errors can lead to DNA strand breaks and chromosomal abnormalities.[15]

DNA_Damage cluster_0 ITPA Deficiency cluster_1 DNA Replication cluster_2 Cellular Consequences dITP dITP accumulation Incorp Incorporation of hypoxanthine into DNA dITP->Incorp Mismatch Mispairing with Cytosine Incorp->Mismatch Damage DNA Damage & Strand Breaks Incorp->Damage Mutation A:T to G:C Transition Mutation Mismatch->Mutation Instability Genomic Instability Damage->Instability

Figure 3: Logical workflow of ITP-induced DNA damage and mutagenesis.
Transcriptomic and Translational Disruption

The incorporation of ITP into RNA during transcription results in transcripts containing inosine. Since inosine is read as guanosine by the translational machinery, this can lead to the synthesis of proteins with altered amino acid sequences.[9] Furthermore, the presence of inosine in RNA can affect RNA stability, splicing, and secondary structure.[13]

Clinical Manifestations of ITPA Deficiency

While partial ITPA deficiency is often asymptomatic, complete loss of function is associated with severe infantile encephalopathy, characterized by seizures, developmental delay, and microcephaly.[16] In some cases, it can also lead to a fatal infantile dilated cardiomyopathy.[17] The severity of the phenotype is thought to correlate with the level of inosine accumulation in the RNA of affected tissues.[15]

Experimental Protocols

This section provides an overview of key experimental methodologies for the investigation of ITP and ITPA.

Measurement of ITPA Enzyme Activity

A robust method for quantifying ITPA activity is crucial for both basic research and clinical diagnostics. A common and reliable method involves High-Performance Liquid Chromatography (HPLC).

Protocol: ITPA Activity Assay by HPLC [3][18]

  • Erythrocyte Lysis:

    • Resuspend a 200 µL aliquot of erythrocytes in 5 volumes of ice-cold distilled water.

    • Centrifuge at 13,000 x g for 10 minutes to pellet cell debris.

  • Enzyme Reaction:

    • Pre-incubate 25 µL of the supernatant with a mixture of 170 µL of DTT-MgCl₂-Tris buffer for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of a 40 mmol/L ITP solution. The final reaction mixture should contain approximately 1.95 mmol/L ITP.

    • Incubate for 15 minutes at 37°C.

  • Reaction Termination:

    • Stop the reaction by adding 20 µL of 4 mol/L perchloric acid and incubate on ice for 10 minutes.

    • Neutralize with 30 µL of saturated dipotassium (B57713) hydrogen phosphate (B84403) solution.

  • HPLC Analysis:

    • Centrifuge the terminated reaction mixture and inject the supernatant into an HPLC system equipped with a C18 column.

    • Separate the nucleotides using a phosphate buffer gradient.

    • Quantify the amount of inosine monophosphate (IMP) produced by measuring absorbance at 262 nm.

    • Calculate ITPA activity, typically expressed as µmol of IMP formed per gram of hemoglobin per hour.

ITPA_Activity_Workflow Start Erythrocyte Sample Lysis Lysis Start->Lysis Reaction Enzymatic Reaction with ITP Lysis->Reaction Termination Reaction Termination Reaction->Termination HPLC HPLC Separation and Quantification of IMP Termination->HPLC Result Calculate ITPA Activity HPLC->Result

Figure 4: Experimental workflow for measuring ITPA activity by HPLC.
Quantification of Cellular Nucleotide Pools

Accurate measurement of intracellular nucleotide concentrations, including ITP, is essential for understanding the metabolic consequences of ITPA deficiency. This is typically achieved using HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).

Protocol: Nucleotide Pool Analysis by HPLC-MS/MS [2][19]

  • Cell Extraction:

    • Rapidly quench metabolic activity and extract nucleotides from cell or tissue samples using a cold acidic solution (e.g., methanol/water mixture).

    • Centrifuge to remove precipitated proteins and cellular debris.

  • HPLC Separation:

    • Inject the supernatant into an HPLC system. For polar analytes like nucleotides, hydrophilic interaction liquid chromatography (HILIC) is often employed.

  • Mass Spectrometry Detection:

    • Couple the HPLC eluent to a tandem mass spectrometer operating in negative ion mode.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify each nucleotide based on its unique parent and fragment ion masses.

  • Data Analysis:

    • Generate standard curves for each nucleotide to accurately quantify their concentrations in the biological samples.

Detection of Inosine in RNA

Several methods are available to detect and quantify inosine incorporated into RNA.

Protocol: Inosine Quantification in RNA by HPLC-MS/MS [16]

  • RNA Extraction and Digestion:

    • Extract total RNA from the cells or tissues of interest.

    • Hydrolyze the RNA to individual nucleosides using nucleases and dephosphorylate them.

  • HPLC-MS/MS Analysis:

    • Separate the resulting nucleosides using reverse-phase HPLC.

    • Quantify the amount of inosine relative to other nucleosides (e.g., guanosine) using mass spectrometry.

Conclusion and Future Directions

This compound, while present at low levels in healthy cells, represents a significant metabolic challenge that can lead to severe cellular dysfunction when its regulation is compromised. The enzyme ITPA stands as a crucial sentinel, diligently sanitizing the nucleotide pool to prevent the deleterious consequences of ITP accumulation. The study of ITP metabolism and ITPA function has provided valuable insights into the fundamental mechanisms of genome and transcriptome maintenance.

For drug development professionals, understanding the role of ITPA is particularly relevant in the context of therapies involving purine analogs, such as thiopurines, where ITPA polymorphisms can influence drug toxicity and efficacy.[11] Future research should focus on elucidating the precise molecular mechanisms by which ITP accumulation leads to the specific pathologies observed in ITPA deficiency, particularly the severe neurological and cardiac phenotypes. Furthermore, a deeper understanding of the regulation of ITPA expression and activity could open new avenues for therapeutic intervention in diseases associated with nucleotide pool imbalances. The continued development of sensitive analytical techniques will be paramount in advancing our knowledge of this critical area of cellular metabolism.

References

Inosine Triphosphate: A Non-Canonical Nucleotide in Cellular Stress and Metabolic Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biochemistry, the purine (B94841) nucleotides adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are cornerstone molecules, serving as energy currency and essential components of signaling cascades. Beyond these canonical players, a host of non-canonical nucleotides exist, often viewed as byproducts of metabolic processes. Among these is inosine (B1671953) triphosphate (ITP), a structural analog of ATP and GTP.[1] Historically, ITP has been primarily characterized as a potentially mutagenic cellular contaminant that arises from the deamination of ATP.[1] Consequently, the cellular machinery has evolved a robust surveillance mechanism, centered on the enzyme inosine triphosphate pyrophosphatase (ITPA), to hydrolyze ITP and prevent its accumulation and incorporation into nucleic acids.[2][3]

However, emerging evidence suggests that the role of ITP may be more nuanced than simply a metabolic waste product. Under conditions of cellular stress or in the context of genetic deficiencies in the ITPA enzyme, ITP can accumulate to significant levels.[4][5] This accumulation triggers a cascade of downstream events, including the activation of stress responses and profound physiological consequences. This has led to a reframing of ITP, not as a classical signaling molecule with dedicated receptors and linear pathways, but as a potent indicator of metabolic imbalance and a modulator of cellular fate.

This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular processes. It details the metabolic pathways governing its synthesis and degradation, explores the "signaling" consequences of its accumulation, summarizes quantitative data, and provides detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of non-canonical nucleotide biology and its implications for human health and disease.[3]

ITP Metabolism: A Tightly Controlled Balance

The cellular concentration of ITP is maintained at a low level through a dynamic equilibrium between its spontaneous formation and its enzymatic degradation.

Synthesis of this compound

ITP is primarily formed through the deamination of adenosine triphosphate (ATP). This reaction can occur spontaneously or be catalyzed by enzymes such as adenosine deaminase. The deamination process replaces the amino group at the C6 position of the adenine (B156593) base with a hydroxyl group, yielding hypoxanthine.

Degradation by this compound Pyrophosphatase (ITPA)

The primary enzyme responsible for clearing ITP from the nucleotide pool is this compound pyrophosphatase (ITPA).[3] ITPA is a highly conserved enzyme that catalyzes the hydrolysis of ITP to inosine monophosphate (IMP) and pyrophosphate (PPi).[2] This reaction is crucial for preventing the incorporation of ITP into nascent DNA and RNA strands during replication and transcription, which can lead to mutations and genomic instability.[1] ITPA also acts on other non-canonical purine nucleotides, such as deoxythis compound (dITP) and xanthosine (B1684192) triphosphate (XTP).[6]

ITP_Metabolism ATP ATP (Adenosine Triphosphate) Deamination Spontaneous or Enzymatic Deamination ATP->Deamination ITP ITP (this compound) ITPA ITPA (this compound Pyrophosphatase) ITP->ITPA IMP IMP (Inosine Monophosphate) PPi PPi (Pyrophosphate) Deamination->ITP ITPA->IMP H₂O ITPA->PPi

Figure 1: Core metabolic pathway of this compound (ITP) synthesis and degradation.

The Consequences of ITP Accumulation: An Indirect Signaling Cascade

The most compelling evidence for ITP's role as a signaling molecule, albeit an indirect one, comes from studies of ITPA deficiency. In this state, ITP accumulates and triggers distinct cellular responses.

Incorporation into Nucleic Acids and Cellular Stress

When ITPA is absent or its activity is compromised, elevated cellular ITP concentrations lead to its utilization by polymerases during DNA replication and RNA transcription.[5] The incorporation of inosine into nucleic acids is a significant cellular stressor. Inosine has different base-pairing properties than adenosine and guanosine, which can disrupt the normal structure and function of DNA and RNA.[7]

Downstream Physiological Effects

The cellular stress induced by ITP accumulation manifests in various physiological and pathological conditions:

  • Immune Response in Plants: In Arabidopsis thaliana with loss-of-function mutations in the ITPA homolog, the accumulation of inosine diphosphate (B83284) (IDP) and ITP leads to an accumulation of salicylic (B10762653) acid, a key signaling molecule in plant immunity. This is accompanied by the upregulation of genes associated with immune responses and premature senescence.[4]

  • Neurological Dysfunction in Mice: Neural stem cell-specific knockout of the Itpa gene in mice results in the accumulation of ITP in the brain and its subsequent incorporation into RNA.[5] These mice exhibit severe neurological symptoms, including growth retardation, neural depolarization, and epileptic seizures, leading to early postnatal death.[5]

  • Human ITPA Deficiency: In humans, complete ITPA deficiency is a rare but severe genetic disorder characterized by encephalopathy, seizures, and often fatal infantile dilated cardiomyopathy.[3] Partial ITPA deficiency, caused by common polymorphisms in the ITPA gene, is generally benign but has been linked to altered responses to certain drugs, such as thiopurines.[3][6]

ITP_Stress_Signaling cluster_cause Cause cluster_metabolic_effect Metabolic Effect cluster_cellular_stress Cellular Stress cluster_downstream_effects Downstream Signaling & Pathophysiology ITPA_deficiency ITPA Deficiency ITP_accumulation ↑ this compound (ITP) ITPA_deficiency->ITP_accumulation RNA_incorporation ITP Incorporation into RNA/DNA ITP_accumulation->RNA_incorporation Stress_response Cellular Stress Response RNA_incorporation->Stress_response SA_accumulation Salicylic Acid Accumulation (Plants) Stress_response->SA_accumulation Neuro_dysfunction Neural Depolarization & Epilepsy (Mice) Stress_response->Neuro_dysfunction Disease Human Disease (Encephalopathy) Stress_response->Disease Experimental_Workflow_Pulldown cluster_prep Preparation cluster_binding Binding & Washing cluster_analysis Analysis Resin_Prep Prepare ITP-Affinity and Control Resins Incubation Incubate Lysate with Resins Resin_Prep->Incubation Lysate_Prep Prepare Native Cell Lysate Lysate_Prep->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Separation Elution->SDS_PAGE MS_ID Excise Bands & Identify by Mass Spectrometry SDS_PAGE->MS_ID

References

The Guardian of the Nucleotide Pool: An In-depth Guide to the Discovery and History of Inosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

An essential, yet often overlooked, player in cellular metabolism, inosine (B1671953) triphosphate (ITP) and its primary regulating enzyme, inosine triphosphate pyrophosphatase (ITPase), have a rich history of discovery that underscores their critical role in maintaining genomic stability and cellular health. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, function, and analysis of ITP, including detailed experimental protocols and signaling pathway diagrams.

A Historical Perspective: Unraveling the Existence and Function of ITP

The story of this compound is intrinsically linked to the discovery of the enzyme that governs its intracellular concentration: this compound pyrophosphatase (ITPase). The initial discovery of an ITP-hydrolyzing activity dates back to 1964, when Liakopoulou and Alivisatos identified an "ITPase" activity in human erythrocytes that was distinct from ATPase.[1] This seminal work laid the groundwork for future investigations into the significance of this enzymatic activity.

Subsequent research in the 1970s further characterized this enzyme. In 1970, Vanderheiden demonstrated that the enzyme from human erythrocytes releases pyrophosphate (PPi), correctly identifying it as an ITP pyrophosphatase.[1] A decade later, this ITP pyrophosphatase was purified 2,300-fold from human erythrocytes, allowing for a more detailed characterization of its kinetics and substrate specificity.[1] These early studies established that ITPase is highly specific for ITP and its deoxy counterpart (dITP), with minimal activity towards canonical nucleoside triphosphates like ATP and GTP.[1]

The turn of the century brought significant advancements with the cloning and functional expression of the human ITPA gene in 2001, localizing it to chromosome 20p.[1] This breakthrough enabled a deeper understanding of the genetic basis of ITPase deficiency and its clinical implications.

The Guardian Role of ITPase: Cleansing the Nucleotide Pool

ITP is an intermediate in the purine (B94841) metabolism pathway, arising from the deamination of adenosine (B11128) triphosphate (ATP).[2] While a normal part of cellular metabolism, the accumulation of ITP and other non-canonical purine nucleotides like xanthosine (B1684192) triphosphate (XTP) can be detrimental.[1][3] If incorporated into DNA or RNA, these non-canonical nucleotides can lead to mutations, genomic instability, and cellular dysfunction.[2]

This is where the crucial "house-cleaning" or "guardian" role of ITPase comes into play.[4][5] ITPase, encoded by the ITPA gene, sanitizes the cellular nucleotide pool by hydrolyzing ITP and dITP into inosine monophosphate (IMP) and pyrophosphate.[1][2] IMP can then be re-integrated into the purine synthesis pathway for the production of AMP and GMP.[1] This enzymatic activity effectively prevents the accumulation of potentially harmful non-canonical purines.

Quantitative Insights: ITP Levels and ITPase Kinetics

The intracellular concentration of ITP is normally kept at very low levels due to the efficient action of ITPase. However, in individuals with genetic polymorphisms in the ITPA gene leading to ITPase deficiency, ITP can accumulate to significant levels, particularly in erythrocytes.

ParameterCell/Tissue TypeConditionReported ValueReference
ITP Concentration Human ErythrocytesNormal ITPase ActivityNot typically detected[6]
Human ErythrocytesHomozygous ITPA Deficiency (c.94C>A)> 100 µM[1]
Peripheral Blood Mononuclear Cells (PBMCs)Normal1.5 pmol/10⁶ cells[1]
ATP Concentration Peripheral Blood Mononuclear Cells (PBMCs)Normal1,303 pmol/10⁶ cells[1]
GTP Concentration Peripheral Blood Mononuclear Cells (PBMCs)Normal264 pmol/10⁶ cells[1]

The kinetic properties of human erythrocyte ITPase have been characterized in several studies, providing insights into its efficiency in hydrolyzing ITP.

SubstrateKm (µM)Vmax (µmol/mg protein/h)Vmax/KmReference
Inosine-5'-triphosphate (ITP)10710689.9[6]
6-thio-inosine-5'-triphosphate2835121.8[6]
6-methylthio-inosine-5'-triphosphate9243350.4[6]

Signaling and Metabolic Pathways

The metabolism of this compound is integrated within the broader purine metabolic pathway. The following diagram illustrates the synthesis of ITP from ATP and its subsequent hydrolysis by ITPase.

Purine_Metabolism ATP ATP Deaminase Adenosine Deaminase ATP->Deaminase Deamination ITP This compound (ITP) ITPase ITPase (ITPA) ITP->ITPase Hydrolysis IMP Inosine Monophosphate (IMP) Purine_Synthesis De Novo Purine Synthesis IMP->Purine_Synthesis AMP AMP GMP GMP Deaminase->ITP ITPase->IMP Purine_Synthesis->AMP Purine_Synthesis->GMP Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Lysate Prepare Cell/Tissue Lysate Quantify Quantify Protein Concentration Lysate->Quantify Add_Sample Add Lysate to Microplate Wells Quantify->Add_Sample Prepare_Reagents Prepare Kit Reagents (Buffer, Substrate, Enzyme Mix) Add_Reagents Add Reaction Mix to Wells Prepare_Reagents->Add_Reagents Add_Sample->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Read_Plate Read Absorbance/Fluorescence Incubate->Read_Plate Calculate Calculate ITPase Activity Read_Plate->Calculate

References

An In-depth Technical Guide to the Inosine Triphosphate Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that arises from cellular purine metabolism.[1] While not a primary component of nucleic acids or a major energy currency like ATP and GTP, its presence and concentration are critical indicators of metabolic state and fidelity. The accumulation of ITP and its deoxy-form (dITP) can lead to incorporation into RNA and DNA, causing mutagenesis and cellular dysfunction.[1] Consequently, the biosynthesis and, crucially, the degradation of ITP are tightly controlled.

This technical guide provides a comprehensive overview of the core pathways leading to the formation of ITP, the regulatory mechanisms that control its intracellular levels, and the key enzymes involved. It is designed for researchers, scientists, and drug development professionals who require a detailed understanding of this metabolic junction for applications in oncology, immunology, and pharmacogenetics.

The Foundation: De Novo and Salvage Pathways to Inosine Monophosphate (IMP)

The direct precursor to the family of inosine phosphates is inosine monophosphate (IMP). The cellular pool of IMP is maintained by two fundamental pathways: de novo synthesis and purine salvage.

2.1 De Novo Purine Synthesis

The de novo pathway builds the purine ring structure from basic molecular components. This energy-intensive process begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) and, through a series of ten enzymatic steps, culminates in the synthesis of IMP.[2] This pathway is foundational, as IMP serves as the branch-point for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[3][4]

2.2 Purine Salvage Pathway

The salvage pathway is an energy-efficient alternative that recycles purine bases (hypoxanthine, guanine, and adenine) from the degradation of nucleic acids or from dietary sources.[5] The enzyme Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is central to this process, catalyzing the conversion of hypoxanthine (B114508) and PRPP directly into IMP.[5] This pathway is particularly active in tissues with high energy demands or limited de novo synthesis capacity.[5]

Purine_Synthesis_to_IMP Core Purine Synthesis Pathways to IMP cluster_denovo De Novo Pathway cluster_salvage Salvage Pathway PRPP Ribose-5-Phosphate + ATP PRA Phosphoribosylamine PRPP->PRA PRPP Amidotransferase Intermediates Series of 9 Steps (Glycine, Glutamine, Aspartate, THF) PRA->Intermediates IMP_node IMP (Inosine Monophosphate) Intermediates->IMP_node Final Ring Closure AMP AMP IMP_node->AMP Adenylosuccinate Synthetase GMP GMP IMP_node->GMP IMP Dehydrogenase Hypoxanthine Hypoxanthine Hypoxanthine->IMP_node HGPRT PRPP_salvage PRPP PRPP_salvage->IMP_node

Core Purine Synthesis Pathways to IMP

Biosynthesis of Inosine Triphosphate (ITP)

Unlike ATP and GTP, ITP is not a primary product of the main purine synthesis pathway. Instead, it is formed through secondary enzymatic activities acting on either IMP or ATP.

3.1 Pathway 1: Sequential Phosphorylation of IMP

One proposed route for ITP formation is the stepwise phosphorylation of IMP. This process is thought to be carried out by cellular kinases that typically act on other substrates.[6]

  • IMP to IDP: Guanylate kinase and adenylate kinase have been shown to phosphorylate IMP to inosine diphosphate (B83284) (IDP), although with much lower efficiency than their preferred substrates (GMP and AMP, respectively).[6]

  • IDP to ITP: Nucleoside diphosphate (NDP) kinases can then phosphorylate IDP to ITP, utilizing ATP as the phosphate (B84403) donor.[6]

This pathway's contribution to the total ITP pool is likely dependent on the intracellular concentrations of IMP and the relative activities of these non-specific kinases.

3.2 Pathway 2: Deamination of ATP

A significant source of ITP is the deamination of adenosine triphosphate (ATP).[1] This conversion can occur spontaneously or be catalyzed by cellular deaminases. Oxidative and nitrosative stress can increase the rate of deamination, converting the 6-amino group of adenine (B156593) to the keto group of hypoxanthine, thus forming ITP from ATP.[6] This pathway directly links cellular stress to the production of non-canonical nucleotides.

Regulation and Degradation: The Critical Role of ITPA

The intracellular concentration of ITP is kept extremely low in healthy cells, primarily due to the activity of the enzyme This compound Pyrophosphatase (ITPA) .

4.1 ITPA-Mediated Hydrolysis

ITPA is a highly specific enzyme that acts as a crucial "nucleotide pool sanitizer."[6][7] It catalyzes the hydrolysis of ITP back to IMP, releasing pyrophosphate (PPi) in the process.[8]

  • Reaction: ITP + H₂O → IMP + PPi

This robust enzymatic activity prevents the accumulation of ITP and dITP, thereby safeguarding the integrity of nucleic acid synthesis and other ATP/GTP-dependent cellular processes.[1][7]

4.2 Clinical Relevance of ITPA Polymorphisms

Genetic polymorphisms in the ITPA gene can lead to reduced enzyme activity.[9] Individuals with ITPA deficiency exhibit elevated intracellular levels of ITP, particularly in erythrocytes.[7] This condition is often benign but becomes clinically significant during treatment with thiopurine drugs (e.g., azathioprine), where the accumulation of thiopurine-derived ITP analogues can lead to severe adverse drug reactions.[9]

ITP_Metabolism ITP Formation and Degradation cluster_phos Phosphorylation Pathway cluster_deam Deamination Pathway IMP IMP IDP IDP IMP->IDP Guanylate/Adenylate Kinase (low affinity) ITP ITP (this compound) IDP->ITP NDP Kinase ITP->IMP ITPA (Hydrolysis) ATP ATP ATP->ITP Deamination (e.g., Nitrosative Stress)

ITP Formation and Degradation Pathways

Quantitative Data Presentation

The following tables summarize key quantitative parameters related to ITP metabolism, focusing on the primary regulatory enzyme, ITPA.

Table 1: Kinetic Properties of Human Erythrocyte ITPA

SubstrateITPA GenotypeKm (µM)Vmax (nmol/h/mg Hb)
ITPWild-Type26.3 ± 4.5208.6 ± 28.5
ITPc.94C>A (Heterozygous)28.9 ± 6.275.8 ± 12.1
ITPc.94C>A (Homozygous)25.6 ± 5.82.5 ± 0.5
6-Thio-ITPWild-Type30.1 ± 7.1185.4 ± 25.9

Data adapted from studies on human erythrocyte ITPase, demonstrating the impact of the common c.94C>A polymorphism on enzyme velocity but not substrate binding.[9][10]

Table 2: Intracellular Nucleotide Concentrations

NucleotideCell TypeConcentration (µM)Condition
ITPHuman Erythrocytes> 100ITPA Deficient (Homozygous)
ITPHuman Erythrocytes~3 (Calculated)ITPA Proficient
IMPMDA-MB-231 CellsVariableDependent on cell state
ATPVarious1000 - 5000Baseline

ITP concentrations are typically very low but accumulate significantly in the absence of functional ITPA.[11][12]

Experimental Protocols

6.1 Protocol: Measurement of ITPA Enzyme Activity in Erythrocytes

This protocol is based on the quantification of IMP produced from an ITP substrate using ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]

1. Hemolysate Preparation: a. Collect whole blood in EDTA tubes. b. Centrifuge at 1,500 x g for 10 min at 4°C to pellet erythrocytes. c. Wash the erythrocyte pellet three times with cold 0.9% NaCl solution. d. Lyse the packed erythrocytes by adding an equal volume of cold deionized water and freeze-thawing twice. e. Determine the hemoglobin (Hb) concentration for normalization.

2. Enzymatic Reaction: a. Prepare a reaction buffer: 100 mM Tris-HCl (pH 8.5), 20 mM MgCl₂, 10 mM DTT. b. In a microcentrifuge tube, combine 50 µL of hemolysate with 50 µL of reaction buffer. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding 10 µL of ITP substrate solution (final concentration range: 5-100 µM for kinetic studies). e. Incubate at 37°C for 60 minutes. f. Stop the reaction by adding 20 µL of 2M perchloric acid. g. Centrifuge at 14,000 x g for 10 min to pellet precipitated proteins.

3. HPLC Analysis: a. Analyze the supernatant using an ion-pair RP-HPLC system with UV detection at 254 nm. b. Mobile Phase A: 100 mM potassium phosphate buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) bromide. c. Mobile Phase B: Methanol. d. Use a gradient elution to separate IMP from other nucleotides. e. Quantify the IMP peak area by comparing it to a standard curve of known IMP concentrations.

4. Data Analysis: a. Calculate the amount of IMP produced (in nmol). b. Normalize the activity to the incubation time and the amount of hemoglobin in the reaction (nmol IMP/h/mg Hb). c. For kinetic analysis, plot the reaction velocity against the substrate concentration and fit to the Michaelis-Menten equation to determine Km and Vmax.

Exp_Workflow_ITPA Experimental Workflow for ITPA Activity Assay cluster_prep 1. Sample Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis A Collect Whole Blood B Isolate & Wash Erythrocytes A->B C Prepare Hemolysate B->C D Mix Hemolysate with Reaction Buffer C->D E Add ITP Substrate D->E F Incubate at 37°C E->F G Stop Reaction (Perchloric Acid) F->G H Centrifuge & Collect Supernatant G->H I Inject into HPLC System H->I J Quantify IMP Peak I->J K Calculate Specific Activity (nmol/h/mg Hb) J->K

Experimental Workflow for ITPA Activity Assay

Conclusion

The biosynthesis of this compound is not a primary metabolic objective but rather a consequence of cellular stress and the non-specific action of kinases on the central purine intermediate, IMP. The potential for ITP to disrupt genetic integrity and metabolic signaling underscores the importance of its stringent regulation. The enzyme ITPA is the critical guardian of the nucleotide pool in this context, efficiently removing ITP and maintaining cellular homeostasis. Understanding this pathway is paramount for drug development, particularly in the context of thiopurine-based therapies where ITPA status is a key determinant of patient response and toxicity. Further research into the kinetics and regulation of ITP-producing and degrading enzymes will continue to illuminate new therapeutic targets and diagnostic strategies.

References

An In-depth Technical Guide to the Enzymatic Degradation of Inosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Inosine (B1671953) triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that can arise in cells through the deamination of adenosine (B11128) triphosphate (ATP).[1][2] If allowed to accumulate, ITP can be mistakenly incorporated into DNA and RNA, leading to genetic instability and cellular dysfunction.[1] The primary enzyme responsible for preventing the accumulation of ITP is Inosine Triphosphate Pyrophosphatase (ITPA), a highly conserved hydrolase.[3][4] ITPA sanitizes the nucleotide pool by catalyzing the pyrophosphohydrolysis of ITP and other non-canonical purine triphosphates, such as xanthosine (B1684192) triphosphate (XTP), into their respective monophosphates.[3][4] This guide provides a comprehensive overview of the enzymatic degradation of ITP, focusing on the central role of ITPA, its kinetic properties, relevant experimental protocols, and the broader metabolic context.

The Core Enzyme: this compound Pyrophosphatase (ITPA)

ITPA (EC 3.6.1.19) is the key enzyme in the degradation of ITP.[5] It functions as a "house-cleaning" enzyme, preventing the accumulation of non-canonical purine nucleotides.[3]

Mechanism of Action

ITPA catalyzes the hydrolysis of the phosphoanhydride bond between the α and β phosphates of its substrates, releasing pyrophosphate (PPi) and the corresponding nucleoside monophosphate.[4] This reaction is dependent on the presence of divalent metal ions, with magnesium (Mg²⁺) being the most effective cofactor.[3][4] The optimal pH for ITPA activity is generally in the alkaline range, typically pH 8.5 or greater.[4]

Substrate Specificity

ITPA exhibits high specificity for non-canonical purine triphosphates, including:

  • This compound (ITP)

  • Deoxythis compound (dITP)

  • Xanthosine triphosphate (XTP)

  • Deoxyxanthosine triphosphate (dXTP)

The enzyme shows significantly lower activity towards canonical nucleoside triphosphates such as ATP, GTP, CTP, and UTP.[3][4]

Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize the key quantitative data related to ITPA's enzymatic activity and inhibition.

Table 1: Michaelis-Menten Kinetic Parameters of Human ITPA

SubstrateK_m_ (μM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
ITP23 ± 22.5 ± 0.051.1 x 10⁵[3]
GTP440 ± 600.0024 ± 0.00015.5[3]
ATP390 ± 400.0016 ± 0.00014.1[3]

Table 2: Substrate Specificity of Human ITPA

SubstrateRelative k_cat_/K_m_ (ITP = 100%)Reference
ITP100[3]
dITPHigh (Comparable to ITP)[4]
XTPHigh (Comparable to ITP)[4]
GTP~0.005[3]
ATP~0.004[3]

Table 3: Known Inhibitors of ITPA

InhibitorType of InhibitionK_i_ (Inhibitor Constant)Reference
Adenine DerivativesCompetitiveNot specified[4]
6-Thio-ITPSubstrate/InhibitorNot specified[6]

Signaling and Metabolic Pathways

The enzymatic degradation of ITP is integrated within the broader purine metabolism pathway.

Upstream Pathway: Formation of this compound

ITP is primarily formed through the deamination of ATP, a reaction that can occur spontaneously or be enzyme-catalyzed.

ATP Adenosine Triphosphate (ATP) Deaminase Adenosine Deaminase (or spontaneous deamination) ATP->Deaminase ITP This compound (ITP) Deaminase->ITP

Figure 1. Upstream formation of this compound (ITP) from Adenosine Triphosphate (ATP).

Core Pathway: ITPA-mediated Degradation of ITP

ITPA hydrolyzes ITP to inosine monophosphate (IMP) and pyrophosphate.

ITP This compound (ITP) ITPA This compound Pyrophosphatase (ITPA) ITP->ITPA IMP Inosine Monophosphate (IMP) PPi Pyrophosphate (PPi) ITPA->IMP ITPA->PPi H2O H₂O H2O->ITPA Mg Mg²⁺ Mg->ITPA Cofactor

Figure 2. The core enzymatic degradation of ITP by ITPA.

Downstream Pathways: Metabolic Fate of Inosine Monophosphate

IMP is a crucial branch-point metabolite in purine metabolism, serving as a precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).[2][7]

IMP Inosine Monophosphate (IMP) IMPDH IMP Dehydrogenase IMP->IMPDH AdSS Adenylosuccinate Synthetase IMP->AdSS XMP Xanthosine Monophosphate (XMP) GMPS GMP Synthase XMP->GMPS GMP Guanosine Monophosphate (GMP) Adenylosuccinate Adenylosuccinate AdSL Adenylosuccinate Lyase Adenylosuccinate->AdSL AMP Adenosine Monophosphate (AMP) IMPDH->XMP GMPS->GMP AdSS->Adenylosuccinate AdSL->AMP

Figure 3. Downstream metabolic pathways of Inosine Monophosphate (IMP).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ITP enzymatic degradation.

ITPA Activity Assay using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method quantifies ITPA activity by measuring the formation of IMP from ITP.[6][8]

Materials:

  • Enzyme source (e.g., erythrocyte lysate, purified recombinant ITPA)

  • Reaction buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM dithiothreitol (B142953) (DTT)

  • Substrate solution: 10 mM ITP in water

  • Stop solution: 1 M Perchloric acid

  • Neutralization solution: Saturated dipotassium (B57713) hydrogen phosphate (B84403)

  • HPLC system with a C18 column (e.g., Aqua perfect C18)

  • Mobile phase: 20 mM phosphate buffer, pH 2.5

  • IMP standard solutions for calibration

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the enzyme source with 50 µL of reaction buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding 10 µL of the ITP substrate solution. Mix gently and incubate at 37°C for a defined period (e.g., 30 minutes).

  • Termination: Stop the reaction by adding 25 µL of ice-cold 1 M perchloric acid. Vortex and incubate on ice for 10 minutes to precipitate proteins.

  • Neutralization and Sample Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize by adding saturated dipotassium hydrogen phosphate until the pH is approximately 7.0. Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • HPLC Analysis: Inject a known volume of the supernatant onto the C18 column. Elute with the phosphate buffer mobile phase at a constant flow rate. Monitor the absorbance at 262 nm.

  • Quantification: Identify and quantify the IMP peak by comparing its retention time and peak area to those of the IMP standard curve.

  • Calculation of Activity: Calculate the amount of IMP produced per unit time per amount of protein [e.g., µmol IMP/(g Hb x h)].

Colorimetric Assay for ITPA Activity

This assay provides a continuous, non-radioactive method to measure ITPA activity by coupling the production of IMP to the reduction of a chromogenic substrate.[9][10]

Principle: This is a coupled enzyme assay. ITPA produces IMP, which is then used as a substrate by IMP dehydrogenase (IMPDH). IMPDH oxidizes IMP to XMP and in the process reduces NAD⁺ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Materials:

  • Enzyme source

  • Assay buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 1 mM DTT

  • Substrate/Cofactor mix: 10 mM ITP, 2 mM NAD⁺

  • Coupling enzyme: IMP dehydrogenase (IMPDH)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mix Preparation: In each well of the microplate, prepare a reaction mix containing assay buffer, the substrate/cofactor mix, and a sufficient amount of IMPDH.

  • Sample Addition: Add a small volume of the enzyme source to each well to initiate the reaction. Include a blank control with no enzyme.

  • Kinetic Measurement: Immediately place the plate in the microplate reader, pre-set to 37°C. Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 15-30 minutes).

  • Data Analysis: Determine the initial rate of reaction (V₀) from the linear portion of the absorbance vs. time plot.

  • Calculation of Activity: Convert the rate of change in absorbance to the rate of NADH production using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹). This rate is equivalent to the ITPA activity.

Experimental and Logical Workflows

Workflow for Determining Enzyme Kinetic Parameters

The following diagram illustrates the typical workflow for determining the kinetic parameters (K_m_ and V_max_) of an enzyme like ITPA.

cluster_0 Experimental Phase cluster_1 Data Analysis Phase A Prepare serial dilutions of substrate (ITP) B Set up reactions with fixed enzyme concentration and varying substrate concentrations A->B C Measure initial reaction velocities (V₀) for each substrate concentration B->C D Plot V₀ versus substrate concentration [S] C->D E Fit data to Michaelis-Menten equation using non-linear regression D->E F Determine K_m_ and V_max_ E->F

Figure 4. Workflow for the determination of enzyme kinetic parameters.

Logical Flow for ITPA Inhibition Assay

This diagram outlines the process for characterizing the inhibitory effects of a compound on ITPA activity.

A Select a range of inhibitor and substrate concentrations B Perform ITPA activity assays (e.g., HPLC or colorimetric) in the presence and absence of the inhibitor A->B C Measure initial velocities (V₀) for all conditions B->C D Analyze data using graphical methods (e.g., Lineweaver-Burk plot) or non-linear regression C->D E Determine the type of inhibition (competitive, non-competitive, etc.) and the inhibition constant (K_i_) D->E

Figure 5. Logical workflow for an ITPA inhibition assay.

Conclusion

The enzymatic degradation of this compound is a critical cellular process for maintaining genomic integrity, with ITPA playing the central role. A thorough understanding of ITPA's function, kinetics, and metabolic context is essential for researchers in fields ranging from molecular biology to drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation into this important enzyme and its role in health and disease.

References

Inosine Triphosphate in Purine Metabolism: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Inosine (B1671953) triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that plays a critical, albeit often overlooked, role in purine metabolism. While not one of the primary building blocks of nucleic acids, its accumulation can have significant pathological consequences, including genetic instability and adverse drug reactions. The intracellular concentration of ITP is tightly regulated by the enzyme inosine triphosphate pyrophosphatase (ITPase), encoded by the ITPA gene. Genetic variations in ITPA that lead to ITPase deficiency are common in the human population and have important implications for pharmacogenetics, particularly in therapies involving thiopurine drugs. This technical guide provides an in-depth overview of the role of ITP in purine metabolism, the function and kinetics of ITPase, the clinical significance of ITPase deficiency, and detailed experimental protocols for the study of ITP and ITPase activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of molecular biology, pharmacology, and clinical diagnostics.

Introduction

Purine metabolism encompasses the synthesis, degradation, and interconversion of purine nucleotides, which are essential for a vast array of cellular processes, including nucleic acid synthesis, energy transfer, and cellular signaling[1][2]. While adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) are the canonical purine triphosphates, other, non-canonical purine nucleotides such as this compound (ITP) are also present in the cell[3][4].

ITP can be formed through two primary mechanisms: the phosphorylation of inosine monophosphate (IMP), a central intermediate in de novo purine biosynthesis, or the deamination of ATP[3][5]. While ITP can serve as a substrate for some enzymes, its incorporation into DNA and RNA can lead to mutagenesis and cellular dysfunction[3][6]. To prevent the accumulation of ITP and other non-canonical purines like xanthosine (B1684192) triphosphate (XTP) and their deoxy-analogs (dITP, dXTP), cells possess a "house-cleaning" enzyme, this compound pyrophosphatase (ITPase)[7][8][9].

ITPase, encoded by the ITPA gene, catalyzes the hydrolysis of ITP back to IMP, thereby maintaining a low intracellular concentration of this potentially harmful nucleotide[3][10]. Genetic polymorphisms in the ITPA gene can lead to reduced or absent ITPase activity, a condition known as ITPase deficiency[11][12]. This deficiency is generally benign under normal physiological conditions but becomes clinically significant in the context of certain drug therapies, most notably with thiopurines such as azathioprine (B366305) and 6-mercaptopurine[12][13]. The metabolism of these drugs leads to the formation of thio-ITP (TITP), a substrate for ITPase. In individuals with ITPase deficiency, the accumulation of TITP is associated with an increased risk of adverse drug reactions[3][7].

This guide will provide a detailed examination of the metabolic pathways involving ITP, the enzymatic characteristics of ITPase, the pathological and pharmacogenetic consequences of its deficiency, and practical methodologies for its study.

The Role of this compound in Purine Metabolism

Biosynthesis of this compound

ITP is not synthesized de novo as a primary purine nucleotide. Instead, it arises from two main pathways:

  • Phosphorylation of Inosine Monophosphate (IMP): IMP is the first purine nucleotide synthesized in the de novo pathway and serves as a precursor to both AMP and GMP[1][14]. IMP can be sequentially phosphorylated by nucleoside monophosphate kinases and nucleoside diphosphate (B83284) kinases to form inosine diphosphate (IDP) and subsequently ITP[13].

  • Deamination of Adenosine Triphosphate (ATP): ITP can also be formed through the enzymatic or spontaneous deamination of ATP[3][5].

Degradation of this compound

The primary route for ITP degradation is its hydrolysis back to IMP and pyrophosphate (PPi), a reaction catalyzed by ITPase[3][9]. This reaction is crucial for preventing the accumulation of ITP and maintaining the fidelity of nucleic acid synthesis.

The ITP "Futile Cycle"

The synthesis of ITP from IMP and its subsequent degradation back to IMP by ITPase forms a "futile cycle"[4]. While seemingly wasteful, this cycle is essential for maintaining low intracellular levels of ITP and dITP, thereby preventing their incorporation into nucleic acids[13].

// Nodes PRPP [label="PRPP", fillcolor="#F1F3F4"]; IMP [label="Inosine Monophosphate\n(IMP)", fillcolor="#FBBC05"]; ITP [label="this compound\n(ITP)", fillcolor="#EA4335"]; AMP [label="Adenosine Monophosphate\n(AMP)", fillcolor="#4285F4"]; GMP [label="Guanosine Monophosphate\n(GMP)", fillcolor="#34A853"]; ATP [label="Adenosine Triphosphate\n(ATP)", fillcolor="#4285F4"]; GTP [label="Guanosine Triphosphate\n(GTP)", fillcolor="#34A853"]; Hypoxanthine [label="Hypoxanthine", fillcolor="#F1F3F4"]; Inosine [label="Inosine", fillcolor="#F1F3F4"]; XMP [label="Xanthosine Monophosphate\n(XMP)", fillcolor="#F1F3F4"]; XTP [label="Xanthosine Triphosphate\n(XTP)", fillcolor="#EA4335"]; dITP [label="Deoxythis compound\n(dITP)", fillcolor="#EA4335"];

// Edges PRPP -> IMP [label="de novo synthesis"]; IMP -> AMP [label="Adenylosuccinate\nsynthetase &\nlyase"]; IMP -> GMP [label="IMP\ndehydrogenase"]; AMP -> ATP [label="Phosphorylation"]; GMP -> GTP [label="Phosphorylation"]; IMP -> Inosine [label="Nucleotidase"]; Inosine -> Hypoxanthine [label="Purine nucleoside\nphosphorylase"]; IMP -> ITP [label="NMP/NDP Kinases"]; ITP -> IMP [label="ITPase", color="#EA4335", fontcolor="#EA4335"]; ATP -> ITP [label="Deamination", style=dashed]; XMP -> XTP [label="NMP/NDP Kinases"]; XTP -> XMP [label="ITPase", color="#EA4335", fontcolor="#EA4335", style=dashed]; ITP -> dITP [label="Ribonucleotide\nReductase", style=dashed]; }

Caption: Workflow for ITP quantification by HPLC-UV.

Methodology:

  • Sample Preparation:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cell pellet by adding a known volume of ice-cold 0.4 M perchloric acid.

    • Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and neutralize with 3 M potassium carbonate.

    • Centrifuge to pellet the potassium perchlorate (B79767) precipitate.

    • The resulting supernatant contains the nucleotide extract.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) bromide.

    • Mobile Phase B: 50% Mobile Phase A, 50% Methanol.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Quantification:

    • Generate a standard curve using known concentrations of ITP.

    • Calculate the concentration of ITP in the samples by comparing their peak areas to the standard curve.

Continuous Spectrophotometric Assay for ITPase Activity

This assay measures ITPase activity by coupling the production of inorganic pyrophosphate (PPi) to a change in absorbance.

Diagram: ITPase Activity Assay Principle

ITPase_Assay cluster_0 Reaction Mixture ITP ITP IMP IMP ITP->IMP ITPase PPi PPi ITP->PPi ITPase Ribose1P Ribose-1-P PPi->Ribose1P PNPase MESG MESG MESG->Ribose1P PNPase Methylthioguanine 2-amino-6-mercapto- 7-methylpurine MESG->Methylthioguanine PNPase

Caption: Principle of the continuous spectrophotometric ITPase assay.

Methodology:

  • Reagents:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT.

    • ITP solution (substrate).

    • Purine nucleoside phosphorylase (PNPase).

    • 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG).

    • Cell lysate or purified ITPase.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, PNPase, and MESG in a 96-well plate or cuvette.

    • Add the cell lysate or purified ITPase to the reaction mixture.

    • Initiate the reaction by adding the ITP solution.

    • Monitor the increase in absorbance at 360 nm over time using a spectrophotometer. The rate of change in absorbance is directly proportional to the ITPase activity.

  • Principle:

    • ITPase hydrolyzes ITP to IMP and PPi.

    • In the presence of excess phosphate, PNPase catalyzes the phosphorolysis of MESG to ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine.

    • This product has a significant absorbance at 360 nm, unlike the substrate MESG.

Conclusion

This compound is a crucial, though often underappreciated, component of purine metabolism. Its tight regulation by ITPase is vital for maintaining genomic integrity. The common prevalence of ITPase deficiency highlights the importance of understanding the role of ITP in both normal physiology and in the context of pharmacotherapy. The methodologies outlined in this guide provide a framework for researchers and drug development professionals to investigate the intricate role of ITP and ITPase, ultimately contributing to a better understanding of human health and disease, and paving the way for more personalized and effective therapeutic strategies.

References

Unveiling the Regulatory Landscape: A Technical Guide to the Non-Canonical Functions of Inosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 18, 2025 – In a significant departure from its well-established role in nucleotide pool sanitation, recent scientific investigations have begun to illuminate the non-canonical functions of inosine (B1671953) triphosphate (ITP). This technical guide provides an in-depth exploration of these emerging roles, offering researchers, scientists, and drug development professionals a comprehensive overview of ITP's potential as a signaling molecule and a modulator of key cellular processes.

Executive Summary

Inosine triphosphate (ITP) is a naturally occurring purine (B94841) nucleotide, traditionally viewed as a byproduct of ATP and GTP deamination that must be cleared by the enzyme this compound pyrophosphatase (ITPase) to prevent its incorporation into RNA and DNA. However, a growing body of evidence suggests that ITP is not merely a metabolic dead-end but possesses intrinsic biological activities that extend beyond this canonical function. This whitepaper synthesizes current knowledge on the non-canonical roles of ITP, focusing on its interactions with G-proteins and ATPases. We present quantitative data, detailed experimental protocols, and conceptual diagrams to provide a thorough technical resource for the scientific community.

Introduction: Beyond a Housekeeping Role

The canonical function of ITPase is to hydrolyze ITP, thereby preventing the accumulation of this non-standard nucleotide and safeguarding the integrity of genetic material. Genetic deficiencies in ITPA are associated with a range of human diseases, underscoring the importance of this housekeeping role. However, the very presence of ITP in the cell, albeit at low concentrations, raises the question of whether it has evolved to perform other, more subtle, regulatory functions. This guide delves into these non-canonical activities, repositioning ITP from a mere metabolite to a potential player in cellular signaling.

Non-Canonical Interaction with G-Proteins

A significant non-canonical function of ITP is its ability to interact with heterotrimeric G-proteins, key molecular switches in a vast array of signal transduction pathways.

ITP as a Substrate for G-Protein GTPases

Studies have demonstrated that ITP can serve as a substrate for the GTPase activity of certain G-proteins, including the retinal G-protein transducin and Gi-proteins in leukemia cell membranes. While GTP is the preferred substrate, ITP is hydrolyzed, albeit with different efficacy. This suggests that ITP could compete with GTP and modulate G-protein signaling.

  • Signaling Pathway: G-Protein Cycle with ITP as a Substrate

    G_Protein_Cycle_ITP GPCR_inactive GPCR (Inactive) GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Activates G_protein_inactive Gαβγ (GDP-bound) Inactive GPCR_active->G_protein_inactive Activates G_protein_active_GTP Gα (GTP-bound) Active G_protein_inactive->G_protein_active_GTP G_protein_active_ITP Gα (ITP-bound) Active G_protein_inactive->G_protein_active_ITP GDP GDP G_protein_inactive->GDP Releases G_protein_active_GTP->G_protein_inactive Hydrolysis (GTP -> GDP + Pi) Effector Effector G_protein_active_GTP->Effector Activates G_protein_active_ITP->G_protein_inactive Hydrolysis (ITP -> IDP -> IMP + Pi) G_protein_active_ITP->Effector Activates Signal Signal Effector->Signal Ligand Ligand Ligand->GPCR_inactive Binds ITP ITP ITP->G_protein_inactive Binds GTP GTP GTP->G_protein_inactive Binds IMP IMP Pi Pi

    Figure 1: G-protein signaling cycle illustrating the competitive binding of GTP and ITP.

Quantitative Data on G-Protein Interaction

While comprehensive kinetic data are still emerging, initial studies provide a semi-quantitative understanding of ITP's interaction with G-proteins.

InteractionG-ProteinObservationReference
Hydrolysis Efficacy TransducinGTP > ITP > XTP[1]
Competitive Inhibition TransducinITP and XTP competitively inhibit GTP hydrolysis[1]
Receptor-Specific Activation of ITPase Activity Gi-proteins (HL-60 cells)fMLP and LTB4 are more potent activators of ITPase than GTPase activity. C5a is a weak stimulator of ITPase activity.[1]
Experimental Protocol: G-Protein GTPase/ITPase Activity Assay

This protocol outlines a method to measure the hydrolysis of ITP by G-proteins, adapted from standard GTPase activity assays.

Objective: To quantify the rate of ITP hydrolysis by a purified G-protein alpha subunit.

Materials:

  • Purified Gα protein

  • ITP solution (10 mM stock)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • Malachite green reagent for phosphate (B84403) detection

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer, a fixed concentration of purified Gα protein, and varying concentrations of ITP. Include a no-enzyme control for each ITP concentration.

  • Initiation: Start the reaction by adding the Gα protein to the wells.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate (Pi) released during ITP hydrolysis to produce a colored product.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a spectrophotometer.

  • Data Analysis: Subtract the absorbance of the no-enzyme control from the corresponding experimental wells. Create a standard curve using known concentrations of phosphate to convert absorbance values to the amount of Pi produced. Calculate the specific activity of the Gα protein (nmol Pi/min/mg protein).

  • Experimental Workflow: G-Protein ITPase Assay

    GTPase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Gα protein, ITP, Assay Buffer) start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate (Varying [ITP]) prepare_reagents->setup_reaction initiate_reaction Initiate Reaction (Add Gα protein) setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_and_detect Terminate and Detect (Add Malachite Green Reagent) incubate->terminate_and_detect measure_absorbance Measure Absorbance at 620 nm terminate_and_detect->measure_absorbance analyze_data Analyze Data (Calculate Specific Activity) measure_absorbance->analyze_data end End analyze_data->end

    Figure 2: Workflow for measuring G-protein mediated ITP hydrolysis.

Modulation of F1Fo-ATPase Activity

Another compelling non-canonical function of ITP is its ability to modulate the activity of F1Fo-ATPase, the enzyme responsible for ATP synthesis.

ITP-Mediated Acceleration of ATP Hydrolysis

Studies have shown that ITP can accelerate the hydrolysis of low concentrations of ATP by the F1 portion of the ATPase.[2] This suggests a complex allosteric regulation where ITP binding to one catalytic site can influence the processing of ATP at another site. This finding is consistent with the binding change mechanism for F1 ATPase, which involves the sequential participation of its catalytic sites.[2]

  • Logical Relationship: ITP's Effect on F1 ATPase

    F1_ATPase_ITP_Effect ITP This compound (ITP) F1_ATPase F1 ATPase ITP->F1_ATPase Binds to Acceleration Acceleration ITP->Acceleration ATP_hydrolysis ATP Hydrolysis F1_ATPase->ATP_hydrolysis Catalyzes ATP_low Low [ATP] ATP_low->F1_ATPase Binds to Acceleration->ATP_hydrolysis of

    Figure 3: ITP accelerates ATP hydrolysis by F1 ATPase at low ATP concentrations.

Experimental Protocol: F1-ATPase Activity Assay with ITP

This protocol describes a method to assess the effect of ITP on the ATP hydrolysis activity of F1-ATPase.

Objective: To determine if ITP modulates the rate of ATP hydrolysis by purified F1-ATPase.

Materials:

  • Purified F1-ATPase

  • ATP solution (low concentration, e.g., 10 µM)

  • ITP solution (varying concentrations)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 2.5 mM MgCl2)

  • ATP regenerating system (e.g., pyruvate (B1213749) kinase and phosphoenolpyruvate)

  • NADH

  • Lactate dehydrogenase (LDH)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction mixture containing assay buffer, the ATP regenerating system, NADH, and LDH.

  • Pre-incubation: Add a fixed, low concentration of ATP and varying concentrations of ITP to the wells. Include a control with no ITP.

  • Initiation: Start the reaction by adding a fixed amount of F1-ATPase to each well.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time in a spectrophotometer. The oxidation of NADH to NAD+ is coupled to the regeneration of ATP from ADP, and the rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Data Analysis: Calculate the rate of ATP hydrolysis from the linear phase of the absorbance change. Compare the rates in the presence and absence of ITP to determine the effect of ITP on F1-ATPase activity.

Future Directions and Implications for Drug Development

The exploration of ITP's non-canonical functions is a nascent field with significant potential. Future research should focus on:

  • Expanding the Interactome: Identifying other proteins that bind to and are regulated by ITP.

  • Quantitative Characterization: Determining the binding affinities and kinetic parameters for ITP's interactions with its non-canonical partners.

  • Physiological Relevance: Elucidating the cellular contexts and conditions under which these non-canonical functions are most prominent.

  • Therapeutic Targeting: Investigating whether modulating ITP levels or its interaction with specific proteins could be a viable therapeutic strategy for certain diseases.

The discovery of ITP's ability to modulate the activity of key signaling proteins like G-proteins and metabolic enzymes like F1-ATPase opens up new avenues for understanding cellular regulation and for the development of novel therapeutics. By moving beyond its canonical role, the scientific community can begin to unravel the full complexity of this intriguing molecule.

Conclusion

This technical guide has provided a detailed overview of the emerging non-canonical functions of this compound. The evidence presented herein demonstrates that ITP is more than just a metabolic byproduct, acting as a modulator of G-protein signaling and ATPase activity. The provided experimental protocols and conceptual diagrams serve as a foundation for further investigation into this exciting new area of research. As our understanding of ITP's regulatory roles deepens, so too will our ability to leverage this knowledge for the advancement of human health.

References

Inosine Triphosphate Pyrophosphatase (ITPase) Deficiency: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Inosine (B1671953) Triphosphate Pyrophosphatase (ITPase), encoded by the ITPA gene, is a crucial "house-cleaning" enzyme that safeguards the integrity of cellular nucleotide pools. It functions by hydrolyzing non-canonical purine (B94841) nucleotides, primarily inosine triphosphate (ITP) and its deoxy-analog (dITP), preventing their incorporation into RNA and DNA.[1][2] Deficiency in ITPase activity, an autosomal recessive condition, has a bimodal clinical significance. Partial deficiency, caused by common polymorphisms, is generally benign but has significant pharmacogenetic implications, particularly in therapies involving thiopurines and ribavirin.[3][4] Conversely, complete ITPase deficiency is a rare and severe disorder leading to infantile epileptic encephalopathy and lethal dilated cardiomyopathy.[5][6][7] This guide provides a comprehensive technical overview of the molecular basis of ITPase deficiency, its biochemical consequences, clinical manifestations, and the experimental protocols essential for its study.

Molecular Basis and Pathophysiology

The Role of ITPase in Purine Metabolism

ITPase (EC 3.6.1.19) catalyzes the hydrolysis of ITP, dITP, and xanthosine (B1684192) triphosphate (XTP) into their respective monophosphate forms, releasing pyrophosphate.[5][8] These non-canonical nucleotides arise from the deamination of canonical purines (ATP and GTP) or through the phosphorylation of inosine monophosphate (IMP), a central intermediate in purine metabolism.[9] By converting ITP back to IMP, ITPase forms a "futile cycle" that maintains low intracellular concentrations of ITP and dITP, thereby preventing their misincorporation into nascent RNA and DNA chains by polymerases.[9] Failure of this surveillance mechanism can lead to genome instability, mutagenesis, and cellular dysfunction.[2][10]

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Purine_Metabolism_and_ITPase cluster_main Purine Nucleotide Pool cluster_key Legend IMP IMP (Inosine Monophosphate) Kinases Kinases IMP->Kinases ITP ITP / dITP (this compound) ITPase ITPase (Enzyme) ITP->ITPase Hydrolysis Polymerases Polymerases ITP->Polymerases Misincorporation (in ITPase deficiency) ATP_GTP ATP / GTP Pool Deamination Deamination ATP_GTP->Deamination spontaneous or induced RNA_DNA RNA / DNA ITPase->IMP Cleanses Pool Kinases->ITP Polymerases->RNA_DNA Deamination->ITP Normal Normal Pathway Deficient Deficient Pathway

Caption: Role of ITPase in preventing non-canonical nucleotide incorporation.

Genetics of ITPase Deficiency

ITPase deficiency is caused by mutations in the ITPA gene, located on chromosome 20p13. The severity of the clinical phenotype correlates with the residual enzyme activity, which is determined by the nature of the ITPA variants.

  • Common Polymorphisms (Partial Deficiency): Two variants account for the majority of partial ITPase deficiency cases.

    • c.94C>A (p.Pro32Thr, rs1127354): A missense mutation in exon 2 that leads to an unstable protein and abnormal mRNA splicing, resulting in significantly reduced enzyme activity.[10] Homozygotes for this variant have virtually zero ITPase activity in erythrocytes, while heterozygotes have approximately 22.5% of normal activity.

    • c.124+21A>C (rs7270101): A splice-site variant in intron 2 that causes missplicing of exon 3, leading to moderately reduced enzyme activity.[10] Homozygotes for this variant retain about 60% of normal ITPase activity.

  • Rare Null Mutations (Complete Deficiency): Severe, early-onset encephalopathy and cardiomyopathy are associated with biallelic loss-of-function mutations, such as frameshift, nonsense, or complex deletions, leading to a complete absence of functional ITPase protein.[6][7]

Quantitative Data

Allele Frequencies of Common ITPA Polymorphisms

The frequencies of the two most common ITPA variants differ across global populations. This variation is critical for assessing the pharmacogenetic risk in diverse patient cohorts.

VariantrsIDPopulationAllele FrequencyReference(s)
c.94C>A rs1127354Caucasians5-7%
East Asians12-18%[2]
Africans~6%[2]
c.124+21A>C rs7270101Caucasians12-14%
East Asians~2%
Africans~25%
Enzyme Kinetics

The kinetic parameters of human ITPase have been determined using purified recombinant enzyme or erythrocyte lysates. Values can vary between studies depending on the assay methodology.[8] The c.94C>A polymorphism primarily affects the catalytic rate (Vmax/kcat) rather than substrate binding (Km).[1]

SubstrateParameterReported ValueSource
ITP Km15 - 170 µM[8]
kcat580 s⁻¹[8]
dITP Km50 - 240 µM[8]
kcat79.6 - 360 s⁻¹[8]
XTP kcat640 s⁻¹
6-Thio-ITP Km (Wild-type)26.1 µM[1]
Vmax (Wild-type)16.6 nmol/mg/h[1]
Km (c.94C>A hetero)25.1 µM[1]
Vmax (c.94C>A hetero)8.0 nmol/mg/h[1]
Clinical and Pharmacogenetic Data

ITPase deficiency status has a quantifiable impact on erythrocyte biochemistry and drug-induced hematologic toxicity.

ParameterGenotype/PhenotypeQuantitative FindingReference(s)
Erythrocyte ITPase Activity Wild-type (CC/AA)150 - 408 µmol IMP/(g Hb·h)
c.94C>A Heterozygote~22.5% of wild-type mean
c.124+21A>C Homozygote~60% of wild-type mean
c.94C>A Homozygote< 0.5 µmol IMP/(g Hb·h)
Ribavirin-Induced Anemia Wild-type ITPase45% of patients experience >3 g/dL Hb drop by week 4[1]
(Hemoglobin Drop)Moderate ITPase Deficiency2% of patients experience >3 g/dL Hb drop by week 4[1]
100% ITPase ActivityMean Hb drop at day 15: -1.25 g/dL
<100% ITPase ActivityMean Hb drop at day 15: -0.62 g/dL
Thiopurine-related Adverse Events c.94C>A CarrierOdds Ratio for any adverse event: 4.2[4]
(Azathioprine)Odds Ratio for rash: 10.3[4]
Odds Ratio for pancreatitis: 6.2[4]

Experimental Protocols

ITPase Enzyme Activity Assay (HPLC-based)

This protocol details a robust method for quantifying ITPase activity in erythrocytes by measuring the production of inosine monophosphate (IMP) from an ITP substrate via High-Performance Liquid Chromatography (HPLC).

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HPLC_Workflow start Start: Collect Whole Blood (EDTA tube) step1 Isolate Erythrocytes (Centrifugation, wash with saline) start->step1 step2 Determine Hemoglobin (Hb) Concentration step1->step2 step3 Lyse Erythrocytes (Resuspend in ice-cold dH2O) step2->step3 step4 Prepare Reaction Mix (Lysate supernatant, DTT, MgCl2, Tris buffer) step3->step4 step5 Incubate at 37°C (5 min pre-incubation) step4->step5 step6 Start Reaction (Add ITP substrate, final conc. ~2 mmol/L) step5->step6 step7 Incubate at 37°C for 15 min step6->step7 step8 Stop Reaction (Add perchloric acid, place on ice) step7->step8 step9 Neutralize and Precipitate (Add K2HPO4, centrifuge) step8->step9 step10 HPLC Analysis (Inject supernatant onto C18 column) step9->step10 step11 Quantify IMP Peak (UV detection at 262 nm) step10->step11 end Calculate Activity (µmol IMP / g Hb / hour) step11->end

Caption: Workflow for HPLC-based ITPase activity measurement.

Methodology:

  • Sample Preparation:

    • Collect 5 mL of whole blood in EDTA tubes.

    • Isolate erythrocytes by centrifugation, removing the plasma and buffy coat. Wash the red cell pellet with 0.9% saline.

    • Determine the hemoglobin (Hb) concentration of the isolated erythrocytes.

    • For lysis, resuspend a 200 µL aliquot of packed erythrocytes in 5 volumes of ice-cold distilled water.

    • Centrifuge the lysate at 13,000 x g for 10 minutes to pellet cell debris. The supernatant is used for the assay.

  • Enzymatic Reaction:

    • Prepare a reaction buffer containing DTT, MgCl₂, and Tris.

    • In a 1.5 mL tube, combine 25 µL of the erythrocyte lysate supernatant with 170 µL of the reaction buffer.

    • Pre-incubate the mixture for 5 minutes at 37°C.

    • Start the reaction by adding 10 µL of a 40 mmol/L ITP solution (final concentration ~1.95 mmol/L).

    • Incubate the reaction for exactly 15 minutes at 37°C.

    • Stop the reaction by adding 20 µL of 4 mol/L perchloric acid, vortex, and incubate on ice for 10 minutes.

  • Sample Processing and HPLC Analysis:

    • Neutralize the sample and precipitate perchlorate (B79767) by adding a saturated solution of dipotassium (B57713) hydrogen phosphate (B84403) (K₂HPO₄).

    • Centrifuge at high speed to pellet the precipitate.

    • Inject a defined volume of the clear supernatant into an HPLC system.

    • Separate the nucleotides on a C18 reverse-phase column using an isocratic mobile phase of 20 mmol/L phosphate buffer, pH 2.5.

    • Detect and quantify the resulting IMP peak using a UV detector at a wavelength of 262 nm.

  • Calculation:

    • Calculate the concentration of IMP produced based on a standard curve.

    • Express the final ITPase activity as micromoles of IMP formed per gram of hemoglobin per hour (µmol IMP/g Hb/h).

ITPA Genotyping (PCR-RFLP)

This protocol provides a straightforward method for genotyping the two most common ITPA polymorphisms, rs1127354 (c.94C>A) and rs7270101 (c.124+21A>C), using Polymerase Chain Reaction followed by Restriction Fragment Length Polymorphism (PCR-RFLP) analysis.

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Genotyping_Workflow start Start: Extract Genomic DNA (from whole blood or saliva) step1 PCR Amplification (Amplify regions containing SNPs using specific primers) start->step1 step2 Restriction Enzyme Digestion (Incubate PCR product with a specific endonuclease for each SNP) step1->step2 step3 Gel Electrophoresis (Separate digested fragments on an agarose (B213101) or polyacrylamide gel) step2->step3 step4 Visualize Bands (Use a DNA stain, e.g., Ethidium (B1194527) Bromide) step3->step4 end Determine Genotype (Based on fragment patterns) step4->end

Caption: Workflow for ITPA genotyping using PCR-RFLP.

Methodology:

  • DNA Extraction:

    • Extract genomic DNA from whole blood, buffy coat, or saliva using a standard commercial kit. Quantify DNA and dilute to a working concentration (e.g., 20 ng/µL).

  • PCR Amplification:

    • Set up separate PCR reactions for each SNP using specific forward and reverse primers that flank the variant site.

    • For rs1127354 (c.94C>A): Design primers to amplify a ~200-300 bp fragment of exon 2.

    • For rs7270101 (c.124+21A>C): Design primers to amplify a ~200-300 bp fragment of intron 2.

    • Use a standard PCR master mix and run on a thermal cycler with optimized annealing temperatures for each primer set.

  • Restriction Digestion:

    • Select restriction enzymes whose recognition sites are created or destroyed by the presence of the SNP.

    • For rs1127354 (c.94C>A): The 'C' allele can be recognized by an enzyme like HhaI. The 'A' allele abolishes this site.

    • For rs7270101 (c.124+21A>C): The 'A' allele can be recognized by an enzyme like NlaIII. The 'C' allele abolishes this site.

    • Incubate a portion of the PCR product with the appropriate restriction enzyme and buffer at the optimal temperature (e.g., 37°C) for several hours or overnight.

  • Gel Electrophoresis and Analysis:

    • Load the digested products onto a 2-3% agarose gel or a polyacrylamide gel for higher resolution. Include undigested PCR product as a control.

    • Run the gel to separate the DNA fragments by size.

    • Stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light.

    • Determine the genotype based on the resulting band pattern:

      • Homozygous Wild-Type: Will show only the digested fragments.

      • Homozygous Variant: Will show only the large, undigested PCR product.

      • Heterozygous: Will show a combination of the undigested product and the digested fragments.

Application in Drug Development

Understanding the role of ITPase deficiency is critical for the development and clinical application of purine analogue drugs and other therapies impacting nucleotide metabolism.

  • Thiopurines (Azathioprine, 6-Mercaptopurine): ITPase deficiency can lead to the accumulation of toxic metabolites like 6-thio-ITP, increasing the risk of adverse drug reactions such as pancreatitis, rash, and flu-like symptoms.[4] Pre-treatment genotyping of ITPA can help predict intolerance in patients with normal thiopurine S-methyltransferase (TPMT) activity.

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Thiopurine_Metabolism cluster_wt Wild-Type ITPase cluster_def ITPase Deficiency AZA Azathioprine (Prodrug) MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic AZA->MP TIMP 6-Thio-IMP (6-TIMP) MP->TIMP HPRT1 MP->TIMP TITP 6-Thio-ITP (6-TITP) TIMP->TITP Kinases TGNs Thioguanine Nucleotides (Therapeutic Effect) TIMP->TGNs ...Kinases TIMP->TGNs TITP_wt 6-Thio-ITP TIMP->TITP_wt TITP_def 6-Thio-ITP (Accumulates) TIMP->TITP_def Toxicity Adverse Drug Reactions (Pancreatitis, Rash) ITPase_WT Functional ITPase ITPase_Def Deficient ITPase ITPase_WT_node Functional ITPase TITP_wt->ITPase_WT_node Hydrolysis TIMP_wt 6-Thio-IMP ITPase_WT_node->TIMP_wt Detoxification Toxicity_node Adverse Drug Reactions TITP_def->Toxicity_node ITPase_Def_node Deficient ITPase TITP_def->ITPase_Def_node Impaired Hydrolysis

References

Inosine Triphosphate Accumulation in Human Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine (B1671953) triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that can accumulate in cells, leading to a spectrum of human diseases. This accumulation is primarily due to mutations in the ITPA gene, which encodes the enzyme inosine triphosphate pyrophosphatase (ITPase). ITPase plays a crucial role in cellular homeostasis by hydrolyzing ITP to inosine monophosphate (IMP), thereby preventing its incorporation into RNA and DNA. Deficient ITPase activity can result in a range of clinical manifestations, from mild adverse drug reactions to severe and often fatal infantile encephalopathy and cardiomyopathy. This technical guide provides an in-depth overview of the core aspects of ITP accumulation in human diseases, including the underlying molecular mechanisms, associated clinical phenotypes, and detailed experimental protocols for diagnosis and research.

Introduction

This compound (ITP) and its deoxy counterpart (dITP) are intermediate products of purine metabolism.[1] The primary enzyme responsible for regulating intracellular ITP levels is this compound pyrophosphatase (ITPase), encoded by the ITPA gene on chromosome 20.[2][3] ITPase catalyzes the hydrolysis of ITP to inosine monophosphate (IMP) and pyrophosphate, effectively "sanitizing" the nucleotide pool.[2]

Genetic variations in the ITPA gene can lead to reduced or absent ITPase activity, resulting in the accumulation of ITP in various tissues, most notably in erythrocytes.[4][5] While some individuals with ITPase deficiency may be asymptomatic, others can experience significant health issues. The clinical spectrum of ITPA deficiency is broad, ranging from pharmacogenetic implications, such as adverse reactions to thiopurine drugs, to severe, early-onset genetic disorders.[6] Severe forms are characterized by neurological impairments like developmental delay, seizures, and microcephaly, as well as cardiac complications, including cardiomyopathy.[7][8]

This guide will delve into the quantitative aspects of ITP accumulation, provide detailed experimental methodologies for its study, and present visual workflows and pathways to aid researchers and clinicians in understanding and investigating this complex metabolic disorder.

Quantitative Data on ITPase Deficiency

The extent of ITPase deficiency and the subsequent accumulation of ITP are directly correlated with the nature of the mutations in the ITPA gene. The two most common and well-studied polymorphisms are c.94C>A (p.Pro32Thr) and a splicing-altering variant in intron 2, c.124+21A>C.[6][9] The following tables summarize the quantitative data on ITPase activity and ITP levels in individuals with different ITPA genotypes.

Table 1: Erythrocyte ITPase Activity in Relation to ITPA Genotype

ITPA GenotypePredicted ITPase Activity (% of Wild-Type)Reference(s)
Wild-Type (CC at c.94, AA at c.124+21)100%[6]
Heterozygous c.94C>A (CA)~30%[6][10]
Homozygous c.94C>A (AA)~0%[6][10]
Heterozygous c.124+21A>C (AC)~60%[6]
Homozygous c.124+21A>C (CC)~30%[6]
Compound Heterozygous (c.94C>A and c.124+21A>C)~8%[6]

Table 2: Erythrocyte this compound (ITP) Levels in ITPA Deficiency

ITPA GenotypeITP Concentration in ErythrocytesReference(s)
Wild-TypeNot typically detectable[6]
Homozygous c.94C>A> 100 µM[11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of ITP accumulation and ITPase deficiency.

Measurement of ITPase Enzyme Activity in Erythrocytes using HPLC

This protocol is adapted from the method described by Shipkova et al. (2006).[12]

Objective: To quantify the enzymatic activity of ITPase in red blood cells by measuring the rate of IMP formation from an ITP substrate.

Materials:

  • Whole blood collected in EDTA tubes

  • Distilled water, ice-cold

  • Perchloric acid (4 mol/L)

  • Saturated dipotassium (B57713) hydrogen phosphate (B84403) solution

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

  • Tris buffer

  • This compound (ITP) solution (40 mmol/L)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

  • Erythrocyte Lysis:

    • Isolate erythrocytes from whole blood by centrifugation.

    • Lyse the erythrocytes by resuspending them in 5 volumes of ice-cold distilled water.

    • Centrifuge the lysate at 13,000 x g for 10 minutes to pellet the cell debris. Collect the supernatant.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing DTT, MgCl₂, and Tris buffer.

    • In a microcentrifuge tube, combine 25 µL of the erythrocyte lysate supernatant with 170 µL of the reaction mixture.

    • Pre-incubate the tubes for 5 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of the 40 mmol/L ITP solution.

    • Incubate the reaction for 15 minutes at 37°C.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 20 µL of 4 mol/L perchloric acid and incubate on ice for 10 minutes.

    • Neutralize the solution by adding 30 µL of saturated dipotassium hydrogen phosphate solution.

    • Centrifuge at 13,000 x g for 10 minutes.

    • Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject 20 µL of the supernatant into the HPLC system.

    • Use a C18 column maintained at 35°C.

    • Employ a gradient elution with a mobile phase consisting of a phosphate buffer and an acetonitrile/phosphate buffer mixture.

    • Detect the product, inosine monophosphate (IMP), at a wavelength of 262 nm.

    • Quantify the IMP concentration based on a standard curve.

Genotyping of ITPA Gene Variants

This protocol provides a general workflow for identifying mutations in the ITPA gene.

Objective: To detect known pathogenic variants and identify novel mutations in the ITPA gene.

Materials:

  • Genomic DNA extracted from whole blood or saliva

  • PCR primers specific for the exons and flanking intronic regions of the ITPA gene

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • DNA sequencing equipment and reagents (e.g., Sanger sequencing or Next-Generation Sequencing platform)

  • Bioinformatics software for sequence analysis

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the patient's sample using a commercial DNA extraction kit.

  • PCR Amplification:

    • Amplify the exons and flanking intronic regions of the ITPA gene using specifically designed primers.

  • DNA Sequencing:

    • Sequence the PCR products using Sanger sequencing or a Next-Generation Sequencing (NGS) platform.[7] NGS can provide comprehensive coverage of the entire gene.

  • Data Analysis:

    • Align the obtained sequences to the human reference genome.

    • Identify any variations from the reference sequence.

    • Analyze the identified variants for their potential pathogenicity using bioinformatics tools and databases.

For a more rapid screening of known common variants like c.94C>A, methods like multiplex high-resolution melting analysis (HRMA) can be employed.[13][14]

Detection of Inosine Incorporation into RNA

This protocol is based on the principle that reverse transcriptase recognizes inosine as guanosine (B1672433).[15][16]

Objective: To detect the presence of inosine in RNA transcripts.

Materials:

  • Total RNA extracted from patient cells or tissues

  • Reverse transcriptase and associated reagents

  • PCR primers specific for the gene of interest

  • DNA sequencing equipment and reagents

Procedure:

  • RNA Extraction:

    • Isolate total RNA from the sample using a suitable RNA extraction method.

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase. During this step, any inosine in the RNA will be transcribed as a guanosine in the cDNA.

  • PCR Amplification:

    • Amplify the cDNA of the target gene using PCR.

  • Sequencing and Analysis:

    • Sequence the amplified PCR product.

    • Compare the cDNA sequence with the known genomic DNA sequence of the gene.

    • An adenosine-to-guanosine (A-to-G) discrepancy between the genomic DNA and the cDNA sequence indicates an inosine editing site in the RNA.[15]

More advanced techniques like inosine-specific cleavage or chemical labeling can also be used for more direct detection.[17][18]

Signaling Pathways and Workflows

This compound Metabolic Pathway

The following diagram illustrates the central role of ITPase in purine metabolism and how its deficiency leads to the accumulation of ITP.

Metabolic pathway of this compound and the impact of ITPase deficiency.
Diagnostic Workflow for ITPA Deficiency

The following diagram outlines a typical workflow for the diagnosis of a patient suspected of having an ITPA-related disorder.

Diagnostic_Workflow cluster_biochem Biochemical Analysis cluster_genetic Genetic Analysis start Clinical Suspicion (e.g., infantile encephalopathy, cardiomyopathy, adverse drug reaction) clinical_eval Clinical Evaluation and Family History start->clinical_eval biochem_testing Biochemical Testing clinical_eval->biochem_testing genetic_testing Genetic Testing clinical_eval->genetic_testing itpase_assay ITPase Enzyme Activity Assay (Erythrocytes/Fibroblasts) biochem_testing->itpase_assay itp_measurement ITP Level Measurement (Erythrocytes) biochem_testing->itp_measurement itpa_sequencing ITPA Gene Sequencing (Sanger or NGS) genetic_testing->itpa_sequencing results_interpretation Interpretation of Results itpase_assay->results_interpretation itp_measurement->results_interpretation del_dup_analysis Deletion/Duplication Analysis itpa_sequencing->del_dup_analysis If no pathogenic variants found by sequencing itpa_sequencing->results_interpretation del_dup_analysis->results_interpretation diagnosis Diagnosis of ITPA Deficiency results_interpretation->diagnosis Confirmation of pathogenic variants and/or deficient enzyme activity management Clinical Management and Genetic Counseling diagnosis->management

Diagnostic workflow for suspected ITPA deficiency.

Conclusion

The accumulation of this compound due to deficient ITPase activity is a significant factor in a spectrum of human diseases. For researchers and clinicians, a thorough understanding of the underlying genetics, the resulting biochemical abnormalities, and the available diagnostic methodologies is crucial. This technical guide provides a foundational resource for the investigation of ITP-related disorders, offering quantitative data for comparative analysis, detailed experimental protocols for laboratory application, and clear visual representations of the metabolic and diagnostic pathways. Further research into the precise molecular mechanisms by which ITP accumulation leads to cellular dysfunction will be vital for the development of targeted therapies for these often-devastating conditions.

References

Inosine Triphosphate: A Potential Biomarker for Personalized Medicine and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inosine (B1671953) triphosphate (ITP) is a naturally occurring purine (B94841) nucleotide that typically exists at very low concentrations within cells. Its accumulation, primarily in erythrocytes, is a direct consequence of deficient activity of the enzyme inosine triphosphate pyrophosphatase (ITPase), an inherited metabolic condition. This deficiency is strongly linked to polymorphisms in the ITPA gene. The accumulation of ITP and its thiopurine analogue, 6-thiothis compound (6-thio-ITP), has significant pharmacogenetic implications, most notably in predicting adverse drug reactions (ADRs) to thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine. This technical guide provides a comprehensive overview of ITP as a biomarker, detailing its metabolic pathway, the clinical significance of ITPase deficiency, methodologies for its quantification, and its relevance in drug development.

The Biochemical Pathway of this compound Metabolism

ITP is an intermediate in purine metabolism. Under normal physiological conditions, the enzyme ITPase efficiently hydrolyzes ITP to inosine monophosphate (IMP), maintaining low intracellular ITP levels.[1] However, in individuals with ITPase deficiency due to genetic variations in the ITPA gene, this hydrolysis is impaired, leading to the accumulation of ITP in erythrocytes.[2]

This compound (ITP) Metabolic and Thiopurine Metabolism Pathways.

Clinical Significance of ITP as a Biomarker

The primary clinical utility of measuring ITP levels or ITPase activity lies in the field of pharmacogenetics.

Predicting Adverse Drug Reactions to Thiopurines

Thiopurine drugs, including azathioprine and 6-mercaptopurine, are widely used as immunosuppressants and in cancer chemotherapy. Their metabolism leads to the formation of 6-thio-IMP, which can be further phosphorylated to the potentially toxic 6-thio-ITP. In individuals with ITPase deficiency, the impaired clearance of 6-thio-ITP is associated with a higher incidence of adverse drug reactions.[3][4]

Table 1: Association of ITPA 94C>A Polymorphism with Azathioprine-Induced Adverse Drug Reactions

Adverse Drug ReactionOdds Ratio (OR)95% Confidence Interval (CI)p-value
Any Adverse Reaction4.21.6 - 11.50.0034
Flu-like Symptoms4.71.2 - 18.10.0308
Rash10.34.7 - 62.90.0213
Pancreatitis6.21.1 - 32.60.0485
Data compiled from Marinaki et al. (2004).[3][4]
ITPase Deficiency

ITPase deficiency is an autosomal recessive condition caused by mutations in the ITPA gene.[5] While often clinically benign in the absence of specific drug challenges, the accumulation of ITP in erythrocytes is a hallmark of this condition.[2] The most common deficiency-associated polymorphisms are 94C>A (P32T) and IVS2+21A>C.[5]

Table 2: Erythrocyte ITPase Activity in a Healthy Caucasian Population by ITPA Genotype

ITPA GenotypeNumber of Subjects (n=130)Median ITPase Activity (μmol IMP/g Hb/h)Range of ITPase Activity (μmol IMP/g Hb/h)
Wild Type (WT/WT)88240.5125.8 - 408.3
Heterozygous (WT/94C>A)1060.240.5 - 75.4
Heterozygous (WT/IVS2+21A>C)24155.680.2 - 220.5
Compound Heterozygous (94C>A/IVS2+21A>C)225.320.1 - 30.5
Homozygous (94C>A/94C>A)0--
Homozygous (IVS2+21A>C/IVS2+21A>C)685.460.7 - 105.2
Data adapted from Shipkova et al. (2006).[2]

Experimental Protocols

Accurate quantification of ITP and ITPase activity is crucial for its clinical application.

Measurement of Erythrocyte ITPase Activity by HPLC

This method quantifies ITPase activity by measuring the rate of inosine monophosphate (IMP) formation from an ITP substrate.

3.1.1. Sample Preparation (Erythrocyte Lysate)

  • Collect whole blood in EDTA-containing tubes.

  • Wash erythrocytes three times with cold 0.9% NaCl solution.

  • Lyse the packed erythrocytes by adding two volumes of cold distilled water.

  • Determine the hemoglobin (Hb) concentration in the lysate.

  • Store the lysate at -80°C until analysis.

3.1.2. Enzymatic Reaction

  • Prepare a reaction mixture containing Tris buffer (pH 9.0), MgCl₂, and dithiothreitol (B142953) (DTT).

  • Add a specific volume of the erythrocyte lysate to the reaction mixture.

  • Initiate the reaction by adding a solution of ITP.

  • Incubate the mixture at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding perchloric acid.

  • Neutralize the mixture with a saturated dipotassium (B57713) hydrogen phosphate (B84403) solution.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by HPLC.

3.1.3. HPLC Analysis

  • Column: C18 reversed-phase column.

  • Mobile Phase: Phosphate buffer (e.g., 20 mmol/L, pH 2.5).

  • Detection: UV absorbance at 262 nm.

  • Quantification: Calculate the concentration of IMP formed based on a standard curve. Express ITPase activity as μmol of IMP formed per gram of hemoglobin per hour (μmol IMP/g Hb/h).

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_hplc HPLC Analysis Whole_Blood Whole Blood (EDTA) Wash_RBC Wash Erythrocytes Whole_Blood->Wash_RBC Lyse_RBC Lyse Erythrocytes Wash_RBC->Lyse_RBC Lysate Erythrocyte Lysate Lyse_RBC->Lysate Add_Lysate Add Lysate Lysate->Add_Lysate Reaction_Mix Prepare Reaction Mix (Buffer, MgCl2, DTT) Reaction_Mix->Add_Lysate Add_ITP Initiate with ITP Add_Lysate->Add_ITP Incubate Incubate at 37°C Add_ITP->Incubate Stop_Reaction Stop Reaction (Perchloric Acid) Incubate->Stop_Reaction Neutralize Neutralize Stop_Reaction->Neutralize Centrifuge Centrifuge Neutralize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (262 nm) Separate->Detect Quantify Quantify IMP Detect->Quantify

Workflow for Measuring ITPase Activity by HPLC.
Quantification of this compound by LC-MS/MS

This method allows for the direct and simultaneous measurement of ITP, ATP, and GTP in cell lysates.

3.2.1. Sample Preparation

  • Isolate erythrocytes or other target cells.

  • Lyse the cells using a suitable lysis buffer.

  • Perform solid-phase extraction of the cell lysate to isolate nucleotides.

  • Dephosphorylate the triphosphates to their corresponding nucleosides (inosine, adenosine, guanosine).

3.2.2. LC-MS/MS Analysis

  • Chromatography: Use a suitable column for separating the nucleosides.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Quantification: Use stable isotope-labeled internal standards for each analyte to ensure accurate quantification.

Table 3: Linearity Ranges for Nucleotide Quantification by LC-MS/MS

AnalyteLinearity Range (pmol/sample)
Adenosine (from ATP)10.0 - 2000
Guanosine (from GTP)1.0 - 200
Inosine (from ITP)0.25 - 50.0
Data from Anderson et al. (2016).

Implications for Drug Development

The understanding of ITP as a biomarker has direct applications in the drug development process.

  • Patient Stratification: For clinical trials of new thiopurine analogues or drugs with similar metabolic pathways, genotyping for ITPA polymorphisms or phenotyping for ITPase activity can be used to stratify patients and potentially reduce the incidence of ADRs.

  • Toxicity Screening: In preclinical studies, monitoring ITP levels in relevant biological matrices could serve as an early indicator of potential off-target effects on purine metabolism.

  • Companion Diagnostics: For drugs where ITP accumulation is a known risk factor for toxicity, a validated assay for ITP or ITPase activity could be developed as a companion diagnostic to guide dosing or patient selection.

Drug_Dev_Logic cluster_biomarker Biomarker Identification cluster_drug_response Drug Response cluster_application Drug Development Application ITPA_Polymorphism ITPA Polymorphism Low_ITPase Low ITPase Activity ITPA_Polymorphism->Low_ITPase Patient_Strat Patient Stratification ITPA_Polymorphism->Patient_Strat High_ITP High ITP Levels Low_ITPase->High_ITP Companion_Dx Companion Diagnostic Low_ITPase->Companion_Dx ADR Adverse Drug Reaction High_ITP->ADR Increased Risk Toxicity_Screen Toxicity Screening High_ITP->Toxicity_Screen Thiopurine_Admin Thiopurine Administration Thiopurine_Admin->ADR

Logical Relationship of ITP Biomarker in Drug Development.

Conclusion

This compound, in conjunction with ITPase activity and ITPA genotyping, serves as a valuable biomarker with clear applications in personalized medicine, particularly for optimizing thiopurine therapy. For researchers and drug development professionals, understanding the role of ITP can inform the design of safer and more effective therapeutic strategies. The detailed methodologies provided in this guide offer a starting point for the implementation of ITP biomarker analysis in both research and clinical settings. Further investigation into the role of ITP in the toxicity of other drugs that interfere with purine metabolism is a promising area for future research.

References

Inosine Triphosphate in RNA Synthesis and Editing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine (B1671953), a naturally occurring purine (B94841) nucleoside, plays a critical role in various aspects of RNA biology. While its presence in RNA is primarily the result of adenosine-to-inosine (A-to-I) editing of nascent transcripts, the direct incorporation of inosine triphosphate (ITP) during RNA synthesis presents a distinct mechanism with significant implications for RNA function and cellular homeostasis. This technical guide provides an in-depth exploration of the role of ITP in RNA synthesis, its impact on RNA editing, and the functional consequences of inosine incorporation. Detailed experimental protocols for the synthesis and detection of inosine-containing RNA are provided, alongside quantitative data on incorporation efficiency and thermodynamic stability. This document is intended to serve as a comprehensive resource for researchers investigating the multifaceted roles of inosine in RNA biology and for professionals in drug development exploring novel therapeutic avenues.

Introduction: The Two Paths to Inosine in RNA

Inosine (I) can be introduced into RNA molecules through two distinct pathways:

  • Post-transcriptional modification: The most common pathway involves the enzymatic deamination of adenosine (B11128) (A) to inosine (I) in double-stranded RNA (dsRNA) regions. This process, known as A-to-I RNA editing, is catalyzed by the Adenosine Deaminase Acting on RNA (ADAR) family of enzymes.[1][2][3] A-to-I editing is a vital mechanism for generating transcriptomic and proteomic diversity from a fixed genomic template.[4]

  • Co-transcriptional incorporation: Inosine can also be incorporated directly into a growing RNA chain during transcription. This occurs when this compound (ITP) is present in the cellular nucleotide pool and is utilized as a substrate by RNA polymerases.[5] While cells have mechanisms to prevent the accumulation of non-canonical nucleotides like ITP, its misincorporation can occur, particularly in instances of enzymatic deficiencies.[5]

This guide focuses primarily on the co-transcriptional incorporation of ITP and its implications, while also providing context on its relationship to A-to-I editing.

The Role of this compound (ITP) in RNA Synthesis

ITP as a Substrate for RNA Polymerases

In vitro transcription systems, particularly those employing bacteriophage RNA polymerases like T7, can utilize ITP as a substrate for RNA synthesis.[6] The incorporation of ITP is a stochastic process, with its frequency being dependent on its concentration relative to the canonical nucleotide triphosphates (NTPs).[7]

Quantitative Data on ITP Incorporation

The efficiency of ITP incorporation by T7 RNA polymerase has been quantified. In in vitro transcription reactions with a fixed concentration of canonical NTPs, increasing concentrations of ITP in the nucleotide pool lead to a corresponding increase in inosine content in the resulting RNA transcripts.

ITP Concentration in Nucleotide Pool (mM)Inosine Incorporation Frequency (per number of bases)Reference
0.1~1 in 9379[7]
1~1 in 986[7]
10~1 in 185[7]

Table 1: Frequency of Inosine Incorporation by T7 RNA Polymerase at Varying ITP Concentrations.

Impact of Inosine on RNA Structure and Stability

The presence of inosine in an RNA molecule alters its base-pairing potential and, consequently, its secondary structure and stability. Inosine preferentially base-pairs with cytidine (B196190) (I-C), forming a wobble base pair that is thermodynamically less stable than a guanosine-cytidine (G-C) Watson-Crick base pair.[1] Inosine can also form a wobble base pair with uridine (B1682114) (I-U) and adenosine (I-A).[1]

Base PairChange in Gibbs Free Energy (ΔG°₃₇) (kcal/mol)Reference
I-C (internal)~2.0 kcal/mol less stable than G-C[1]
I-U (internal, tandem)Destabilizes duplex[1]

Table 2: Thermodynamic Stability of Inosine-Containing Base Pairs in RNA.

ITP and RNA Editing

A-to-I RNA editing is a post-transcriptional process where ADAR enzymes act on adenosine residues already incorporated into an RNA molecule.[3][8] There is no evidence to suggest that ITP serves as a direct substrate for ADAR enzymes in the editing process. The primary mechanism for inosine introduction via editing is the deamination of adenosine within a dsRNA substrate.

However, the presence of inosine in RNA, whether through editing or direct incorporation of ITP, can influence the binding of ADAR enzymes and other dsRNA-binding proteins, thereby indirectly affecting the editing landscape of a transcript.[3]

Functional Consequences of Inosine in RNA

The incorporation of inosine into RNA has profound effects on its biological function:

  • Translation: During translation, the ribosome primarily interprets inosine as guanosine (B1672433).[4][9] This can lead to the synthesis of proteins with amino acid sequences that differ from those encoded by the genome. However, the decoding of inosine is not strictly limited to guanosine; it can also be read as adenosine or uracil, albeit at lower frequencies, leading to further proteomic diversification.[1][10][11] The presence of inosine, particularly multiple inosines within a codon, can also lead to ribosome stalling, thereby affecting the efficiency of protein synthesis.[10][11][12]

  • RNA Stability: The altered secondary structure resulting from inosine incorporation can impact RNA stability. While some structural changes may render the RNA more susceptible to degradation, others might confer resistance to certain ribonucleases.

  • Innate Immune Response: The presence of inosine in RNA can modulate the innate immune response. While A-to-I editing of endogenous dsRNA is a mechanism to evade recognition by cytosolic RNA sensors like MDA5 and prevent an autoimmune response, inosine-containing viral RNA can be recognized as non-self and trigger an immune response.

Experimental Protocols

In Vitro Synthesis of Inosine-Containing RNA

This protocol is adapted from studies using T7 RNA polymerase to incorporate ITP into RNA transcripts.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10X Transcription Buffer

  • Ribonucleotide solution mix (ATP, CTP, GTP, UTP)

  • Inosine-5'-triphosphate (ITP) solution

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

Procedure:

  • Reaction Setup: Assemble the following reaction mixture at room temperature in a nuclease-free tube. For a standard 20 µL reaction:

    • Nuclease-free water: to 20 µL

    • 10X T7 Transcription Buffer: 2 µL

    • 100 mM ATP, CTP, UTP mix: 2 µL each

    • 100 mM GTP: as required (e.g., 2 µL for a final concentration of 10 mM)

    • 100 mM ITP: as required to achieve the desired final concentration (e.g., 0.2 µL for 1 mM, 2 µL for 10 mM)

    • Linearized DNA template (0.5-1 µg): 1-5 µL

    • RNase Inhibitor (40 U/µL): 1 µL

    • T7 RNA Polymerase: 2 µL

  • Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the synthesized RNA using a standard RNA purification kit or by phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the RNA concentration using a spectrophotometer and assess its integrity via denaturing agarose (B213101) gel electrophoresis.

Detection and Quantification of Inosine in RNA

Several methods are available for the detection and quantification of inosine in RNA.

This method relies on the chemical modification of guanosine residues, rendering them resistant to RNase T1 cleavage, while inosine remains susceptible.

Principle:

  • Glyoxalation: RNA is treated with glyoxal, which specifically modifies guanosine residues.

  • Borate Treatment: Borate is used to stabilize the glyoxal-guanosine adduct.

  • RNase T1 Digestion: RNase T1, which normally cleaves after both guanosine and inosine, will only cleave after inosine in the treated RNA.

  • Analysis: The cleavage products can be analyzed by various methods, including primer extension or sequencing, to map the inosine sites.[7][13]

ICE-Seq is a high-throughput method for the transcriptome-wide identification of A-to-I editing sites.[1][2][14]

Principle:

  • Cyanoethylation: RNA is treated with acrylonitrile, which specifically modifies inosine residues.

  • Reverse Transcription: The cyanoethylated inosine blocks reverse transcriptase, leading to truncation of the cDNA.

  • Sequencing and Analysis: By comparing the sequencing results of treated and untreated RNA, sites of A-to-I editing can be identified by the specific drop in guanosine calls at those positions in the treated sample.[1][2][14][15]

Visualizations: Workflows and Pathways

Experimental Workflow for In Vitro Synthesis and Analysis of Inosine-Containing RNA

In_Vitro_Transcription_Workflow cluster_synthesis RNA Synthesis cluster_analysis Analysis DNA_Template Linearized DNA Template (T7 Promoter) IVT_Reaction In Vitro Transcription (37°C, 2-4h) DNA_Template->IVT_Reaction NTPs Canonical NTPs (ATP, CTP, GTP, UTP) NTPs->IVT_Reaction ITP This compound (ITP) ITP->IVT_Reaction T7_Polymerase T7 RNA Polymerase + Buffer, RNase Inhibitor T7_Polymerase->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment RNA_Purification RNA Purification DNase_Treatment->RNA_Purification Inosine_RNA Inosine-containing RNA RNA_Purification->Inosine_RNA Quantification Spectrophotometry (Concentration) Inosine_RNA->Quantification Integrity_Check Denaturing Gel Electrophoresis (Integrity) Inosine_RNA->Integrity_Check Inosine_Detection Inosine Detection (e.g., ICE-Seq) Inosine_RNA->Inosine_Detection Functional_Assay Functional Assays (e.g., In Vitro Translation) Inosine_RNA->Functional_Assay

Caption: Workflow for in vitro synthesis and analysis of inosine-containing RNA.

ITP Metabolism and Incorporation Pathway

ITP_Metabolism cluster_synthesis De Novo Purine Synthesis cluster_itp_formation ITP Formation cluster_regulation_incorporation Regulation and Incorporation PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP multi-step AMP AMP IMP->AMP GMP GMP IMP->GMP ITP_from_IMP This compound (ITP) IMP->ITP_from_IMP Phosphorylation ITP_pool ITP Pool ITP_from_IMP->ITP_pool ATP_Deamination ATP ITP_from_ATP ITP ATP_Deamination->ITP_from_ATP Deamination ITP_from_ATP->ITP_pool ITPase ITPase (ITPA gene) ITP_pool->ITPase Hydrolysis RNA_Polymerase RNA Polymerase ITP_pool->RNA_Polymerase ITPase->IMP Incorporation Inosine Misincorporation RNA_Polymerase->Incorporation RNA RNA Incorporation->RNA

Caption: Metabolic pathway of ITP synthesis, degradation, and incorporation into RNA.

Conclusion

The direct incorporation of this compound into RNA during transcription represents a significant, albeit less common, pathway for introducing this modified nucleoside into the transcriptome. Understanding the mechanisms of ITP utilization by RNA polymerases, the resulting functional consequences for the RNA molecule, and the cellular pathways that regulate ITP levels is crucial for a comprehensive view of RNA biology. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers to further investigate the roles of ITP in both normal physiological processes and in disease states. For drug development professionals, the ability to synthesize inosine-containing RNA with tailored properties opens up new possibilities for the design of novel RNA-based therapeutics.

References

An In-depth Technical Guide to the Intracellular Concentration of Inosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine (B1671953) triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that arises from the deamination of adenosine (B11128) triphosphate (ATP). While present at significantly lower concentrations than canonical nucleotides, its intracellular levels are tightly regulated by the enzyme inosine triphosphate pyrophosphatase (ITPA). Dysregulation of ITP concentrations, primarily due to ITPA deficiency, has been implicated in a range of pathological conditions, including infantile encephalopathy and adverse drug reactions. This technical guide provides a comprehensive overview of the intracellular concentration of ITP, detailing its metabolism, the methodologies for its quantification, and its physiological and pathological significance.

Introduction

The fidelity of cellular processes, including DNA replication, transcription, and signal transduction, relies on a tightly controlled balance of intracellular nucleotide pools. While adenosine, guanosine, cytidine, and uridine (B1682114) triphosphates (ATP, GTP, CTP, and UTP) are the canonical building blocks and energy currency of the cell, non-canonical nucleotides such as this compound (ITP) are also present. ITP is formed through the deamination of ATP and is considered a "contaminant" of the nucleotide pool. The enzyme this compound pyrophosphatase (ITPA) plays a crucial "housekeeping" or "sanitizing" role by hydrolyzing ITP into inosine monophosphate (IMP), thereby preventing its accumulation and potential incorporation into nucleic acids.[1][2] This guide delves into the specifics of intracellular ITP concentrations, the methods to measure them, and the implications of their dysregulation.

Quantitative Data on Intracellular this compound Concentration

The intracellular concentration of ITP is substantially lower than that of canonical nucleoside triphosphates. Quantitative data is primarily available for blood cells, with limited information on other cell types. The following tables summarize the available data.

Table 1: Intracellular Concentration of this compound (ITP) in Human Cells

Cell TypeITP Concentration (pmol/10⁶ cells)ITP Concentration (mM)Reference
Peripheral Blood Mononuclear Cells (PBMCs)1.5~0.0077[3]
Red Blood Cells (RBCs)--Levels are generally low but can accumulate significantly in individuals with ITPA deficiency.[1]

Table 2: Intracellular Concentration of Canonical Nucleoside Triphosphates for Comparison

Cell TypeNucleotideConcentration (pmol/10⁶ cells)Concentration (mM)Reference
Peripheral Blood Mononuclear Cells (PBMCs)ATP1,303~6.9[3]
Peripheral Blood Mononuclear Cells (PBMCs)GTP264~1.4[3]
Cerebellar Mossy Fiber Boutons (Neurons)ATP-~2.5–2.7

Metabolism and Regulation of Intracellular ITP

The primary mechanism for the formation of ITP is the deamination of ATP. The concentration of ITP is maintained at a low level by the enzymatic activity of ITPA, which hydrolyzes ITP to IMP and pyrophosphate.

This compound Pyrophosphatase (ITPA)

ITPA is a ubiquitous enzyme that plays a critical role in nucleotide pool sanitation.[1][4] It prevents the accumulation of non-canonical purine nucleotides, including ITP, deoxythis compound (dITP), and xanthosine (B1684192) triphosphate (XTP). Genetic polymorphisms in the ITPA gene can lead to reduced or absent enzyme activity, resulting in the accumulation of ITP in cells.[4]

ITPA Deficiency

ITPA deficiency is a common genetic trait, with some variants leading to a significant reduction in enzyme activity. In individuals with ITPA deficiency, ITP can accumulate to high levels, particularly in erythrocytes.[1] This accumulation is associated with protection from ribavirin-induced hemolytic anemia in hepatitis C treatment and increased toxicity of thiopurine drugs used in cancer therapy and immunosuppression. Severe, complete ITPA deficiency can lead to a fatal infantile encephalopathy.

Experimental Protocols for Measuring Intracellular ITP

The accurate quantification of intracellular ITP requires sensitive and specific analytical methods due to its low abundance relative to other nucleotides. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.

Principle

The method involves the extraction of nucleotides from cells, separation of the nucleotides by liquid chromatography, and detection and quantification by tandem mass spectrometry.

Detailed Methodology

1. Cell Lysis and Nucleotide Extraction:

  • Start with a known number of cells (e.g., 1 x 10⁶ to 5 x 10⁶ cultured mammalian cells).

  • For adherent cells, wash the monolayer twice with ice-cold Tris-buffered saline (TBS) and scrape the cells into a small volume of TBS. For suspension cells, pellet the cells by centrifugation and wash with ice-cold TBS.

  • Resuspend the cell pellet in a cold extraction solution. A common solution is a mixture of methanol (B129727), acetonitrile, and water (e.g., 40:40:20 v/v/v) to precipitate proteins and extract polar metabolites.

  • Vortex the mixture vigorously and incubate on ice to ensure complete cell lysis and protein precipitation.

  • Centrifuge at high speed (e.g., >13,000 rpm) at 4°C to pellet cell debris and precipitated proteins.

  • Carefully collect the supernatant containing the extracted nucleotides.

2. Sample Preparation for LC-MS/MS:

  • The supernatant can be directly analyzed or further processed. For sensitive analysis, the sample may be dried under a stream of nitrogen or in a vacuum concentrator and then reconstituted in a smaller volume of a suitable solvent (e.g., the initial mobile phase of the LC gradient).

  • To quantify both mono- and triphosphates as the parent nucleoside, an optional dephosphorylation step can be included using an alkaline phosphatase.

3. LC-MS/MS Analysis:

  • Chromatography: Use a reversed-phase C18 column with an ion-pairing agent in the mobile phase to achieve separation of the highly polar nucleotides. A common ion-pairing agent is triethylamine (B128534) (TEA) with hexafluoroisopropanol (HFIP). A gradient elution with increasing concentration of an organic solvent (e.g., methanol or acetonitrile) is typically used.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) for quantification. The MRM transitions for ITP would be selected based on the precursor ion (the deprotonated molecule [M-H]⁻) and a specific product ion generated by collision-induced dissociation.

  • Quantification: Generate a standard curve using known concentrations of an ITP standard. An isotopically labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled ATP) should be used to correct for matrix effects and variations in extraction efficiency and instrument response.

Signaling Pathways and Cellular Effects of ITP

Current evidence suggests that ITP does not have a dedicated signaling pathway akin to second messengers like cyclic AMP or inositol (B14025) 1,4,5-trisphosphate. Instead, its cellular effects are primarily viewed through the lens of being a "nuisance" or potentially toxic metabolite that can interfere with normal cellular processes if allowed to accumulate.

Nucleotide Pool Sanitation

The primary "pathway" involving ITP is its hydrolysis by ITPA as part of the cellular process of nucleotide pool sanitation.[4][5] This surveillance mechanism is crucial for maintaining the integrity of the nucleotide pool and preventing the adverse consequences of non-canonical nucleotide accumulation.

ITPA_Pathway cluster_0 ITP Metabolism and Clearance ATP ATP Deamination Spontaneous Deamination ATP->Deamination ITP This compound (ITP) ITPA ITPA ITP->ITPA Substrate IMP Inosine Monophosphate (IMP) Purine_Metabolism Purine Metabolism IMP->Purine_Metabolism ITPA->IMP Product Deamination->ITP Hydrolysis Hydrolysis

Caption: ITP Metabolism and Clearance Pathway.

Consequences of ITP Accumulation

In the absence of sufficient ITPA activity, ITP can accumulate and exert detrimental effects:

  • Incorporation into Nucleic Acids: ITP can be mistakenly incorporated into RNA and DNA in place of ATP and GTP, respectively. This can lead to errors in transcription and replication, potentially causing mutations and genomic instability.

  • Interference with ATP/GTP-dependent Processes: High levels of ITP may compete with ATP and GTP for binding to enzymes and other proteins that utilize these canonical nucleotides as substrates or allosteric regulators. This could disrupt a wide range of cellular processes, including energy metabolism, signal transduction, and muscle function.

Experimental Workflow for ITP Quantification

The following diagram illustrates a typical workflow for the quantification of intracellular ITP from cell culture samples.

Experimental_Workflow start Start: Cultured Cells harvest Cell Harvesting and Washing start->harvest extract Metabolite Extraction (e.g., with cold Methanol/Acetonitrile/Water) harvest->extract separate Centrifugation to Pellet Debris extract->separate supernatant Collect Supernatant separate->supernatant prepare Sample Preparation (Drying and Reconstitution) supernatant->prepare lcms LC-MS/MS Analysis (Ion-Pair Reversed-Phase Chromatography) prepare->lcms data Data Analysis and Quantification lcms->data end End: ITP Concentration data->end

Caption: Experimental workflow for ITP quantification.

Conclusion

The intracellular concentration of this compound is a critical parameter that reflects the efficiency of nucleotide pool sanitation. While normally maintained at very low levels by the action of ITPA, its accumulation due to genetic deficiencies in this enzyme can have significant pathological consequences. The ability to accurately quantify ITP using sensitive techniques like LC-MS/MS is essential for both basic research into nucleotide metabolism and for clinical applications, particularly in pharmacogenetics and the diagnosis of rare metabolic disorders. Further research is needed to fully elucidate the range of ITP concentrations in different tissues and cell types under both physiological and pathological conditions.

References

Whitepaper: The Role of Inosine Triphosphate in Viral Replication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Inosine (B1671953) triphosphate (ITP) and other non-canonical purine (B94841) nucleotides (NCPNs) represent a significant, often overlooked, aspect of the host-virus conflict. Cellular mechanisms, primarily driven by the enzyme inosine triphosphate pyrophosphatase (ITPA), exist to prevent the accumulation of these potentially mutagenic molecules. However, during viral infection, the interplay between host cell nucleotide pools, ITPA activity, and the fidelity of viral polymerases creates a complex dynamic that can determine the outcome of infection. This technical guide provides an in-depth examination of the role of ITP in viral replication, detailing its biogenesis, the "house-cleaning" function of ITPA, its impact on viral mutagenesis, and its synergistic relationship with antiviral nucleoside analogues like ribavirin (B1680618). We will explore the molecular mechanisms, present key quantitative data, outline relevant experimental protocols, and discuss the therapeutic potential of targeting this pathway.

Introduction: The Challenge of Non-Canonical Nucleotides

Viruses, as obligate intracellular parasites, are entirely dependent on the host cell's machinery and metabolic resources for replication.[1] This includes the pool of available ribonucleoside triphosphates (NTPs) for the synthesis of viral genomes. While cells predominantly maintain pools of the four canonical NTPs (ATP, GTP, CTP, UTP), non-canonical nucleotides such as this compound (ITP) and xanthosine (B1684192) triphosphate (XTP) can accumulate through normal metabolic processes or as a result of cellular stress, such as oxidative damage leading to the deamination of purine bases.[2][3]

ITP is primarily formed through the phosphorylation of inosine monophosphate (IMP), a central precursor in the de novo biosynthesis of both adenosine (B11128) and guanine (B1146940) nucleotides.[2][4][5][6] The accumulation of these non-canonical nucleotides poses a threat to genetic integrity. If incorporated into DNA or RNA, they can lead to non-specific base pairing, resulting in random mutagenesis, inhibition of translation, or alterations to RNA secondary structure.[2][3] To counter this threat, organisms across all kingdoms of life possess "house-cleaning" enzymes that hydrolyze NCPNs, preventing their incorporation into nucleic acids.[2][7] The primary enzyme responsible for this function in humans is this compound Pyrophosphatase, encoded by the ITPA gene.[3]

The Central Role of ITPA: A Guardian of Nucleotide Pool Fidelity

ITPA is a highly conserved pyrophosphatase that sanitizes the cellular nucleotide pool by hydrolyzing ITP and dITP to their respective monophosphate forms (IMP/dIMP) and pyrophosphate.[2][3] This action prevents the viral replication machinery from accessing and utilizing these non-canonical substrates.

The significance of ITPA is highlighted by the clinical consequences of its deficiency. Genetic variants in the ITPA gene that lead to reduced enzyme activity are common, affecting up to a third of humans.[8][9] While often subclinical, ITPA deficiency can be associated with infantile encephalopathy and increased sensitivity to purine analogue drugs.[2] Crucially, in the context of virology, ITPA deficiency has a profound impact on the efficacy and side effects of certain antiviral therapies, most notably ribavirin treatment for Hepatitis C Virus (HCV).[8][9]

ITP and Viral Mutagenesis: A Double-Edged Sword

The RNA-dependent RNA polymerases (RdRps) of RNA viruses are known for their high error rates, which contribute to the rapid evolution and adaptability of these pathogens.[10] These polymerases can mistakenly incorporate non-canonical nucleotides like ITP into the nascent viral RNA strand, typically by mispairing it with cytosine (as a guanosine (B1672433) analogue) or, less frequently, with other bases.[6]

Once incorporated, the inosine base is often "read" as guanosine by the polymerase during subsequent rounds of replication. This leads to characteristic G-to-A and C-to-U transition mutations in the viral genome.[8][9] An accumulation of such mutations can push the virus past its error threshold, a concept known as lethal mutagenesis , resulting in a non-viable viral population.[11] Therefore, elevated intracellular ITP levels, often resulting from ITPA deficiency, can have a direct antiviral effect by increasing the viral mutation rate.

Logical Relationship: ITP Accumulation and Viral Mutagenesis

cluster_0 Cellular State cluster_1 Viral Replication Cycle ITPA_def ITPA Deficiency (Genetic Variant or Pharmacological Inhibition) ITP_acc ITP Accumulation ITPA_def->ITP_acc Prevents hydrolysis Incorporation ITP incorporated into viral RNA (opposite C) ITP_acc->Incorporation Substrate RdRp Viral RdRp RdRp->Incorporation Catalyzes Mutagenesis Lethal Mutagenesis: G->A and C->U Transitions Incorporation->Mutagenesis Causes Viability Decreased Viral Progeny/Viability Mutagenesis->Viability

Caption: Logical flow from ITPA deficiency to decreased viral viability via lethal mutagenesis.

Synergy with Antiviral Therapy: The Ribavirin-ITPA Connection

The broad-spectrum antiviral drug ribavirin exerts its effects through multiple mechanisms, including the depletion of intracellular GTP pools and by acting as an RNA mutagen.[8][9] Inside the cell, ribavirin is phosphorylated to its active triphosphate form, ribavirin triphosphate (RTP).

Crucially, studies have demonstrated that RTP is also a substrate for ITPA.[8][9] ITPA hydrolyzes RTP, reducing its intracellular concentration and thus its antiviral potency. In individuals with reduced ITPA activity, RTP accumulates to higher levels. This has two major consequences:

  • Enhanced Mutagenesis: Increased RTP levels lead to more frequent incorporation into the viral genome by RdRp, significantly potentiating ribavirin's mutagenic effect.[8]

  • GTP Depletion: RTP competes with GTP for viral polymerase binding, and its precursor, ribavirin monophosphate, inhibits inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in de novo GTP biosynthesis.[5][12]

This mechanism explains the clinical observation that HCV patients with ITPA variants associated with low enzyme activity are protected from ribavirin-induced anemia and have a lower risk of viral relapse after treatment.[8][9]

Signaling Pathway: ITPA's Dual Role on ITP and Ribavirin Triphosphate (RTP)

Caption: ITPA hydrolyzes both endogenous ITP and therapeutic RTP, modulating their antiviral effects.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on the interaction between ITPA, ribavirin, and HCV replication.

Table 1: Effect of ITPA Knockdown on HCV Replication and Mutagenesis Data derived from studies on HCV-infected Huh-7.5 cells.[8][9]

Parameter MeasuredControl (Scrambled siRNA)ITPA Knockdown (siRNA)Fold Change
Intracellular RTP (pmol/10⁶ cells)~1.0~2.5~2.5x Increase
HCV RNA Levels (vs. untreated)~40% Reduction~80% Reduction~2.0x Greater Reduction
HCV Core Antigen (vs. untreated)~35% Reduction~70% Reduction~2.0x Greater Reduction
G-to-A Mutation Frequency (%)0.040.102.5x Increase
C-to-U Mutation Frequency (%)0.030.082.7x Increase

Table 2: In Vitro Hydrolysis by Recombinant ITPA Enzyme kinetics demonstrating that RTP is a substrate for ITPA, comparable to ITP.[8]

SubstrateKm (µM)kcat (s⁻¹)Catalytic Efficiency (kcat/Km)
ITP 18.211.40.63
RTP 25.69.80.38
dITP 3.911.22.87
XTP 11.110.90.98

Viral Counter-Strategies: The Emergence of Viral ITPases

The potent antiviral pressure exerted by non-canonical nucleotides has driven some viruses to evolve their own countermeasures. Remarkably, several plant RNA viruses, including Cassava brown streak virus (CBSV) and Ugandan cassava brown streak virus (UCBSV), have acquired and incorporated a host-derived ITPA gene into their own genomes.[2][7]

Biochemical characterization has confirmed that these viral-encoded proteins are functional ITPases.[2][7] Genetic studies demonstrate that the ITPase activity is essential for viral infectivity, but only in their natural host (cassava) and not in model laboratory plants.[13] This suggests that the native host may have particularly high endogenous levels of non-canonical nucleotides, possibly as an antiviral defense mechanism.[13] The viral ITPase allows the virus to sanitize the local nucleotide pool, reducing self-mutation and ensuring replication fidelity. Interestingly, protein analyses suggest a physical interaction between the viral ITPase and the viral RdRp, potentially to optimize this "house-cleaning" function directly at the site of replication.[13]

Experimental Protocols

Reproducing the findings discussed in this guide requires specific molecular and cellular biology techniques. Below are summarized methodologies for key experiments.

Protocol 1: siRNA-mediated Knockdown of ITPA in Cell Culture
  • Cell Seeding: Plate Huh-7.5 human hepatoma cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • Transfection Reagent Preparation: Dilute ITPA-targeting siRNA (or a non-targeting control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).

  • Complex Formation: Combine the diluted siRNA and lipid reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the siRNA-lipid complexes dropwise to the cells. Incubate for 48-72 hours.

  • Verification of Knockdown: Harvest a subset of cells to quantify ITPA mRNA levels by RT-qPCR and ITPA protein levels by Western blot to confirm successful knockdown.

Protocol 2: HCV Infection and Ribavirin Treatment Assay
  • Infection: Following ITPA knockdown (from Protocol 1), infect the cells with a cell culture-adapted HCV strain (e.g., Jc1) at a multiplicity of infection (MOI) of 0.1.

  • Treatment: After a 4-hour incubation with the virus, wash the cells and add fresh complete medium containing the desired concentration of ribavirin (e.g., 50-400 µM) or a vehicle control.

  • Incubation: Culture the infected and treated cells for 48-72 hours.

  • Sample Harvesting:

    • Supernatant: Collect the cell culture supernatant to measure infectious virus production via a focus-forming unit (FFU) assay or to quantify secreted HCV core antigen by ELISA.

    • Cell Lysate: Lyse the cells to extract total RNA for HCV RNA quantification by RT-qPCR and for nucleotide analysis.

Protocol 3: Quantification of Intracellular Nucleotides by HPLC-MS/MS
  • Extraction: Wash harvested cells with ice-cold PBS and extract metabolites by adding a cold 70% methanol (B129727) solution.

  • Separation: Centrifuge to pellet cell debris. Collect the supernatant containing the metabolites.

  • Analysis: Analyze the extract using a high-performance liquid chromatography (HPLC) system coupled with a triple-quadrupole mass spectrometer (MS/MS).

  • Quantification: Use known standards for ITP, RTP, GTP, and ATP to generate standard curves and accurately quantify the concentration of each nucleotide in the cellular extracts.

Experimental Workflow Diagram

cluster_analysis Downstream Analysis start Seed Huh-7.5 Cells transfect Transfect with siControl or siITPA start->transfect infect Infect with HCV (Jc1) transfect->infect treat Treat with Ribavirin or Vehicle Control infect->treat incubate Incubate 72h treat->incubate harvest Harvest Supernatant and Cell Lysates incubate->harvest analysis_rna HCV RNA (RT-qPCR) harvest->analysis_rna analysis_core HCV Core (ELISA) harvest->analysis_core analysis_ntp Nucleotides (HPLC-MS/MS) harvest->analysis_ntp analysis_seq Viral Sequencing (Mutation Analysis) harvest->analysis_seq

Caption: Workflow for assessing the impact of ITPA knockdown on HCV replication and mutagenesis.

Therapeutic Implications and Future Directions

The critical role of ITPA in modulating both endogenous and drug-induced viral mutagenesis opens up new avenues for antiviral drug development.

  • ITPA Inhibitors as Adjuvants: The development of specific, potent small-molecule inhibitors of ITPA could serve as a broad-spectrum adjuvant therapy. By pharmacologically inducing a state of ITPA deficiency, such a drug could potentiate the mutagenic activity of nucleoside analogues like ribavirin, favipiravir, or molnupiravir (B613847) against a wide range of RNA viruses.[11] This could allow for lower, less toxic doses of the primary antiviral agent or be used to overcome viral resistance.

  • Host-Targeted Therapy: Targeting a host enzyme like ITPA is less likely to induce drug resistance compared to directly targeting viral proteins.[14] This makes it an attractive strategy for combating rapidly evolving RNA viruses.

  • Innate Immunity: The connection between non-canonical nucleotides and the innate immune system is an area ripe for investigation. It is plausible that viral RNA containing inosine or other modifications could be differentially recognized by host pattern recognition receptors (PRRs) like RIG-I, MDA5, or Toll-like receptors, potentially triggering a stronger or altered interferon response.[15][16]

Future research should focus on developing selective ITPA inhibitors, exploring their efficacy and safety in animal models of viral infection, and elucidating the precise mechanisms by which the innate immune system senses and responds to RNA containing non-canonical nucleotides.

Conclusion

This compound is not merely a metabolic byproduct but a key player in the intricate battle between a virus and its host. The host enzyme ITPA acts as a critical defender of nucleotide pool integrity, preventing the mutagenic incorporation of ITP into nascent viral genomes. When ITPA function is compromised, either genetically or potentially pharmacologically, the resulting accumulation of non-canonical nucleotides can drive lethal mutagenesis of the viral population. This effect is powerfully synergistic with nucleoside analogue drugs like ribavirin, whose active triphosphate metabolites are also substrates for ITPA. Understanding this complex interplay provides a strong rationale for the development of ITPA inhibitors as a novel class of host-targeted antiviral therapeutics.

References

Methodological & Application

Measuring Intracellular Inosine Triphosphate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Quantification of Inosine (B1671953) Triphosphate in Cellular Samples

For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular nucleotides such as inosine triphosphate (ITP) is crucial for understanding cellular metabolism, signaling pathways, and the mechanism of action of therapeutic agents. ITP, an intermediate in purine (B94841) metabolism, arises from the deamination of adenosine (B11128) triphosphate (ATP) and is hydrolyzed by this compound pyrophosphatase (ITPA) to inosine monophosphate (IMP) to prevent its incorporation into nucleic acids.[1] Altered ITP levels can be indicative of metabolic dysregulation or the cellular response to drug treatment.

This document provides detailed application notes and protocols for the quantification of ITP in cells, focusing on two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, principles of enzymatic assays that can be adapted for ITP measurement are discussed.

Core Methodologies

The choice of method for ITP quantification depends on the required sensitivity, specificity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust method for separating and quantifying nucleotides.[2] It is suitable for samples where ITP is relatively abundant.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity, making it the gold standard for detecting low-abundance metabolites like ITP.[3][4][5] This technique is ideal for complex biological matrices and when precise quantification of trace amounts is necessary.

  • Enzymatic Assays provide a high-throughput and often simpler alternative. While commercial kits are readily available for inosine, they can be adapted for ITP measurement by incorporating a dephosphorylation step to convert ITP to inosine.[6][7][8]

Data Presentation: Quantitative Levels of Inosine Nucleotides

The following table summarizes representative intracellular concentrations of inosine mono- and triphosphates as reported in the literature. These values can serve as a reference for expected physiological ranges in human cells.

AnalyteCell TypeConcentration (pmol/10^6 cells)Reference
Inosine Monophosphate (IMP)Peripheral Blood Mononuclear Cells (PBMCs)30.6 (± 25.9)[3]
This compound (ITP)Peripheral Blood Mononuclear Cells (PBMCs)1.5 (± 0.10)[3]

Note: Intracellular nucleotide concentrations can vary significantly based on cell type, metabolic state, and experimental conditions.

Experimental Protocols

I. Sample Preparation: Extraction of Intracellular Nucleotides

Proper sample preparation is critical to prevent the degradation of ITP and other nucleotides.[9] The following protocol is a general guideline for the extraction of nucleotides from cultured cells.

Materials:

  • Cultured cells

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 6% Trichloroacetic Acid (TCA) or 70% Methanol/30% Water, pre-chilled to -20°C

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Protocol:

  • Cell Harvesting:

    • Suspension cells: Pellet the desired number of cells (e.g., 1-10 million) by centrifugation at 500 x g for 5 minutes at 4°C.

    • Adherent cells: Aspirate the culture medium, wash the cells once with ice-cold PBS, and then add the extraction solvent directly to the plate. Scrape the cells and collect the lysate.

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any extracellular contaminants.

  • Extraction:

    • TCA Extraction: Resuspend the cell pellet in 200 µL of ice-cold 6% TCA.[2] Vortex vigorously for 30 seconds and incubate on ice for 10 minutes.

    • Methanol Extraction: Resuspend the cell pellet in 500 µL of pre-chilled 70% methanol.[5] Vortex vigorously and incubate at -20°C for at least 30 minutes.

  • Protein Precipitation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Neutralization (for TCA extracts): Transfer the supernatant to a new tube. To neutralize the TCA, add a volume of 5 M K2CO3 until the pH is between 6 and 7.[2] Be cautious as CO2 will be generated.

  • Storage: The resulting supernatant contains the nucleotide extract. It can be stored at -80°C prior to analysis.

G cluster_harvest Cell Harvesting cluster_wash Washing cluster_extraction Extraction cluster_separation Separation cluster_final Final Sample suspension Suspension Cells wash_pbs Wash with ice-cold PBS suspension->wash_pbs adherent Adherent Cells adherent->wash_pbs add_solvent Add Extraction Solvent (e.g., TCA or Methanol) wash_pbs->add_solvent vortex_ice Vortex & Incubate on Ice add_solvent->vortex_ice centrifuge Centrifuge to Pellet Protein vortex_ice->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant final_sample Nucleotide Extract (Store at -80°C) collect_supernatant->final_sample

Caption: Workflow for the extraction of intracellular nucleotides.

II. HPLC Method for ITP Quantification

This protocol is adapted from a method for the simultaneous determination of various ribonucleoside triphosphates.[2]

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., Symmetry C18, 3.5 µm, 150 x 4.6 mm)

Mobile Phase:

  • Solvent A: 10 mM tetrabutylammonium (B224687) hydroxide, 10 mM KH2PO4, 0.25% MeOH, adjusted to pH 6.9.

  • Solvent B: 5.6 mM tetrabutylammonium hydroxide, 50 mM KH2PO4, 30% MeOH, adjusted to pH 7.0.

Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature27°C
Detection Wavelength254 nm
Injection Volume20 µL
Gradient0-30 min: 40% to 60% B; 30-60 min: 60% B

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the prepared nucleotide extract.

  • Run the gradient program.

  • Identify the ITP peak by comparing its retention time with that of an ITP standard.

  • Quantify the ITP concentration by integrating the peak area and comparing it to a standard curve generated with known concentrations of ITP.

III. LC-MS/MS Method for ITP Quantification

This protocol is based on a method for the sensitive quantification of adenosine, guanosine (B1672433), and inosine nucleotides.[3]

Instrumentation and Columns:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 or similar reversed-phase column suitable for polar analytes

Sample Preparation (Post-Extraction):

A key step in this method is the dephosphorylation of ITP to its corresponding nucleoside, inosine, for more sensitive detection by mass spectrometry.[3]

  • To the nucleotide extract, add a suitable buffer and alkaline phosphatase.

  • Incubate at 37°C for a defined period (e.g., 30-60 minutes) to ensure complete dephosphorylation.

  • Stop the reaction by adding a protein precipitation agent (e.g., acetonitrile).

  • Centrifuge and analyze the supernatant.

LC-MS/MS Conditions:

ParameterValue
LC Conditions
Flow RateTo be optimized based on column dimensions
Column Temperature40°C
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientTo be optimized for separation of inosine from other nucleosides
MS/MS Conditions
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored TransitionInosine (precursor ion) -> Inosine (product ion) (Specific m/z values to be determined on the instrument)
Collision EnergyTo be optimized for the specific transition

Procedure:

  • Equilibrate the LC system.

  • Inject the dephosphorylated sample.

  • Run the LC gradient to separate inosine.

  • Detect and quantify inosine using Multiple Reaction Monitoring (MRM) mode on the mass spectrometer.

  • Calculate the original ITP concentration based on the measured inosine concentration, accounting for the dephosphorylation step and any dilution factors. A standard curve of inosine should be prepared.

G cluster_sample Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis extract Nucleotide Extract dephos Dephosphorylation (Alkaline Phosphatase) extract->dephos injection Inject Sample dephos->injection separation Chromatographic Separation of Inosine injection->separation ionization Electrospray Ionization (ESI) separation->ionization mrm Multiple Reaction Monitoring (MRM) ionization->mrm quantification Quantification of Inosine mrm->quantification calculation Calculate ITP Concentration quantification->calculation

Caption: Workflow for LC-MS/MS-based ITP quantification.

IV. Enzymatic Assay for ITP (Adapted from Inosine Assay)

This method is based on the enzymatic conversion of ITP to inosine, followed by the detection of inosine using a commercially available kit.[7][8]

Principle:

  • Dephosphorylation: ITP in the sample is converted to inosine by treating the sample with alkaline phosphatase.

  • Inosine Conversion: Inosine is then converted to hypoxanthine (B114508) and ribose-1-phosphate (B8699412) by purine nucleoside phosphorylase (PNP).

  • Hypoxanthine Oxidation: Hypoxanthine is oxidized to xanthine (B1682287) and then to uric acid and hydrogen peroxide (H2O2) by xanthine oxidase (XO).

  • Detection: The generated H2O2 is detected using a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP). The fluorescence intensity is proportional to the amount of inosine, and thus to the original amount of ITP.

G ITP ITP Inosine Inosine ITP->Inosine Alkaline Phosphatase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP Uric_Acid Uric Acid + H2O2 Hypoxanthine->Uric_Acid XO Fluorescence Fluorescent Product Uric_Acid->Fluorescence HRP + Probe

Caption: Signaling pathway for the enzymatic detection of ITP.

Procedure:

  • Prepare cell extracts as described in Protocol I.

  • Treat a portion of the extract with alkaline phosphatase to convert ITP to inosine.

  • Follow the protocol of a commercial inosine assay kit (e.g., from Cell Biolabs or BioAssay Systems).[6][7] This will typically involve adding a reaction mixture containing PNP, XO, HRP, and a fluorescent probe.

  • Incubate for the recommended time (e.g., 15-30 minutes).

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[6]

  • To account for endogenous inosine, a parallel sample should be run without the initial alkaline phosphatase step. The ITP concentration is determined by the difference in fluorescence between the treated and untreated samples.

  • Quantify the ITP concentration using a standard curve prepared with known concentrations of ITP that have also been treated with alkaline phosphatase.

Concluding Remarks

The accurate quantification of intracellular ITP is achievable through various analytical techniques. The choice of method should be guided by the specific research question, the expected concentration of ITP, and the available instrumentation. For high sensitivity and specificity, LC-MS/MS is the preferred method. HPLC offers a reliable alternative for less demanding applications. Enzymatic assays, with appropriate modifications, can provide a high-throughput option. In all cases, meticulous sample preparation is paramount to ensure the integrity of the target analyte and the reliability of the results.

References

Application Note: Quantification of Inosine Triphosphate (ITP) by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of inosine (B1671953) triphosphate (ITP) and related nucleotides in biological samples. Inosine triphosphate is a purine (B94841) nucleotide intermediate in the synthesis of ATP and GTP.[1] Its accumulation can lead to DNA damage and mutagenesis, making its accurate quantification crucial in various research contexts.[1] The enzyme this compound pyrophosphatase (ITPA) hydrolyzes ITP to inosine monophosphate (IMP), preventing its incorporation into DNA.[1] This application note provides a comprehensive protocol for sample preparation, HPLC analysis using anion-exchange chromatography, and data interpretation, intended for use in research, clinical, and drug development settings.

Introduction

This compound (ITP) is a naturally occurring purine nucleotide that arises from the deamination of adenosine (B11128) triphosphate (ATP).[1] While it plays a role in purine metabolism, its accumulation in the cellular nucleotide pool is cytotoxic. The enzyme ITP pyrophosphatase (ITPA) plays a critical role in cellular homeostasis by converting ITP back to inosine monophosphate (IMP), thereby preventing its harmful incorporation into nucleic acids.[1] Deficiency in ITPA activity is a common genetic defect that has been linked to adverse reactions to thiopurine drugs.[2]

Therefore, a reliable and accurate method for quantifying intracellular ITP levels is essential for studying purine metabolism, investigating the pathogenesis of ITPA deficiency-related disorders, and in pharmacogenetic research. High-Performance Liquid Chromatography (HPLC) offers the specificity and sensitivity required for resolving and quantifying ITP from a complex mixture of other cellular nucleotides. This protocol describes an anion-exchange HPLC method coupled with UV detection for this purpose.

Signaling Pathway: ITP Metabolism

This compound is an intermediate in purine metabolism. It is primarily formed from the deamination of ATP. The enzyme ITPase is crucial for hydrolyzing ITP to IMP, thus preventing its accumulation and potential incorporation into DNA and RNA. IMP is a central precursor for the synthesis of both adenosine and guanosine (B1672433) nucleotides.

ITP_Metabolism cluster_Purine Purine Metabolism cluster_output Cellular Fate ATP ATP ITP ITP ATP->ITP Deamination IMP IMP ITP->IMP Hydrolysis (ITPase) DNA_RNA Incorporation into DNA/RNA (mutagenic) ITP->DNA_RNA If not hydrolyzed GTP GTP IMP->GTP Synthesis AMP AMP IMP->AMP Synthesis AMP->ATP Phosphorylation

Caption: Metabolic pathway of this compound (ITP).

Experimental Protocols

This section provides detailed protocols for sample preparation from cell culture and subsequent analysis by HPLC.

3.1. Materials and Reagents

  • This compound (ITP) sodium salt (Standard)

  • Perchloric Acid (PCA), 0.4 N

  • Potassium Carbonate (K2CO3), 2 M

  • Potassium Dihydrogen Phosphate (KH2PO4)

  • Acetonitrile (HPLC Grade)

  • Tetrabutylammonium hydrogensulfate (TBAHS)

  • Ultrapure water (18.2 MΩ·cm)

  • Phosphate Buffered Saline (PBS), ice-cold

  • 0.22 µm or 0.45 µm Syringe Filters (PVDF or nylon)[2][3]

3.2. Sample Preparation: Nucleotide Extraction from Cultured Cells

This protocol is adapted from established methods for extracting nucleotides from cellular material.[4]

  • Cell Harvesting: Aspirate the culture medium and wash the cells (e.g., a 10 cm dish) twice with 5 mL of ice-cold PBS.

  • Cell Lysis & Deproteinization: Add 500 µL of ice-cold 0.4 N perchloric acid to the plate. Scrape the cells immediately and transfer the cell lysate into a microcentrifuge tube.[4]

  • Homogenization: Sonicate the suspension for 30 seconds on ice to ensure complete cell lysis and nucleotide release.[4]

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.[3][4]

  • Neutralization: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Add 2 M K2CO3 dropwise while vortexing to neutralize the extract to a pH of ~7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.[4]

  • Final Centrifugation: Centrifuge at 16,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.

  • Filtration: Collect the final supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Storage: Samples can be stored at -80°C until analysis. Before injection, re-centrifuge or re-filter if any precipitation is observed.[3]

3.3. HPLC Instrumentation and Conditions

The following conditions are based on methods developed for the separation of ITP and related nucleotides.[2][4][5] Anion-exchange or ion-pair reversed-phase chromatography is recommended.

ParameterRecommended Conditions
HPLC System A biocompatible system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.
Column Weak anion-exchange column, e.g., Hypersil APS-2, 5 µm, 250 x 4.6 mm.[5]
Mobile Phase A 50 mM Potassium Phosphate (KH2PO4), pH 4.6.[4]
Mobile Phase B 50 mM Potassium Phosphate (KH2PO4) with 25 mM Tetrabutylammonium hydrogensulfate (TBAHS) and 0.5% Acetonitrile, pH 4.6.[4] (Alternative: A higher salt concentration gradient).
Flow Rate 1.0 mL/min.[4][6]
Column Temperature 25°C.[2][4]
Detection UV at 254 nm.[4][7]
Injection Volume 20 µL.[4]
Run Time Approximately 30 minutes, depending on the gradient.[4]
Gradient Program Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes, followed by a re-equilibration period. (Gradient must be optimized for specific column and system).

3.4. Calibration and Quantification

  • Stock Solution: Prepare a 1 mg/mL stock solution of ITP standard in ultrapure water.[2]

  • Working Standards: Create a series of working standards by diluting the stock solution to concentrations ranging from 0.5 µM to 100 µM.

  • Calibration Curve: Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.

  • Quantification: Determine the concentration of ITP in the prepared samples by interpolating their peak areas from the linear regression of the calibration curve. Results should be normalized to the initial cell number or total protein content of the sample.

Experimental Workflow

The overall workflow from sample acquisition to final data analysis is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Sample Collection (e.g., Cultured Cells) B Lysis & Deproteinization (Perchloric Acid) A->B C Centrifugation B->C D Neutralization (K2CO3) C->D E Final Centrifugation D->E F Filtration (0.45 µm) E->F G Injection into HPLC System F->G H Chromatographic Separation G->H I UV Detection (254 nm) H->I J Peak Integration & Identification I->J K Quantification via Calibration Curve J->K L Data Reporting (nmol/10^6 cells) K->L

Caption: Workflow for ITP quantification by HPLC.

Expected Results and Data Presentation

The described HPLC method should effectively separate ITP from other endogenous nucleotides. The retention times will vary based on the exact column and gradient conditions used but generally follow the order of elution for anion-exchange chromatography: IMP, IDP, ITP.

Table 1: Typical Retention Times and Validation Parameters

AnalyteExpected Retention Time (min)Linearity (R²)LOD (µM)LOQ (µM)
Inosine Monophosphate (IMP)5 - 8> 0.999~0.1~0.5
Inosine Diphosphate (IDP)10 - 14> 0.999~0.1~0.5
This compound (ITP) 15 - 20 > 0.999 ~0.1 ~0.5
Adenosine Triphosphate (ATP)16 - 22> 0.999~0.1~0.5

Note: Retention times and limits of detection (LOD) and quantification (LOQ) are illustrative and must be determined experimentally during method validation.

Conclusion

The HPLC method outlined in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocols for sample preparation and chromatographic analysis serve as a solid foundation for researchers to implement and adapt this method for their specific needs. Accurate measurement of ITP is vital for advancing our understanding of purine metabolism and its implications in human health and disease.

References

Application Notes and Protocols for Inosine Triphosphate (ITP) Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) triphosphate (ITP) is a purine (B94841) nucleotide that plays a significant role in cellular metabolism. While less abundant than adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP), ITP is involved in various cellular processes, and its accurate quantification is crucial for understanding its physiological and pathological roles. Mass spectrometry (MS) coupled with liquid chromatography (LC) has emerged as a powerful and sensitive technique for the detection and quantification of nucleotides like ITP from complex biological matrices. This document provides detailed application notes and experimental protocols for the analysis of ITP using LC-MS/MS.

Quantitative Data Summary

The following tables summarize the quantitative data from a validated LC-MS/MS method for the quantification of inosine triphosphate, alongside ATP and GTP for comparison. This method involves solid-phase extraction of cell lysates followed by dephosphorylation to their molar equivalent nucleosides (inosine, adenosine, and guanosine) before LC-MS/MS analysis.[1][2][3]

Table 1: Linearity of the Assay for Nucleoside Quantification

Analyte (from Triphosphate)Linear Range (pmol/sample)
Inosine (from ITP)0.25–50
Adenosine (from ATP)10–2000
Guanosine (from GTP)1.0–200

Table 2: Precision and Accuracy of the LC-MS/MS Method

AnalyteIntra-assay Precision (%CV, n=6)Inter-assay Precision (%CV, n=18)Accuracy (% Deviation)
Inosine1.7 - 161.7 - 16-11.5 to 14.7
Adenosine1.7 - 161.7 - 16-11.5 to 14.7
Guanosine1.7 - 161.7 - 16-11.5 to 14.7
CV = Coefficient of Variation

Experimental Protocols

This section details the key experimental protocols for the quantification of ITP in human cells using an LC-MS/MS method. The protocol involves the dephosphorylation of ITP to inosine, which simplifies chromatography and improves mass spectrometry detection.[1][2][3]

Protocol 1: Sample Preparation and Extraction

Objective: To extract and dephosphorylate nucleotides from cellular samples for LC-MS/MS analysis.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or other cell types

  • Methanol (B129727):water (70:30, v/v) lysis solution

  • Solid-phase extraction (SPE) cartridges (e.g., phenylboronic acid (PBA) for ribonucleosides and quaternary mixed-mode anion exchange (QMA) for triphosphates)

  • Ammonium (B1175870) acetate

  • Methanol

  • Formic acid

  • Alkaline phosphatase

Procedure:

  • Cell Lysis: Lyse a known number of cells in a 70:30 methanol:water solution. Store lysates at -70°C until analysis.[3]

  • Solid-Phase Extraction (SPE):

    • Activate the SPE cartridges according to the manufacturer's instructions.

    • Apply the cell lysate to the cartridge.

    • Wash the cartridge with 2 x 1 mL of 250 mM ammonium acetate, followed by 2 x 1 mL of methanol.[3]

    • Elute the analytes with a 20% formic acid in methanol solution.[3]

  • Dephosphorylation:

    • Dry the eluted sample under a stream of nitrogen.

    • Reconstitute the sample in a suitable buffer for enzymatic dephosphorylation.

    • Add alkaline phosphatase and incubate to convert ITP, ITP, and IMP to inosine.

    • Terminate the reaction by adding an organic solvent like methanol.

  • Final Sample Preparation:

    • Centrifuge the sample to pellet any precipitate.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Objective: To quantify inosine derived from ITP using a validated LC-MS/MS method.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

  • C18 reversed-phase column

LC Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Methanol

  • Gradient: A linear gradient is typically used to separate the analytes. An example gradient could be: 1% to 25% B over 4 minutes, then ramp to 98% B, hold, and re-equilibrate.[4]

  • Flow Rate: 0.2 mL/min[4]

  • Column Temperature: 40°C[4]

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive mode[4]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Inosine: m/z 269 > 137[4]

    • Adenosine: m/z 268 > 136[4]

    • Guanosine: (A specific transition for guanosine should be optimized on the instrument)

  • Collision Energy and other MS parameters: These should be optimized for the specific instrument being used to achieve maximum sensitivity.

Visualizations

Experimental Workflow for ITP Detection

experimental_workflow cluster_sample_prep Sample Preparation cell_lysis Cell Lysis (70% Methanol) spe Solid-Phase Extraction (SPE) cell_lysis->spe Lysate dephosphorylation Dephosphorylation (Alkaline Phosphatase) spe->dephosphorylation Eluted Nucleotides final_prep Final Sample Prep (Centrifugation) dephosphorylation->final_prep Dephosphorylated Sample lc_separation LC Separation (Reversed-Phase) final_prep->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Separated Analytes data_analysis Data Analysis (Quantification) ms_detection->data_analysis Mass Spectra

Caption: Workflow for ITP detection by LC-MS/MS.

ITP Metabolic Context

itp_metabolism cluster_purine Purine Metabolism cluster_related Related Pathways IMP Inosine Monophosphate (IMP) IDP Inosine Diphosphate (IDP) IMP->IDP Kinase Hypoxanthine Hypoxanthine IMP->Hypoxanthine Nucleotidase AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP IDP->IMP Phosphatase ITP This compound (ITP) IDP->ITP Kinase ITP->IDP ITPase

Caption: Simplified overview of ITP metabolism.

References

Synthesis of Inosine Triphosphate for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of inosine (B1671953) triphosphate (ITP), a crucial molecule in various research applications. The information compiled here is intended to guide researchers in the efficient production of high-purity ITP for their studies.

Introduction

Inosine triphosphate (ITP) is a purine (B94841) nucleotide that plays a significant role in cellular metabolism. It is an intermediate in the synthesis of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP)[1]. ITP is formed through the de novo purine synthesis pathway, culminating in inosine monophosphate (IMP), which is subsequently phosphorylated to ITP[2][3]. The cellular concentration of ITP is tightly regulated by the enzyme this compound pyrophosphatase (ITPA), which hydrolyzes ITP back to IMP, preventing its accumulation and potential incorporation into nucleic acids[1][3].

Due to its structural similarity to ATP and GTP, ITP can serve as a valuable tool in studying the specificity and kinetics of various enzymes, including ATPases, GTPases, and kinases[4][5]. Its role in purinergic signaling is an emerging area of research, with evidence suggesting its interaction with certain P2Y receptors[6].

Data Presentation

The following tables summarize quantitative data related to the enzymatic synthesis and purification of ITP.

Table 1: Reported Yields for Enzymatic Synthesis of Inosine Monophosphate (IMP)

Starting MaterialEnzyme SystemYield (%)Reference
Inosine and inorganic pyrophosphateWild-type Morganella morganii enzyme49[2]
Inosine and inorganic pyrophosphateMutagenized Morganella morganii enzyme88[2]
Inosine and inorganic pyrophosphateWhole E. coli cells expressing modified gene>99[2]

Table 2: Purity of Commercially Available Inosine-5'-Triphosphate

SupplierPurity (by AX-HPLC)Reference
TriLink BioTechnologies≥98%[7]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (ITP) from Inosine

This protocol describes a one-pot enzymatic cascade for the synthesis of ITP from inosine. This method utilizes a series of kinases to sequentially phosphorylate inosine to IMP, then to inosine diphosphate (B83284) (IDP), and finally to ITP.

Materials:

  • Inosine

  • ATP (as a phosphate (B84403) donor)

  • Inosine kinase (EC 2.7.1.73)

  • Nucleoside monophosphate kinase (NMPK) with activity towards IMP

  • Nucleoside diphosphate kinase (NDPK)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • Deionized water

Procedure:

  • Prepare a reaction mixture containing inosine (e.g., 10 mM), ATP (e.g., 30 mM), and the reaction buffer.

  • Add inosine kinase to the reaction mixture to initiate the synthesis of IMP.

  • Incubate the reaction at an optimal temperature for the inosine kinase (typically 37°C) and monitor the formation of IMP by HPLC.

  • Once significant IMP formation is observed, add NMPK to the reaction mixture to convert IMP to IDP.

  • Continue the incubation and monitor the conversion of IMP to IDP.

  • Finally, add NDPK to the reaction mixture to catalyze the final phosphorylation step from IDP to ITP.

  • Continue the incubation until the desired conversion to ITP is achieved, as determined by HPLC analysis.

  • Terminate the reaction by heat inactivation of the enzymes (e.g., 95°C for 5 minutes) or by adding a quenching agent like perchloric acid.

  • Proceed with the purification of ITP.

Protocol 2: Chemical Synthesis of this compound (ITP) from Inosine

This protocol outlines a general chemical approach for the synthesis of nucleoside triphosphates, which can be adapted for ITP. This method involves the protection of the ribose hydroxyl groups, followed by phosphorylation and deprotection.

Materials:

  • Inosine

  • Protecting group reagents (e.g., TBDMS-Cl for silylation)

  • Phosphorylating agent (e.g., trimetaphosphate or a phosphoramidite-based reagent)[8][9]

  • Activating agents (e.g., mesitylenesulfonyl chloride, DABCO)[9]

  • Deprotection reagents (e.g., TBAF for silyl (B83357) groups)

  • Anhydrous solvents (e.g., pyridine, DMF)

  • Purification columns (e.g., silica (B1680970) gel, anion exchange)

Procedure:

  • Protection of Inosine: Protect the 2' and 3'-hydroxyl groups of the inosine ribose ring. For example, react inosine with a silylating agent like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444) in an anhydrous solvent.

  • Phosphorylation: Activate a phosphorylating agent and react it with the 5'-hydroxyl group of the protected inosine. For instance, activate trimetaphosphate with mesitylenesulfonyl chloride and DABCO in pyridine, followed by the addition of the protected inosine[9].

  • Deprotection: Remove the protecting groups from the ribose hydroxyls. For silyl groups, a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) is commonly used.

  • Purification: Purify the crude ITP using chromatographic techniques as described in Protocol 3.

Protocol 3: Purification of this compound (ITP) by Anion Exchange FPLC

This protocol describes the purification of ITP from synthesis reaction mixtures using Fast Performance Liquid Chromatography (FPLC) with a strong anion exchange column.

Materials:

  • Crude ITP solution

  • FPLC system with a UV detector

  • Strong anion exchange column (e.g., Mono Q or similar)

  • Buffer A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Buffer B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 7.5)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: Filter the crude ITP solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the anion exchange column with Buffer A until a stable baseline is achieved on the UV detector (monitoring at 249 nm for inosine).

  • Sample Injection: Inject the filtered sample onto the equilibrated column.

  • Elution Gradient: Elute the bound nucleotides using a linear gradient of increasing salt concentration from 0% to 100% Buffer B over a suitable number of column volumes (e.g., 20 CVs). The negatively charged phosphate groups of the nucleotides will interact with the positively charged resin, and they will elute in order of increasing negative charge (IMP, IDP, then ITP).

  • Fraction Collection: Collect fractions corresponding to the ITP peak, which should be the last major peak to elute.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Desalting: Pool the pure ITP fractions and desalt them using a suitable method, such as dialysis, size-exclusion chromatography, or by using a volatile buffer system during FPLC (e.g., ammonium (B1175870) bicarbonate) followed by lyophilization. Note that pH changes during lyophilization with ammonium bicarbonate can lead to hydrolysis of the triphosphate, so careful control of conditions is necessary[10].

Protocol 4: Experimental Workflow for Measuring ITPA Activity

This protocol provides a method to measure the activity of this compound pyrophosphatase (ITPA) by quantifying the formation of inosine monophosphate (IMP) from ITP using HPLC. This assay can be used to study the stability of synthesized ITP in the presence of cellular extracts or purified ITPA.

Materials:

  • Synthesized and purified ITP

  • ITPA enzyme source (e.g., cell lysate or purified enzyme)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.5, 50 mM MgCl₂, 1 mM Dithiothreitol (DTT)[8]

  • Quenching solution: 4 M Perchloric acid[9]

  • Neutralization solution: Saturated dipotassium (B57713) hydrogen phosphate[9]

  • HPLC system with a C18 column and UV detector

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer and the ITPA enzyme source. Pre-incubate the mixture for 5 minutes at 37°C[9].

  • Initiate Reaction: Start the reaction by adding a known concentration of ITP (e.g., final concentration of 1.95 mM)[9].

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 15 minutes)[9].

  • Stop Reaction: Terminate the reaction by adding the quenching solution (e.g., 20 µL of 4 M perchloric acid) and incubating on ice for 10 minutes[9].

  • Neutralization: Neutralize the reaction mixture by adding the neutralization solution[9].

  • Sample Preparation: Centrifuge the sample to pellet any precipitate and filter the supernatant through a 0.22 µm filter.

  • HPLC Analysis: Analyze the sample by HPLC on a C18 column using a suitable mobile phase (e.g., 20 mmol/L phosphate buffer, pH 2.5) to separate and quantify the amount of IMP produced. The detection wavelength for IMP is typically 262 nm[11].

  • Calculate Activity: Calculate the ITPA activity based on the amount of IMP produced per unit time per amount of enzyme.

Signaling Pathways and Experimental Workflows

Purinergic Signaling Pathway Involving ITP

While ATP and adenosine are the primary mediators of purinergic signaling, some evidence suggests that ITP can also interact with purinergic receptors. Specifically, ITP has been shown to be an agonist for the turkey p2y receptor, a G-protein coupled receptor[6]. Activation of P2Y receptors can lead to various downstream signaling events, including the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium.

Purinergic_Signaling_ITP cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ITP This compound (ITP) P2Y_Receptor P2Y Receptor (e.g., turkey p2y) ITP->P2Y_Receptor binds G_Protein G-Protein P2Y_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release triggers Downstream Downstream Cellular Responses DAG->Downstream Ca_Release->Downstream ITP_Synthesis_Workflow Start Start: Inosine or IMP Synthesis Synthesis (Enzymatic or Chemical) Start->Synthesis Crude_ITP Crude ITP Mixture Synthesis->Crude_ITP Purification Purification (Anion Exchange FPLC) Crude_ITP->Purification Pure_ITP Purified ITP Purification->Pure_ITP Analysis Purity & Identity Analysis (HPLC, MS) Pure_ITP->Analysis Final_Product High-Purity ITP for Research Analysis->Final_Product DeNovo_Purine_Synthesis PRPP PRPP DeNovo_Pathway De Novo Purine Biosynthesis Pathway PRPP->DeNovo_Pathway IMP Inosine Monophosphate (IMP) DeNovo_Pathway->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP IDP Inosine Diphosphate (IDP) IMP->IDP NMPK ITP This compound (ITP) IDP->ITP NDPK ITP->IMP hydrolysis ITPA ITPA ITPA->ITP acts on

References

Probing the Proteome: A Guide to Inosine Triphosphate Analogs in Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of cellular signaling and metabolism, understanding the precise interactions between enzymes and their nucleotide substrates is paramount. Inosine triphosphate (ITP) and its analogs have emerged as invaluable chemical tools for researchers, scientists, and drug development professionals. These molecular probes allow for the detailed investigation of enzyme kinetics, the identification of nucleotide-binding proteins, and the elucidation of complex biochemical pathways. This comprehensive guide provides detailed application notes and protocols for the effective use of ITP analogs in enzyme studies.

Introduction to this compound Analogs

This compound (ITP) is a naturally occurring purine (B94841) nucleotide that plays a role in purine metabolism.[1] Analogs of ITP are synthetic molecules that mimic the structure of ITP but possess unique chemical properties that make them powerful tools for biochemical research. These properties can include photoreactive groups for covalent crosslinking, fluorescent tags for detection, or modifications that render them resistant to hydrolysis. By employing these analogs, researchers can trap and identify transient enzyme-substrate interactions, quantify binding affinities, and map the nucleotide-binding sites of proteins.

Applications in Enzyme Studies

ITP analogs are versatile tools with a broad range of applications in enzymology:

  • Enzyme Inhibition and Kinetic Studies: Modified ITP analogs can act as competitive or non-competitive inhibitors of enzymes that utilize purine nucleotides. By studying the kinetics of this inhibition, researchers can gain insights into the enzyme's mechanism of action and identify potential drug targets.

  • Photoaffinity Labeling: Analogs containing a photoreactive group, such as an azido (B1232118) moiety (e.g., 8-azido-ITP), can be used to covalently label nucleotide-binding proteins. Upon photoactivation, the analog forms a covalent bond with the enzyme's active site, allowing for the identification of the binding protein and the specific amino acid residues involved in the interaction.[1][2]

  • Fluorescence-Based Assays: ITP analogs conjugated to a fluorophore enable the use of sensitive detection methods like fluorescence polarization (FP) and Förster resonance energy transfer (FRET). These assays can be used to determine binding affinities (Kd), screen for inhibitors in a high-throughput format, and monitor conformational changes in the enzyme upon nucleotide binding.

  • Probing GTPase Activity: Given the structural similarity between GTP and ITP, ITP analogs can be used to study GTP-binding proteins (GTPases), which are crucial regulators of numerous cellular processes.

Quantitative Data on ITP Analog-Enzyme Interactions

The following table summarizes key quantitative data from studies utilizing ITP analogs to probe enzyme function. This data is essential for designing experiments and interpreting results.

ITP AnalogEnzymeParameterValueReference
8-azido-ATPFructose-6-P,2-kinaseK_m~1 mM[2]
8-bromoguanosine 5'-triphosphate (BrGTP)FtsZ (a bacterial GTPase)K_i31.8 ± 4.1 µM[3]
CID 1067700 (a small molecule inhibitor)Rab7 GTPaseEC_50 (for BODIPY-GTP displacement)11.22 ± 1.34 nM[4]
CID 1067700 (a small molecule inhibitor)Rab7 GTPaseK_i (from BODIPY-GTP displacement)12.89 nM[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the application of ITP analogs.

Protocol 1: Photoaffinity Labeling of a Target Protein with 8-azido-ITP

This protocol describes a general procedure for the covalent labeling of a putative ITP-binding protein using the photoreactive analog 8-azido-ITP.

Materials:

  • Purified target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

  • 8-azido-ITP (stock solution in buffer, stored in the dark)

  • UV lamp (300-350 nm)

  • SDS-PAGE reagents and equipment

  • Autoradiography or Western blotting equipment (depending on the detection method)

  • Control nucleotide (ITP or GTP)

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture containing the purified target protein (1-10 µM) and 8-azido-ITP (1-100 µM). The optimal concentration of the analog should be determined empirically but is often 10-fold higher than its expected dissociation constant (Kd).

  • Competition Control: As a negative control, prepare a parallel reaction where the target protein is pre-incubated with a 100-fold molar excess of a non-photoreactive competitor (e.g., ITP or GTP) for 15-30 minutes before the addition of 8-azido-ITP. This will demonstrate the specificity of the labeling.

  • Incubation: Incubate the reaction mixtures in the dark for 15-60 minutes at 4°C or room temperature to allow for the binding of 8-azido-ITP to the target protein.

  • UV Crosslinking: Place the samples on ice and irradiate with a UV lamp at a close distance for 5-30 minutes. The optimal irradiation time should be determined to maximize labeling while minimizing protein damage.

  • Sample Analysis: After irradiation, add SDS-PAGE loading buffer to the samples, boil, and separate the proteins by SDS-PAGE.

  • Detection: Visualize the labeled protein. If a radiolabeled 8-azido-ITP was used, this can be done by autoradiography. Alternatively, if an antibody against the target protein is available, the labeled protein can be detected by Western blotting, looking for a shift in molecular weight corresponding to the mass of the crosslinked analog. A decrease in the labeling signal in the competition control sample indicates specific binding.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol outlines a method to screen for inhibitors of an ITP-binding protein using a fluorescent ITP analog in a competitive binding format.

Materials:

  • Purified target protein

  • Fluorescent ITP analog (e.g., lin-benzothis compound)

  • Library of potential inhibitor compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.01% Tween-20)

  • Black, low-volume 384-well microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Determine Optimal Concentrations:

    • Fluorescent Probe Concentration: In the assay buffer, perform a serial dilution of the fluorescent ITP analog and measure the fluorescence intensity to determine a concentration that gives a stable and robust signal (typically in the low nanomolar range).

    • Protein Concentration: Titrate the purified protein against a fixed, low concentration of the fluorescent ITP analog. The protein concentration that results in approximately 50-80% of the maximal polarization signal should be used for the competition assay.

  • Assay Setup:

    • Add a fixed concentration of the target protein and the fluorescent ITP analog to all wells of the microplate.

    • Add varying concentrations of the inhibitor compounds to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.

  • Measurement: Measure the fluorescence polarization of each well using the microplate reader. The excitation and emission wavelengths should be set according to the specifications of the fluorophore.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent ITP analog by the inhibitor. Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each inhibitor. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[4]

Visualizing Molecular Pathways and Workflows

Diagrams are essential for conceptualizing the complex systems in which ITP analogs are used. The following visualizations, created using the DOT language, illustrate a key metabolic pathway and a typical experimental workflow.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_interconversion Nucleotide Interconversion PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps AMP Adenosine Monophosphate (AMP) IMP->AMP Adenylosuccinate Synthetase XMP Xanthosine Monophosphate (XMP) IMP->XMP IMP Dehydrogenase IDP IDP IMP->IDP Hypoxanthine Hypoxanthine Hypoxanthine->IMP HGPRT Adenine Adenine Adenine->AMP APRT ADP ADP AMP->ADP Guanine Guanine GMP Guanosine Monophosphate (GMP) Guanine->GMP HGPRT GDP GDP GMP->GDP XMP->GMP GMP Synthetase ATP ATP ADP->ATP GTP GTP GDP->GTP ITP This compound (ITP) IDP->ITP ITP->IMP ITPase

Figure 1. Simplified Purine Metabolism Pathway Highlighting ITP.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_interpretation Interpretation A Synthesize/Obtain ITP Analog C Incubate Enzyme with ITP Analog A->C B Purify Target Enzyme B->C D Perform Experiment (e.g., UV crosslinking, fluorescence measurement) C->D E Data Acquisition (e.g., Gel imaging, plate reader) D->E F Quantitative Analysis (e.g., Kd, Ki, IC50) E->F G Elucidate Binding Site or Inhibition Mechanism F->G

Figure 2. General Workflow for Enzyme Studies with ITP Analogs.

Conclusion

This compound analogs represent a powerful and versatile class of chemical probes for the study of enzyme function. From elucidating fundamental mechanisms of catalysis and inhibition to identifying novel drug targets, the applications of these tools are vast. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute robust experiments, ultimately advancing our understanding of the complex roles that nucleotide-binding proteins play in health and disease.

References

Application Notes: The Use of Inosine Triphosphate in In Vitro Transcription Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vitro transcription (IVT) is a cornerstone technique in molecular biology, enabling the synthesis of RNA molecules from a DNA template in a cell-free environment.[1][2][3] This process is fundamental for a wide range of applications, including the production of mRNA for vaccines and therapeutics, the generation of RNA probes for hybridization studies, and functional genomics research.[1][3][4] The standard IVT reaction utilizes the four canonical ribonucleoside triphosphates (NTPs): adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP).[5][6] However, challenges can arise when transcribing DNA templates with high guanine-cytosine (GC) content, which can lead to the formation of stable secondary structures in the nascent RNA, impeding the processivity of RNA polymerase and resulting in truncated transcripts.

To overcome these challenges, Inosine (B1671953) Triphosphate (ITP), a non-canonical purine (B94841) nucleotide, can be used as a substitute for GTP. Inosine is an analog of guanosine, but it forms a weaker bond with cytidine (two hydrogen bonds in an I-C pair versus three in a G-C pair).[7] This property helps to destabilize secondary structures in GC-rich RNA, facilitating the synthesis of full-length transcripts.[8][9] Furthermore, the deliberate incorporation of inosine into RNA transcripts is a valuable tool for studying the functional consequences of A-to-I RNA editing, a critical post-transcriptional modification in eukaryotes.[7][10][11]

Principle of Application

The primary rationale for using ITP in IVT assays is to mitigate the negative effects of strong secondary structures in the RNA transcript. During transcription of GC-rich sequences, the nascent RNA can fold into stable hairpins and other structures. These structures can cause the RNA polymerase to pause or dissociate from the DNA template, leading to a high proportion of aborted or truncated transcripts.

By substituting GTP with ITP, the resulting RNA contains inosine in place of guanosine. The I-C base pairs that form are less stable than G-C base pairs. This reduction in the stability of local secondary structures allows the RNA polymerase to traverse difficult template regions more efficiently, thereby increasing the yield of full-length RNA product. This is particularly beneficial for applications like Nucleic Acid Sequence-Based Amplification (NASBA) of GC-rich targets and for resolving band compression issues in RNA sequencing gels.[8][9]

Key Applications

  • Transcription of GC-Rich Templates: ITP is used to successfully transcribe DNA templates with high GC content that are otherwise difficult to transcribe into full-length RNA.

  • Resolving RNA Secondary Structures: It helps to eliminate band compression artifacts on denaturing polyacrylamide gels that arise from stable RNA hairpins.[8]

  • Functional Studies of RNA Editing: ITP can be used to synthesize RNAs containing inosine at specific or stochastic positions to investigate the impact of A-to-I editing on RNA stability, splicing, translation, and interaction with RNA-binding proteins.[10][12][13]

  • Increasing Yield in Amplification Methods: In techniques like NASBA, ITP can dramatically increase the yield of amplification products from GC-rich and structurally complex RNA targets, such as viroids.[9]

Data Presentation

The following tables summarize key quantitative data and comparisons relevant to the use of ITP in in vitro transcription.

Table 1: Comparison of IVT Reaction Components for Standard vs. ITP-Based Transcription

ComponentStandard IVT Reaction (with GTP)ITP-Based IVT ReactionPurpose of Variation
GTP 2-10 mM0 mM (complete substitution)To minimize G-C base pairing and reduce secondary structure.
ITP 0 mM2-10 mMServes as the guanosine analog.
Other NTPs (ATP, CTP, UTP) 2-10 mM2-10 mMRemain at standard concentrations.
T7 RNA Polymerase Standard ConcentrationStandard ConcentrationMost phage polymerases efficiently utilize ITP.
DNA Template Linearized plasmid or PCR productLinearized plasmid or PCR product (typically GC-rich)The template dictates the need for ITP.

Table 2: Quantitative Data on Controlled Inosine Misincorporation

This table is based on data from a study where increasing concentrations of ITP were added to a standard IVT reaction to simulate the effects of ITP accumulation.[12][14]

ITP Concentration in ReactionCanonical NTP ConcentrationResulting Inosine Content in Transcript (mol%)Key Observation
0 mM10 mM eachUndetectableBaseline control with no inosine incorporation.
0.1 mM10 mM each~0.5%Low levels of ITP lead to measurable misincorporation.
1.0 mM10 mM each~4.0%A ten-fold increase in ITP results in a significant rise in incorporation.
10 mM10 mM each~18.0%High ITP levels lead to substantial, stochastic inosine misincorporation.

Note: The study demonstrated that T7 RNA polymerase stochastically misincorporates inosine largely in place of guanosine, but also with evidence for misincorporation in place of other canonical bases.[12][13]

Experimental Protocols

Protocol 1: In Vitro Transcription of a GC-Rich Template Using ITP

This protocol is designed to maximize the yield of full-length RNA from a DNA template with high GC content by completely replacing GTP with ITP.

1. DNA Template Preparation:

  • Linearize a plasmid containing the target sequence downstream of a T7 promoter using a restriction enzyme that cuts cleanly at the end of the desired transcript.
  • Purify the linearized DNA template using phenol:chloroform extraction followed by ethanol (B145695) precipitation, or a suitable column purification kit.
  • Resuspend the purified DNA in RNase-free water to a final concentration of 0.5-1.0 µg/µL.

2. In Vitro Transcription Reaction Setup:

  • Assemble the following reaction components on ice in a sterile, RNase-free microcentrifuge tube. It is recommended to prepare a master mix for multiple reactions.

ComponentVolume (for 20 µL reaction)Final Concentration
RNase-Free Waterto 20 µL-
5X Transcription Buffer4 µL1X
100 mM DTT2 µL10 mM
100 mM ATP2 µL10 mM
100 mM CTP2 µL10 mM
100 mM UTP2 µL10 mM
100 mM ITP2 µL10 mM
RNase Inhibitor (40 U/µL)1 µL2 U/µL
Linearized DNA Template (0.5 µg/µL)1 µL25 ng/µL
T7 RNA Polymerase2 µL-

3. Incubation:

  • Incubate the reaction at 37°C for 2-4 hours. Longer incubation times may increase yield but can also lead to higher levels of abortive transcripts.

4. DNase Treatment:

  • Add 1 µL of RNase-free DNase I to the reaction mixture.
  • Incubate at 37°C for 15-30 minutes to digest the DNA template.

5. RNA Purification:

  • Purify the RNA transcript using lithium chloride precipitation, a spin column-based RNA purification kit, or denaturing polyacrylamide gel electrophoresis (PAGE) for size-specific purification.
  • Resuspend the final RNA pellet in RNase-free water or a suitable buffer.

6. Quantification and Quality Control:

  • Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
  • Assess the integrity and size of the transcript by running an aliquot on a denaturing agarose (B213101) or polyacrylamide gel.

Protocol 2: Controlled Inosine Misincorporation for Functional Studies

This protocol, adapted from studies on the effects of inosine in RNA, allows for the synthesis of transcripts with varying levels of inosine incorporation.[12][14]

1. DNA Template Preparation:

  • Prepare a high-quality, linearized DNA template as described in Protocol 1.

2. Preparation of NTP Mixes:

  • Prepare a master mix of ATP, CTP, GTP, and UTP at a final reaction concentration of 10 mM each.
  • Prepare a stock solution of ITP (e.g., 100 mM).
  • For each desired level of inosine incorporation, set up separate reactions where a specific amount of ITP is added. For example, to achieve final concentrations of 0.1 mM, 1.0 mM, and 10 mM ITP in the reaction.

3. In Vitro Transcription Reaction Setup:

  • Assemble the reactions on ice as follows (example for a 20 µL reaction):

ComponentControl (0 mM ITP)Low ITP (0.1 mM)Medium ITP (1 mM)High ITP (10 mM)
RNase-Free Waterto 20 µLto 20 µLto 20 µLto 20 µL
5X Transcription Buffer4 µL4 µL4 µL4 µL
100 mM DTT2 µL2 µL2 µL2 µL
100 mM ATP2 µL2 µL2 µL2 µL
100 mM CTP2 µL2 µL2 µL2 µL
100 mM UTP2 µL2 µL2 µL2 µL
100 mM GTP2 µL2 µL2 µL2 µL
100 mM ITP0 µL0.02 µL0.2 µL2 µL
RNase Inhibitor1 µL1 µL1 µL1 µL
DNA Template1 µL1 µL1 µL1 µL
T7 RNA Polymerase2 µL2 µL2 µL2 µL

4. Incubation, DNase Treatment, and Purification:

  • Follow steps 3, 4, and 5 from Protocol 1 for each reaction.

5. Analysis of Inosine Incorporation (Optional):

  • To quantify the level of inosine incorporation, the purified RNA can be digested to nucleosides and analyzed by mass spectrometry (MS).

Visualizations

IVT_Workflow_with_ITP cluster_prep Preparation cluster_reaction IVT Reaction cluster_downstream Downstream Processing Template Linearized DNA Template (GC-Rich) Assemble Assemble Reaction: Template, NTPs, Buffer, DTT, T7 Polymerase Template->Assemble NTP_Mix Prepare NTP Mix (ATP, CTP, UTP, ITP) NTP_Mix->Assemble Incubate Incubate at 37°C (2-4 hours) Assemble->Incubate Transcription DNase Add DNase I (Digest DNA Template) Incubate->DNase Purify Purify RNA (Column or Precipitation) DNase->Purify QC Quality Control (Gel, Spectrophotometry) Purify->QC Product Full-Length RNA Product QC->Product

Caption: Workflow for in vitro transcription using ITP to synthesize RNA from a GC-rich template.

Caption: Comparison of RNA secondary structure formation with GTP versus ITP during transcription.

References

Application Notes and Protocols: Inosine Triphosphate as a Substrate for Polymerases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) triphosphate (ITP) is a naturally occurring purine (B94841) nucleotide, typically formed through the deamination of adenosine (B11128) triphosphate (ATP) or the phosphorylation of inosine monophosphate (IMP), a key intermediate in purine metabolism.[1][2] While structurally similar to guanosine (B1672433) triphosphate (GTP), the presence of ITP and its deoxy counterpart (dITP) in the cellular nucleotide pool is tightly regulated. The enzyme inosine triphosphate pyrophosphatase (ITPA) plays a crucial "house-cleaning" role by hydrolyzing ITP and dITP to their monophosphate forms, thereby preventing their accumulation and subsequent incorporation into nascent DNA and RNA strands.[3][4][5]

Deficiencies in ITPA activity can lead to elevated cellular levels of (d)ITP, which can be aberrantly incorporated into nucleic acids by polymerases, resulting in mutagenesis and cellular dysfunction.[3][5] The study of ITP as a substrate for polymerases is critical for understanding mechanisms of mutagenesis, the pathophysiology of ITPA-related diseases, and the impact of RNA editing (A-to-I) on viral replication and cellular processes.[6][7] Furthermore, the unique base-pairing properties of inosine can be harnessed as a tool in molecular biology applications, such as the amplification of GC-rich nucleic acid sequences.

These notes provide an overview of ITP's role as a polymerase substrate, quantitative data on its incorporation, and detailed protocols for its experimental use.

Cellular Metabolism and Regulation of ITP

ITP can arise from the deamination of ATP or through the purine salvage pathway.[4] The ITPA enzyme acts as a critical guardian of nucleotide pool fidelity by converting ITP back to IMP.[1][4] This prevents polymerases from mistakenly using ITP during replication and transcription.

ITP_Metabolism cluster_pathway Purine Metabolism & Salvage Pathway cluster_incorporation Nucleic Acid Synthesis IMP IMP (Inosine Monophosphate) ITP ITP (this compound) IMP->ITP Kinases ATP ATP (Adenosine Triphosphate) ATP->ITP Deamination ITP->IMP Hydrolysis ITPA ITPA Enzyme Polymerase DNA/RNA Polymerase ITP->Polymerase Substrate NucleicAcids DNA / RNA (with incorporated Inosine) Polymerase->NucleicAcids Incorporation

Cellular formation and regulation of ITP.

This compound as a Substrate for DNA Polymerases

While high-fidelity replicative DNA polymerases are generally selective against non-canonical nucleotides, certain polymerases, particularly those from the Y-family involved in translesion synthesis (TLS), can incorporate dITP and ITP. Human DNA polymerase eta (Polη) is a notable example, capable of incorporating inosine nucleotides opposite template bases.[2][8]

Due to its ability to form a Watson-Crick-like base pair with cytosine, inosine is often treated as guanine (B1146940) by polymerases.[9] The incorporation of dITP opposite a template thymine (B56734) (T) is a mutagenic event that, if unrepaired, leads to an A:T to G:C transition mutation in subsequent rounds of replication.[10] Studies have shown that Polη incorporates dITP opposite dC approximately 14-fold more efficiently than opposite dT, highlighting its promutagenic potential.[10] Interestingly, the catalytic efficiency of ITP (a ribonucleotide) incorporation is significantly lower than that of dITP, but it is still higher than the incorporation of other canonical ribonucleotides like ATP or GTP by Polη.[8]

Quantitative Data: Polymerase η Kinetics

The following table summarizes the steady-state kinetic parameters for the incorporation of ITP and dITP by human DNA polymerase η opposite dC and dT template bases. This data is crucial for understanding the efficiency and mutagenic potential of inosine incorporation.

Incoming NucleotideTemplate BaseKₘ (µM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/Kₘ) (s⁻¹µM⁻¹)Reference
dITP dC1.1 ± 0.20.0078 ± 0.00040.00717[8]
dITP dT2.5 ± 0.60.0013 ± 0.00010.00052[8][10]
ITP dC25.0 ± 5.00.0005 ± 0.000040.00002[8]
ITP dT100 ± 200.0001 ± 0.000010.000001[8]
dGTP (Control) dC0.43 ± 0.060.008 ± 0.00030.0185[11]
dGTP (Control) dT10.0 ± 2.00.0011 ± 0.00010.00011[10]

Table 1: Kinetic parameters for ITP and dITP incorporation by human Polη. Data illustrates the preference for dITP over ITP and for pairing with dC over dT.

Protocol: Single-Nucleotide Incorporation Assay

This protocol is designed to measure the kinetic parameters of a single nucleotide (e.g., dITP) incorporation by a DNA polymerase opposite a specific template base.

SNI_Workflow Prep 1. Prepare Substrate (5'-radiolabeled primer annealed to template DNA) Incubate 2. Pre-incubation (DNA Polymerase + DNA Substrate) Prep->Incubate Initiate 3. Initiate Reaction (Add varying concentrations of dNTP/dITP) Incubate->Initiate Quench 4. Quench Reaction (Add stop buffer, e.g., EDTA, at various time points) Initiate->Quench Denature 5. Denaturing PAGE (Separate primer from primer+1 product) Quench->Denature Analyze 6. Quantify & Analyze (Phosphorimager analysis to determine reaction velocity) Denature->Analyze

Workflow for a single-nucleotide incorporation assay.

Materials:

  • Purified DNA Polymerase (e.g., human Polη)

  • Oligonucleotide primer (5'-labeled with ³²P) and template strand

  • Deoxynucleoside triphosphates (dNTPs) and this compound (dITP or ITP) stocks

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 5 mM MgCl₂, 50 mM NaCl, 5 mM DTT, 10% glycerol)[12]

  • Quench Buffer (e.g., 95% formamide, 20 mM EDTA)[8]

  • Denaturing polyacrylamide gel (e.g., 15-20%)

  • Phosphorimager and analysis software

Procedure:

  • DNA Substrate Preparation: Anneal the 5'-³²P-labeled primer to the template oligonucleotide by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Reaction Setup: Prepare a pre-incubation mix containing the DNA polymerase and the primer-template DNA in reaction buffer. Equilibrate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[12]

  • Initiation: Initiate the reaction by adding a solution of the nucleotide to be tested (e.g., dITP) at various final concentrations.

  • Time Course and Quenching: At specific time points (e.g., 1, 2, 5, 10 minutes), remove aliquots of the reaction and immediately add them to the quench buffer to stop the reaction. The reaction time and enzyme concentration should be optimized to ensure less than 20% of the substrate is consumed (steady-state conditions).[8]

  • Gel Electrophoresis: Add loading dye to the quenched samples, denature at 95°C for 5 minutes, and resolve the products on a denaturing polyacrylamide gel.

  • Data Analysis: Visualize the gel using a phosphorimager. Quantify the bands corresponding to the unextended primer and the primer+1 product.

  • Kinetic Parameter Calculation: Plot the percentage of product formed against time to determine the initial velocity (V₀) for each nucleotide concentration. Plot V₀ against the nucleotide concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and V_max. The catalytic efficiency is calculated as k_cat/Kₘ.

ITP in Transcription and Reverse Transcription

RNA Polymerases

During in vitro transcription, RNA polymerases can also incorporate ITP. This can be a consequence of ITP contamination in NTP stocks or intentional substitution.[13] Because inosine preferentially pairs with cytosine, its presence in an RNA transcript can alter the secondary structure and interactions with RNA-binding proteins.[14]

Reverse Transcriptases

The presence of inosine in an RNA template, often resulting from A-to-I RNA editing, poses a challenge for reverse transcriptases (RTs) used in cDNA synthesis. Most RTs interpret inosine as guanosine, leading to the incorporation of cytosine into the cDNA strand.[14][15] This A-to-I change is thus read out as an A-to-G mutation in sequencing data.

However, the fidelity and efficiency of this process can vary significantly between different RTs. Studies have shown that while MMLV and HIV-1 RTs can efficiently synthesize full-length cDNA from inosine-containing templates, AMV-RT may produce aberrant, extended products.[7][15] Furthermore, the sequence context and density of inosine modifications can influence the base-pairing outcome during reverse transcription.[7]

Reverse TranscriptasePrimary Readout of Template InosineObserved EffectsReference
HIV-1 RT C (pairs with dC)Efficiently produces full-length product. Restricts purine-purine pairing at the active site.[7][15]
MMLV RT C (pairs with dC)Efficiently produces full-length product.[15]
AMV RT C (pairs with dC)Can produce cDNA products longer than the template strand, suggesting potential issues with initiation or termination.[7][15]

Table 2: Differential handling of inosine-containing RNA templates by common reverse transcriptases.

Protocol: Two-Step RT-PCR for Inosine-Containing RNA

This protocol is for converting an inosine-containing RNA into cDNA, followed by PCR amplification. The choice of reverse transcriptase is critical for accurate results.

Step 1: Reverse Transcription (cDNA Synthesis)

Materials:

  • Total RNA or purified RNA containing inosine

  • Reverse Transcriptase (MMLV or HIV-1 RT recommended for inosine templates)

  • RT Buffer (provided with enzyme)

  • Random hexamers or gene-specific primers

  • dNTP mix

  • RNase Inhibitor

  • Nuclease-free water

Procedure:

  • RNA-Primer Mix: In a nuclease-free tube, combine 1-5 µg of RNA, 1 µL of random hexamers (or gene-specific primer), and nuclease-free water to a final volume of ~10 µL.

  • Denaturation: Heat the mixture at 65-70°C for 5 minutes, then immediately place on ice for at least 1 minute to denature RNA secondary structures.[16]

  • RT Master Mix: Prepare a master mix containing RT buffer, dNTPs, DTT (if required by the enzyme), and RNase Inhibitor.

  • Reaction Assembly: Add the RT master mix to the denatured RNA-primer mix. Mix gently and incubate at room temperature for 2 minutes.[16]

  • Reverse Transcription: Add the reverse transcriptase (e.g., MMLV RT). Incubate at 42-44°C for 50-60 minutes.[17]

  • Inactivation: Inactivate the enzyme by heating at 70-92°C for 10-15 minutes.[17] The resulting cDNA can be stored at -20°C.

Step 2: PCR Amplification

Materials:

  • Synthesized cDNA from Step 1

  • DNA Polymerase (e.g., Taq polymerase)

  • PCR Buffer

  • Forward and reverse gene-specific primers

  • dNTP mix

  • Nuclease-free water

Procedure:

  • PCR Master Mix: Prepare a master mix containing PCR buffer, dNTPs, forward primer, reverse primer, and nuclease-free water.

  • Reaction Setup: Aliquot the master mix into PCR tubes. Add 1-2 µL of the cDNA product from the reverse transcription step as the template.

  • PCR Cycling: Perform PCR using a standard three-step cycling protocol (denaturation, annealing, extension) optimized for the specific primers and target sequence.

  • Analysis: Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of the target sequence. The product can then be purified and sent for Sanger sequencing to confirm A-to-G transitions.

Applications in Molecular Biology

The unique properties of ITP can be leveraged for specific molecular applications. One prominent example is its use in Nucleic Acid Sequence-Based Amplification (NASBA), an isothermal amplification method.

In NASBA, substituting GTP with ITP can dramatically increase the yield of products from GC-rich or highly structured RNA templates, such as viroid RNAs.[18] Inosine forms weaker I:C base pairs compared to the three hydrogen bonds of G:C pairs. This reduces the stability of secondary structures in the RNA target and the newly synthesized amplicons, preventing the formation of non-productive complexes and facilitating primer annealing and polymerase processivity.

ITP_Application_Logic Problem Problem: GC-rich or structured RNA template Challenge Challenge: - Strong secondary structures - Inhibit primer annealing - Stall polymerase Problem->Challenge Solution Solution: Substitute GTP with ITP in amplification reaction Challenge->Solution Mechanism Mechanism: - I:C pair has 2 H-bonds (vs 3 in G:C) - Reduces melting temperature (Tm) - Destabilizes secondary structures Solution->Mechanism Outcome Outcome: - Improved primer access - Enhanced polymerase processivity - Increased amplification yield Mechanism->Outcome

Logic for using ITP to amplify difficult RNA templates.

References

Application Notes and Protocols: Inosine Triphosphate in PCR and Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Inosine (B1671953) Triphosphate (ITP) and its deoxyribonucleoside counterpart (dITP) serve as valuable tools in molecular biology, particularly in the realms of Polymerase Chain Reaction (PCR) and random mutagenesis. The strategic incorporation of inosine, a naturally occurring purine (B94841) nucleoside, into DNA or RNA can introduce sequence diversity, which is foundational for directed evolution studies and for overcoming challenges in PCR amplification of GC-rich templates.

Introduction to Inosine in Molecular Biology

Inosine is structurally similar to guanosine (B1672433) and can form base pairs with cytidine. However, its ability to ambiguously pair with other bases, primarily adenosine (B11128) and thymidine, during replication makes it a potent mutagenic agent when incorporated into a DNA strand.[1][2] This property is harnessed in error-prone PCR to generate libraries of gene variants.[1][3][4] In standard PCR applications, the inclusion of dITP in the nucleotide mix can help to resolve secondary structures in GC-rich regions that might otherwise impede polymerase activity.[5][6]

Cellularly, the accumulation of ITP and dITP is tightly regulated by the enzyme Inosine Triphosphate Pyrophosphatase (ITPA), which hydrolyzes them to their monophosphate forms, thereby preventing their incorporation into nucleic acids and maintaining genomic stability.

Application 1: Random Mutagenesis using dITP-PCR

Error-prone PCR (epPCR) is a powerful technique for creating libraries of randomly mutated genes, which can then be screened for variants with improved or novel functions.[7][8] One effective method to control and enhance the mutation rate is by including dITP in the PCR reaction mix in conjunction with limiting concentrations of one of the canonical deoxynucleoside triphosphates (dNTPs).[1][4]

The underlying principle of this method is that the depletion of a specific dNTP will cause the Taq DNA polymerase to pause. In the presence of dITP, the polymerase can incorporate inosine opposite the corresponding base on the template strand, albeit with reduced efficiency.[1] In subsequent PCR cycles, this incorporated inosine can then direct the incorporation of any of the other dNTPs, leading to a point mutation.[1][9] This method allows for an adjustable mutation frequency based on the concentration of the limiting dNTP.[1]

Experimental Protocol: dITP-Based Error-Prone PCR

This protocol is adapted from the method described by Spee et al. (1993).[1] It involves setting up four separate PCR reactions, each with a limiting concentration of one of the four standard dNTPs, and in the presence of dITP.

Materials:

  • High-fidelity DNA template (plasmid or purified PCR product)

  • Taq DNA Polymerase (5 U/µL)

  • 10x PCR Buffer (containing MgCl₂)

  • dNTP mix (10 mM each of dATP, dCTP, dGTP, dTTP)

  • dITP solution (10 mM)

  • Forward and reverse primers (10 µM each)

  • Nuclease-free water

Procedure:

  • Prepare Limiting dNTP Mixes: For each of the four reactions, prepare a dNTP mix where one dNTP is at a limiting concentration (e.g., 14 µM or 20 µM) and the other three are at a standard concentration (e.g., 200 µM).

  • Set up PCR Reactions: On ice, prepare four 50 µL PCR reactions as outlined in the table below.

ComponentVolumeFinal Concentration
10x PCR Buffer5 µL1x
Limiting dNTP Mix1 µLSee step 1
dITP (10 mM)1 µL0.2 mM
Forward Primer (10 µM)2.5 µL0.5 µM
Reverse Primer (10 µM)2.5 µL0.5 µM
DNA Template (10 ng/µL)1 µL10 ng
Taq DNA Polymerase0.5 µL2.5 U
Nuclease-free waterto 50 µL-
  • PCR Cycling: Use the following cycling conditions as a starting point. Optimization may be required based on the template and primers.

    • Initial Denaturation: 94°C for 2 minutes

    • 30 Cycles:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute/kb

    • Final Extension: 72°C for 5 minutes

  • Pool and Purify: After cycling, pool the four PCR reactions. Run a small aliquot on an agarose (B213101) gel to confirm the amplification of the desired product. Purify the pooled PCR product using a standard PCR purification kit.

  • Cloning and Sequencing: Ligate the purified, mutated PCR product into a suitable vector for subsequent screening and sequence analysis of individual clones to determine the mutation frequency and spectrum.

Quantitative Data: Mutation Frequencies

The following table summarizes the effect of limiting dNTP concentration and the presence of dITP on mutation frequency, based on data from Spee et al. (1993).[1] The target for this experiment was a 171 bp gene fragment.

Limiting dNTPLimiting dNTP Conc. (µM)dITP Conc. (mM)Point Mutations/kbInsertions/Deletions (%)
dATP, dCTP, dGTP, or dTTP20000.80
dATP, dCTP, dGTP, or dTTP2001.50
dATP, dCTP, dGTP, or dTTP200.28.81.8
dATP, dCTP, dGTP, or dTTP140.216.42.4

Data adapted from Spee, J. H., de Vos, W. M., & Kuipers, O. P. (1993). Efficient random mutagenesis method with adjustable mutation frequency by use of PCR and dITP. Nucleic acids research, 21(3), 777–778.[1]

Workflow for dITP-Based Random Mutagenesis

dITP_Mutagenesis_Workflow cluster_pcr Error-Prone PCR cluster_analysis Downstream Processing prep_dna Prepare DNA Template and Primers pcr_reaction Set up 4 PCR Reactions with dITP and Limiting dNTPs prep_dna->pcr_reaction prep_mixes Prepare 4 Limiting dNTP Mixes prep_mixes->pcr_reaction thermocycling Perform Thermocycling pcr_reaction->thermocycling pool_purify Pool Reactions and Purify PCR Product thermocycling->pool_purify clone Clone into Vector pool_purify->clone transform Transform Host Strain clone->transform screen Screen Mutant Library transform->screen sequence Sequence Verified Mutants screen->sequence

Workflow for generating a mutant library using dITP-based error-prone PCR.

Application 2: Site-Directed Mutagenesis

While ITP is primarily used for random mutagenesis, primers containing inosine at ambiguous positions can be employed in site-directed mutagenesis protocols. In this context, inosine is used as a "universal" base to allow a single primer to anneal to multiple template sequences. However, for introducing a specific mutation, standard site-directed mutagenesis protocols using primers with the desired mismatch are more common and precise.

Logical Relationships in Inosine-Induced Mutagenesis

The mechanism of mutagenesis by dITP incorporation during PCR follows a clear logical progression. This can be visualized to understand how a mutation is fixed in the population of amplified DNA molecules.

Inosine_Mutagenesis_Mechanism start PCR Cycle 'n' Template Strand: ---T--- incorp dNTP Depletion Leads to dITP Incorporation New Strand: ---A--- -> ---I--- start->incorp Taq Polymerase cycle_n1 PCR Cycle 'n+1' Template: ---I--- incorp->cycle_n1 Denaturation & Annealing misincorp I directs incorporation of dCTP, dATP, or dTTP New Strand: ---C/A/T--- cycle_n1->misincorp Taq Polymerase cycle_n2 PCR Cycle 'n+2' Template: ---C/A/T--- misincorp->cycle_n2 Denaturation & Annealing fixation Standard Base Pairing New Strand: ---G/T/A--- (Mutation Fixed) cycle_n2->fixation Taq Polymerase

Mechanism of mutation fixation via dITP incorporation during PCR.

Concluding Remarks

The use of this compound in PCR protocols offers a versatile and controllable method for introducing random mutations. For researchers in drug development and protein engineering, this technique is invaluable for creating diverse genetic libraries, which are the starting point for evolving proteins with novel properties. Careful control of reaction conditions, particularly the concentrations of dITP and the limiting canonical dNTPs, allows for the tuning of mutation frequencies to suit the specific goals of the experiment.

References

Application Notes and Protocols for Fluorescent Labeling of Inosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that can be incorporated into RNA, leading to downstream effects on translation and cellular function. The ability to fluorescently label ITP is crucial for studying its metabolism, its incorporation into nucleic acids, and its interaction with enzymes such as inosine triphosphate pyrophosphatase (ITPase), an enzyme critical for preventing the accumulation of ITP.[1] These application notes provide a comprehensive overview of the methods for fluorescently labeling ITP, characterizing the labeled product, and utilizing it in various research applications.

Available Fluorescent Dyes

A wide variety of fluorescent dyes are commercially available for labeling nucleotides. The choice of dye will depend on the specific application, the available excitation and emission filters on the detection instrument, and the desired photophysical properties. Common classes of fluorescent dyes include:

  • Fluoresceins: Bright, but pH-sensitive and prone to photobleaching. (e.g., FAM)

  • Rhodamines: More photostable than fluoresceins and less pH-sensitive. (e.g., TAMRA, ROX)

  • Cyanine Dyes: A versatile class of dyes with a wide range of excitation and emission wavelengths. (e.g., Cy3, Cy5)

  • Alexa Fluor Dyes: A series of high-performance dyes with excellent photostability and brightness.

  • Other Dyes: Including coumarins and BODIPY dyes.[2]

The point of attachment of the fluorescent dye to the this compound can be on the base, the ribose sugar, or the terminal phosphate (B84403). Labeling on the terminal phosphate can be particularly useful for enzyme assays where cleavage of the phosphate chain results in a change in the fluorescent signal.[3][4]

Data Presentation: Properties of Common Fluorophores

The selection of a suitable fluorophore is a critical step in the experimental design. The following table summarizes the key spectral properties of commonly used fluorescent dyes that can be conjugated to nucleotides.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
FAM 495517~75,000~0.93
TAMRA 555580~91,000~0.40
ROX 575602~82,000~0.40
Cy3 550570~150,000~0.15
Cy5 649670~250,000~0.27
Alexa Fluor 488 495519~73,000~0.92
Alexa Fluor 555 555565~155,000~0.10
Alexa Fluor 647 650668~270,000~0.20

Note: Molar extinction coefficients and quantum yields are approximate and can vary with conjugation and environmental conditions.

Experimental Protocols

Protocol 1: Chemical Synthesis of Fluorescently Labeled ITP

This protocol is an adapted method based on the synthesis of other fluorescently labeled nucleotide triphosphates.[5][6] It involves the chemical conjugation of an amine-reactive fluorescent dye to an amino-modified this compound.

Materials:

  • This compound (ITP)

  • Amine-reactive fluorescent dye (e.g., NHS-ester or isothiocyanate derivative)

  • Reaction Buffer: 0.1 M sodium bicarbonate/carbonate buffer, pH 8.5-9.0

  • Purification system: HPLC with an anion-exchange column

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Diethyl ether

  • Triethylammonium bicarbonate (TEAB) buffer

Procedure:

  • Preparation of Dye Solution: Dissolve the amine-reactive fluorescent dye in a small amount of anhydrous DMF or DMSO to prepare a concentrated stock solution.

  • Labeling Reaction:

    • Dissolve ITP in the reaction buffer to a final concentration of 10-50 mM.

    • Slowly add a 5-10 fold molar excess of the reactive dye solution to the ITP solution while vortexing.

    • Incubate the reaction mixture for 2-4 hours at room temperature in the dark.

  • Purification:

    • Purify the fluorescently labeled ITP from the unreacted dye and unlabeled ITP using anion-exchange HPLC.

    • Use a gradient of TEAB buffer to elute the labeled product.

    • Monitor the elution profile using a UV-Vis detector at 260 nm (for inosine) and the absorbance maximum of the dye.

  • Desalting and Lyophilization:

    • Collect the fractions containing the fluorescently labeled ITP.

    • Remove the TEAB buffer by repeated co-evaporation with water or by using a desalting column.

    • Lyophilize the final product to obtain a powder.

  • Storage: Store the lyophilized fluorescent ITP at -20°C or -80°C, protected from light.

Protocol 2: Characterization of Fluorescently Labeled ITP

1. UV-Vis Spectroscopy:

  • Resuspend the lyophilized product in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Measure the absorbance spectrum from 220 nm to 700 nm using a spectrophotometer.

  • Confirm the presence of two absorbance peaks corresponding to inosine (around 248 nm) and the fluorescent dye.

2. Calculation of Degree of Labeling (DOL):

The degree of labeling (DOL) is the molar ratio of the dye to the nucleotide. It can be calculated using the following formula:[7][8][9]

DOL = (A_dye × ε_ITP) / [(A_248 - (A_dye × CF)) × ε_dye]

Where:

  • A_dye = Absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A_248 = Absorbance of the conjugate at 248 nm.

  • ε_ITP = Molar extinction coefficient of ITP at 248 nm (~12,300 M⁻¹cm⁻¹).

  • ε_dye = Molar extinction coefficient of the dye at its maximum absorbance wavelength.

  • CF = Correction factor (A_248 of the dye / A_dye of the dye).

3. Fluorescence Spectroscopy:

  • Excite the fluorescent ITP at the excitation maximum of the dye and record the emission spectrum.

  • Determine the emission maximum.

  • The fluorescence quantum yield can be determined relative to a known standard.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Application ITP This compound (ITP) Reaction Labeling Reaction (pH 8.5-9.0) ITP->Reaction Dye Amine-Reactive Fluorescent Dye Dye->Reaction HPLC Anion-Exchange HPLC Reaction->HPLC Characterization Characterization (UV-Vis, Fluorescence, DOL) HPLC->Characterization EnzymeAssay Enzyme Assays (e.g., ITPase activity) Characterization->EnzymeAssay CellularImaging Cellular Imaging Characterization->CellularImaging

Caption: Workflow for the synthesis, purification, and application of fluorescently labeled ITP.

Applications

Enzyme Assays: Monitoring ITPase Activity

Fluorescently labeled ITP can be used as a substrate to monitor the activity of ITPase, the enzyme that hydrolyzes ITP to inosine monophosphate (IMP).

Principle:

This assay can be designed based on a change in fluorescence polarization. The large, fluorescently labeled ITP will have a high fluorescence polarization. Upon hydrolysis by ITPase, the smaller fluorescently labeled pyrophosphate or a modified fluorescent product will have a lower fluorescence polarization.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂), purified ITPase enzyme, and the fluorescently labeled ITP substrate.

  • Initiate Reaction: Start the reaction by adding the enzyme to the reaction mixture.

  • Measurement: Measure the fluorescence polarization at regular time intervals using a plate reader equipped with polarization filters.

  • Data Analysis: Plot the change in fluorescence polarization over time to determine the reaction rate. The initial velocity of the reaction can be used to determine the enzyme's kinetic parameters.

itpase_assay FITP Fluorescent ITP (High Polarization) ITPase ITPase FITP->ITPase Products Fluorescently Labeled Products (Low Polarization) ITPase->Products Measurement Measure Change in Fluorescence Polarization Products->Measurement Detect

Caption: Principle of an ITPase activity assay using fluorescently labeled ITP.

Cellular Imaging

Fluorescently labeled ITP can be introduced into cells to study its localization, trafficking, and incorporation into RNA.

Experimental Protocol (Microinjection):

  • Cell Culture: Culture cells on glass-bottom dishes suitable for microscopy.

  • Microinjection: Microinject the fluorescently labeled ITP into the cytoplasm of the target cells.

  • Live-Cell Imaging: Immediately after microinjection, perform live-cell imaging using a fluorescence microscope. Acquire images at different time points to track the distribution of the fluorescent signal.

  • Data Analysis: Analyze the images to determine the subcellular localization of the fluorescent ITP and its potential incorporation into cellular structures like the nucleus or stress granules.

cellular_imaging_workflow Start Culture Cells on Glass-Bottom Dish Microinjection Microinject Fluorescent ITP Start->Microinjection Imaging Live-Cell Fluorescence Microscopy Microinjection->Imaging Analysis Image Analysis: Localization & Trafficking Imaging->Analysis

Caption: Experimental workflow for cellular imaging of fluorescently labeled ITP.

Troubleshooting

Problem Possible Cause Solution
Low Labeling Efficiency - Inactive dye- Suboptimal pH of reaction buffer- Insufficient molar excess of dye- Use fresh, high-quality dye.- Ensure the reaction buffer pH is between 8.5 and 9.0.- Increase the molar ratio of dye to ITP.
Precipitation of Protein during Labeling - High concentration of organic solvent (DMSO/DMF)- Protein instability under labeling conditions- Minimize the volume of the dye stock solution added.- Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.
High Background Fluorescence in Cellular Imaging - Excess unincorporated fluorescent ITP- Autofluorescence of cells- Ensure complete removal of unincorporated dye after labeling.- Use appropriate filter sets and background subtraction during image analysis.
No Change in Signal in Enzyme Assay - Inactive enzyme- Labeled ITP is not a substrate for the enzyme- Verify enzyme activity with an alternative assay.- Consider labeling at a different position on the ITP molecule.

Conclusion

The fluorescent labeling of this compound provides a powerful tool for investigating the roles of this non-canonical nucleotide in various biological processes. The protocols and application notes presented here offer a framework for the successful labeling, characterization, and utilization of fluorescent ITP in enzyme kinetics, cellular imaging, and other advanced research applications. Careful optimization of labeling conditions and appropriate selection of fluorescent dyes are critical for obtaining high-quality, reproducible data.

References

Application Notes and Protocols: Inosine Triphosphate in RNA Structure Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) (I), a naturally occurring purine (B94841) nucleoside, is a key molecule in the study of RNA structure and function. Arising from the deamination of adenosine (B11128) (A), a process catalyzed by Adenosine Deaminases Acting on RNA (ADARs), inosine plays a significant role in various biological processes, including RNA metabolism, splicing, and the innate immune response.[1][2] The incorporation of its triphosphate form, Inosine Triphosphate (ITP), into RNA transcripts serves as a powerful tool for elucidating RNA secondary and tertiary structures, understanding RNA-protein interactions, and developing novel therapeutic strategies.

Due to its ability to form base pairs with cytidine (B196190) (C), uridine (B1682114) (U), and adenosine (A), inosine is often considered a "universal base".[3] This property, along with its structural similarity to guanosine (B1672433) (G), makes it an invaluable probe for investigating the structural and functional roles of specific nucleotides within an RNA molecule.[4][5]

These application notes provide a comprehensive overview of the use of ITP in RNA structure studies, including detailed experimental protocols and a summary of the thermodynamic effects of inosine incorporation.

Applications of this compound in RNA Structural Biology

  • Probing RNA Secondary and Tertiary Structure: The substitution of canonical nucleotides with inosine can selectively disrupt or alter base-pairing interactions, providing insights into the folding and stability of RNA structures. By comparing the structure and stability of the modified RNA to the wild-type, researchers can infer the importance of specific base pairs.[4][6]

  • Investigating RNA-Protein Interactions: Inosine lacks the exocyclic amino group present in guanosine. This difference can be exploited to study the role of this functional group in RNA-protein recognition. By replacing guanosine with inosine, it is possible to determine if the amino group is critical for a specific interaction.[4][5]

  • Facilitating Crystallization and NMR Studies: The introduction of inosine can sometimes reduce the conformational heterogeneity of RNA molecules, which can be beneficial for structural determination by X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Overcoming Technical Challenges in RNA Amplification: In techniques like Nucleic Acid Sequence-Based Amplification (NASBA), the presence of GC-rich and highly structured RNA can impede amplification. The inclusion of ITP in the reaction mixture can help to destabilize these structures, thereby improving the yield of amplification products.

Quantitative Data: Thermodynamic Stability of Inosine-Containing RNA Duplexes

The incorporation of inosine into an RNA duplex has a context-dependent effect on its thermodynamic stability. The following tables summarize the changes in Gibbs free energy (ΔΔG°37) upon replacing a canonical base pair with an inosine-containing pair. A negative value indicates stabilization, while a positive value indicates destabilization.

Original PairReplacement PairΔΔG°37 (kcal/mol)ContextReference(s)
A-UI·U+2.3Internal[6]
A-UI·U-0.8Terminal[6]
G-UI·U+1.9Internal[6]
G-UI·U-0.9Terminal[6]
A-U (tandem)I·U (tandem)+5.9Internal[6]
G-U (tandem)I·U (tandem)+3.8Internal[6]

Table 1: Thermodynamic consequences of I·U base pairs in RNA duplexes.

Original PairReplacement PairΔΔG°37 (kcal/mol)ContextReference(s)
A·CI·C-4.1Internal[2]
G-CI·C+2.0Internal[2]

Table 2: Thermodynamic consequences of I·C base pairs in RNA duplexes.

Base PairΔG°37 (kcal/mol)Reference(s)
I·CMore stable[7]
I·UModerately stable[7]
I·ALess stable[7]
I·GLeast stable[7]

Table 3: Relative stability of inosine base pairs in RNA/DNA and RNA/RNA duplexes.

Experimental Protocols

Protocol 1: In Vitro Transcription of RNA Containing Inosine

This protocol describes the synthesis of RNA containing inosine at specific positions using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • Inosine-5'-Triphosphate (ITP) solution (100 mM)

  • ATP, CTP, GTP, UTP solutions (100 mM each)

  • 10x Transcription Buffer (400 mM Tris-HCl pH 8.0, 200 mM MgCl₂, 100 mM DTT, 10 mM Spermidine)

  • T7 RNA Polymerase

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit or phenol:chloroform extraction reagents

Procedure:

  • Reaction Setup: In a sterile, RNase-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed:

    • Nuclease-free water to a final volume of 20 µL

    • 2 µL 10x Transcription Buffer

    • 2 µL 100 mM DTT

    • ATP, CTP, UTP to a final concentration of 2 mM each

    • GTP to a final concentration as required (e.g., 0.5 mM)

    • ITP to the desired final concentration (e.g., 1.5 mM, for a 3:1 ITP:GTP ratio)

    • 1 µg linearized DNA template

    • 1 µL RNase Inhibitor

    • 2 µL T7 RNA Polymerase

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using a suitable RNA purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.

  • Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 ratio). The integrity of the transcript can be assessed by denaturing polyacrylamide gel electrophoresis.

cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification & QC DNA Linearized DNA Template Mix Assemble Reaction Mix (NTPs, ITP, Buffer, T7 Polymerase) DNA->Mix Incubate Incubate at 37°C Mix->Incubate DNase DNase I Treatment Incubate->DNase Purify RNA Purification DNase->Purify QC Quantification & Gel Electrophoresis Purify->QC

Caption: Workflow for in vitro transcription of inosine-containing RNA.

Protocol 2: SHAPE-MaP Analysis of Inosine-Containing RNA

Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling (SHAPE-MaP) is a powerful technique for probing RNA structure at single-nucleotide resolution.[8][9] This protocol is adapted for the analysis of RNA containing inosine.

Materials:

  • Inosine-containing RNA transcript (from Protocol 1)

  • SHAPE reagent (e.g., 1M7 or NAI)

  • Folding buffer (e.g., 100 mM HEPES pH 8.0, 100 mM NaCl, 10 mM MgCl₂)

  • Quenching buffer

  • Reverse transcription primers

  • Reverse transcriptase (e.g., SuperScript IV)

  • dNTPs

  • Reagents for library preparation and high-throughput sequencing

Procedure:

  • RNA Folding:

    • Denature the RNA by heating at 95°C for 2 minutes, then place on ice for 2 minutes.

    • Add folding buffer and incubate at 37°C for 20 minutes to allow the RNA to fold.

  • SHAPE Modification:

    • Divide the folded RNA into two aliquots: one for treatment with the SHAPE reagent (+) and one for a no-reagent control (-).

    • Add the SHAPE reagent to the (+) sample and an equal volume of solvent (e.g., DMSO) to the (-) sample.

    • Incubate at 37°C for a short period (e.g., 1-5 minutes).

  • Quenching and Purification: Stop the reaction by adding a quenching buffer and purify the RNA.

  • Reverse Transcription with Mutational Profiling:

    • Anneal a reverse transcription primer to the modified RNA.

    • Perform reverse transcription using a reverse transcriptase under conditions that promote misincorporation at the sites of 2'-O-adducts (e.g., in the presence of Mn²⁺).[10]

  • Library Preparation and Sequencing:

    • Generate sequencing libraries from the resulting cDNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference sequence.

    • Calculate SHAPE reactivity for each nucleotide by quantifying the mutation rate at each position in the (+) sample relative to the (-) control.

    • Use the SHAPE reactivity data as constraints for RNA secondary structure prediction algorithms.

cluster_prep RNA Preparation cluster_shape SHAPE Modification cluster_rt Reverse Transcription cluster_seq Sequencing & Analysis Fold Fold Inosine-RNA Modify Treat with SHAPE Reagent Fold->Modify RT Reverse Transcription (Mutational Profiling) Modify->RT LibPrep Library Preparation RT->LibPrep Seq High-Throughput Sequencing LibPrep->Seq Analysis Data Analysis & Structure Modeling Seq->Analysis

Caption: Experimental workflow for SHAPE-MaP analysis of inosine-containing RNA.

Protocol 3: Reverse Transcription-Stop Assay for G-Quadruplexes

This assay is used to detect the formation of G-quadruplex structures, which can be induced or stabilized by the presence of inosine in G-rich sequences. The principle is that reverse transcriptase stalls at the site of a stable G-quadruplex.[11][12]

Materials:

  • Inosine-containing RNA template

  • 5'-end labeled reverse transcription primer (e.g., with a fluorescent dye)

  • Reverse transcriptase

  • dNTPs

  • Buffers with and without G-quadruplex stabilizing cations (e.g., K⁺ vs. Li⁺)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system

Procedure:

  • Primer Annealing: Anneal the labeled primer to the RNA template in a low-salt buffer.

  • G-Quadruplex Folding:

    • Divide the primer-template mix into two tubes.

    • To one tube, add a buffer containing a G-quadruplex stabilizing cation (e.g., 150 mM KCl).

    • To the other tube, add a control buffer without the stabilizing cation (e.g., 150 mM LiCl).

    • Incubate to allow for G-quadruplex formation.

  • Primer Extension:

    • Initiate reverse transcription by adding reverse transcriptase and dNTPs to both tubes.

    • Incubate to allow for cDNA synthesis.

  • Analysis:

    • Stop the reactions and analyze the cDNA products by denaturing PAGE.

    • The presence of a truncated product in the K⁺-containing reaction that is absent or reduced in the Li⁺-containing reaction indicates the formation of a G-quadruplex that has caused the reverse transcriptase to stall.

Signaling Pathways Involving Inosine-Modified RNA

Inosine in RNA is not just a tool for in vitro structural studies; it also plays a crucial role in cellular signaling, particularly in the innate immune response.

Innate Immune Recognition of Inosine-Containing RNA: During viral infections, the cellular enzyme ADAR1 is activated, leading to the editing of viral and host double-stranded RNA (dsRNA), which results in the incorporation of inosine.[13][14] This modification serves as a molecular signature to distinguish "self" from "non-self" RNA.

  • Evasion of MDA5 Sensing: Endogenous dsRNA, often formed from repetitive elements like Alu sequences, can be recognized by the innate immune sensor Melanoma Differentiation-Associated protein 5 (MDA5), triggering an interferon response. ADAR1-mediated editing of these dsRNAs to introduce inosine prevents their recognition by MDA5, thus avoiding an autoimmune reaction.[15]

  • Activation of TLR3 and PKR: Paradoxically, single-stranded RNA containing inosine (ss-Ino-RNA) has been shown to be a potent inducer of inflammatory cytokines.[13][14] Extracellular ss-Ino-RNA can be taken up by scavenger receptors and activate Toll-like receptor 3 (TLR3) and the dsRNA-activated protein kinase (PKR), leading to the production of type I interferons and other pro-inflammatory cytokines.[13][14]

cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_adar ADAR-mediated Regulation InoRNA_ext ss-Ino-RNA SR Scavenger Receptor InoRNA_ext->SR Uptake TLR3 TLR3 SR->TLR3 Activation PKR PKR SR->PKR Activation MAPK MAP Kinase Pathway TLR3->MAPK PKR->MAPK Cytokines Pro-inflammatory Cytokines (IFN-β, TNF-α, IL-6) MAPK->Cytokines Induction dsRNA Endogenous dsRNA ADAR1 ADAR1 dsRNA->ADAR1 Substrate MDA5 MDA5 dsRNA->MDA5 Activation Ino_dsRNA Inosine-containing dsRNA ADAR1->Ino_dsRNA A-to-I Editing Ino_dsRNA->MDA5 Inhibition IFN_response Interferon Response MDA5->IFN_response Induction

Caption: Signaling pathways of inosine-containing RNA in the innate immune response.

Conclusion

This compound is a versatile and powerful tool for the study of RNA structure and function. Its unique base-pairing properties and its role in biological signaling pathways make it an area of active research with significant implications for basic science and drug development. The protocols and data presented here provide a foundation for researchers to incorporate ITP into their studies of RNA structural biology.

References

Cellular Assays for Inosine Triphosphate Pyrophosphatase (ITPase) Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) triphosphate pyrophosphatase (ITPase), encoded by the ITPA gene, is a crucial enzyme that sanitizes the cellular nucleotide pool.[1][2] Its primary function is to hydrolyze non-canonical purine (B94841) nucleotides, such as inosine triphosphate (ITP), deoxythis compound (dITP), and xanthosine (B1684192) triphosphate (XTP), into their corresponding monophosphates, releasing pyrophosphate (PPi).[1][2][3] This activity prevents the incorporation of these aberrant nucleotides into DNA and RNA, thus safeguarding genomic integrity and cellular function.[1][3] ITPase deficiency in humans has been linked to adverse drug reactions, particularly with thiopurine-based therapies, and more severe mutations can lead to infantile epileptic encephalopathy.[1] Therefore, the accurate measurement of ITPase activity in cellular models is of significant interest in basic research, disease modeling, and pharmaceutical development.

These application notes provide detailed protocols for quantifying ITPase activity in cellular lysates using two primary methods: a colorimetric assay based on malachite green and a highly sensitive bioluminescent assay.

Signaling Pathway and ITPase Function

ITPase plays a critical housekeeping role in purine metabolism. Non-canonical nucleotides like ITP can arise from the deamination of ATP. If not removed by ITPase, ITP can be mistakenly incorporated into newly synthesized RNA, potentially affecting gene expression and cellular function. Similarly, dITP can be incorporated into DNA, leading to genome instability.

ITPase_Pathway ATP ATP Deamination Deamination ATP->Deamination ITP ITP Deamination->ITP ITPase ITPase (ITPA) ITP->ITPase Hydrolysis RNA_Polymerase RNA Polymerase ITP->RNA_Polymerase IMP IMP ITPase->IMP PPi PPi ITPase->PPi Incorporation Incorporation into RNA RNA_Polymerase->Incorporation Altered_Function Altered RNA Function Incorporation->Altered_Function

ITPase role in preventing ITP incorporation into RNA.

Quantitative Data Summary

The specific activity of ITPase can vary significantly between cell types and is affected by genetic polymorphisms. The following table summarizes representative quantitative data for ITPase activity.

Enzyme SourceSubstrateKm (µM)Vmax (nmol/min/mg)Specific ActivityReference
Human Erythrocytes (Wild-Type)ITP--15-722 pmol/h/g Hb[1]
Human Erythrocytes (P32T mutant)dITP--55% of wild-type activity[4]
Human Bone Marrow FibroblastsITP--Significantly higher than erythrocytes[1]
Human LeukocytesITP--Lowest activity among tested tissues[1]
Recombinant Human ITPase (Wild-Type)ITP23 ± 31.2 ± 0.1-[5]
Recombinant Human ITPase (E22A mutant)ITP46 ± 111.8 ± 0.2-[5]
Recombinant Human ITPase (E22D mutant)ITP14 ± 20.6 ± 0.04-[5]

Note: Direct comparison of Vmax and Specific Activity can be challenging due to different units and experimental conditions reported in the literature.

Experimental Protocols

Protocol 1: Colorimetric ITPase Activity Assay using Malachite Green

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of pyrophosphate (PPi), a product of the ITPase reaction. The assay is performed in two steps: first, the ITPase reaction, and second, the detection of Pi using a malachite green molybdate (B1676688) reagent.

Experimental Workflow:

Malachite_Green_Workflow cluster_prep Sample Preparation cluster_reaction ITPase Reaction cluster_detection Phosphate Detection Cell_Culture 1. Cell Culture Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis Reaction_Setup 3. Set up ITPase reaction: Cell Lysate + ITP Substrate Lysis->Reaction_Setup Incubation1 4. Incubate at 37°C Reaction_Setup->Incubation1 Add_Reagent 5. Add Malachite Green Reagent Incubation1->Add_Reagent Incubation2 6. Incubate at room temperature Add_Reagent->Incubation2 Measure_Abs 7. Measure Absorbance at ~620-660 nm Incubation2->Measure_Abs Data_Analysis 8. Data Analysis Measure_Abs->Data_Analysis Calculate Pi concentration

Workflow for the Malachite Green ITPase Assay.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay reagent (e.g., Bradford or BCA)

  • ITPase reaction buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)

  • Inosine 5'-triphosphate (ITP) solution (10 mM stock)

  • Inorganic pyrophosphatase (optional, to convert PPi to 2Pi for signal amplification)

  • Malachite Green Phosphate Assay Kit (commercially available)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer containing protease inhibitors on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the cell lysate.

  • ITPase Reaction:

    • Prepare a master mix of the ITPase reaction buffer.

    • In a 96-well plate, add a specific amount of cell lysate (e.g., 10-50 µg of total protein) to each well.

    • Add ITPase reaction buffer to bring the volume to, for example, 45 µL.

    • Initiate the reaction by adding 5 µL of 10 mM ITP (final concentration 1 mM).

    • Include a negative control with no cell lysate and a blank with no ITP.

    • Incubate the plate at 37°C for a set time (e.g., 15-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Phosphate Detection:

    • Stop the ITPase reaction by adding the Malachite Green reagent as per the manufacturer's instructions (this is often an acidic solution that will denature the enzyme).

    • Incubate at room temperature for 15-30 minutes to allow for color development.[6]

    • Measure the absorbance at a wavelength between 620 and 660 nm using a microplate reader.[6][7]

  • Data Analysis:

    • Prepare a standard curve using the provided phosphate standard.

    • Subtract the absorbance of the blank from all readings.

    • Determine the concentration of phosphate produced in each sample by interpolating from the standard curve.

    • Calculate the specific activity of ITPase as pmol or nmol of phosphate produced per minute per mg of total protein.

Protocol 2: Bioluminescent ITPase Activity Assay using a Chimeric Substrate

This is a highly sensitive and specific method that utilizes a chimeric dinucleotide, DIAL (Deaminated-ITP-ATP-Linker), as the ITPase substrate.[8] ITPase cleaves DIAL, releasing ATP, which is then quantified using a luciferase/luciferin-based reaction. The amount of light produced is directly proportional to the ITPase activity.

Experimental Workflow:

Luciferase_Workflow cluster_prep Sample Preparation cluster_reaction ITPase Reaction cluster_detection ATP Detection Cell_Culture 1. Cell Culture Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Lysis Reaction_Setup 3. Set up ITPase reaction: Cell Lysate + DIAL Substrate Lysis->Reaction_Setup Incubation1 4. Incubate at 37°C Reaction_Setup->Incubation1 Add_Luciferase 5. Add Luciferase Reagent Incubation1->Add_Luciferase Measure_Lum 6. Measure Luminescence Add_Luciferase->Measure_Lum Data_Analysis 7. Data Analysis Measure_Lum->Data_Analysis Calculate ATP concentration

Workflow for the Luciferase-based ITPase Assay.

Materials:

  • Cell lysis buffer

  • Protein assay reagent

  • ITPase reaction buffer (50 mM Tris-HCl, pH 8.5, 50 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄)[8]

  • DIAL (Deaminated-ITP-ATP-Linker) substrate

  • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Cell Lysate Preparation:

    • Follow the same procedure as for the Malachite Green assay to prepare cell lysates and determine protein concentration.

  • ITPase Reaction:

    • In a white, opaque 96-well plate, add cell lysate (e.g., 1 µg of total protein for human cells) to each well.[8]

    • Add ITPase reaction buffer to a final volume of, for example, 10 µL.

    • Initiate the reaction by adding DIAL substrate to a final concentration of 100-200 µM.[8]

    • Include appropriate negative controls (no lysate, no DIAL).

    • Incubate the plate at 37°C for 15-30 minutes.[8]

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well according to the manufacturer's protocol (e.g., a volume equal to the reaction volume).

    • Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Create an ATP standard curve to correlate luminescence units with ATP concentration.

    • Subtract the background luminescence from all readings.

    • Determine the amount of ATP produced in each sample from the standard curve.

    • Calculate the specific activity of ITPase as pmol or nmol of ATP produced per minute per mg of total protein.

Troubleshooting and Considerations

  • High Background in Malachite Green Assay: This can be due to contaminating free phosphate in your reagents or cell lysate. Ensure all buffers are prepared with high-purity water. It may be necessary to perform a buffer exchange on the cell lysate to remove endogenous small molecules.

  • Low Signal: The ITPase activity in your sample may be low. Try increasing the amount of cell lysate or the incubation time. Ensure the incubation time remains within the linear range of the reaction. For the malachite green assay, using inorganic pyrophosphatase in the reaction can amplify the signal by converting one molecule of PPi into two molecules of Pi.

  • Enzyme Kinetics: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the substrate (ITP or DIAL).

  • Chelating Agents: ITPase activity is dependent on Mg²⁺ ions.[1] Avoid using lysis buffers or other reagents containing strong chelating agents like EDTA, as this will inhibit the enzyme.[9]

Conclusion

The choice of assay for measuring ITPase activity will depend on the specific requirements of the experiment, including the expected level of activity, the sample throughput, and the available equipment. The malachite green-based assay is a cost-effective and straightforward method suitable for many applications. The bioluminescent assay offers higher sensitivity and specificity and is particularly well-suited for high-throughput screening and for samples with low ITPase activity. By following these detailed protocols, researchers can obtain reliable and reproducible measurements of ITPase activity to further investigate its role in cellular physiology and disease.

References

Application Notes and Protocols for Inosine Triphosphate in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that arises from the deamination of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). While present at low levels in cells, its accumulation can be cytotoxic, primarily due to its potential for incorporation into RNA and DNA, leading to transcriptional and replicational errors. The primary enzyme responsible for hydrolyzing ITP and preventing its accumulation is Inosine Triphosphate Pyrophosphatase (ITPA).[1][2][3]

Genetic polymorphisms in the ITPA gene can lead to reduced or absent enzyme activity, resulting in the accumulation of ITP.[4][5] This deficiency has significant pharmacogenetic implications, as it is associated with severe adverse reactions to thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine, which are used in the treatment of inflammatory bowel disease, autoimmune disorders, and cancer.[4][5] The metabolic derivatives of these drugs can be converted to thio-ITP, which is also a substrate for ITPA. Its accumulation in ITPA-deficient individuals is linked to drug-induced toxicity.

This makes ITPA a compelling target for drug discovery and a crucial consideration in personalized medicine. Screening for ITPA inhibitors could lead to the development of novel therapeutics, while assays for ITPA activity are vital for patient stratification to prevent adverse drug reactions. These application notes provide detailed protocols for assessing ITPA activity and intracellular ITP levels, along with a high-throughput screening (HTS) protocol for the discovery of ITPA inhibitors.

Signaling and Metabolic Pathways

Purine Nucleotide Metabolism and the Role of ITPA

ITP is formed through the deamination of ATP and GTP. ITPA plays a crucial housekeeping role by hydrolyzing ITP to inosine monophosphate (IMP), thereby preventing its incorporation into nucleic acids. IMP can then re-enter the purine metabolic pathway.

Purine_Metabolism Purine Nucleotide Metabolism and ITPA Action ATP ATP Deamination Spontaneous or Enzymatic Deamination ATP->Deamination GTP GTP GTP->Deamination ITP This compound (ITP) Deamination->ITP ITPA ITPA (this compound Pyrophosphatase) ITP->ITPA Hydrolysis Incorporation Incorporation (Pathological) ITP->Incorporation IMP Inosine Monophosphate (IMP) ITPA->IMP Purine_Pathway Purine Metabolism IMP->Purine_Pathway Re-entry Nucleic_Acids RNA / DNA Incorporation->Nucleic_Acids

Caption: The metabolic pathway showing the formation of ITP and its hydrolysis by ITPA.

G-Protein Signaling Cascade

G-proteins are crucial signaling molecules that are canonically activated by GTP. Upon activation by a G-protein coupled receptor (GPCR), the Gα subunit exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer and subsequent downstream signaling. While ITP shares structural similarities with GTP, studies have shown that ITP does not substitute for GTP in activating G-protein signaling pathways, for instance, in T-cell receptor coupling.[6] The pathological effects of ITP accumulation are therefore more likely attributable to its effects on nucleic acid integrity rather than direct interference with G-protein signaling.

G_Protein_Signaling Canonical G-Protein Activation Cycle Ligand Ligand GPCR_inactive GPCR (Inactive) Ligand->GPCR_inactive GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change G_protein_inactive Gα(GDP)-Gβγ (Inactive G-protein) GPCR_active->G_protein_inactive Interaction G_protein_active Gα(GTP) + Gβγ (Active G-protein) G_protein_inactive->G_protein_active GDP/GTP Exchange G_protein_active->G_protein_inactive GTP Hydrolysis Effector Effector Protein G_protein_active->Effector Activation Pi Pi G_protein_active->Pi Downstream Downstream Signaling Effector->Downstream GTP GTP GTP->G_protein_inactive GDP GDP GDP->G_protein_active

Caption: The canonical GTP-dependent G-protein activation and signaling cycle.

Quantitative Data

The following table summarizes the kinetic parameters of human erythrocyte ITPA for its natural substrate ITP and the thiopurine metabolite 6-Thio-ITP, including for common polymorphic variants.

ITPA GenotypeSubstrateKm (µM)Vmax (nmol/10^10 RBC/hr)
Wild TypeITP110 ± 20200 ± 20
Wild Type6-Thio-ITP120 ± 20190 ± 10
Heterozygous (94C>A)ITP120 ± 2080 ± 10
Heterozygous (94C>A)6-Thio-ITP110 ± 2080 ± 10
Homozygous (94C>A)ITP100 ± 3020 ± 10
Homozygous (94C>A)6-Thio-ITP110 ± 3020 ± 10
Data adapted from Bakker et al. (2011).[4][5]

Experimental Protocols

Protocol 1: Determination of ITPA Enzyme Activity by HPLC

This protocol is adapted from a method for measuring ITPA activity in human erythrocytes by quantifying the formation of IMP from ITP.[4][5]

1. Materials and Reagents:

  • This compound (ITP) solution (10 mM)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • MgCl₂ solution (100 mM)

  • Perchloric acid (PCA), 0.6 M

  • Potassium phosphate (B84403) (K₃PO₄), 2 M

  • Mobile phase for HPLC

  • Erythrocyte hemolysate

2. Sample Preparation (Erythrocyte Hemolysate):

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma and erythrocytes.

  • Wash the erythrocyte pellet three times with cold 0.9% NaCl solution.

  • Lyse the erythrocytes by adding an equal volume of cold deionized water and freeze-thawing twice.

  • Determine the hemoglobin concentration of the hemolysate.

3. Enzymatic Reaction:

  • Prepare a reaction mixture containing:

    • 50 µL Tris-HCl buffer (50 mM, pH 7.4)

    • 10 µL MgCl₂ solution (100 mM)

    • 20 µL erythrocyte hemolysate

    • 10 µL ITP solution (10 mM)

  • Incubate the reaction mixture at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 0.6 M perchloric acid.

  • Centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.

  • Neutralize the supernatant by adding 25 µL of 2 M K₃PO₄.

  • Centrifuge at 14,000 x g for 5 minutes to remove the KClO₄ precipitate.

4. HPLC Analysis:

  • Inject the supernatant onto a C18 reverse-phase HPLC column.

  • Use an isocratic mobile phase (e.g., 100 mM potassium phosphate buffer, pH 6.0) at a flow rate of 1 mL/min.

  • Detect IMP and ITP by UV absorbance at 254 nm.

  • Quantify the amount of IMP produced by comparing the peak area to a standard curve of known IMP concentrations.

  • Express ITPA activity as nmol of IMP formed per hour per mg of hemoglobin.

Protocol 2: Quantification of Intracellular ITP by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of intracellular nucleoside triphosphates, including ITP, using liquid chromatography-tandem mass spectrometry.[7][8][9][10]

1. Materials and Reagents:

2. Sample Preparation:

  • Culture cells to the desired density (e.g., 1 x 10⁶ cells per sample).

  • Harvest cells and wash twice with ice-cold PBS.

  • Extract intracellular metabolites by adding 500 µL of ice-cold 80% methanol containing the internal standard.

  • Incubate at -20°C for 30 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial LC mobile phase.

3. LC-MS/MS Analysis:

  • Inject the reconstituted sample onto a C18 or HILIC column.

  • Use a gradient elution with mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).

  • Couple the LC system to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Monitor the specific precursor-to-product ion transitions for ITP and the internal standard in Multiple Reaction Monitoring (MRM) mode.

  • Quantify ITP concentration by comparing the peak area ratio of ITP to the internal standard against a calibration curve prepared with known concentrations of the ITP standard.

Protocol 3: High-Throughput Screening (HTS) for ITPA Inhibitors (Malachite Green Assay)

This protocol describes a colorimetric HTS assay for ITPA inhibitors based on the detection of inorganic pyrophosphate (PPi) released during ITP hydrolysis, using a Malachite Green-based reagent.[11][12][13][14]

1. Principle: ITPA hydrolyzes ITP into IMP and PPi. The released PPi can be further hydrolyzed to two molecules of inorganic phosphate (Pi) by the addition of inorganic pyrophosphatase. The total Pi is then detected by the formation of a colored complex with Malachite Green and molybdate, which can be measured spectrophotometrically. Inhibitors of ITPA will result in a decreased PPi/Pi production and thus a lower colorimetric signal.

2. Materials and Reagents:

  • Recombinant human ITPA enzyme

  • ITP substrate solution

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)

  • Inorganic pyrophosphatase

  • Malachite Green reagent

  • Compound library for screening

  • 384-well microplates

3. HTS Workflow Diagram:

HTS_Workflow HTS Workflow for ITPA Inhibitors cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Dispense_Compounds Dispense Compounds (1 µL in DMSO) Add_ITPA Add ITPA Enzyme (10 µL) Dispense_Compounds->Add_ITPA Dispense_Controls Dispense Controls (DMSO, Positive Control) Dispense_Controls->Add_ITPA Pre_incubation Pre-incubate (10 min, RT) Add_ITPA->Pre_incubation Add_ITP Add ITP Substrate (10 µL) Pre_incubation->Add_ITP Incubate Incubate (30 min, 37°C) Add_ITP->Incubate Add_PPase Add Inorganic Pyrophosphatase Incubate->Add_PPase Add_Malachite_Green Add Malachite Green Reagent (20 µL) Add_PPase->Add_Malachite_Green Incubate_Color Incubate for Color Development (15 min, RT) Add_Malachite_Green->Incubate_Color Read_Absorbance Read Absorbance (620 nm) Incubate_Color->Read_Absorbance

Caption: A schematic workflow for a high-throughput screen of ITPA inhibitors.

4. Assay Protocol:

  • Dispense 1 µL of each compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., DMSO for negative control, and a known inhibitor, if available, for positive control).

  • Add 10 µL of ITPA enzyme solution in assay buffer to each well.

  • Pre-incubate the plate for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding 10 µL of ITP substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Add a solution containing inorganic pyrophosphatase to convert PPi to Pi.

  • Stop the reaction and initiate color development by adding 20 µL of Malachite Green reagent to each well.

  • Incubate at room temperature for 15 minutes to allow for color development.

  • Measure the absorbance at 620 nm using a microplate reader.

  • Identify potential inhibitors as compounds that cause a significant decrease in the absorbance signal compared to the DMSO control.

5. Data Analysis:

  • Calculate the percentage of inhibition for each compound.

  • Hits can be selected based on a predefined threshold (e.g., >50% inhibition).

  • Confirmed hits should be further characterized by determining their IC₅₀ values through dose-response experiments.

Conclusion

The role of ITPA in purine metabolism and its association with drug toxicity underscores its importance as a therapeutic target and a biomarker for personalized medicine. The protocols provided herein offer robust methods for quantifying ITPA activity and intracellular ITP levels, which are essential for both basic research and clinical applications. The outlined HTS protocol provides a framework for the discovery of novel ITPA inhibitors, which could pave the way for new therapeutic strategies to mitigate the adverse effects of thiopurine drugs and other compounds metabolized through this pathway. Further research into specific, potent ITPA inhibitors is warranted to fully explore the therapeutic potential of targeting this enzyme.

References

Application of Inosine Triphosphate in Crystallography: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) triphosphate (ITP) is a naturally occurring purine (B94841) nucleotide that plays a crucial role in cellular metabolism. While not as abundant as adenosine (B11128) triphosphate (ATP) or guanosine (B1672433) triphosphate (GTP), ITP and its derivatives are essential for maintaining the fidelity of genetic information. In the field of structural biology, ITP serves as a valuable tool, primarily as a ligand, to elucidate the three-dimensional structures of proteins that bind to it. This application note provides detailed protocols and quantitative data for the use of ITP in X-ray crystallography, with a particular focus on its interaction with inosine triphosphate pyrophosphatase (ITPA), an enzyme critical for preventing the accumulation of non-canonical nucleotides.

Key Applications of ITP in Crystallography

The primary application of ITP in crystallography is in the structural determination of ITP-binding proteins, most notably ITPA. By co-crystallizing a target protein with ITP, researchers can gain high-resolution insights into:

  • Substrate Recognition and Binding: Visualizing the precise interactions between ITP and the protein's active site.

  • Conformational Changes: Understanding how the protein structure changes upon ligand binding to facilitate catalysis or other functions.

  • Mechanism of Action: Deducing the enzymatic mechanism by trapping substrate or intermediate states.

  • Drug Design: Providing a structural basis for the design of specific inhibitors or activators that target the ITP-binding pocket.

Data Presentation

Crystallographic Data for Human this compound Pyrophosphatase (ITPA) Complexes

The following table summarizes key crystallographic data for structures of human ITPA, both in its unbound (apo) form and in complex with ITP or other ligands. This data is essential for comparing different crystal forms and understanding the quality of the structural models.

PDB IDProtein StateLigand(s)Resolution (Å)R-work / R-freeSpace GroupCrystallization Method
2J4E ComplexITP, Mg²⁺2.800.218 / 0.278P2₁2₁2₁Vapor Diffusion
2CAR ApoNone1.100.170 / 0.190P2₁Vapor Diffusion
2I5D ApoXTP (co-crystallized, not bound)1.630.190 / 0.240P2₁2₁2₁Vapor Diffusion
Enzyme Kinetics of Human this compound Pyrophosphatase (ITPA)

Understanding the kinetic parameters of ITPA for its substrates is crucial for designing co-crystallization experiments and for functional studies. The Michaelis constant (Kₘ) provides an indication of the substrate concentration required for significant binding and catalysis.

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
ITP 24 ± 47.9 ± 0.4329,167 ± 62,112
GTP 665 ± 810.036 ± 0.002654.2 ± 7.7
ATP 1487 ± 5440.0022 ± 0.00061.47 ± 0.7

Data for wild-type human ITPA. Kinetic parameters can vary with assay conditions.[1]

Experimental Protocols

Protocol 1: Co-crystallization of a Target Protein with this compound (ITP) using Vapor Diffusion

This protocol provides a generalized procedure for the co-crystallization of an ITP-binding protein, such as ITPA, with ITP using the hanging drop or sitting drop vapor diffusion method.

Materials:

  • Purified target protein (e.g., human ITPA) at a concentration of 10-20 mg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl).

  • This compound (ITP) sodium salt solution (100 mM stock in water, pH adjusted to ~7.5).

  • Crystallization screening kits (commercial or custom-made).

  • 24- or 96-well crystallization plates.

  • Siliconized cover slips (for hanging drop).

  • Pipettes and tips for small volumes (0.1-10 µL).

  • Sealing tape or vacuum grease.

Procedure:

  • Complex Formation:

    • Prepare the protein-ITP complex by adding ITP to the purified protein solution. The final molar ratio of protein to ITP should be in the range of 1:5 to 1:10 to ensure saturation of the binding sites. For ITPA, a final ITP concentration of 1-10 mM is often used.[2]

    • Incubate the protein-ITP mixture on ice for at least 1 hour to allow for complex formation.

  • Crystallization Setup (Hanging Drop Method):

    • Pipette 500 µL of the reservoir solution from a crystallization screen into a well of a 24-well plate.

    • On a clean, siliconized cover slip, pipette 1 µL of the protein-ITP complex solution.

    • Pipette 1 µL of the reservoir solution from the well and add it to the protein drop. Avoid introducing bubbles.

    • Carefully invert the cover slip and place it over the well, ensuring a good seal with the vacuum grease.

    • Repeat for all desired crystallization conditions.

  • Crystallization Setup (Sitting Drop Method):

    • Pipette 80-100 µL of the reservoir solution into the reservoir of a 96-well sitting drop plate.

    • In the smaller drop well, pipette 200 nL of the protein-ITP complex solution.

    • Pipette 200 nL of the reservoir solution and add it to the protein drop.

    • Seal the plate with clear sealing tape.

  • Incubation and Monitoring:

    • Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.

    • Monitor the drops for crystal growth over several days to weeks using a microscope.

Protocol 2: Crystal Handling, Cryo-protection, and Data Collection

Once suitable crystals are obtained, they must be prepared for X-ray diffraction analysis.

Materials:

  • Crystals from Protocol 1.

  • Cryo-protectant solution. This is often based on the reservoir solution with the addition of a cryo-protectant such as glycerol, ethylene (B1197577) glycol, or a higher concentration of the precipitant (e.g., PEG). A typical starting point is 20-30% (v/v) glycerol.

  • Cryo-loops.

  • Liquid nitrogen.

  • X-ray diffractometer.

Procedure:

  • Cryo-protection:

    • Prepare a cryo-protectant solution. For example, if the reservoir solution contains 25% PEG 3350, a cryo-protectant solution could be 30% PEG 3350 in the same buffer.

    • Carefully transfer a crystal from the crystallization drop into a drop of the cryo-protectant solution using a cryo-loop.

    • Allow the crystal to soak for a few seconds to a minute. The optimal soaking time should be determined empirically to avoid crystal cracking.

  • Crystal Mounting and Freezing:

    • Scoop the cryo-protected crystal out of the drop using the cryo-loop.

    • Immediately plunge the loop into liquid nitrogen to flash-cool the crystal.

    • Store the frozen crystal in liquid nitrogen until ready for data collection.

  • X-ray Data Collection:

    • Mount the frozen crystal on the goniometer of the X-ray diffractometer in the cryo-stream.

    • Collect a diffraction dataset according to the standard procedures for your X-ray source and detector.

Visualizations

Purine_Metabolism_Pathway cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_interconversion Nucleotide Interconversion cluster_ITPA_action ITPA Function IMP IMP XMP XMP IMP->XMP AMP AMP IMP->AMP IDP IDP IMP->IDP IMP->IDP Inosine Inosine Inosine->IMP Hypoxanthine Hypoxanthine Hypoxanthine->IMP GMP GMP XMP->GMP GTP GTP GMP->GTP GDP GDP GMP->GDP ATP ATP AMP->ATP ADP ADP AMP->ADP ITP ITP ATP->ITP Deamination ATP->ITP ADP->ATP GDP->GTP IDP->ITP IDP->ITP ITP->IMP Pyrophosphohydrolysis ITP->IMP ITPA ITPA ITPA ITPA->ITP

Figure 1: Simplified schematic of the purine metabolism pathway highlighting the role of ITPA in hydrolyzing ITP to IMP, thus preventing its accumulation.

Crystallography_Workflow Protein_Purification Target Protein Purification Complex_Formation Protein-ITP Complex Formation Protein_Purification->Complex_Formation Crystallization Crystallization (Vapor Diffusion) Complex_Formation->Crystallization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystallization->Crystal_Harvesting Data_Collection X-ray Diffraction Data Collection Crystal_Harvesting->Data_Collection Structure_Determination Structure Solution & Refinement Data_Collection->Structure_Determination Analysis Structural Analysis (Binding Site, Conformation) Structure_Determination->Analysis

Figure 2: General experimental workflow for determining the crystal structure of a protein in complex with ITP.

References

Application Notes: Protocols for Inosine Triphosphate (ITP) Extraction from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine (B1671953) triphosphate (ITP) is a non-canonical purine (B94841) nucleotide that plays a significant role in cellular metabolism. It is formed through the deamination of adenosine (B11128) triphosphate (ATP) or the phosphorylation of inosine monophosphate (IMP). The intracellular concentration of ITP is tightly regulated by the enzyme inosine triphosphate pyrophosphatase (ITPA), which hydrolyzes ITP to inosine monophosphate (IMP), preventing its accumulation and incorporation into nucleic acids. Genetic polymorphisms in the ITPA gene can lead to enzyme deficiency, resulting in the accumulation of ITP, particularly in erythrocytes. This has implications for pharmacogenetics, as elevated ITP levels can influence the therapeutic outcomes of certain drugs.

Accurate quantification of ITP in various tissues is crucial for understanding its physiological and pathological roles. These application notes provide detailed protocols for the extraction of ITP from mammalian tissues, a summary of expected quantitative data, and visualizations of the relevant metabolic pathway and experimental workflow.

Data Presentation: ITP Concentrations in Tissues

The quantification of basal ITP levels in healthy mammalian tissues is challenging due to its typically low concentration, which is often below the detection limit of standard analytical methods. However, in individuals with ITPA deficiency, ITP can accumulate to detectable levels, particularly in erythrocytes.

Tissue/Cell TypeSpeciesConditionITP Concentration (µM)Method of Quantification
ErythrocytesHumanITPA Deficiency (homozygous for c.94C>A polymorphism)> 100HPLC
ErythrocytesHumanHealthy (with normal ITPA activity)Not typically detected or at very low levelsHPLC
LiverMammalianHealthyNot well-established; expected to be very low-
MuscleMammalianHealthyNot well-established; expected to be very low-

Note: The lack of readily available data on basal ITP concentrations in healthy tissues highlights the tight regulation by the ITPA enzyme. Most studies focus on the accumulation of ITP under conditions of ITPA deficiency.

Mandatory Visualizations

ITP Metabolism and the Role of ITPA

The following diagram illustrates the central role of ITPA in the purine metabolic pathway, preventing the accumulation of ITP.

ITP_Metabolism ATP ATP ITP ITP ATP->ITP Spontaneous or Enzymatic IMP IMP ITP->IMP Hydrolysis AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->ATP Phosphorylation ITPA ITPA (this compound Pyrophosphatase) ITPA->ITP Deamination Deamination Phosphorylation Phosphorylation

ITP Metabolism and the Role of the ITPA Enzyme.
Experimental Workflow for ITP Extraction and Quantification

This diagram outlines the general steps involved in the extraction and analysis of ITP from tissue samples.

ITP_Extraction_Workflow Tissue 1. Tissue Sample Collection (e.g., Liver, Muscle, Erythrocytes) Homogenization 2. Homogenization (in Extraction Buffer) Tissue->Homogenization Deproteinization 3. Deproteinization (e.g., Acid Precipitation) Homogenization->Deproteinization Centrifugation1 4. Centrifugation (Pellet Proteins) Deproteinization->Centrifugation1 Supernatant 5. Supernatant Collection (Contains Nucleotides) Centrifugation1->Supernatant Neutralization 6. Neutralization (Adjust pH) Supernatant->Neutralization Centrifugation2 7. Centrifugation (Remove Precipitate) Neutralization->Centrifugation2 FinalExtract 8. Final Extract (Ready for Analysis) Centrifugation2->FinalExtract Analysis 9. Quantification (e.g., HPLC-UV) FinalExtract->Analysis

General workflow for ITP extraction from tissues.

Experimental Protocols

Two common and effective methods for the extraction of nucleotides, including ITP, from tissues are presented below: Perchloric Acid (PCA) extraction and Phenol-based extraction. The choice of method may depend on the tissue type and downstream application.

Protocol 1: Perchloric Acid (PCA) Extraction

This method is widely used for the deproteinization and extraction of acid-soluble nucleotides.

Materials and Reagents:

  • Tissue of interest (e.g., liver, muscle), snap-frozen in liquid nitrogen

  • Perchloric acid (PCA), 0.4 M, ice-cold

  • Potassium carbonate (K2CO3), 2 M, ice-cold

  • Phosphate-buffered saline (PBS), pH 7.4, ice-cold

  • Homogenizer (e.g., Dounce or Potter-Elvehjem)

  • Refrigerated centrifuge

  • pH meter or pH strips

  • Microcentrifuge tubes

Procedure:

  • Tissue Preparation:

    • Weigh the frozen tissue (typically 50-100 mg).

    • Quickly wash the tissue with ice-cold PBS to remove any blood.

    • Place the tissue in a pre-chilled homogenizer.

  • Homogenization and Deproteinization:

    • Add 10 volumes of ice-cold 0.4 M PCA to the tissue (e.g., 1 mL for 100 mg of tissue).

    • Homogenize the tissue on ice until a uniform suspension is achieved.

    • Transfer the homogenate to a microcentrifuge tube.

  • Centrifugation:

    • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acid-soluble nucleotides. Discard the protein pellet.

  • Neutralization:

    • To the collected supernatant, slowly add ice-cold 2 M K2CO3 dropwise while vortexing gently.

    • Monitor the pH and continue adding K2CO3 until the pH reaches 6.5-7.0. The precipitation of potassium perchlorate (B79767) will be observed.

    • Incubate the mixture on ice for 15 minutes to ensure complete precipitation.

  • Final Centrifugation and Collection:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate.

    • Carefully collect the supernatant, which is the neutralized tissue extract containing ITP.

    • The extract can be stored at -80°C or used immediately for analysis (e.g., by HPLC).

Protocol 2: Phenol-Based Extraction

This method can offer higher extraction efficiency for tissues with high protein concentrations.

Materials and Reagents:

  • Tissue of interest, snap-frozen in liquid nitrogen

  • Tris-EDTA (TE) buffer-saturated phenol (B47542), pH 8.0

  • Chloroform (B151607)

  • Homogenizer

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Tissue Preparation:

    • Weigh the frozen tissue (50-100 mg) and place it in a pre-chilled homogenizer.

  • Homogenization:

    • Add 10 volumes of TE buffer-saturated phenol to the tissue.

    • Homogenize thoroughly on ice.

  • Phase Separation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Add an equal volume of chloroform and vortex vigorously for 30 seconds.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.

  • Aqueous Phase Collection:

    • Carefully collect the upper aqueous phase, which contains the nucleotides. Avoid disturbing the interphase and the lower organic phase.

  • Chloroform Wash (Optional but Recommended):

    • To the collected aqueous phase, add an equal volume of chloroform.

    • Vortex for 30 seconds and centrifuge at 12,000 x g for 5 minutes at 4°C.

    • Collect the upper aqueous phase.

  • Final Extract:

    • The resulting aqueous phase is the final extract. It can be stored at -80°C prior to analysis. This method does not typically require a neutralization step before analysis by HPLC.

Quantification of ITP by High-Performance Liquid Chromatography (HPLC)

The extracted ITP can be quantified using a reverse-phase HPLC system with UV detection.

  • Column: A C18 column is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 6.5) with a small percentage of an organic modifier like methanol (B129727) may be suitable.

  • Detection: ITP can be detected by its UV absorbance at approximately 248 nm.

  • Quantification: The concentration of ITP in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of an ITP standard.

Conclusion

The protocols described provide robust methods for the extraction of ITP from various tissue types. The choice of method should be guided by the specific tissue and the intended downstream analysis. Accurate quantification of ITP is essential for advancing our understanding of its role in both normal physiology and in disease states, particularly in the context of pharmacogenetics and personalized medicine.

Commercial Sources and Applications of High-Purity Inosine Triphosphate (ITP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity inosine (B1671953) triphosphate (ITP), detailed application notes, and experimental protocols for its use in research and drug development.

Commercial Sources for High-Purity Inosine Triphosphate

High-purity ITP is available from several commercial suppliers, catering to the needs of researchers and drug development professionals. The following table summarizes the key quantitative data from prominent vendors.

SupplierProduct NamePurityFormulationAvailable Amounts/ConcentrationCatalog No.
Selleck Chemical Inosine 5'-triphosphate trisodium (B8492382) saltQuality confirmed by NMR & HPLCTrisodium salt25 mgS6103
Jena Bioscience Inosine-5'-triphosphate, Sodium salt≥ 95 % (HPLC)Solution in water15 μl (100 mM), 5 x 15 μl (100 mM)NU-1203
TriLink BioTechnologies Inosine-5'-Triphosphate≥98% by AX-HPLCLithium salt, 100 mM solution in H₂OCustom amounts available upon requestN-1020
Molecular Depot Inosine 5′-Triphosphate (Sodium Salt)Biotechnology gradeLyophilized Powder10 mgB2013106
Sigma-Aldrich Inosine 5′-triphosphate trisodium salt≥95%Trisodium saltCustom packaging availableI0879
TCI America Inosine 5'-Triphosphate Trisodium Salt Hydrate85.0+%Trisodium Salt Hydrate100 mgI0038

Application Notes

High-purity ITP is a versatile tool in various research and drug development applications. Its primary roles are as a substrate for enzymes that metabolize non-canonical purine (B94841) nucleotides and as an analog of ATP and GTP to probe the nucleotide-binding properties of proteins.

Investigating the Activity of this compound Pyrophosphatase (ITPA)

ITP is the natural substrate for this compound pyrophosphatase (ITPA), an enzyme crucial for cellular nucleotide pool sanitation. ITPA hydrolyzes ITP to inosine monophosphate (IMP), preventing the incorporation of inosine into DNA and RNA, which can lead to mutagenesis and other detrimental effects.[1] Assays using ITP as a substrate are fundamental for characterizing ITPA activity, screening for inhibitors, and studying the impact of ITPA genetic polymorphisms on enzyme function and drug metabolism.[2]

Probing the Substrate Specificity of NTP-Binding Proteins

ITP serves as a valuable tool to investigate the substrate specificity of various nucleotide-binding proteins, such as helicases, kinases, and G-proteins. By substituting ATP or GTP with ITP in enzymatic assays, researchers can elucidate the structural and functional requirements for nucleotide recognition and hydrolysis by these enzymes.[3] For example, some DNA helicases can utilize ITP as an energy source for unwinding nucleic acid duplexes, and studying the kinetics of this process can provide insights into the enzyme's catalytic mechanism.

Applications in Molecular Biology Techniques

In certain molecular biology applications, ITP can be used to overcome challenges associated with GC-rich templates in PCR and DNA sequencing. The incorporation of inosine can reduce the formation of secondary structures in nucleic acids, thereby improving the efficiency and accuracy of these techniques.

Experimental Protocols

Protocol for Determination of ITPA Activity by HPLC

This protocol describes a method to measure the enzymatic activity of ITPA in cell lysates by quantifying the formation of IMP from ITP using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • High-purity this compound (ITP) solution (e.g., 40 mmol/L)

  • Cell lysate containing ITPA

  • Reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 10 mM DTT

  • Stop solution: 4 M perchloric acid

  • Neutralization solution: Saturated dipotassium (B57713) hydrogen phosphate (B84403)

  • HPLC system with a C18 column

  • Mobile phase: 20 mmol/L phosphate buffer, pH 2.5

  • IMP standard for calibration curve

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µL of cell lysate with 40 µL of reaction buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 40 mmol/L ITP solution (final concentration of ITP will be 4 mmol/L).

  • Enzymatic Reaction:

    • Incubate the reaction mixture at 37°C for 15 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 20 µL of 4 M perchloric acid.

    • Vortex the mixture and incubate on ice for 10 minutes to precipitate proteins.

  • Neutralization and Sample Preparation:

    • Add 30 µL of saturated dipotassium hydrogen phosphate solution to neutralize the sample.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and potassium perchlorate.

    • Carefully collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject a suitable volume of the supernatant onto the C18 column.

    • Elute the sample isocratically with the phosphate buffer mobile phase.

    • Monitor the absorbance at 254 nm.

    • Identify and quantify the IMP peak by comparing its retention time and area to the IMP standard curve.

  • Data Analysis:

    • Calculate the amount of IMP produced in the reaction.

    • Determine the specific activity of ITPA in the cell lysate (e.g., in µmol of IMP formed per minute per mg of total protein).

Protocol for Helicase Assay Using ITP as a Substrate

This protocol outlines a basic method to assess the ability of a helicase to utilize ITP for unwinding a DNA duplex.

Materials:

  • High-purity this compound (ITP) solution (e.g., 100 mM)

  • Purified helicase enzyme

  • Radiolabeled DNA substrate (e.g., a partial duplex with a 3' or 5' overhang, labeled with ³²P)

  • Helicase reaction buffer: 20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 50 µg/mL BSA

  • Stop buffer: 0.5 M EDTA, 0.5% SDS, 25% glycerol, 0.05% bromophenol blue, 0.05% xylene cyanol

  • Native polyacrylamide gel (e.g., 12%)

  • TBE buffer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by adding the helicase reaction buffer, the radiolabeled DNA substrate (e.g., to a final concentration of 1 nM), and the purified helicase enzyme.

    • Pre-incubate the mixture at the optimal temperature for the helicase for 5 minutes.

  • Initiation of Unwinding:

    • Start the unwinding reaction by adding ITP to the desired final concentration (e.g., 1 mM).

  • Incubation:

    • Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of stop buffer.

  • Analysis of Unwinding:

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel in TBE buffer until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

    • Dry the gel and expose it to a phosphor screen or X-ray film.

  • Data Analysis:

    • Visualize the unwound single-stranded DNA product and the remaining double-stranded substrate.

    • Quantify the percentage of unwound substrate to determine the helicase activity with ITP.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Its Role in Preventing Mutagenesis

The primary signaling role of ITP is indirect, through its removal by ITPA to maintain the fidelity of genetic information. An accumulation of ITP can lead to its incorporation into nascent DNA and RNA strands, causing errors in replication and transcription. The following diagram illustrates the central role of ITPA in ITP metabolism.

ITPA_Metabolism ATP ATP / dATP ITP ITP / dITP ATP->ITP Deamination ITPA ITPA ITP->ITPA DNA_RNA Incorporation into DNA/RNA ITP->DNA_RNA IMP IMP / dIMP ITPA->IMP Hydrolysis Mutagenesis Mutagenesis & Cellular Dysfunction DNA_RNA->Mutagenesis

Caption: Metabolic pathway of ITP and the protective role of ITPA.

Experimental Workflow for Characterizing an NTP-Binding Protein

The following diagram outlines a typical workflow for investigating the ability of a newly identified protein to bind and hydrolyze ITP.

NTP_Binding_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Kinetic Characterization cluster_2 Phase 3: Structural & Functional Analysis a Protein Expression & Purification b Binding Assay (e.g., Filter Binding) a->b c Initial Hydrolysis Assay (e.g., Malachite Green) b->c d Determine Optimal Reaction Conditions c->d e Measure Michaelis-Menten Kinetics (Km, Vmax) d->e f Substrate Specificity (ATP, GTP, ITP, etc.) e->f g Site-Directed Mutagenesis f->g h Structural Studies (e.g., Crystallography) g->h

References

Troubleshooting & Optimization

Technical Support Center: Preventing Inosine Triphosphate (ITP) Degradation During Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of inosine (B1671953) triphosphate (ITP) during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ITP degradation in my experiments?

A1: The primary cause of ITP degradation in biological samples is enzymatic hydrolysis by inosine triphosphate pyrophosphatase (ITPase).[1][2] ITPase is a ubiquitous enzyme that converts ITP to inosine monophosphate (IMP) and pyrophosphate, thereby preventing the accumulation of non-canonical nucleotides like ITP in cellular nucleotide pools.[1][2]

Q2: How can I minimize ITPase activity in my experimental setup?

A2: Minimizing ITPase activity is crucial for maintaining ITP stability. This can be achieved through several methods:

  • Use of Inhibitors: Incorporate ITPase inhibitors into your reaction buffers.

  • Optimal Buffer Conditions: Maintain a pH and buffer composition that is suboptimal for ITPase activity.

  • Temperature Control: Perform experiments at temperatures that limit ITPase activity.

  • Use of Non-hydrolyzable Analogs: When possible, substitute ITP with non-hydrolyzable analogs for binding studies or as competitive inhibitors.

Q3: What are some common inhibitors of ITPase?

A3: ITPase can be inhibited by several types of compounds:

  • Substrate Analogs: Molecules that mimic the structure of ITP can act as competitive inhibitors by binding to the active site of ITPase.[2]

  • Divalent Cations: Certain divalent cations, such as Ca²⁺, Cd²⁺, and Co²⁺, have been shown to strongly inhibit ITPase activity.[1][3]

  • Product Inhibition: Inosine 5'-diphosphate (IDP) can act as a competitive inhibitor of human ITPase.[1][3]

Q4: What are the optimal storage conditions for ITP solutions?

A4: For long-term storage, ITP solutions should be kept at -20°C or below.[4] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the ITP stock solution into smaller, single-use volumes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid loss of ITP in my assay. High ITPase activity in the sample (e.g., cell lysate).1. Add an ITPase inhibitor to your reaction buffer. 2. Perform the assay on ice or at a reduced temperature to decrease enzyme activity. 3. Optimize the pH of your assay buffer to be outside the optimal range for ITPase (typically alkaline).[3]
Inconsistent results between experimental replicates. Variable ITP degradation due to inconsistent sample handling or temperature fluctuations.1. Ensure all samples are handled identically and kept on ice as much as possible. 2. Prepare master mixes for reagents to minimize pipetting variability. 3. Use a temperature-controlled environment for incubations.
No or low signal in an assay where ITP is a substrate. Complete degradation of ITP before or during the assay.1. Confirm the integrity of your ITP stock solution. 2. Add ITP to the reaction mixture immediately before starting the measurement. 3. Consider using a higher initial concentration of ITP, but be aware of potential substrate inhibition of ITPase at very high concentrations.[5][6]
Difficulty quantifying ITP levels accurately. Degradation of ITP during sample preparation for analysis (e.g., HPLC or mass spectrometry).1. Immediately quench enzymatic activity at the time of sample collection, for example, by adding a strong acid like perchloric acid.[7] 2. Keep samples on ice or flash-freeze them in liquid nitrogen. 3. Process samples quickly to minimize the time for degradation to occur.

Data Summary

Table 1: Factors Affecting ITPase Activity and ITP Stability

FactorEffect on ITPase ActivityRecommendation for ITP StabilityReference
pH Optimal activity at alkaline pH.Maintain a neutral or slightly acidic pH (e.g., pH 6.5-7.4).[3][8][9]
Temperature Activity increases with temperature up to an optimum.Perform experiments on ice (4°C) or at room temperature (22°C) if possible. Avoid 37°C.[8][9][10]
Divalent Cations Requires Mg²⁺ for activity. Inhibited by Ca²⁺, Cd²⁺, Co²⁺.Use a buffer with a chelating agent like EDTA to remove activating cations, or include inhibitory cations if compatible with the assay.[1][3]
ITP Concentration Can exhibit substrate inhibition at high concentrations.Be mindful of the ITP concentration used; very high levels may paradoxically slow its degradation by ITPase.[5][6]

Experimental Protocols

Protocol 1: General ITPase Inhibition Assay

This protocol provides a framework for measuring ITPase activity and assessing the efficacy of inhibitors.

Materials:

  • Purified ITPase or cell lysate containing ITPase

  • ITP solution

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂)

  • ITPase inhibitor of choice

  • Quenching solution (e.g., perchloric acid)

  • Method for detecting IMP or pyrophosphate (e.g., HPLC, colorimetric assay)

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the ITPase-containing sample.

  • Add the ITPase inhibitor at various concentrations to different reaction tubes. Include a control with no inhibitor.

  • Pre-incubate the mixtures at the desired temperature for 5-10 minutes.

  • Initiate the reaction by adding ITP to a final concentration within the linear range of the assay.

  • Incubate for a specific time, ensuring the reaction remains in the initial velocity phase.

  • Stop the reaction by adding the quenching solution.

  • Quantify the amount of IMP or pyrophosphate produced.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 or Ki value.

Protocol 2: Quantification of ITP in Cell Lysates by HPLC

This protocol outlines a method for extracting and quantifying ITP from cell lysates.

Materials:

  • Cell culture

  • Ice-cold Phosphate (B84403) Buffered Saline (PBS)

  • Ice-cold 0.4 M Perchloric Acid (PCA)

  • 2.5 M K₂CO₃

  • HPLC system with a suitable column (e.g., C18)

  • Mobile phase (e.g., phosphate buffer with an ion-pairing agent)

  • ITP standard solution

Procedure:

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Add ice-cold 0.4 M PCA to the cells to lyse them and precipitate proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Neutralization and Deproteinization:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant.

    • Neutralize the supernatant by adding 2.5 M K₂CO₃ dropwise until the pH is near neutral. This will also precipitate the perchlorate.

    • Incubate on ice for 15 minutes.

    • Centrifuge again to pellet the potassium perchlorate.

  • HPLC Analysis:

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Inject the sample onto the HPLC system.

    • Separate the nucleotides using a suitable gradient of the mobile phase.

    • Detect ITP by UV absorbance at approximately 248 nm.

    • Quantify the ITP concentration by comparing the peak area to a standard curve generated with known concentrations of ITP.[7]

Visualizations

ITP Metabolic Pathway and Point of Degradation

ITP_Metabolism ATP ATP Deamination Deamination ATP->Deamination ITP This compound (ITP) Deamination->ITP ITPase ITPase (this compound Pyrophosphatase) ITP->ITPase IMP Inosine Monophosphate (IMP) ITPase->IMP Hydrolysis PPi Pyrophosphate (PPi) ITPase->PPi

Caption: Metabolic pathway showing the formation of ITP from ATP and its subsequent degradation to IMP by ITPase.

Experimental Workflow for an In Vitro Kinase Assay with ITP

Kinase_Assay_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection Prepare Kinase Prepare Kinase Mix Kinase, Substrate, Buffer Mix Kinase, Substrate, Buffer Prepare Kinase->Mix Kinase, Substrate, Buffer Prepare Substrate Prepare Substrate Prepare Substrate->Mix Kinase, Substrate, Buffer Prepare ITP Solution Prepare ITP Solution Initiate with ITP Initiate with ITP Prepare ITP Solution->Initiate with ITP Prepare Assay Buffer\n(+/- ITPase Inhibitor) Prepare Assay Buffer (+/- ITPase Inhibitor) Prepare Assay Buffer\n(+/- ITPase Inhibitor)->Mix Kinase, Substrate, Buffer Mix Kinase, Substrate, Buffer->Initiate with ITP Incubate at RT Incubate at RT Initiate with ITP->Incubate at RT Potential Degradation Potential Degradation Initiate with ITP->Potential Degradation ITPase Activity Stop Reaction Stop Reaction Incubate at RT->Stop Reaction Incubate at RT->Potential Degradation Add Detection Reagent Add Detection Reagent Stop Reaction->Add Detection Reagent Measure Signal Measure Signal Add Detection Reagent->Measure Signal

Caption: Workflow for a kinase assay using ITP, highlighting potential points of ITP degradation.

Logical Flow for Troubleshooting ITP Degradation

Troubleshooting_Flow Start Problem: Inconsistent/No Signal in ITP-dependent Assay Check_ITP Is ITP stock solution stable? Start->Check_ITP Prepare_Fresh Prepare fresh ITP solution Check_ITP->Prepare_Fresh No Check_Assay Is assay setup optimal for ITP stability? Check_ITP->Check_Assay Yes Prepare_Fresh->Check_Assay Optimize_Conditions Optimize Assay Conditions: - Lower Temperature - Adjust pH - Add ITPase Inhibitor Check_Assay->Optimize_Conditions No Check_Sample Does the sample contain high ITPase activity? Check_Assay->Check_Sample Yes Success Problem Resolved Optimize_Conditions->Success Inhibit_ITPase Increase inhibitor concentration or use a more potent inhibitor Check_Sample->Inhibit_ITPase Yes Failure Consult further literature or technical support Check_Sample->Failure No Inhibit_ITPase->Success

Caption: A logical troubleshooting workflow for addressing issues related to ITP degradation in experiments.

References

Technical Support Center: Optimizing PCR Conditions with Inosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using inosine (B1671953) triphosphate (dITP) in their Polymerase Chain Reaction (PCR) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using inosine in PCR primers?

Inosine is a universal base because it can pair with all four standard nucleotide bases (Adenine, Cytosine, Guanine (B1146940), and Thymine).[1] Its primary use is in degenerate primers, which are mixtures of similar primer sequences designed to bind to a variety of related target sequences. This is particularly useful when the exact nucleotide sequence of the target is unknown or when amplifying a family of related genes.[2][3] By substituting a degenerate position with inosine, the overall degeneracy of the primer pool is reduced, which can increase the effective concentration of the primers and simplify reaction optimization.[2]

Q2: How does inosine affect the melting temperature (Tm) of a primer?

The binding stability of inosine to the four standard bases is not equal, with the general order of stability being I:C > I:A > I:T ≈ I:G.[1][4] The presence of inosine in a primer generally lowers its melting temperature (Tm) compared to a primer with a standard G-C or A-T pair at the same position. However, the exact effect can be influenced by the flanking sequences.[1] For an initial estimation, some researchers treat inosine as being thermodynamically similar to an A/T base. It is recommended to use specialized software that can calculate the Tm of primers containing inosine for more accurate predictions.[5]

Q3: Which type of DNA polymerase should I use with inosine-containing primers?

It is highly recommended to use a DNA polymerase that lacks 3'→5' exonuclease (proofreading) activity, such as a standard Taq DNA polymerase.[6] High-fidelity polymerases with proofreading activity often recognize the "wobble" base pairing of inosine as a mismatch and will attempt to remove it, leading to no or very low PCR product yield.[6]

Q4: Can I use dITP in the PCR master mix instead of incorporating inosine into the primers?

Yes, deoxyinosine triphosphate (dITP) can be included in the PCR master mix. This is often done in random mutagenesis protocols, where the polymerase incorporates inosine into the newly synthesized DNA strand. During subsequent PCR cycles, the inosine in the template strand can pair with any of the four standard dNTPs, leading to the introduction of mutations.

Q5: How does the position of inosine within a primer affect PCR efficiency?

The position of inosine can significantly impact amplification efficiency. Studies have shown that single inosine residues in the forward primer generally have little effect on the amplification rate, except when placed near the 3' terminus.[7][8] Conversely, single inosine residues in the reverse primer can significantly reduce the amplification rate.[7][8] Placing inosine at the 3'-end of a primer is generally discouraged as it can lead to non-specific amplification, although some studies have explored its use to increase primer universality.[4]

Troubleshooting Guides

Problem 1: Low or No PCR Product

Possible Causes & Solutions

CauseRecommended Solution
Incompatible DNA Polymerase Ensure you are using a DNA polymerase without 3'→5' exonuclease (proofreading) activity, such as a standard Taq polymerase.[6] High-fidelity enzymes can degrade primers containing inosine.
Suboptimal Annealing Temperature (Ta) The presence of inosine lowers the primer Tm. Decrease the annealing temperature in 2-3°C increments to find the optimal temperature.[9] A gradient PCR is highly recommended for this optimization.
High Degree of Primer Degeneracy Even with inosine, high degeneracy can lower the effective concentration of the correct primer. Increase the primer concentration in the reaction, for example, in increments of 0.25 µM.[10]
Inosine Position If inosine is located at or very near the 3' end of the primer, this can inhibit extension. Redesign primers to move the inosine residue further from the 3' end.
Poor Template Quality Ensure the template DNA is of high purity and integrity. Contaminants can inhibit PCR. Consider re-purifying your template.
Insufficient Number of Cycles For low-yield reactions, try increasing the number of PCR cycles by 5-10.[10]
Problem 2: Non-Specific Amplification (Multiple Bands)

Possible Causes & Solutions

CauseRecommended Solution
Annealing Temperature is Too Low While a lower Ta is often needed for inosine primers, a temperature that is too low can promote non-specific binding. Gradually increase the annealing temperature in 2°C increments to find a balance between specificity and yield.[11]
High Primer Concentration Excessive primer concentration can lead to the formation of primer-dimers and other non-specific products.[12] Try reducing the primer concentration.
Inosine at the 3' End Primers with inosine at the 3' terminus can be more prone to mis-priming.[4] If possible, redesign primers to avoid this.
Suboptimal MgCl₂ Concentration The concentration of MgCl₂ is crucial for polymerase activity and primer annealing. Titrate the MgCl₂ concentration (e.g., in 0.5 mM increments) to optimize for your specific primer-template combination.
Hot-Start PCR Use a hot-start DNA polymerase to minimize non-specific amplification that can occur at lower temperatures during reaction setup.[11]
Problem 3: Issues with Downstream Applications (Sequencing)

Possible Causes & Solutions

CauseRecommended Solution
Ambiguous Bases in Sequencing Reads During sequencing, inosine is often read as a guanine (G), but can sometimes be read as any of the four bases, leading to "N"s or mixed peaks in the chromatogram.[13]
PCR-Induced Mutations Standard Taq polymerase has a relatively high error rate. If high fidelity is required, consider alternative strategies or specialized enzymes known to be more compatible with modified bases.
Primer-Dimers Obscuring Results If primer-dimers are present in the PCR product, they can interfere with sequencing reactions. Purify the desired PCR product from an agarose (B213101) gel before sending it for sequencing.

Quantitative Data

Table 1: Effect of Inosine Position and Number on PCR Amplification Rate

Data summarized from a study using quantitative reverse-transcription PCR. The amplification rate is relative to a control primer with no inosine.

PrimerNumber of InosinesPosition of InosineRelative Amplification Rate
Forward1InternalNo significant effect[7]
Forward1Near 3' terminusReduced[7]
Reverse1Various internal positionsSignificantly reduced[7]
Reverse4-5DistributedTolerated with some decline in rate[7]
Reverse>5DistributedAmplification often failed[7]

Table 2: General PCR Component Concentration Ranges for Optimization

ComponentStarting ConcentrationOptimization Range
dNTPs (each)200 µM[14]50 - 400 µM
dITP:dNTP Ratio-1:3 to 3:1 (for mutagenesis)
Primers0.2 µM[3]0.1 - 1.0 µM
MgCl₂1.5 mM1.0 - 4.0 mM[15]
DNA PolymeraseManufacturer's recommendationTitrate according to recommendations
Template DNA1-10 ng (plasmid), 50-250 ng (genomic)Titrate as needed

Experimental Protocols

Protocol 1: General PCR with Inosine-Containing Primers

This protocol provides a starting point for a standard PCR using primers that contain inosine residues.

  • Reaction Setup:

    • On ice, prepare a master mix for the desired number of reactions (plus one extra to account for pipetting errors).

    • For a single 50 µL reaction, add the following components in the order listed:

      • Nuclease-free water: to final volume of 50 µL

      • 10X PCR Buffer (without MgCl₂): 5 µL

      • MgCl₂ (25 mM): 3 µL (for a final concentration of 1.5 mM)

      • dNTP mix (10 mM each): 1 µL (for a final concentration of 200 µM each)

      • Forward Primer (10 µM): 1 µL (for a final concentration of 0.2 µM)

      • Reverse Primer (10 µM): 1 µL (for a final concentration of 0.2 µM)

      • Template DNA: X µL (e.g., 1-100 ng)

      • Taq DNA Polymerase (5 U/µL): 0.25 µL (1.25 units)

    • Gently mix the components and spin down briefly.

  • Thermal Cycling:

    • Use the following cycling conditions as a starting point. Adjust the annealing temperature and extension time as needed.

      • Initial Denaturation: 95°C for 2-5 minutes

      • 30-35 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 50-60°C for 30 seconds (start with a temperature 3-5°C below the calculated Tm of your primers)

        • Extension: 72°C for 1 minute per kb of expected product length

      • Final Extension: 72°C for 5-10 minutes

      • Hold: 4°C

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

Protocol 2: Optimizing Annealing Temperature using Gradient PCR
  • Reaction Setup:

    • Prepare a master mix sufficient for the number of reactions in your gradient (e.g., 8 or 12 reactions).

    • Aliquot the master mix into PCR tubes or a PCR plate.

    • Add the template DNA to each reaction.

  • Thermal Cycler Programming:

    • Set up the thermal cycler with a temperature gradient for the annealing step. A good starting range is 45°C to 65°C.

    • The denaturation and extension steps will remain the same for all reactions in the gradient.

  • Analysis:

    • Run the PCR and then analyze the products on an agarose gel. The lane corresponding to the optimal annealing temperature should show a strong, specific band with minimal non-specific products.

Visualizations

PCR_Troubleshooting_Workflow start PCR Experiment with Inosine check_product Analyze PCR Product on Gel start->check_product no_product No or Low Product check_product->no_product No/Low Yield nonspecific Non-specific Bands check_product->nonspecific Multiple Bands correct_product Correct Product Size check_product->correct_product Single Correct Band ts_no_product Troubleshoot: - Check Polymerase (non-proofreading) - Lower Annealing Temperature - Increase Primer Concentration - Redesign Primer (Inosine Position) no_product->ts_no_product ts_nonspecific Troubleshoot: - Increase Annealing Temperature - Decrease Primer Concentration - Optimize MgCl2 - Use Hot-Start Taq nonspecific->ts_nonspecific proceed Proceed to Downstream Application correct_product->proceed ts_no_product->start Re-run PCR ts_nonspecific->start Re-run PCR

Caption: Troubleshooting workflow for PCR with inosine primers.

Inosine_PCR_Optimization_Cycle cluster_0 Optimization Cycle design Primer Design (Inosine Placement) setup PCR Setup (Component Concentration) design->setup cycling Thermal Cycling (Annealing Temp.) setup->cycling analysis Gel Electrophoresis Analysis cycling->analysis analysis->design Iterate & Refine

Caption: Iterative cycle for optimizing inosine PCR conditions.

References

Technical Support Center: Inosine Triphosphate (ITP) Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with inosine (B1671953) triphosphate (ITP) quantification assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying ITP?

The primary methods for the quantification of inosine triphosphate are High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially in complex biological matrices.

Q2: My ITP signal is low or undetectable. What are the potential causes?

Low or no signal can stem from several issues:

  • Sample Degradation: ITP is susceptible to enzymatic degradation. It is an intermediate in the purine (B94841) metabolism pathway and can be converted to inosine monophosphate (IMP) by enzymes like this compound pyrophosphatase (ITPA).[1] It's crucial to quench metabolic activity immediately after sample collection, for instance, by flash-freezing in liquid nitrogen and using ice-cold extraction solvents.[2]

  • Inefficient Extraction: The choice of extraction solvent and method is critical. For cellular ITP, methods often involve precipitation of proteins with acids like perchloric acid or organic solvents like methanol (B129727).[2][3][4]

  • Poor Chromatographic Resolution (HPLC/LC-MS): Suboptimal mobile phase composition, pH, or a degraded column can lead to poor peak shape and, consequently, a low signal-to-noise ratio.[5]

  • Matrix Effects (LC-MS/MS): Components of the biological sample can suppress the ionization of ITP, leading to a weaker signal. Proper sample cleanup and the use of an internal standard can help mitigate this.

  • Inactive Enzyme/Reagents (Enzymatic Assays): Ensure that all assay components, especially the enzyme, are stored correctly and have not expired. Prepare fresh reaction mixes before use.[6]

Q3: I am observing high background noise in my chromatogram or assay. What should I do?

High background can be caused by:

  • Contaminated Solvents or Reagents: Use high-purity solvents (e.g., LC-MS grade) and freshly prepared buffers.

  • Sample Contamination: The sample itself might contain interfering substances. Consider additional sample cleanup steps like solid-phase extraction (SPE).

  • Substrate Instability (Enzymatic Assays): If the substrate degrades spontaneously, it can lead to a high background signal. Run a "no enzyme" control to check for this.[7]

  • Interfering Compounds: Hypoxanthine and xanthine (B1682287) can interfere with some inosine detection assays.[8]

Q4: How can I improve the peak shape for ITP in my HPLC analysis?

Poor peak shape (e.g., tailing, broadening) for purine compounds like inosine is a common issue in reversed-phase HPLC.[5]

  • Optimize Mobile Phase pH: Using phosphate (B84403) buffers at a low pH (e.g., 2.5–3.0) can help stabilize the retention of purines.[5]

  • Use Ion-Pairing Reagents: Reagents like tetrabutylammonium (B224687) can improve the retention and peak shape of polar compounds like ITP on C18 columns.[9]

  • Match Injection Solvent to Mobile Phase: Dissolving the sample in a solvent that is similar in composition to the initial mobile phase can prevent peak distortion.[5]

  • Check Column Health: A blocked frit or a contaminated or degraded column can lead to poor peak shapes. Try flushing the column or replacing it if necessary.

Q5: What are the key considerations for sample preparation for ITP quantification?

  • Rapid Quenching of Metabolism: To prevent enzymatic degradation of ITP, it is essential to stop all metabolic processes immediately upon sample collection. This can be achieved by flash-freezing the samples in liquid nitrogen or by immediate extraction with cold solvents.

  • Efficient Cell Lysis: For intracellular ITP measurement, complete cell disruption is necessary to release the analyte. Sonication or the use of strong acids are common methods.[2][4]

  • Protein Removal: High concentrations of protein can interfere with the assay and damage analytical columns. Protein precipitation is a crucial step.

  • Stability: ITP can be unstable. Samples should be processed on ice and stored at -80°C until analysis.[10] Studies have shown that nucleoside triphosphates can hydrolyze in dried blood spots, so immediate processing of liquid samples is often preferred.[11]

Troubleshooting Guides

HPLC/LC-MS/MS Assays
Problem Possible Cause Recommended Solution
No Peaks or Very Small Peaks 1. Sample degradation.1. Ensure rapid quenching and cold sample processing.
2. Inefficient extraction.2. Optimize the extraction protocol; verify with a spiked sample.
3. Leak in the HPLC/LC system.3. Check for loose fittings and pump seals.[12]
4. Incorrect MS parameters (e.g., wrong MRM transition).4. Infuse an ITP standard to optimize MS settings.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Column contamination or void.1. Backflush the column or replace it.[13]
2. Incompatible sample solvent.2. Dissolve the sample in the initial mobile phase.[5]
3. Secondary interactions with column silanols.3. Adjust mobile phase pH or add an ion-pairing reagent.[5]
Variable Retention Times 1. Inadequate column equilibration.1. Ensure sufficient equilibration time between runs, especially with ion-pairing reagents.[5]
2. Inconsistent mobile phase preparation.2. Prepare mobile phases carefully and consistently. Use a buffer.
3. Fluctuations in column temperature.3. Use a column oven to maintain a constant temperature.
High Background Noise/Baseline Drift 1. Contaminated mobile phase or system.1. Use fresh, high-purity solvents and flush the system.
2. Column bleed.2. Use a column appropriate for the mobile phase and temperature.
3. Detector lamp aging (UV/PDA).3. Replace the detector lamp.
Enzymatic Assays
Problem Possible Cause Recommended Solution
No or Low Signal 1. Inactive enzyme or expired reagents.1. Use fresh reagents and verify enzyme activity with a positive control.[7]
2. Incorrect assay buffer pH or temperature.2. Ensure the assay buffer is at the optimal pH and room temperature before use.[6]
3. Presence of inhibitors in the sample (e.g., EDTA).3. Check for interfering substances; consider sample dilution or cleanup.[6]
High Background Signal 1. Spontaneous substrate degradation.1. Run a "no enzyme" control. Prepare substrate solution fresh.[7]
2. Contaminated reagents or samples.2. Use fresh, high-purity reagents. Include a "no substrate" control.
3. Autofluorescence of sample components.3. Use appropriate microplates (e.g., black plates for fluorescence) and measure the signal of individual components.[7]
Non-Linear Reaction Rate 1. Substrate depletion.1. Ensure the substrate concentration is well above the Km of the enzyme.
2. Enzyme concentration is too high.2. Reduce the amount of enzyme used in the assay.
3. Enzyme instability under assay conditions.3. Check the stability of the enzyme at the assay temperature and pH.

Experimental Protocols

LC-MS/MS Method for ITP Quantification

This protocol is adapted from methods for quantifying nucleoside triphosphates in biological samples.[2][11]

  • Sample Preparation (from cell culture):

    • Aspirate the culture medium and wash cells with ice-cold PBS.

    • Add 1 mL of ice-cold 70% methanol to the cell pellet.

    • Vortex for 20 seconds and incubate at -20°C for 30 minutes.

    • Sonicate for 15 minutes in an ice bath.

    • Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

    • Reconstitute the residue in mobile phase A for injection.

  • Chromatography:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid in Water.

    • Mobile Phase B: Methanol.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 45°C.

  • Mass Spectrometry (Negative Ion Mode ESI):

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor/Product Ions: The specific m/z transitions for ITP would need to be determined by infusing a standard, but for similar triphosphates, the loss of the phosphate groups is monitored. For example, for IMP the transition is m/z 347 -> 79.[14]

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS-based nucleoside triphosphate quantification assays.

Parameter Typical Value Reference
Lower Limit of Quantification (LLOQ) 0.25 - 50 pmol/sample or 50 nM[2][11]
Linear Range 0.25 - 2000 pmol/sample[11]
Intra-assay Precision (%CV) 1.7% - 16%[11]
Inter-assay Precision (%CV) < 15%[2]
Accuracy (% Deviation) -11.5% to 14.7%[11]

Visualizations

ATP Degradation Pathway

ATP_Degradation ATP ATP (Adenosine Triphosphate) ADP ADP (Adenosine Diphosphate) ATP->ADP ATPase ITP ITP (this compound) ATP->ITP Deamination AMP AMP (Adenosine Monophosphate) ADP->AMP Adenylate Kinase IMP IMP (Inosine Monophosphate) AMP->IMP AMP Deaminase ITP->IMP ITPA Inosine Inosine IMP->Inosine 5'-Nucleotidase Hypoxanthine Hypoxanthine Inosine->Hypoxanthine PNP LCMS_Troubleshooting start Assay Start problem Low or No Signal? start->problem check_sample Check Sample Prep (Degradation/Extraction) problem->check_sample Yes peak_shape Poor Peak Shape? problem->peak_shape No check_ms Check MS Performance (Tune & Calibrate) check_sample->check_ms check_lc Check LC System (Leaks, Column, Mobile Phase) check_ms->check_lc optimize_mp Optimize Mobile Phase (pH, Ion-Pair) peak_shape->optimize_mp Yes success Assay Successful peak_shape->success No check_column Check Column Health optimize_mp->check_column Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Cells) quench Quench Metabolism (Flash Freeze) sample->quench extract Extraction & Protein Precipitation quench->extract drydown Dry & Reconstitute extract->drydown lcms LC-MS/MS Analysis drydown->lcms data Data Processing lcms->data quant Quantification data->quant

References

Inosine triphosphate instability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with inosine (B1671953) triphosphate (ITP).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving ITP.

Question: My enzymatic reaction with ITP is showing lower than expected activity. What are the possible causes?

Answer:

Lower than expected enzymatic activity in reactions involving ITP can stem from several factors related to the integrity and concentration of the ITP solution. Here are the primary aspects to investigate:

  • ITP Degradation: ITP is susceptible to hydrolysis, especially with improper storage or handling. This degradation leads to the formation of inosine diphosphate (B83284) (IDP) and inosine monophosphate (IMP), which are not substrates for many enzymes that utilize ITP.

    • Storage: Ensure that your ITP stock solutions are stored at -20°C or -80°C and have not been subjected to multiple freeze-thaw cycles. For frequent use, it is best to prepare small aliquots.

    • Working Solutions: Prepare working solutions of ITP fresh for each experiment. Avoid storing diluted ITP solutions for extended periods, even at 4°C.

  • Incorrect ITP Concentration: The actual concentration of your ITP stock solution may be lower than stated due to degradation or inaccurate initial measurement. It is advisable to verify the concentration spectrophotometrically.

  • Nuclease Contamination: Contamination of your ITP solution or other reaction components with nucleases can rapidly degrade the ITP. Use nuclease-free water and consumables when preparing and handling ITP solutions.

  • Presence of Inhibitors: Certain ions or compounds in your reaction buffer can inhibit enzyme activity. Review the specific requirements of your enzyme. For example, some GTPases that can use ITP as a substrate are sensitive to high concentrations of certain divalent cations or other buffer components.

Question: I am observing unexpected peaks in my HPLC analysis of an ITP-containing sample. What could they be?

Answer:

The appearance of unexpected peaks in an HPLC chromatogram of an ITP sample typically indicates the presence of degradation products or contaminants.

  • Hydrolysis Products: The most common degradation products of ITP are inosine diphosphate (IDP) and inosine monophosphate (IMP), formed by the sequential hydrolysis of the triphosphate chain. Further degradation can lead to the formation of inosine.

  • Contaminants from Synthesis: Commercial ITP preparations may contain small amounts of related nucleotides or byproducts from the manufacturing process.

  • Buffer Components: Ensure that the unexpected peaks are not components of your sample buffer or mobile phase. Running a blank with just the buffer can help identify such peaks.

To identify these peaks, you can run commercially available standards of IDP, IMP, and inosine alongside your sample.

Question: My experimental results are inconsistent across different batches of ITP. Why might this be happening?

Answer:

Inconsistency in experimental results when using different batches of ITP can be attributed to variations in the purity and stability of the ITP.

  • Purity Differences: The purity of ITP can vary between manufacturers and even between different lots from the same manufacturer. It is crucial to check the certificate of analysis for each batch to assess its purity.

  • Storage History: The storage conditions and age of the ITP powder or solution can significantly impact its integrity. An older batch or one that has been stored improperly may have a higher degree of degradation.

To ensure consistency, it is recommended to purchase high-purity ITP and, upon receipt, prepare a large stock solution from a single batch, aliquot it, and store it at -80°C. This will minimize variability in your experiments over time.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the stability and storage of ITP.

Question: What are the optimal storage conditions for inosine triphosphate (ITP)?

Answer:

For long-term stability, ITP should be stored as a lyophilized powder at -20°C. Once reconstituted in a buffered solution (e.g., Tris-HCl, pH 7.5), it should be aliquoted into small, single-use volumes and stored at -20°C or preferably -80°C to minimize degradation from repeated freeze-thaw cycles.

Question: How does pH affect the stability of ITP?

Answer:

The stability of nucleoside triphosphates like ITP is pH-dependent. The triphosphate chain is susceptible to acid-catalyzed hydrolysis. Generally, solutions should be maintained at a neutral to slightly alkaline pH (around 7.0-8.5) for optimal stability. Acidic conditions will accelerate the rate of hydrolysis.

Question: How many times can I freeze and thaw my ITP stock solution?

Answer:

It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to significant degradation of ITP. The best practice is to aliquot your stock solution into volumes that are appropriate for a single experiment. If you must re-freeze a solution, it should be done quickly in a dry ice/ethanol bath and the number of freeze-thaw cycles should be kept to an absolute minimum.

Question: What are the primary degradation products of ITP?

Answer:

The primary degradation of ITP in solution is through the hydrolysis of the phosphoanhydride bonds. This results in the sequential formation of inosine diphosphate (IDP), followed by inosine monophosphate (IMP), and finally inosine and inorganic phosphate (B84403).

Question: Can I use water to dissolve my ITP powder?

Answer:

While ITP is soluble in water, it is best to dissolve it in a buffered solution, such as Tris-HCl at a pH of 7.5, to maintain a stable pH and minimize hydrolysis. Using nuclease-free water is essential to prevent enzymatic degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound (ITP)

FormTemperatureDurationNotes
Lyophilized Powder-20°CUp to 3 yearsKeep desiccated.
Stock Solution (in buffer, pH 7.5)-20°CUp to 1 monthAliquot to avoid freeze-thaw.
Stock Solution (in buffer, pH 7.5)-80°CUp to 1 yearAliquot to avoid freeze-thaw.

Table 2: Influence of pH and Temperature on the Hydrolysis of Inosine Monophosphate (IMP) *

pHTemperature (°C)Half-life (hours)
4.01008.7
7.010013.1
9.010046.2

*Data for IMP hydrolysis is provided as a proxy for the stability of the phosphate bonds in ITP under different conditions. The triphosphate chain of ITP is also susceptible to similar hydrolysis.

Experimental Protocols

Protocol 1: Quantification of ITP Concentration by UV-Vis Spectrophotometry

Objective: To determine the concentration of an ITP solution.

Materials:

  • ITP solution of unknown concentration

  • 100 mM Tris-HCl, pH 7.5

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Turn on the spectrophotometer and allow the lamp to warm up for at least 15 minutes.

  • Set the wavelength to 249 nm.

  • Blank the spectrophotometer using the 100 mM Tris-HCl, pH 7.5 buffer.

  • Dilute the ITP solution in the 100 mM Tris-HCl, pH 7.5 buffer to a concentration that will give an absorbance reading between 0.1 and 1.0. A 1:100 or 1:200 dilution is often a good starting point for a nominal 100 mM stock.

  • Measure the absorbance of the diluted ITP solution at 249 nm.

  • Calculate the concentration of the ITP solution using the Beer-Lambert law:

    • Concentration (M) = Absorbance / (ε × l)

    • Where:

      • ε (molar extinction coefficient) for ITP at pH 7.5 and 249 nm is 12,200 M⁻¹cm⁻¹.

      • l (path length of the cuvette) is typically 1 cm.

  • Remember to account for the dilution factor when calculating the concentration of the original stock solution.

Protocol 2: Assessment of ITP Integrity by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify ITP and its potential degradation products (IDP, IMP).

Materials:

  • ITP sample

  • ITP, IDP, and IMP standards

  • HPLC system with a UV detector

  • Anion-exchange or reverse-phase C18 column

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5

  • Mobile Phase B: 50 mM potassium phosphate buffer, pH 6.5, with 1 M KCl

  • Nuclease-free water

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the HPLC column with the starting mobile phase conditions.

  • Prepare a standard curve by injecting known concentrations of ITP, IDP, and IMP.

  • Inject the ITP sample to be analyzed.

  • Run a gradient elution to separate the different nucleotides. A typical gradient might be:

    • 0-5 min: 100% Mobile Phase A

    • 5-25 min: Linear gradient to 100% Mobile Phase B

    • 25-30 min: 100% Mobile Phase B

    • 30-35 min: Return to 100% Mobile Phase A

  • Monitor the elution profile at 249 nm.

  • Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.

  • Quantify the amount of ITP, IDP, and IMP in the sample by integrating the peak areas and comparing them to the standard curve.

Visualizations

ITP_Degradation_Pathway ITP This compound (ITP) IDP Inosine Diphosphate (IDP) ITP->IDP  Hydrolysis (-Pi) IMP Inosine Monophosphate (IMP) IDP->IMP  Hydrolysis (-Pi) Inosine Inosine IMP->Inosine  Hydrolysis (-Pi)

Caption: In vitro degradation pathway of this compound (ITP).

Caption: Troubleshooting workflow for ITP-dependent assays.

ITP_Handling_Workflow Start Start: ITP Powder Reconstitute Reconstitute in Nuclease-Free Buffer (pH 7.5) Start->Reconstitute Quantify Quantify Concentration (UV Spec at 249 nm) Reconstitute->Quantify Aliquot Aliquot into Single-Use Volumes Quantify->Aliquot Store Store at -80°C Aliquot->Store Use Use in Experiment (Thaw on ice) Store->Use

Caption: Recommended workflow for preparing and handling ITP solutions.

Technical Support Center: Inosine Triphosphate (ITP) in Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Inosine Triphosphate (ITP). This resource provides essential guidance on avoiding common artifacts in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter when using ITP as a GTP analog or for other applications.

Q1: My experimental results are inconsistent when using ITP. What are the most common sources of artifacts?

A1: Inconsistency in ITP-based experiments often stems from three primary sources of artifacts:

  • ITP Instability: ITP is susceptible to non-enzymatic hydrolysis, breaking down into Inosine Diphosphate (IDP), Inosine Monophosphate (IMP), and ultimately inosine. This degradation is accelerated by non-neutral pH and elevated temperatures. The presence of these degradation products can alter experimental outcomes.

  • Reagent Purity: Commercial ITP preparations may contain contaminating nucleotides, most notably GTP or ATP, from the manufacturing process. Even small amounts of these canonical nucleotides can lead to significant artifacts, especially in highly sensitive enzyme assays.

  • Enzyme Promiscuity: The assumption that an enzyme specific for GTP will accept ITP without also interacting with other nucleotides (or that an ATP-dependent enzyme will not use ITP) is not always valid. Many kinases and GTPases exhibit a degree of promiscuity and can utilize ITP as a substrate, sometimes with different kinetics than the intended nucleotide. For example, F(1)-ATPase can hydrolyze ITP, and some protein kinases can use either ATP or GTP as a phosphate (B84403) donor.[1][2]

Q2: I suspect my ITP stock solution has degraded. How can I check its purity and what are the best practices for storage?

A2: Verifying the purity of your ITP stock is crucial.

  • Purity Analysis: The most reliable method is High-Performance Liquid Chromatography (HPLC). An anion-exchange or a suitable reverse-phase column can effectively separate ITP from its hydrolysis products (IDP, IMP) and other potential nucleotide contaminants (ATP, GTP).[3]

  • Storage Best Practices: To minimize degradation, prepare ITP solutions using nuclease-free water or a suitable buffer (e.g., Tris-HCl) at a slightly alkaline pH (7.5-8.0). Aliquot the solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -70°C or colder. For immediate use in experiments, keep the working solution on ice.

Q3: I'm using ITP as a GTP analog for a GTPase activation study, but the results are ambiguous. How can I be sure the observed effect is specific to ITP?

A3: Ambiguous results in GTPase studies using ITP require careful validation.

  • Confirm ITP Purity: First, verify the purity of your ITP stock using HPLC to rule out contamination with GTP.

  • Use a Non-Hydrolyzable Analog: As a positive control for G-protein activation, use a non-hydrolyzable GTP analog like GTPγS. This helps confirm that the downstream signaling pathway is responsive.

  • Run Control Experiments:

    • No Nucleotide Control: Establishes the basal activity of your system.

    • GTP Control: Provides a benchmark for the expected physiological response.

    • ITP Degradation Products: Test the effect of IDP and IMP at equivalent concentrations to ensure they are not responsible for the observed activity.

  • Competitive Binding Assay: Perform a competitive binding experiment where you measure the displacement of a radiolabeled or fluorescent GTP analog by increasing concentrations of unlabeled GTP versus unlabeled ITP. This will determine the relative affinity of your GTPase for both nucleotides.

Q4: My kinase assay shows unexpected activity with ITP. Could my enzyme be using ITP as a substrate?

A4: Yes, it is a significant possibility. Several kinases are known to utilize nucleotides other than ATP. For instance, adenylate kinase can use ITP, albeit with lower efficiency than ATP.[4] To investigate this:

  • Measure Enzyme Kinetics: Determine the Michaelis-Menten constants (Km and Vmax) for your enzyme with ATP, GTP (if relevant), and ITP separately. This will quantify the efficiency with which your enzyme uses each nucleotide.

  • Check for Substrate Inhibition/Activation: Some enzymes can be inhibited or allosterically activated by different nucleotides. Run your primary reaction (e.g., with ATP) in the presence of increasing concentrations of ITP to see if it acts as a competitive inhibitor or has other modulatory effects.

Data Presentation: Nucleotide Stability and Enzyme Kinetics

Quantitative data is essential for designing robust experiments and interpreting results.

Table 1: Influence of pH and Temperature on Purine Nucleotide Monophosphate Hydrolysis

This table summarizes the stability of IMP and GMP, which provides an indication of the stability of the corresponding triphosphates under harsh conditions. The degradation of ITP to IMP is a key source of artifacts.

NucleotideTemperaturepHHalf-life (hours)
IMP100°C4.08.7
IMP100°C7.013.1
IMP100°C9.046.2
GMP100°C4.06.4
GMP100°C7.08.2
GMP100°C9.038.5
(Data extrapolated from kinetic studies on nucleotide degradation.)

Table 2: Comparative Kinetic Parameters of Adenylate Kinase (Adk) with Different Nucleotides

This table illustrates enzyme promiscuity, showing how an ATP-dependent enzyme can utilize other nucleotides like GTP and ITP, but with different binding affinities and activities.

NucleotideRelative Activity (%)Dissociation Constant (Kd) (µM)
ATP10051
GTP1.7109
ITP1.0292
(Data derived from a study on the molecular mechanism of ATP versus GTP selectivity of adenylate kinase.)[4]

Experimental Protocols & Methodologies

Protocol 1: HPLC Analysis of ITP Purity

This protocol provides a general framework for assessing the purity of an ITP sample and detecting degradation products or contaminants.

Objective: To separate and quantify ITP, IDP, IMP, ATP, and GTP in a sample solution.

Materials:

  • HPLC system with a UV detector (254 nm or 260 nm)

  • Anion-exchange column (e.g., a column designed for nucleotide separation) or a suitable Reverse-Phase C18 column.

  • Mobile Phase A: Aqueous buffer (e.g., 50 mM potassium phosphate, pH 7.0)

  • Mobile Phase B: High salt aqueous buffer (e.g., 50 mM potassium phosphate + 1 M KCl, pH 7.0) or an organic solvent like acetonitrile (B52724) for reverse-phase.

  • High-purity standards for ITP, IDP, IMP, GTP, and ATP.

  • 0.22 µm syringe filters.

Procedure:

  • Standard Preparation: Prepare 1 mM stock solutions of each nucleotide standard in nuclease-free water. Create a mixed standard solution containing a known concentration of each nucleotide (e.g., 100 µM).

  • Sample Preparation: Dilute the ITP sample to be tested to a concentration within the linear range of the detector (e.g., 100 µM). Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 254 nm

    • Gradient (Anion-Exchange Example):

      • 0-5 min: 100% Mobile Phase A

      • 5-25 min: Linear gradient from 0% to 100% Mobile Phase B

      • 25-30 min: 100% Mobile Phase B

      • 30-35 min: Re-equilibrate with 100% Mobile Phase A

  • Analysis:

    • Inject the mixed standard to determine the retention time for each nucleotide. Nucleotides will typically elute in order of increasing negative charge (IMP -> IDP -> ITP/GTP/ATP).

    • Inject the ITP sample.

    • Integrate the peak areas for all detected nucleotides. Calculate the purity of ITP as a percentage of the total nucleotide peak area.

Protocol 2: Validating Enzyme Specificity for ITP vs. GTP

Objective: To determine if an enzyme of interest (e.g., a GTPase) is specifically activated by ITP and not by potential contaminants or degradation products.

Materials:

  • Purified enzyme of interest.

  • Highly pure ITP (purity confirmed by HPLC).

  • GTP, IDP, and IMP.

  • Assay buffer specific to the enzyme.

  • Detection system to measure enzyme activity (e.g., phosphate release assay, fluorescent reporter).

Procedure:

  • Establish Baseline Activity: Set up a reaction containing the enzyme in its assay buffer without any nucleotide. This is your negative control.

  • Positive Control (GTP): Perform the assay with a saturating concentration of GTP to measure the maximum physiological activity.

  • Test ITP: Perform the assay with the same concentration of ITP. Compare the activity to the GTP control.

  • Test Degradation Products: Perform the assay separately with IDP and IMP at the same concentration used for ITP and GTP. Activity in these conditions would indicate an artifact.

  • Dose-Response Curves: Generate dose-response curves for both GTP and ITP to determine their respective EC50 values (the concentration required to elicit 50% of the maximal response). A significant difference in EC50 values indicates a difference in potency.

  • Data Interpretation:

    • If the enzyme is active with ITP but not with IDP or IMP, the effect is likely specific to the triphosphate form.

    • If the activity with ITP is comparable to GTP, ITP can be considered a suitable analog in this system.

    • If the activity with ITP is significantly lower or requires a much higher concentration than GTP, it may be a poor analog for this specific enzyme.

Visualizations: Workflows and Pathways

Diagram 1: Workflow for ITP Purity Verification

ITP_Purity_Workflow start Receive/Prepare ITP Stock prep Prepare Aliquots for Storage (-70°C) and Working Stock (Ice) start->prep hplc Perform HPLC Analysis on Working Stock prep->hplc check_purity Purity > 98%? Contaminants < 1%? hplc->check_purity use_exp Proceed with Experiment check_purity->use_exp Yes troubleshoot Troubleshoot: - Purify ITP - Order New Stock check_purity->troubleshoot No retest Re-test Purity Post-Intervention troubleshoot->retest retest->hplc GTPase_Troubleshooting start Ambiguous Result in GTPase Assay with ITP check_itp 1. Verify ITP Purity (HPLC) start->check_itp itp_ok ITP is Pure check_itp->itp_ok Pure itp_bad ITP Contaminated/ Degraded check_itp->itp_bad Impure run_controls 2. Run Controls: - No Nucleotide - GTP (Positive) - IDP / IMP itp_ok->run_controls controls_clear Controls Show ITP-Specific Effect run_controls->controls_clear Clear controls_unclear Controls Implicate Degradation Products run_controls->controls_unclear Unclear check_kinetics 3. Determine Kinetics: - ITP vs GTP Dose-Response - Competitive Binding controls_clear->check_kinetics valid_analog Conclusion: ITP is a Valid (but potentially less potent) Analog check_kinetics->valid_analog Specific Binding poor_analog Conclusion: ITP is a Poor Analog for this System check_kinetics->poor_analog Non-specific or No Binding Artifact_Pathway cluster_0 Intended Reaction cluster_1 Potential Artifact Pathways ITP ITP Enzyme Target Enzyme (e.g., GTPase) ITP->Enzyme Degradation ITP Hydrolysis (IDP, IMP) ITP->Degradation OffTarget Off-Target Enzyme (e.g., Kinase) ITP->OffTarget Product Expected Product Enzyme->Product Artifact1 False Positive Signal Enzyme->Artifact1 Artifact2 Inhibition/Modulation Enzyme->Artifact2 Contaminant Contaminating GTP/ATP Contaminant->Enzyme Degradation->Enzyme Artifact3 Unexpected Product OffTarget->Artifact3

References

Technical Support Center: In Vitro Inosine Triphosphate (ITP) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of in vitro inosine (B1671953) triphosphate (ITP) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the in vitro enzymatic synthesis of Inosine Triphosphate (ITP)?

A1: The in vitro enzymatic synthesis of ITP is typically achieved through a multi-enzyme cascade reaction. This "one-pot" synthesis often starts with inosine, which is sequentially phosphorylated to inosine monophosphate (IMP), then to inosine diphosphate (B83284) (IDP), and finally to ITP. This process utilizes a series of kinase enzymes and a phosphate (B84403) donor, such as adenosine (B11128) triphosphate (ATP) or polyphosphate.

Q2: What are the key enzymes involved in the synthesis of ITP from inosine?

A2: The enzymatic cascade for ITP synthesis from inosine generally involves:

  • Nucleoside Kinase (NK): Catalyzes the initial phosphorylation of inosine to yield inosine monophosphate (IMP).

  • Nucleoside Monophosphate Kinase (NMPK): Phosphorylates IMP to produce inosine diphosphate (IDP).

  • Nucleoside Diphosphate Kinase (NDPK): Catalyzes the final phosphorylation of IDP to generate this compound (ITP).

  • Pyrophosphatase: Often included to hydrolyze pyrophosphate (PPi), a byproduct that can inhibit the reaction, thereby driving the synthesis towards the product.

Q3: Why is ATP often used as a phosphate donor, and are there alternatives?

A3: ATP is a common phosphate donor in these enzymatic cascades due to its central role in cellular energy metabolism and the availability of kinases that utilize it.[1] However, to make the process more cost-effective, an ATP regeneration system is often employed.[1] An alternative and increasingly popular phosphate donor is inorganic polyphosphate (polyP), which can be utilized by polyphosphate kinases (PPKs).

Q4: How can the progress of the ITP synthesis reaction be monitored?

A4: The progress of the reaction can be monitored in near real-time using High-Performance Liquid Chromatography (HPLC).[2][3] This technique allows for the separation and quantification of the different nucleotides (inosine, IMP, IDP, and ITP) in the reaction mixture over time. Fluorescence-based methods, such as those using light-up RNA aptamers, can also be adapted for real-time monitoring.[2][3]

Troubleshooting Guide: Low ITP Yield

Low yield is a common challenge in the in vitro synthesis of ITP. The following guide provides a systematic approach to identifying and resolving potential issues.

Problem 1: Low or No ITP Product Formation

This is often the most critical issue and usually points to a fundamental problem with one of the core components of the reaction.

Potential Cause Troubleshooting Steps
Inactive or Low-Activity Enzymes Enzyme Viability: Confirm that the enzymes have been stored at the correct temperature (typically -20°C or -80°C) and have not been subjected to multiple freeze-thaw cycles. Activity Assay: If possible, perform an individual activity assay for each kinase using its specific substrate to ensure functionality. Enzyme Purity: Impurities in the enzyme preparation can inhibit the reaction. Consider using a higher purity grade of enzymes.
Substrate or Cofactor Issues Substrate Purity: Verify the purity of the starting material (inosine or IMP). Contaminants can act as inhibitors. Substrate Degradation: Ensure that the substrate and phosphate donor (ATP or polyP) have not degraded during storage. Prepare fresh solutions if necessary. Incorrect Concentrations: Double-check the concentrations of all substrates and cofactors. An incorrect molar ratio can limit the reaction.[4] Mg²⁺ Concentration: Magnesium ions are a critical cofactor for kinases. The optimal Mg²⁺ concentration is often stoichiometric with the total nucleotide concentration.
Suboptimal Reaction Conditions pH: The optimal pH for the enzymatic cascade is crucial. Verify the pH of the reaction buffer at the reaction temperature, as pH can be temperature-dependent. The optimal pH is typically between 7.0 and 8.5. Temperature: Ensure the reaction is incubated at the optimal temperature for all enzymes in the cascade. A common starting point is 37°C. Reaction Time: A time-course experiment can determine the optimal reaction duration. Insufficient incubation time will result in incomplete conversion, while prolonged incubation may lead to product degradation.
Problem 2: Reaction Stalls or Reaches a Plateau at Low Conversion

This issue often arises from the accumulation of inhibitory byproducts or depletion of essential components.

Potential Cause Troubleshooting Steps
Pyrophosphate (PPi) Inhibition The phosphorylation steps release pyrophosphate (PPi), which can inhibit the forward reaction. Solution: Add inorganic pyrophosphatase to the reaction mixture to hydrolyze PPi into two molecules of inorganic phosphate, thereby driving the reaction towards ITP synthesis.
Product Inhibition High concentrations of the final product, ITP, may cause feedback inhibition of one or more of the kinases in the cascade. Solution: Consider a fed-batch approach where the initial substrate concentration is lower, and more substrate is added over time. This can help to keep the product concentration below the inhibitory threshold for a longer period.
Depletion of Phosphate Donor If using ATP as the phosphate donor without a regeneration system, its depletion will halt the reaction. Solution: Implement an ATP regeneration system (e.g., using creatine (B1669601) kinase and phosphocreatine) or use a more stable and abundant phosphate donor like polyphosphate with polyphosphate kinases.
Problem 3: ITP is Produced but the Final Isolated Yield is Low

This suggests that the issue may lie in the stability of the product or the purification process.

Potential Cause Troubleshooting Steps
Product Degradation ITP, like other nucleoside triphosphates, can be susceptible to hydrolysis, especially at non-optimal pH or elevated temperatures over long incubation times. Solution: Once the reaction has reached its optimal point, stop the reaction and proceed with purification promptly. Store the purified ITP at low temperatures (e.g., -80°C) and at a neutral pH.
Loss During Purification The chosen purification method may not be optimal for ITP, leading to significant product loss. Solution: Optimize the purification protocol. Anion-exchange chromatography is a common and effective method for purifying nucleotides. Ensure that the pH and salt gradient are optimized for the separation of ITP from other components.

Data Presentation

Table 1: Effect of Substrate Concentration on Initial Reaction Rate

This table illustrates the typical relationship between the initial concentration of the starting substrate (e.g., inosine) and the initial rate of ITP formation, assuming all other components are in excess. This follows Michaelis-Menten kinetics.[5]

Inosine Concentration (mM) Initial Rate of ITP Formation (µM/min)
0.15
0.522
1.038
2.055
5.070
10.075 (approaching Vmax)

Note: These are example values to illustrate the trend. Actual values will depend on the specific enzymes and reaction conditions.

Table 2: Influence of Enzyme Concentration on Reaction Time to Achieve >90% Conversion

This table demonstrates how increasing the concentration of the rate-limiting enzyme can reduce the time required to reach a high yield of ITP.

Enzyme Concentration (U/mL) Time to >90% Conversion (hours)
112
26
52.5
101.2

Note: These are example values. The optimal enzyme concentration will also depend on economic considerations.

Experimental Protocols

Protocol 1: One-Pot Enzymatic Synthesis of ITP from Inosine

This protocol describes a general method for the in vitro synthesis of ITP using a three-enzyme cascade with an ATP regeneration system.

Materials:

  • Inosine

  • Adenosine Triphosphate (ATP)

  • Phosphocreatine

  • Nucleoside Kinase (e.g., from E. coli)

  • Nucleoside Monophosphate Kinase (e.g., from E. coli)

  • Nucleoside Diphosphate Kinase (e.g., from E. coli)

  • Creatine Kinase

  • Inorganic Pyrophosphatase

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Magnesium Chloride (MgCl₂)

  • Nuclease-free water

Procedure:

  • Prepare a reaction mixture in a sterile microcentrifuge tube on ice. For a 1 mL reaction, the final concentrations should be:

    • 50 mM Tris-HCl, pH 7.5

    • 10 mM Inosine

    • 10 mM ATP

    • 50 mM Phosphocreatine

    • 15 mM MgCl₂

    • 2 U/mL Nucleoside Kinase

    • 2 U/mL Nucleoside Monophosphate Kinase

    • 2 U/mL Nucleoside Diphosphate Kinase

    • 10 U/mL Creatine Kinase

    • 1 U/mL Inorganic Pyrophosphatase

  • Bring the final volume to 1 mL with nuclease-free water.

  • Incubate the reaction mixture at 37°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by HPLC.

  • Once the reaction has reached completion (typically when the inosine peak is no longer detectable and the ITP peak has maximized), terminate the reaction by heating at 95°C for 5 minutes or by adding an equal volume of cold ethanol.

  • Centrifuge the mixture to pellet the denatured enzymes.

  • Purify the ITP from the supernatant using anion-exchange chromatography.

Visualizations

ITP_Synthesis_Pathway cluster_main ITP Synthesis Cascade cluster_phosphate Phosphate Donation Inosine Inosine IMP Inosine Monophosphate (IMP) Inosine->IMP Nucleoside Kinase IDP Inosine Diphosphate (IDP) IMP->IDP NMP Kinase ITP This compound (ITP) IDP->ITP NDP Kinase ATP ATP ATP->Inosine ADP ADP ATP->ADP Troubleshooting_Workflow Start Low ITP Yield CheckComponents Verify Core Components: - Enzyme Activity - Substrate Purity - Cofactor Concentrations Start->CheckComponents ComponentsOK Components OK? CheckComponents->ComponentsOK CheckConditions Optimize Reaction Conditions: - pH - Temperature - Incubation Time ComponentsOK->CheckConditions Yes Failure Re-evaluate Experimental Design ComponentsOK->Failure No ConditionsOK Conditions Optimized? CheckConditions->ConditionsOK CheckInhibition Investigate Inhibition: - Add Pyrophosphatase - Check for Product Inhibition ConditionsOK->CheckInhibition Yes ConditionsOK->Failure No InhibitionAddressed Inhibition Addressed? CheckInhibition->InhibitionAddressed CheckPurification Review Purification: - Product Stability - Purification Method InhibitionAddressed->CheckPurification Yes InhibitionAddressed->Failure No Success Improved ITP Yield CheckPurification->Success

References

Method refinement for inosine triphosphate detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refined detection of inosine (B1671953) triphosphate (ITP) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to answer frequently asked questions related to ITP analysis.

Troubleshooting Guides

This section addresses specific problems that may arise during the quantification of ITP in complex matrices, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Problem IDIssue DescriptionPotential CausesSuggested Solutions
ITP-T01 Poor Peak Shape (Tailing or Fronting) for ITP 1. Secondary Interactions: Analyte interaction with active sites (e.g., silanols) on the analytical column. 2. Column Contamination: Buildup of matrix components on the column frit or stationary phase. 3. Inappropriate Mobile Phase pH: The pH is not optimal for the protonation state of ITP. 4. Injection Solvent Mismatch: The injection solvent is significantly stronger than the initial mobile phase, causing peak distortion.1. Optimize Mobile Phase: Add a small amount of a competing agent (e.g., a volatile amine) or use a column with a different stationary phase (e.g., embedded polar group). 2. Column Washing: Implement a robust column washing protocol between sample batches. Consider using a guard column. 3. pH Adjustment: Adjust the mobile phase pH to ensure a consistent and single ionic form of ITP. 4. Solvent Matching: Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the initial mobile phase.
ITP-T02 Low or No ITP Signal (Poor Sensitivity) 1. Ion Suppression: Co-eluting matrix components interfere with the ionization of ITP in the mass spectrometer source.[1][2][3] 2. Inefficient Extraction: Poor recovery of ITP during the sample preparation process. 3. Analyte Degradation: ITP is enzymatically or chemically degraded during sample collection, storage, or processing. 4. Suboptimal MS Parameters: Ion source and mass analyzer settings are not optimized for ITP.1. Improve Chromatographic Separation: Modify the gradient to separate ITP from interfering matrix components. 2. Enhance Sample Cleanup: Utilize solid-phase extraction (SPE) or other advanced sample preparation techniques to remove interfering substances.[4] 3. Stabilize Sample: Use appropriate collection tubes (e.g., with phosphatase inhibitors), process samples quickly on ice, and store at -80°C. 4. Optimize MS Settings: Perform infusion experiments with an ITP standard to fine-tune parameters such as spray voltage, gas flows, and collision energy.
ITP-T03 High Variability in ITP Quantification 1. Inconsistent Sample Preparation: Variation in extraction efficiency between samples. 2. Matrix Effects: The degree of ion suppression or enhancement varies between different samples.[2] 3. Carryover: Residual ITP from a high-concentration sample is detected in a subsequent low-concentration sample. 4. Calibration Curve Issues: Non-linearity or poor reproducibility of the standard curve.1. Use of Internal Standard: Incorporate a stable isotope-labeled internal standard (SIL-IS) for ITP to normalize for extraction variability and matrix effects. 2. Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples.[2] 3. Optimize Wash Method: Implement a thorough needle and injection port wash with a strong organic solvent between injections. 4. Evaluate Calibrators: Ensure the concentration range of the calibration curve is appropriate for the expected sample concentrations and that the curve is prepared fresh.
ITP-T04 Retention Time Shifts 1. Column Equilibration: Insufficient time for the column to re-equilibrate between injections. 2. Mobile Phase Inconsistency: Changes in mobile phase composition due to evaporation or improper preparation. 3. Column Degradation: Loss of stationary phase or blockage of the column over time. 4. Pump Performance: Fluctuations in the HPLC/UHPLC pump flow rate.1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Fresh Mobile Phase: Prepare fresh mobile phases daily and keep solvent bottles capped. 3. Column Maintenance: Monitor column performance and replace it when significant degradation is observed. 4. System Maintenance: Perform regular preventative maintenance on the LC system, including pump seals and check valves.

Frequently Asked Questions (FAQs)

1. What is the most common method for ITP quantification in complex samples?

The most prevalent and robust method for quantifying ITP in complex biological matrices such as plasma, cells, and tissues is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, allowing for accurate measurement of ITP even at low endogenous concentrations.

2. How can I minimize the degradation of ITP during sample handling and storage?

ITP, being a triphosphate nucleotide, is susceptible to enzymatic degradation by phosphatases. To minimize degradation, it is crucial to:

  • Collect blood samples in tubes containing phosphatase inhibitors.

  • Process samples (e.g., plasma separation, cell lysis) at low temperatures (on ice or at 4°C).

  • Immediately freeze samples at -80°C for long-term storage.

  • Minimize freeze-thaw cycles.

3. What are "matrix effects" and how do they affect ITP analysis?

Matrix effects occur when components of the biological sample co-elute with ITP and interfere with its ionization in the mass spectrometer's ion source.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification.[1][2] The impact of matrix effects can vary between different samples, leading to poor precision and accuracy.

4. Is a stable isotope-labeled internal standard (SIL-IS) for ITP necessary?

While not strictly mandatory, the use of a SIL-IS (e.g., ¹³C- or ¹⁵N-labeled ITP) is highly recommended. A SIL-IS co-elutes with the unlabeled ITP and experiences similar extraction efficiencies and matrix effects. This allows for reliable normalization of the data, significantly improving the accuracy and precision of the quantification.

5. What are some key considerations for sample preparation when analyzing ITP?

Effective sample preparation is critical for successful ITP analysis. Key considerations include:

  • Protein Precipitation (PPT): A simple and common first step, often using a cold organic solvent like acetonitrile (B52724) or methanol, to remove the bulk of proteins.

  • Solid-Phase Extraction (SPE): Provides a more thorough cleanup than PPT and can be used to concentrate the analyte, thereby improving sensitivity.[4]

  • Phosphatase Treatment: In some methods, samples are treated with a phosphatase to convert ITP to its more stable nucleoside, inosine. The total inosine is then quantified, which can simplify the chromatography and improve sensitivity.

Experimental Protocols

Protocol 1: ITP Quantification in Human Plasma via LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of ITP from human plasma.

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., stable isotope-labeled ITP) to 100 µL of plasma.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

ParameterRecommended Setting
LC System UHPLC system
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions ITP: Precursor ion > Product ion (specific m/z values to be optimized) IS: Precursor ion > Product ion (specific m/z values to be optimized)

Visualizations

ITP Metabolic Pathway

Inosine triphosphate is an intermediate in purine (B94841) metabolism. It is formed from the deamination of adenosine (B11128) triphosphate (ATP) and is hydrolyzed by the enzyme this compound pyrophosphatase (ITPA) to inosine monophosphate (IMP) to prevent its incorporation into DNA and RNA.[5]

ITP_Metabolic_Pathway ATP ATP (Adenosine Triphosphate) Deamination Deamination ATP->Deamination ITP ITP (this compound) ITPA ITPA (Enzyme) ITP->ITPA DNA_RNA Incorporation into DNA/RNA (Error) ITP->DNA_RNA IMP IMP (Inosine Monophosphate) GTP GTP (Guanosine Triphosphate) IMP->GTP Synthesis Deamination->ITP ITPA->IMP Purine_Synthesis De Novo Purine Synthesis Purine_Synthesis->IMP

Caption: Metabolic pathway of this compound (ITP).

Experimental Workflow for ITP Detection

This workflow outlines the key steps from sample collection to data analysis for the quantification of ITP.

ITP_Detection_Workflow Sample_Collection 1. Sample Collection (e.g., Plasma, Cells) Sample_Preparation 2. Sample Preparation (Protein Precipitation / SPE) Sample_Collection->Sample_Preparation LC_Separation 3. LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation MS_Detection 4. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis Reporting 6. Results Reporting Data_Analysis->Reporting

Caption: General workflow for ITP detection in biological samples.

References

Technical Support Center: Crystallizing Proteins with Inosine Triphosphate (ITP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when crystallizing proteins with inosine (B1671953) triphosphate (ITP).

Frequently Asked Questions (FAQs)

Q1: What is Inosine Triphosphate (ITP) and why is it used in protein crystallization?

A1: this compound (ITP) is a purine (B94841) nucleotide that plays a role in cellular metabolism.[1] In structural biology, it can be used as an analog of ATP or GTP to study the structure and function of nucleotide-binding proteins. Since ITP is a natural substrate for some enzymes, such as Inosine Triphosphatase (ITPA), co-crystallization can provide insights into substrate recognition and catalytic mechanisms.[2][3]

Q2: How stable is ITP under typical crystallization conditions?

A2: The stability of ITP, like other nucleotides, is dependent on pH and temperature. Its monophosphate form, IMP, shows greater stability at neutral to slightly alkaline pH.[4][5] While specific data on ITP stability under a wide range of crystallization screening conditions is limited, it is advisable to prepare fresh stock solutions and minimize prolonged exposure to harsh pH conditions or high temperatures to prevent hydrolysis.

Q3: What is the role of magnesium (Mg²⁺) in ITP-protein complex formation for crystallization?

A3: Magnesium ions are critical for the proper binding of triphosphates like ITP to nucleotide-binding sites in proteins. Mg²⁺ coordinates with the phosphate (B84403) groups of ITP, neutralizing their negative charge and facilitating the correct orientation of the nucleotide within the active site for interaction with the protein.[2][3] The presence of an appropriate concentration of Mg²⁺ is often essential for forming a stable and homogenous protein-ITP complex amenable to crystallization.[6]

Q4: Should I use co-crystallization or soaking to obtain protein-ITP complex crystals?

A4: Both co-crystallization and soaking can be viable methods.[7]

  • Co-crystallization , where the protein-ITP complex is formed before setting up crystallization trials, is often preferred. This is because ITP binding may induce conformational changes in the protein that are necessary for crystal lattice formation.

  • Soaking pre-existing apo-protein crystals with an ITP solution can be a faster approach. However, it may not be successful if the ITP-binding site is not accessible in the apo-crystal lattice or if binding causes significant conformational changes that disrupt the crystal packing.

Troubleshooting Guides

Problem 1: No crystals or amorphous precipitate after setting up co-crystallization trials with ITP.

This is a common issue in protein crystallization and can be particularly challenging when working with a ligand like ITP.

G start No Crystals / Precipitate check_purity Verify Protein Purity (>95% and Monodisperse) start->check_purity check_complex Confirm Protein-ITP-Mg²⁺ Complex Formation check_purity->check_complex optimize_ratio Optimize Protein:ITP:Mg²⁺ Stoichiometry check_complex->optimize_ratio vary_conc Vary Protein and Ligand Concentrations optimize_ratio->vary_conc success Crystal Formation optimize_ratio->success screen_additives Screen Additives (e.g., glycerol, L-arginine) vary_conc->screen_additives vary_conc->success change_method Try Soaking Apo Crystals screen_additives->change_method screen_additives->success change_method->success

Caption: A stepwise approach to troubleshooting the absence of crystals.

  • Verify Protein Purity and Homogeneity: Ensure your protein is >95% pure and monodisperse. Contaminants or aggregated protein can significantly hinder crystallization.

  • Confirm Complex Formation: Before extensive screening, confirm that ITP is binding to your protein in the presence of Mg²⁺. Techniques like Isothermal Titration Calorimetry (ITC), native gel electrophoresis, or thermal shift assays can be used.

  • Optimize Component Ratios: The stoichiometry of the protein, ITP, and Mg²⁺ is crucial. High concentrations of unbound ligand or ions can be detrimental. Systematically vary the molar ratios to find the optimal conditions for complex formation.

  • Vary Concentrations: Experiment with different protein concentrations (typically 5-15 mg/mL) and ITP concentrations. Sometimes, lowering the overall concentration can prevent aggregation and promote crystal growth.[7]

  • Screen for Additives: Additives can improve the solubility and stability of the protein-ITP complex. Consider screening additives like glycerol, sugars, or amino acids such as L-arginine.

  • Attempt Soaking: If co-crystallization is consistently unsuccessful, try growing crystals of the apo-protein and then soaking them in a solution containing ITP and Mg²⁺.

Problem 2: Crystals are obtained, but they are small, of poor quality (e.g., needles, plates), or do not diffract well.

This indicates that the crystallization conditions need further optimization.

G start Poor Quality Crystals refine_conditions Fine-tune Precipitant and Buffer pH start->refine_conditions optimize_temp Vary Crystallization Temperature refine_conditions->optimize_temp success High-Quality Crystals refine_conditions->success seeding Utilize Seeding (Micro or Macro) optimize_temp->seeding optimize_temp->success additive_screen Perform Additive Screening seeding->additive_screen seeding->success dehydration Controlled Crystal Dehydration additive_screen->dehydration additive_screen->success dehydration->success

Caption: Workflow for optimizing the quality of existing crystals.

  • Refine Crystallization Conditions: Perform a finer screen around the initial hit conditions. Vary the precipitant concentration in small increments (e.g., 0.5-1%) and the buffer pH in 0.1 unit increments.

  • Vary Temperature: Set up crystallization trials at different temperatures (e.g., 4°C, 12°C, 20°C). Temperature can affect the kinetics of crystal growth and the final crystal quality.

  • Utilize Seeding: If you have any existing crystals, even poor-quality ones, use them to seed new crystallization drops. Microseeding or macroseeding can help to bypass the nucleation barrier and promote the growth of larger, more ordered crystals.

  • Additive Screening: Use commercially available or custom-made additive screens to identify small molecules that can improve crystal packing and diffraction quality.

  • Controlled Dehydration: Carefully dehydrating crystals by adjusting the precipitant concentration in the reservoir can sometimes improve crystal packing and diffraction resolution.

Data Presentation

ParameterRecommended Starting RangeNotes
Protein Concentration 5 - 15 mg/mLHigher concentrations can promote nucleation but also aggregation.
ITP Concentration 1 - 10 mMTypically used in a 5- to 20-fold molar excess over the protein.
MgCl₂ Concentration 2 - 20 mMShould generally be in slight excess of the ITP concentration.
pH Range 6.0 - 8.5Protein stability and ITP stability should be considered.
Incubation Temperature 4°C - 20°CLower temperatures can slow down nucleation and crystal growth.

Experimental Protocols

Protocol 1: Preparation of the Protein-ITP-Mg²⁺ Complex for Co-crystallization
  • Protein Preparation: Purify the target protein to >95% homogeneity. The final buffer should be one in which the protein is stable and soluble at high concentrations (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Concentrate the protein to the desired stock concentration (e.g., 10 mg/mL).

  • Ligand and Ion Stock Solutions:

    • Prepare a 100 mM stock solution of ITP in a buffer at neutral pH (e.g., 20 mM HEPES pH 7.5).

    • Prepare a 1 M stock solution of MgCl₂.

  • Complex Formation:

    • On ice, add MgCl₂ from the stock solution to the protein solution to a final concentration of 5-10 mM.

    • Slowly add the ITP stock solution to the protein-Mg²⁺ mixture to achieve the desired molar ratio (e.g., 1:10 protein:ITP).

    • Incubate the mixture on ice for at least 30 minutes to allow for complex formation.

    • Centrifuge the complex at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to remove any precipitate before setting up crystallization trials.

  • Crystallization Screening: Use the clarified protein-ITP-Mg²⁺ complex to set up crystallization trials using standard vapor diffusion (sitting or hanging drop) or microbatch methods with commercial or custom-made screens.

Protocol 2: Soaking of Apo-Crystals with ITP
  • Crystal Growth: Grow crystals of the apo-protein to a suitable size for diffraction experiments.

  • Soaking Solution Preparation:

    • Prepare a soaking solution consisting of the reservoir solution from the successful crystallization condition.

    • Supplement this solution with ITP and MgCl₂. The final concentration of ITP should be in excess, typically 5-20 mM, with a similar or slightly higher concentration of MgCl₂.

  • Soaking Procedure:

    • Carefully transfer a crystal from its growth drop into the soaking solution using a cryo-loop.

    • Incubate for a period ranging from a few minutes to several hours. The optimal soaking time needs to be determined empirically by testing different incubation times and observing the effect on diffraction.

    • After soaking, transfer the crystal to a cryoprotectant solution (if needed) before flash-cooling in liquid nitrogen.

Signaling Pathways and Experimental Workflows

G cluster_prep Complex Preparation cluster_cryst Crystallization protein Purified Protein mix Mix on Ice protein->mix itp ITP Stock itp->mix mg MgCl₂ Stock mg->mix complex Protein-ITP-Mg²⁺ Complex mix->complex screen Crystallization Screening complex->screen optimize Optimize Hits screen->optimize crystals Diffraction-Quality Crystals optimize->crystals

Caption: Experimental workflow for co-crystallization of a protein with ITP.

References

Technical Support Center: Inosine Triphosphate (ITP) Interference in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying, troubleshooting, and mitigating the interference of Inosine (B1671953) Triphosphate (ITP) in various enzymatic assays. ITP, a naturally occurring analog of GTP and ATP, can act as a substrate for many ATP- and GTP-dependent enzymes, leading to inaccurate experimental results. This guide offers a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is Inosine Triphosphate (ITP) and why is it a concern in my enzymatic assays?

A1: this compound (ITP) is a purine (B94841) nucleotide that can arise in cells through the deamination of adenosine (B11128) triphosphate (ATP) or the phosphorylation of inosine monophosphate (IMP), a precursor in purine metabolism.[1] In a laboratory setting, ITP can be a contaminant in commercially available ATP and GTP preparations. Its structural similarity to ATP and GTP allows it to bind to and be utilized by a variety of enzymes that would normally use these canonical nucleotides. This can lead to several issues in enzymatic assays, including:

  • False-positive or false-negative results: ITP can act as an alternative substrate, leading to a signal that is not representative of the intended reaction.

  • Altered enzyme kinetics: The presence of ITP can affect the measured Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme for its primary substrate.

Q2: Which enzymatic assays are most susceptible to ITP interference?

A2: Any assay that relies on an ATP- or GTP-dependent enzyme can be affected. Commonly affected assays include:

  • Kinase Assays: Many kinases can utilize ITP as a phosphate (B84403) donor, albeit often with different kinetics than ATP.

  • Polymerase Chain Reaction (PCR): DNA polymerases can incorporate inosine into the growing DNA strand, which can stall the reaction or lead to mutations. Notably, Pfu DNA polymerase activity can be stalled by templates containing uracil (B121893) and hypoxanthine (B114508) (the nucleobase in inosine).[2]

  • Luciferase Assays: Firefly luciferase, a common reporter enzyme that uses ATP to produce light, shows very low activity with other nucleoside triphosphates. One study found that deoxyadenosine (B7792050) 5'-triphosphate (dATP) was only 1.7% as effective as ATP, while other NTPs were less than 0.1% as effective.[3] This high specificity makes luciferase assays less prone to direct interference from ITP as a substrate for light production, but ITP can still interfere with upstream ATP-generating reactions that might be coupled to the luciferase reporter.

  • ATPase Assays: As a structural analog of ATP, ITP can be hydrolyzed by some ATPases.

  • Ligase Assays: ATP-dependent DNA ligases can be adenylated by ITP, which is the first step in the ligation reaction.

Q3: I suspect ITP contamination in my ATP stock. How can I confirm its presence?

A3: High-Performance Liquid Chromatography (HPLC) is the most reliable method for detecting and quantifying ITP contamination in ATP preparations. Several HPLC methods have been developed for the separation of nucleotides. A reverse-phase C18 column with a phosphate buffer and an organic modifier like methanol (B129727) can be used to separate adenosine and inosine-containing nucleotides.[4][5][6]

Troubleshooting Guides

Issue 1: High Background Signal in Kinase Assays

A high background signal in a kinase assay can obscure the true signal from your inhibitor or activator. While there are many potential causes, nucleotide contamination should be considered.

Troubleshooting Workflow for High Background in Kinase Assays

G start High Background Signal in Kinase Assay check_no_enzyme Run 'No Enzyme' Control start->check_no_enzyme is_signal_high Is Signal Still High? check_no_enzyme->is_signal_high compound_interference Compound interferes with detection method. Consider orthogonal assay. is_signal_high->compound_interference Yes check_no_substrate Run 'No Substrate' Control (Measures autophosphorylation) is_signal_high->check_no_substrate No end Problem Resolved compound_interference->end is_substrate_signal_high Is Signal High? check_no_substrate->is_substrate_signal_high autophosphorylation High kinase autophosphorylation. Optimize kinase concentration. is_substrate_signal_high->autophosphorylation Yes check_atp_quality Suspect ATP Contamination (e.g., ITP) is_substrate_signal_high->check_atp_quality No autophosphorylation->end test_atp Test ATP stock for ITP contamination using HPLC. check_atp_quality->test_atp itp_present ITP Detected? test_atp->itp_present treat_atp Treat ATP stock with ITPase or purchase new, high-purity ATP. itp_present->treat_atp Yes no_itp ITP not detected. Investigate other causes (e.g., reagent contamination, assay conditions). itp_present->no_itp No treat_atp->end no_itp->end

Caption: Troubleshooting workflow for high background in kinase assays.

Issue 2: Reduced PCR Efficiency or Failed Amplification

Contamination of dNTP mixes with ITP can lead to issues in PCR.

Troubleshooting Workflow for PCR Issues

G start Low PCR Efficiency or No Amplification check_controls Review PCR Controls (Positive, Negative, Template) start->check_controls controls_ok Are Controls as Expected? check_controls->controls_ok troubleshoot_basics Troubleshoot basic PCR parameters (primers, template, MgCl2, cycling conditions). controls_ok->troubleshoot_basics No suspect_dntps Suspect dNTP Quality controls_ok->suspect_dntps Yes end_pcr Problem Resolved troubleshoot_basics->end_pcr test_dntps Test dNTP mix for ITP contamination via HPLC. suspect_dntps->test_dntps itp_detected ITP Detected? test_dntps->itp_detected replace_dntps Replace dNTPs with a new, high-purity lot. itp_detected->replace_dntps Yes no_itp_pcr ITP not detected. Investigate other inhibitors or polymerase issues. itp_detected->no_itp_pcr No replace_dntps->end_pcr no_itp_pcr->end_pcr

Caption: Troubleshooting workflow for PCR amplification problems.

Quantitative Data Summary

EnzymeSubstrateRelative Activity/EfficiencyReference
Firefly LuciferaseATP100%[3]
dATP1.7%[3]
Other NTPs< 0.1%[3]

Experimental Protocols

Protocol 1: HPLC-Based Detection of ITP in ATP Stocks

This protocol provides a general framework for the separation and detection of ITP in an ATP stock solution using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM phosphate buffer, pH 6.0

  • Mobile Phase B: Methanol

  • ATP stock solution (sample)

  • ITP standard

  • ATP standard

Methodology:

  • Standard Preparation: Prepare a series of ITP and ATP standards of known concentrations in water or a suitable buffer.

  • Sample Preparation: Dilute the ATP stock solution to be tested to a concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Gradient:

      • 0-3 min: 7% Methanol

      • 3-6 min: 30% Methanol

      • 6-12 min: 7% Methanol

  • Injection: Inject the standards and the diluted ATP sample onto the column.

  • Data Analysis:

    • Identify the retention times for ATP and ITP using the standards.

    • Integrate the peak areas for ATP and any contaminating ITP in the sample chromatogram.

    • Quantify the amount of ITP contamination by comparing its peak area to the standard curve.

Workflow for HPLC Detection of ITP

G prep_standards Prepare ATP and ITP Standards hplc_setup Set Up HPLC System (C18 Column, Phosphate/Methanol Gradient) prep_standards->hplc_setup prep_sample Prepare Diluted ATP Sample prep_sample->hplc_setup inject_standards Inject Standards to Determine Retention Times hplc_setup->inject_standards inject_sample Inject ATP Sample inject_standards->inject_sample analyze_data Analyze Chromatogram: - Identify Peaks - Integrate Areas - Quantify ITP inject_sample->analyze_data

Caption: Experimental workflow for detecting ITP in ATP stocks via HPLC.

Protocol 2: Enzymatic Removal of ITP from ATP Solutions using ITPase

This protocol describes a method to enzymatically degrade contaminating ITP in an ATP stock solution using this compound Pyrophosphatase (ITPase).

Materials:

  • ATP stock solution containing ITP contamination

  • Recombinant ITPase

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)

  • Incubator or water bath

  • Method for quenching the reaction (e.g., heat inactivation, EDTA)

  • HPLC system for verification

Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ATP stock solution with the reaction buffer.

    • Add a sufficient amount of recombinant ITPase. The exact amount will need to be optimized based on the level of contamination and the specific activity of the ITPase. A good starting point is 1-5 units of ITPase per mg of ATP.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching:

    • Heat Inactivation: Heat the reaction mixture to 95°C for 5 minutes to denature the ITPase. Note: This may also degrade some ATP.

    • EDTA Addition: Add EDTA to a final concentration that chelates the Mg²⁺ required for ITPase activity (e.g., 20 mM).

  • Verification: Analyze a small aliquot of the treated ATP solution by HPLC (as described in Protocol 1) to confirm the removal of ITP.

  • Storage: Store the purified ATP solution at -20°C or -80°C.

Workflow for Enzymatic Removal of ITP

G start_cleanup Contaminated ATP Stock setup_reaction Set Up Reaction: ATP + ITPase + Reaction Buffer start_cleanup->setup_reaction incubate Incubate at 37°C setup_reaction->incubate quench Quench Reaction (Heat or EDTA) incubate->quench verify Verify ITP Removal via HPLC quench->verify store Store Purified ATP verify->store

References

Technical Support Center: Inosine Triphosphate (ITP) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of inosine (B1671953) triphosphate (ITP) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your ITP solutions for reliable and reproducible experimental outcomes.

Troubleshooting Guide: Common Issues with ITP Solution Stability

Issue Potential Cause Recommended Action
Loss of ITP concentration over time, even when stored frozen. 1. Acidic pH: ITP is susceptible to hydrolysis in acidic conditions. Repeated freeze-thaw cycles can cause CO2 from the air to dissolve in the solution, lowering the pH. 2. Enzymatic Degradation: Contamination with phosphatases or nucleotidases can rapidly degrade ITP.1. pH Adjustment: Ensure the ITP solution is buffered to a slightly alkaline pH (7.5-8.5) using a suitable buffer like Tris-HCl. 2. Aliquotting: Aliquot the ITP solution into smaller, single-use volumes to minimize freeze-thaw cycles. 3. Use Nuclease-Free Consumables: Use certified nuclease-free water, pipette tips, and tubes to prevent enzymatic contamination.
Precipitate forms in the ITP solution upon thawing. 1. High Concentration: Highly concentrated solutions of ITP may precipitate upon freezing and thawing. 2. Divalent Cation Presence: The presence of divalent cations like Mg²⁺ can sometimes lead to the formation of insoluble salts.1. Gentle Warming and Mixing: Warm the solution to room temperature and vortex gently to redissolve the precipitate. 2. Dilution: If precipitation is persistent, consider preparing a slightly more dilute stock solution. 3. Chelating Agents: In applications where it is permissible, the addition of a small amount of a chelating agent like EDTA can help prevent precipitation caused by divalent cations.
Inconsistent experimental results using the same ITP stock. 1. ITP Hydrolysis: The triphosphate chain of ITP can be hydrolyzed to inosine diphosphate (B83284) (IDP) and inosine monophosphate (IMP), which are inactive in many enzymatic reactions. 2. Inaccurate Quantification: The initial concentration of the ITP solution may have been determined inaccurately.1. Verify ITP Integrity: Use analytical methods like HPLC or ³¹P NMR to check the purity and concentration of your ITP stock (see Experimental Protocols section). 2. Fresh Dilutions: Always prepare fresh dilutions of ITP for your experiments from a properly stored stock. 3. Proper Storage: Ensure the stock solution is stored at -20°C or below in a buffered, slightly alkaline solution.
Complete degradation of ITP in an experimental reaction. 1. Enzymatic Contamination: The experimental system (e.g., cell lysate, purified enzyme preparation) may contain phosphatases. 2. Harsh Reaction Conditions: Extreme pH or high temperatures in the experimental buffer can rapidly degrade ITP.1. Use Phosphatase Inhibitors: If compatible with your experiment, add a phosphatase inhibitor cocktail to your reaction mixture. 2. Optimize Reaction Buffer: Ensure the pH of your reaction buffer is within a stable range for ITP (ideally 7.0-8.5) and that the temperature is appropriate for the experiment without causing excessive ITP degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of inosine triphosphate (ITP) degradation in aqueous solutions?

A1: The primary causes of ITP degradation are chemical hydrolysis of the phosphate (B84403) chain and enzymatic degradation.[1][2] Chemical hydrolysis is significantly influenced by pH, with acidic conditions promoting the breakdown of the triphosphate chain to diphosphate and monophosphate forms.[3] Enzymatic degradation occurs due to contaminating phosphatases and nucleotidases that can hydrolyze the phosphate groups.[1]

Q2: What is the optimal pH for storing ITP solutions?

A2: For long-term stability, ITP solutions should be maintained at a slightly alkaline pH, typically between 7.5 and 8.5. This minimizes acid-catalyzed hydrolysis of the triphosphate chain. It is recommended to use a biological buffer such as Tris-HCl to maintain a stable pH.

Q3: What is the recommended storage temperature for ITP solutions?

A3: For long-term storage, ITP solutions should be stored at -20°C or, for extended periods, at -80°C. Storing in smaller, single-use aliquots is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and dissolved CO2, leading to a decrease in pH and subsequent degradation.

Q4: Can I store ITP solutions at 4°C?

A4: Storing ITP solutions at 4°C is not recommended for periods longer than a few days, as the rate of hydrolysis is significantly higher than at freezing temperatures. For working solutions that will be used within a short timeframe, storage at 4°C is acceptable, but for any storage beyond a week, freezing is essential.

Q5: How do divalent metal ions affect ITP stability?

A5: Divalent metal ions, such as Mg²⁺, are often required as cofactors for enzymes that utilize ITP. However, in storage solutions, high concentrations of these ions can sometimes promote the non-enzymatic hydrolysis of the phosphate chain.[4] It is generally advisable to store ITP in a buffer with minimal or no divalent cations and add them to the working solution as required for the specific application.

Q6: Are there any additives that can enhance the stability of ITP solutions?

A6: While maintaining the correct pH and temperature are the most critical factors, in some specific applications, the addition of chelating agents like EDTA can help to sequester divalent cations that may catalyze hydrolysis. However, the compatibility of such additives with downstream applications must be carefully considered.

Quantitative Data on Nucleotide Stability

While specific quantitative data for the degradation rates of this compound under various conditions are not extensively available in the literature, the stability of other nucleotide triphosphates, such as ATP, provides a good approximation. The following tables summarize the expected stability based on general knowledge of nucleotide triphosphates.

Table 1: Effect of pH on the Stability of Nucleoside Triphosphates in Aqueous Solution

pHRelative StabilityPrimary Degradation Pathway
< 4.0LowAcid-catalyzed hydrolysis of the glycosidic and phosphate bonds.
4.0 - 6.5ModerateGradual acid-catalyzed hydrolysis of the phosphate chain.
7.0 - 8.5HighMinimal hydrolysis. Optimal range for storage.
> 9.0Moderate to LowBase-catalyzed hydrolysis of the ribose and phosphate moieties.

Data is generalized for nucleoside triphosphates. Actual stability may vary.

Table 2: Effect of Temperature on the Stability of Nucleoside Triphosphate Solutions (at pH 7.5)

TemperatureExpected StabilityRecommendations
Room Temperature (~25°C)Low (hours to days)For immediate use only.
4°CModerate (days to a week)Suitable for short-term storage of working solutions.
-20°CHigh (months)Recommended for long-term storage.
-80°CVery High (years)Optimal for archival storage.

Data is generalized for nucleoside triphosphates. Stability is significantly increased in the absence of contaminating nucleases.

Experimental Protocols

Protocol 1: Assessment of ITP Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to quantify the amount of intact ITP and its degradation products (IDP and IMP) in a solution.

1. Materials:

  • ITP solution to be tested
  • ITP, IDP, and IMP analytical standards
  • Mobile Phase A: 100 mM Potassium Phosphate Monobasic, pH 6.0
  • Mobile Phase B: 100 mM Potassium Phosphate Monobasic, 20% Acetonitrile, pH 6.0
  • HPLC system with a UV detector
  • Anion-exchange or C18 reverse-phase column

2. Sample Preparation:

  • Thaw the ITP solution on ice.
  • Dilute the ITP solution to a suitable concentration (e.g., 1 mM) with nuclease-free water.
  • Prepare a series of standards for ITP, IDP, and IMP of known concentrations.

3. HPLC Method:

  • Column: Strong anion-exchange column (e.g., DNAPac PA100) or a suitable C18 column.
  • Mobile Phase: A gradient of Mobile Phase B into Mobile Phase A. For example:
  • 0-5 min: 0% B
  • 5-25 min: 0-100% B
  • 25-30 min: 100% B
  • 30-35 min: 100-0% B
  • 35-40 min: 0% B
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 249 nm
  • Injection Volume: 10 µL

4. Data Analysis:

  • Identify the peaks for ITP, IDP, and IMP based on the retention times of the standards.
  • Integrate the peak areas for each component.
  • Calculate the percentage of intact ITP and its degradation products in the sample.

Protocol 2: Assessment of ITP Stability by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a method to observe the different phosphate species in an ITP solution.

1. Materials:

  • ITP solution to be tested
  • D₂O (Deuterium Oxide)
  • NMR tubes
  • NMR spectrometer with a phosphorus probe

2. Sample Preparation:

  • Lyophilize a small aliquot of the ITP solution to remove water.
  • Reconstitute the dried ITP in D₂O. The concentration should be in the millimolar range for good signal-to-noise.
  • Transfer the solution to an NMR tube.

3. NMR Acquisition:

  • Acquire a one-dimensional ³¹P NMR spectrum.
  • Typical parameters include:
  • Proton decoupling
  • Sufficient relaxation delay (D1) to allow for quantitative analysis (e.g., 5 times the longest T1).

4. Data Analysis:

  • The ³¹P NMR spectrum will show distinct signals for the α, β, and γ phosphates of ITP.
  • Degradation to IDP will result in the appearance of new α and β phosphate signals.
  • Further degradation to IMP will show a single phosphate signal.
  • Inorganic phosphate will also appear as a distinct singlet.
  • The relative integrals of these peaks can be used to determine the proportion of each species in the solution.

Visualizations

ITP_Degradation_Pathway cluster_products ITP This compound (ITP) IDP Inosine Diphosphate (IDP) ITP->IDP Hydrolysis / Phosphatase PPi Pyrophosphate (PPi) IMP Inosine Monophosphate (IMP) IDP->IMP Hydrolysis / Phosphatase Pi Inorganic Phosphate (Pi) Inosine Inosine IMP->Inosine Nucleotidase Troubleshooting_Workflow Start Inconsistent Experimental Results with ITP Solution Check_Storage Review Storage Conditions (Temp, pH, Aliquotting) Start->Check_Storage Check_Purity Assess ITP Purity and Concentration (HPLC or ³¹P NMR) Check_Storage->Check_Purity Degraded ITP is Degraded Check_Purity->Degraded Pure ITP is Pure and at Correct Concentration Check_Purity->Pure Discard Discard Old Stock and Prepare Fresh Solution Degraded->Discard Yes Investigate_Experiment Investigate Experimental Conditions (Buffer pH, Temp, Enzyme Purity) Pure->Investigate_Experiment Yes End Problem Resolved Discard->End Investigate_Experiment->End Experimental_Workflow_HPLC Start Start: ITP Stability Assessment Prepare_Samples Prepare Samples and Standards Start->Prepare_Samples HPLC_Analysis Perform HPLC Analysis Prepare_Samples->HPLC_Analysis Data_Processing Process Data: Integrate Peaks HPLC_Analysis->Data_Processing Quantification Quantify ITP, IDP, and IMP Data_Processing->Quantification Report Report Results: % Purity Quantification->Report

References

Technical Support Center: Optimizing Inosine Triphosphate (ITP) Delivery into Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the intracellular delivery of inosine (B1671953) triphosphate (ITP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering inosine triphosphate (ITP) into cells?

A1: The primary challenges stem from the inherent properties of ITP and the limitations of delivery methods. ITP is a negatively charged molecule at physiological pH, which prevents its passive diffusion across the negatively charged cell membrane.[1][2][3] Key challenges include:

  • Low membrane permeability: The triphosphate group's negative charge repels it from the cell membrane.[1][2]

  • Potential for degradation: ITP can be hydrolyzed by extracellular and intracellular enzymes.

  • Cytotoxicity of delivery methods: The methods used to permeabilize the cell membrane can be harmful to cells.[4][5]

  • Low delivery efficiency: Achieving a sufficiently high intracellular concentration of ITP can be difficult.[5][6]

Q2: Which methods are commonly used to deliver ITP into cells?

A2: Several methods can be employed to deliver ITP into cells, each with its own advantages and disadvantages. The most common include:

  • Electroporation: This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing ITP to enter.[7][8][9]

  • Lipofection: This chemical method uses cationic lipids to form complexes with the negatively charged ITP, facilitating fusion with the cell membrane and release into the cytoplasm.[4][10][11]

  • Nanoparticle-mediated delivery: ITP can be encapsulated within or conjugated to nanoparticles, which can be engineered for targeted cell entry.[1][12][13][14]

Q3: My ITP delivery efficiency is low. What are the possible reasons?

A3: Low delivery efficiency is a common issue and can be attributed to several factors:

  • Suboptimal delivery parameters: For electroporation, this could be incorrect voltage, pulse duration, or buffer composition.[8][15][16] For lipofection, the lipid-to-ITP ratio and incubation time are critical.[5][6][17]

  • Cell health and confluency: Unhealthy or overly confluent cells are less receptive to transfection.[5][17]

  • ITP degradation: The stability of ITP in your experimental setup might be a factor.

  • Incorrect quantification method: The method used to measure intracellular ITP may not be sensitive enough.

Q4: I am observing high cell death after ITP delivery. How can I reduce cytotoxicity?

A4: High cell mortality is often a consequence of the delivery method itself.[4][5] To mitigate this:

  • Optimize delivery parameters: Use the lowest effective voltage for electroporation or the lowest concentration of lipofection reagent that provides adequate delivery.[5][8]

  • Use a different delivery method: Some cell types are more sensitive to certain methods. For example, if lipofection is too toxic, electroporation might be a gentler alternative, or vice-versa.[4]

  • Ensure high-quality reagents: Use pure ITP and high-quality transfection reagents.

  • Allow for recovery time: After transfection, allow cells sufficient time to recover in fresh, complete medium.[9][18]

Q5: How can I confirm that ITP has been successfully delivered into the cells?

A5: Confirming intracellular delivery requires a sensitive and specific detection method. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a robust method for quantifying intracellular nucleoside triphosphates.[19][20][21] This technique allows for the separation and specific detection of ITP from other cellular components.

Troubleshooting Guides

Troubleshooting Electroporation for ITP Delivery
Problem Possible Cause Recommended Solution
Low ITP Delivery Efficiency Suboptimal voltage or pulse duration.[8][15]Titrate voltage and pulse length. Start with lower settings and gradually increase. Consult literature for parameters used with similar cell types.[7][22][23]
Incorrect electroporation buffer.[15][24]Ensure the buffer has the correct conductivity and osmolarity for your cells. Some commercial buffers are optimized for specific cell types.[25]
Low cell viability.Use healthy, actively dividing cells at the recommended confluency.
High Cell Mortality Voltage or pulse duration is too high.[8][24]Reduce the voltage and/or shorten the pulse duration. Use a square wave pulse, which is often gentler on eukaryotic cells than an exponential decay wave.[8]
Inappropriate buffer composition.Use a buffer that is isotonic and has a physiological pH to minimize cell stress.
High concentration of ITP.Lower the concentration of ITP in the electroporation cuvette.
Inconsistent Results Variation in cell density.[5]Ensure a consistent number of cells is used for each experiment.
Fluctuation in electrical pulse.Calibrate and maintain the electroporator according to the manufacturer's instructions.
Troubleshooting Lipofection for ITP Delivery
Problem Possible Cause Recommended Solution
Low ITP Delivery Efficiency Suboptimal lipid-to-ITP ratio.[5][17]Perform a titration experiment to determine the optimal ratio. Ratios typically range from 1:1 to 3:1 (reagent:ITP).[17]
Incorrect complex formation.[6][26]Ensure that the lipid and ITP are diluted in serum-free medium before complexing. Allow sufficient incubation time (typically 15-30 minutes) for complexes to form.[11][27]
Presence of serum or antibiotics during complex formation.[6][26]Prepare lipid-ITP complexes in serum-free and antibiotic-free medium.
High Cell Mortality High concentration of lipofection reagent.[5][17]Reduce the amount of lipofection reagent used.
Prolonged exposure to complexes.Although not always necessary, you can try removing the complexes after 4-6 hours and replacing with fresh, complete medium.[10]
Poor quality of lipofection reagent.Use a high-quality reagent from a reputable supplier and store it correctly.
Inconsistent Results Variation in cell confluency.[5]Plate cells at a consistent density to ensure they are 70-90% confluent at the time of transfection.[11][27]
Inconsistent incubation times.Standardize all incubation steps in your protocol.

Experimental Protocols

General Protocol for ITP Delivery via Electroporation
  • Cell Preparation:

    • Culture cells to the desired confluency (typically 70-80%).

    • Harvest and wash the cells with a suitable buffer (e.g., sterile PBS).

    • Resuspend the cell pellet in the appropriate electroporation buffer at a concentration of 1x10^6 to 1x10^7 cells/mL.[7]

  • Electroporation:

    • Add the desired concentration of ITP to the cell suspension.

    • Transfer the cell/ITP mixture to a pre-chilled electroporation cuvette.

    • Apply the electrical pulse using an electroporator. Optimize parameters such as voltage, pulse duration, and number of pulses for your specific cell type.[8][15]

  • Post-Electroporation Care:

    • Immediately after the pulse, add pre-warmed complete growth medium to the cuvette.

    • Gently transfer the cells to a culture dish.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours before analysis.[18]

General Protocol for ITP Delivery via Lipofection
  • Cell Plating:

    • The day before transfection, plate cells in complete growth medium so that they are 70-90% confluent at the time of transfection.[10][11]

  • Complex Formation:

    • In a sterile tube, dilute the desired amount of ITP into serum-free medium (e.g., Opti-MEM™).

    • In a separate sterile tube, dilute the lipofection reagent into serum-free medium. Incubate for 5 minutes at room temperature.[10][11]

    • Combine the diluted ITP and the diluted lipofection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.[11]

  • Transfection:

    • Add the lipid-ITP complexes dropwise to the cells in the culture dish.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells under standard conditions for 24-48 hours before analysis. The medium can be changed after 4-6 hours if toxicity is a concern.[10]

Data Presentation

The following tables provide examples of how to structure your quantitative data when optimizing ITP delivery.

Table 1: Optimization of Electroporation Parameters for ITP Delivery

Voltage (V) Pulse Duration (ms) ITP Concentration (µM) Cell Viability (%) Intracellular ITP (pmol/10^6 cells)
1001050955
15010508515
20010507030
15020507525
150101008028

Table 2: Optimization of Lipofection Parameters for ITP Delivery

Lipid Reagent (µL) ITP (µg) Lipid:ITP Ratio Cell Viability (%) Intracellular ITP (pmol/10^6 cells)
111:1908
212:18020
313:16535
221:17515
20.54:18518

Visualizations

experimental_workflow_electroporation cluster_prep Cell Preparation cluster_electro Electroporation cluster_post Post-Electroporation cell_culture Culture Cells harvest Harvest & Wash cell_culture->harvest resuspend Resuspend in Buffer harvest->resuspend add_itp Add ITP resuspend->add_itp transfer Transfer to Cuvette add_itp->transfer pulse Apply Electrical Pulse transfer->pulse add_medium Add Medium pulse->add_medium culture Incubate add_medium->culture analyze Analyze culture->analyze

Caption: Workflow for ITP delivery using electroporation.

experimental_workflow_lipofection cluster_prep Preparation cluster_transfection Transfection plate_cells Plate Cells add_to_cells Add Complexes to Cells plate_cells->add_to_cells dilute_itp Dilute ITP form_complex Form Lipid-ITP Complex dilute_itp->form_complex dilute_lipid Dilute Lipid Reagent dilute_lipid->form_complex form_complex->add_to_cells incubate Incubate add_to_cells->incubate analyze Analyze incubate->analyze

Caption: Workflow for ITP delivery using lipofection.

hypothetical_signaling_pathway ITP Intracellular ITP EnzymeA Enzyme A ITP->EnzymeA Activates/Inhibits ProductA Product A EnzymeA->ProductA SubstrateA Substrate A SubstrateA->EnzymeA SignalingMolecule Signaling Molecule ProductA->SignalingMolecule TranscriptionFactor Transcription Factor SignalingMolecule->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway modulated by intracellular ITP.

References

Technical Support Center: ITPase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing inosine (B1671953) triphosphate pyrophosphatase (ITPase) activity assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of ITPase and why is its activity measured?

Inosine triphosphate pyrophosphatase (ITPase) is a crucial "house-cleaning" enzyme that prevents the accumulation of non-standard purine (B94841) nucleotides, such as this compound (ITP) and xanthosine (B1684192) triphosphate (XTP), in the cell. It catalyzes the hydrolysis of these triphosphates into their corresponding monophosphates. Measuring ITPase activity is important because genetic variations (polymorphisms) in the ITPA gene can lead to reduced enzyme activity. This deficiency has been linked to adverse drug reactions, particularly with thiopurine drugs like azathioprine (B366305) and 6-mercaptopurine, and may play a role in various diseases.

Q2: What are the common methods for measuring ITPase activity?

There are several methods to measure ITPase activity:

  • Colorimetric Assays: These assays often rely on the detection of inorganic phosphate (B84403) (Pi), a product of the ITPase reaction, using reagents like malachite green. They are generally simple and suitable for high-throughput screening.

  • Coupled Enzyme Assays (Spectrophotometric): A common continuous method involves coupling the production of inosine monophosphate (IMP) to the activity of IMP dehydrogenase (IMPDH). The concomitant formation of NADH is then monitored by measuring the increase in absorbance at 340 nm.[1]

  • High-Performance Liquid Chromatography (HPLC)-Based Assays: HPLC methods are highly specific and can directly measure the formation of IMP from ITP. This method is considered a gold standard for its accuracy and ability to separate different nucleotides.

  • ELISA Kits: Commercially available ELISA kits can quantify the amount of ITPase protein in a sample, which can be an indirect measure of potential activity.

Q3: What are the critical components of an ITPase assay reaction buffer?

An optimal ITPase assay buffer typically includes:

  • A buffering agent to maintain an alkaline pH (generally around 8.0-8.5).

  • A divalent cation, most commonly magnesium (Mg²⁺), which is essential for ITPase activity.

  • The substrate, this compound (ITP).

  • Reducing agents like dithiothreitol (B142953) (DTT) may also be included to maintain enzyme stability.

Q4: How do genetic variants of the ITPA gene affect enzyme activity?

Polymorphisms in the ITPA gene, such as c.94C>A and c.124+21A>C, can lead to the production of an ITPase enzyme with reduced stability and catalytic activity. Individuals who are homozygous for these variants can have significantly lower or even undetectable ITPase activity in their red blood cells, while heterozygotes typically exhibit intermediate activity levels.

Troubleshooting Guides

Problem 1: High Background Signal

High background can mask the true enzyme activity, leading to inaccurate results.

Potential Cause Recommended Solution
Spontaneous Substrate Degradation Prepare fresh substrate (ITP) solution for each experiment. Avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below.
Contaminated Reagents Use high-purity water and reagents. Ensure that glassware and plasticware are thoroughly cleaned and rinsed to remove any residual phosphates or detergents, especially for malachite green-based assays.
Presence of Phosphatases in the Sample If using a malachite green assay that detects inorganic phosphate, other phosphatases in the sample can contribute to the background. Include a control reaction without the ITP substrate to measure and subtract this background phosphatase activity.
High Non-enzymatic Signal in Coupled Assays In NADH-coupled assays, high background could be due to the presence of other dehydrogenases in the sample. Run a control reaction without the ITPase substrate to quantify and subtract this activity.
Problem 2: Low or No ITPase Activity Detected

This can be a frustrating issue, suggesting a problem with the enzyme, the assay conditions, or the detection method.

Potential Cause Recommended Solution
Inactive Enzyme Ensure the enzyme has been stored correctly (typically at -80°C in appropriate buffers). Avoid repeated freeze-thaw cycles. If possible, test the activity of a positive control (e.g., recombinant ITPase or a sample with known high activity).
Suboptimal Assay Conditions ITPase activity is highly dependent on pH and the presence of Mg²⁺. Verify that the assay buffer has the correct alkaline pH and contains an optimal concentration of Mg²⁺ (typically in the mM range).
Presence of Inhibitors Samples may contain inhibitors of ITPase activity. Common inhibitors include EDTA (which chelates Mg²⁺), and certain divalent cations like Ca²⁺, Cd²⁺, and Co²⁺.[2] Ensure that your sample preparation method does not introduce these substances.
Incorrect Wavelength or Filter Settings For spectrophotometric or fluorescence-based assays, double-check that the plate reader is set to the correct wavelength for detection (e.g., 340 nm for NADH; ~620-660 nm for malachite green).
Insufficient Incubation Time or Temperature Ensure that the assay is incubated for a sufficient period at the optimal temperature for the enzyme (often 37°C).
Problem 3: High Variability Between Replicates

Inconsistent results between replicate wells can make data interpretation difficult and unreliable.

Potential Cause Recommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When preparing a 96-well plate, create a master mix of reagents to add to all wells to minimize well-to-well variation.
Inconsistent Temperature Across the Plate ("Edge Effects") To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Alternatively, fill the outer wells with water or buffer to create a humidity barrier. Ensure the plate is evenly warmed to the assay temperature before starting the reaction.
Incomplete Mixing of Reagents Gently mix the contents of each well after adding each reagent, without creating bubbles. A brief centrifugation of the plate before incubation can ensure all components are at the bottom of the wells.
Time Delays in Reagent Addition For kinetic assays, use a multichannel pipette or an automated dispenser to add the starting reagent (e.g., substrate or enzyme) to all wells as simultaneously as possible.

Quantitative Data Summary

Table 1: Typical ITPase Activity in Human Erythrocytes
Genotype Relative ITPase Activity (%) Reference
Wild-Type100%[3]
Heterozygous (c.94C>A)~22.5%[3]
Homozygous (c.94C>A)0%[3]
Heterozygous (IVS2+21A>C)~60%[3]
Compound Heterozygous (c.94C>A / IVS2+21A>C)~10%[3]
Table 2: Known Inhibitors of ITPase
Inhibitor Type of Inhibition Notes Reference
Calcium (Ca²⁺)-Strong inhibition observed.[2]
Cadmium (Cd²⁺)-Strong inhibition observed.[2]
Cobalt (Co²⁺)-Strong inhibition observed.[2]
Inosine 5'-diphosphate (IDP)CompetitiveCompetes with the ITP substrate for binding to the active site.[2]
EDTANon-competitiveChelates Mg²⁺, which is an essential cofactor for ITPase activity.

Note: Specific IC50 values for ITPase inhibitors are not widely reported in the literature, preventing the compilation of a detailed quantitative table.

Experimental Protocols

Protocol 1: Colorimetric ITPase Activity Assay (Malachite Green-Based)

This protocol is a general guideline for measuring ITPase activity by detecting the release of inorganic phosphate (Pi).

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT.

  • Substrate Solution: 10 mM this compound (ITP) in purified water.

  • Malachite Green Reagent: Prepare according to the manufacturer's instructions or as described in the literature. This reagent is typically a solution of malachite green and ammonium (B1175870) molybdate (B1676688) in acid.

  • Phosphate Standard: A solution of known phosphate concentration (e.g., 1 mM KH₂PO₄) for creating a standard curve.

2. Assay Procedure:

  • Prepare a phosphate standard curve by making serial dilutions of the phosphate standard in the Assay Buffer.

  • In a 96-well plate, add your sample (e.g., cell lysate) to the wells. Include a "no-enzyme" control (sample buffer only) and a "no-substrate" control (sample with water instead of ITP solution).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the ITP Substrate Solution to each well. The final ITP concentration should be optimized for your specific enzyme and conditions.

  • Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Stop the reaction by adding the Malachite Green Reagent to each well.

  • Allow color to develop for 15-20 minutes at room temperature.

  • Measure the absorbance at approximately 620-660 nm using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the "no-enzyme" control from all readings.

  • Use the phosphate standard curve to determine the amount of phosphate released in each sample.

  • Calculate the ITPase activity, typically expressed as nmol of Pi produced per minute per mg of protein.

Protocol 2: HPLC-Based ITPase Activity Assay

This protocol provides a highly specific method for measuring the conversion of ITP to IMP.

1. Reagent Preparation:

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 50 mM MgCl₂.

  • Substrate Solution: 2 mM ITP in purified water.

  • Stopping Solution: 4 M Perchloric Acid.

  • Neutralization Solution: Saturated dipotassium (B57713) hydrogen phosphate (K₂HPO₄).

2. Assay Procedure:

  • Add your sample (e.g., erythrocyte lysate) to a microcentrifuge tube.

  • Add the Reaction Buffer and pre-incubate at 37°C for 5 minutes.

  • Start the reaction by adding the ITP Substrate Solution.

  • Incubate at 37°C for 15 minutes.

  • Stop the reaction by adding the Stopping Solution and place the tubes on ice for 10 minutes.

  • Neutralize the reaction by adding the Neutralization Solution.

  • Centrifuge the tubes at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC Analysis:

  • Inject the supernatant onto a suitable HPLC column (e.g., a C18 column).

  • Use an appropriate mobile phase and gradient to separate ITP and IMP.

  • Detect the nucleotides using a UV detector at a wavelength of approximately 254-262 nm.

  • Quantify the amount of IMP produced by comparing the peak area to a standard curve of known IMP concentrations.

Visualizations

ITPase_Troubleshooting_Workflow start Start: Inconsistent ITPase Assay Results issue_type Identify Issue Type start->issue_type high_bg High Background issue_type->high_bg High Background low_signal Low/No Signal issue_type->low_signal Low Signal high_var High Variability issue_type->high_var High Variability check_substrate Check Substrate (Prepare Fresh) high_bg->check_substrate check_reagents Check Reagent Purity (Phosphate Contamination) high_bg->check_reagents bg_control Run 'No Substrate' Control high_bg->bg_control check_enzyme Check Enzyme Activity (Use Positive Control) low_signal->check_enzyme check_conditions Verify Assay Conditions (pH, Mg2+) low_signal->check_conditions check_inhibitors Check for Inhibitors (EDTA, Ca2+) low_signal->check_inhibitors check_pipetting Review Pipetting (Use Master Mix) high_var->check_pipetting edge_effects Address Edge Effects (Humidify, Avoid Outer Wells) high_var->edge_effects check_mixing Ensure Proper Mixing high_var->check_mixing end_node Optimized Assay check_substrate->end_node check_reagents->end_node bg_control->end_node check_enzyme->end_node check_conditions->end_node check_inhibitors->end_node check_pipetting->end_node edge_effects->end_node check_mixing->end_node

Caption: A troubleshooting workflow for common ITPase assay issues.

Purine_Metabolism_Pathway ATP ATP Deamination1 Deamination ATP->Deamination1 GTP GTP Deamination2 Deamination GTP->Deamination2 ITP This compound (ITP) Deamination1->ITP XTP Xanthosine Triphosphate (XTP) Deamination2->XTP ITPase ITPase ITP->ITPase Nucleic_Acids Incorporation into RNA/DNA (Harmful) ITP->Nucleic_Acids XTP->ITPase XTP->Nucleic_Acids IMP Inosine Monophosphate (IMP) ITPase->IMP Hydrolysis XMP Xanthosine Monophosphate (XMP) ITPase->XMP Hydrolysis IMP->ITP Kinases AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP XMP->XTP Kinases

Caption: The role of ITPase in purine metabolism.

References

Technical Support Center: Purity Analysis of Synthetic Inosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthetic inosine (B1671953) triphosphate (ITP).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for analyzing the purity of synthetic inosine triphosphate (ITP)?

A1: The most common and robust methods for determining the purity of synthetic ITP are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] Reversed-phase HPLC (RP-HPLC) with ion-pairing agents is frequently used to achieve good separation of ITP from its potential impurities.[4] LC-MS is particularly valuable for identifying unknown impurities by providing mass-to-charge ratio information.[1][5]

Q2: What are the expected impurities in a synthetic ITP sample?

A2: Impurities in synthetic ITP can originate from the synthesis process or from degradation over time.[1] Common impurities include:

  • Degradation Products: Inosine Diphosphate (IDP) and Inosine Monophosphate (IMP) are the primary degradation products, formed by the hydrolysis of the triphosphate chain.[1]

  • Synthesis-Related Impurities: These can include residual starting materials, reagents, and byproducts from the chemical synthesis process. An example analogous to other NTPs could be bis(inosine)-5'-triphosphate.[1]

  • Related Nucleosides: Inosine, hypoxanthine, and their various phosphorylated forms may also be present as minor impurities.[6]

Q3: My ITP sample shows a lower purity than expected. What are the potential causes?

A3: A lower than expected purity for an ITP sample can be due to several factors:

  • Improper Storage: ITP is susceptible to hydrolysis, especially in aqueous solutions at non-optimal pH and temperature.[1] Storage at -20°C or below is recommended for ITP solutions.[7]

  • Degradation During Analysis: The analytical method itself, particularly the mobile phase composition and temperature, can sometimes contribute to on-column degradation.

  • Contamination: Contamination of the sample with other nucleotides or impurities from laboratory equipment can lead to a lower apparent purity.

  • Inherent Purity of the Synthetic Lot: The initial synthesis and purification process may not have yielded a product of the desired purity. A typical purity for commercially available ITP is ≥ 95% as determined by HPLC.[8]

Q4: How can I confirm the identity of the peaks in my chromatogram?

A4: Peak identification can be achieved through several methods:

  • Reference Standards: The most straightforward method is to run reference standards for expected impurities (e.g., IDP, IMP, inosine) and compare their retention times to the peaks in your sample chromatogram.

  • Mass Spectrometry (LC-MS): Coupling your HPLC to a mass spectrometer allows for the determination of the molecular weight of the compounds in each peak, which is a powerful tool for confirming the identity of ITP and its impurities.[1]

  • Spiking Experiments: Spiking your ITP sample with a small amount of a known impurity standard and observing an increase in the corresponding peak area can help confirm the identity of that peak.

Troubleshooting Guide for HPLC Analysis of ITP

This guide addresses common issues encountered during the HPLC analysis of synthetic ITP.

Problem Possible Cause Solution
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the sample concentration or injection volume.[9]
Active sites on the column interacting with the analyte.Use a mobile phase with an appropriate pH or add an ion-pairing agent. Consider using an end-capped column.[9]
Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.[9]
Inconsistent Retention Times Fluctuations in column temperature.Use a column oven to maintain a consistent temperature.[9]
Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure thorough mixing and degassing.[9]
Column degradation.Replace the column if it is old or has been used extensively with harsh mobile phases.[9]
Unexpected Peaks in the Chromatogram Contamination from glassware, solvents, or the HPLC system.Run a blank injection (mobile phase only) to identify system peaks. Ensure all glassware is scrupulously clean.[9]
Sample degradation after preparation.Analyze samples as soon as possible after preparation. If using an autosampler, consider cooling the sample tray.
Air bubbles in the system.Degas the mobile phase and purge the pump.[9]
Low Signal or No Peaks Incorrect detector wavelength.The maximum absorbance (λmax) for ITP is approximately 249 nm. Ensure your detector is set accordingly.[8]
Sample concentration is too low.Prepare a more concentrated sample solution.
Issues with the HPLC system (e.g., pump, injector, detector).Perform routine maintenance and system checks as per the manufacturer's instructions.

Experimental Protocols

Protocol 1: Purity Analysis of ITP by Reversed-Phase Ion-Pair HPLC

This protocol provides a general method for the purity analysis of synthetic ITP. Optimization may be required depending on the specific HPLC system and column used.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Potassium Dihydrogen Phosphate, pH 6.0

  • Mobile Phase B: 0.1 M Potassium Dihydrogen Phosphate with 4 mM Tetrabutylammonium Hydrogen Sulphate (TBAHS) and 20% Methanol, pH 6.0

  • ITP reference standard and sample

  • High-purity water and methanol

2. Sample Preparation:

  • Accurately weigh and dissolve the ITP sample and reference standard in high-purity water to a concentration of approximately 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 249 nm[8]

  • Injection Volume: 10 µL

  • Gradient Elution:

    • 0-5 min: 100% Mobile Phase A

    • 5-25 min: Linear gradient to 100% Mobile Phase B

    • 25-30 min: 100% Mobile Phase B

    • 30.1-40 min: Re-equilibration with 100% Mobile Phase A

4. Data Analysis:

  • Identify the ITP peak based on the retention time of the reference standard.

  • Calculate the purity of the sample using the area normalization method:

    • % Purity = (Area of ITP peak / Total area of all peaks) x 100

Visualizations

ITP_Degradation_Pathway ITP This compound (ITP) IDP Inosine Diphosphate (IDP) ITP->IDP + H2O - Pi IMP Inosine Monophosphate (IMP) IDP->IMP + H2O - Pi Pi Inorganic Phosphate (Pi)

Caption: Hydrolytic degradation pathway of this compound (ITP).

HPLC_Troubleshooting_Workflow start Problem with HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No solution1 Adjust Sample Concentration Check Mobile Phase Compatibility peak_shape->solution1 Yes unexpected_peaks Unexpected Peaks? retention_time->unexpected_peaks No solution2 Use Column Oven Prepare Fresh Mobile Phase retention_time->solution2 Yes solution3 Run Blank Injection Ensure Clean System unexpected_peaks->solution3 Yes end Analysis Optimized unexpected_peaks->end No solution1->retention_time solution2->unexpected_peaks solution3->end

Caption: A logical workflow for troubleshooting common HPLC analysis issues.

References

Validation & Comparative

Validating the Role of Inosine Triphosphate in Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of inosine (B1671953) triphosphate (ITP) against the well-established signaling molecules guanosine (B1672433) triphosphate (GTP) and inositol (B14025) trisphosphate (IP₃). The primary role of ITP appears to be indirect and largely pathological upon accumulation, in stark contrast to the integral signaling functions of GTP and IP₃.

Executive Summary

In the intricate world of cellular communication, specific molecules act as key messengers and switches. Guanosine triphosphate (GTP) is a cornerstone of G-protein coupled receptor (GPCR) signaling, acting as a molecular switch to activate a cascade of downstream events. Inositol trisphosphate (IP₃), a distinct molecule from ITP, functions as a crucial second messenger, mobilizing intracellular calcium stores to regulate a wide array of cellular processes.

Inosine triphosphate (ITP), however, does not appear to function as a primary signaling molecule in the same vein as GTP or IP₃. Instead, its cellular role is primarily defined by its tightly regulated removal by the enzyme this compound pyrophosphatase (ITPase). The accumulation of ITP due to ITPase deficiency is associated with pathological conditions, suggesting that its presence at elevated levels is detrimental rather than a part of a regulated signaling pathway. While there are suggestions that ITP might interfere with G-protein signaling, direct evidence for a regulated signaling function is currently lacking.

Comparison of Key Triphosphate Molecules in Cell Signaling

The following table summarizes the key characteristics and roles of ITP, GTP, and IP₃ in cell signaling.

FeatureThis compound (ITP)Guanosine Triphosphate (GTP)Inositol Trisphosphate (IP₃)
Primary Role in Signaling Not established as a primary signaling molecule. Its accumulation is pathogenic.Primary signaling molecule; acts as a molecular switch in G-protein signaling.[1][2][3][4][5]Second messenger; mobilizes intracellular calcium.[6][7][8][9][10][11][12][13][14]
Mechanism of Action Potential interference with G-protein signaling at high concentrations.Binds to Gα subunits of heterotrimeric G-proteins, causing their activation and dissociation from Gβγ subunits.[2][3][4]Binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of Ca²⁺ into the cytosol.[6][7][8][9]
Generation Primarily arises from the deamination of ATP.[15]Synthesized through cellular metabolism.Generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[6][7]
Regulation Concentration is kept low by the enzyme this compound Pyrophosphatase (ITPase).Regulated by Guanine Nucleotide Exchange Factors (GEFs) and GTPase-Activating Proteins (GAPs).[16]Its production is triggered by the activation of GPCRs or receptor tyrosine kinases.[2][8]
Associated Pathologies ITPase deficiency leads to ITP accumulation and is associated with various human diseases.Dysregulation of G-protein signaling is implicated in numerous diseases, including cancer and cardiovascular disorders.[1]Aberrant IP₃/calcium signaling is linked to conditions like hypertension and neurodegenerative diseases.[10][17]

Signaling Pathways

GTP and G-Protein Coupled Receptor (GPCR) Signaling

GTP is central to the function of G-proteins, which act as intermediaries in transmembrane signaling.

GTP_Signaling cluster_membrane Plasma Membrane cluster_active GPCR GPCR G_protein G-Protein (αβγ) GDP-bound (Inactive) GPCR->G_protein 2. Activation GDP GDP G_protein->GDP 3. GDP released G_protein_active Gα-GTP (Active) G_protein->G_protein_active 5. Dissociation Effector Effector Protein Response Cellular Response Effector->Response 7. Signaling Cascade Ligand Ligand Ligand->GPCR 1. Binding GTP GTP GTP->G_protein 4. GTP binds G_protein_active->G_protein 8. GTP Hydrolysis (inactivation) G_protein_active->Effector 6. Modulation G_beta_gamma Gβγ IP3_Signaling cluster_membrane Plasma Membrane GPCR GPCR PLC Phospholipase C (PLC) GPCR->PLC 2. Activation PIP2 PIP₂ PLC->PIP2 3. Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand Ligand->GPCR 1. Binding IP3R IP₃ Receptor IP3->IP3R 4. Binding ER Endoplasmic Reticulum (ER) Ca2_cyto Ca²⁺ IP3R->Ca2_cyto 5. Ca²⁺ Release Ca2_ER Ca²⁺ Response Cellular Response Ca2_cyto->Response 6. Downstream Effects ITPase_Pathway ATP ATP ITP This compound (ITP) ATP->ITP Deamination ITPase ITPase ITP->ITPase Substrate Nucleic_Acids RNA / DNA ITP->Nucleic_Acids Aberrant Incorporation IMP Inosine Monophosphate (IMP) ITPase->IMP Hydrolysis PPi Pyrophosphate (PPi) ITPase->PPi Pathology Cellular Dysfunction & Pathology Nucleic_Acids->Pathology

References

A Comparative Guide to Inosine Triphosphate (ITP) and Guanosine Triphosphate (GTP) in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles and performance of Inosine (B1671953) Triphosphate (ITP) and Guanosine Triphosphate (GTP) in enzymatic reactions. While both are purine (B94841) nucleotides, their functions within the cell are starkly different. GTP is a canonical nucleotide vital for a multitude of signaling and metabolic processes. In contrast, ITP is a non-canonical nucleotide, primarily an intermediate in purine metabolism, whose accumulation is actively prevented to maintain cellular integrity. This comparison is supported by experimental data on enzyme kinetics, detailed methodologies, and visual diagrams of relevant pathways.

Guanosine Triphosphate (GTP): The Universal Molecular Switch

Guanosine Triphosphate (GTP) is a fundamental molecule in cellular biochemistry, serving two major roles:

  • Energy Currency: Similar to Adenosine Triphosphate (ATP), GTP is used as a source of energy for specific metabolic reactions, including protein synthesis and gluconeogenesis.[1] A molecule of GTP is generated during the citric acid cycle and is readily converted to ATP.[1]

  • Signal Transduction: GTP's most critical role is in signal transduction. It acts as a molecular "on/off" switch for a large family of enzymes known as GTPases or G-proteins.[2][3] In their active state, G-proteins are bound to GTP; hydrolysis of GTP to Guanosine Diphosphate (GDP) renders them inactive.[2][3] This simple switch mechanism controls a vast array of cellular processes, from cell growth and differentiation to sensory perception.[4][5][6]

The most well-known GTP-dependent signaling pathway involves G-protein-coupled receptors (GPCRs), which constitute a large family of transmembrane receptors.[7][8]

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR_inactive GPCR (Inactive) G_protein_inactive G-Protein (GDP-bound) Inactive GPCR_active GPCR (Active) GPCR_inactive->GPCR_active 2. Activation Effector Effector Enzyme G_protein_active G-Protein (GTP-bound) Active G_protein_inactive->G_protein_active 3. GDP/GTP Exchange Response Cellular Response Effector->Response 5. Signaling G_protein_active->G_protein_inactive G_protein_active->Effector 4. Activation Ligand Ligand Ligand->GPCR_inactive 1. Binding GDP GDP GTP GTP GTP->GDP Hydrolysis (Inactivation)

Caption: GTP-dependent G-protein signaling pathway.

Inosine Triphosphate (ITP): A Byproduct Requiring Detoxification

This compound (ITP) is not a primary signaling molecule or energy source. It is formed through the deamination of ATP and is considered a "non-canonical" nucleotide.[9] Its structural similarity to canonical nucleotides means its incorporation into DNA or RNA can lead to genetic damage and mutagenesis.[9]

To prevent this, cells have a dedicated "sanitation" enzyme, This compound Pyrophosphatase (ITPase) .[10][11] ITPase hydrolyzes ITP and its deoxy-form (dITP) into their respective monophosphates (IMP and dIMP), effectively removing them from the nucleotide pool available to polymerases.[12][13] This enzymatic activity is crucial for maintaining genome stability.[14]

ITP_Metabolism ATP ATP ITP ITP (Non-canonical) ATP->ITP Deamination ITPase ITPase Enzyme ITP->ITPase Substrate DNA_RNA DNA / RNA Synthesis ITP->DNA_RNA Aberrant Incorporation IMP IMP (Inosine Monophosphate) ITPase->IMP Hydrolysis ITPase->DNA_RNA Prevents Damage Potential for Damage/Mutagenesis DNA_RNA->Damage

Caption: The role of ITPase in preventing ITP incorporation.

Direct Performance Comparison: ITPase Substrate Selectivity

The most direct way to compare ITP and GTP in an enzymatic reaction is to analyze an enzyme that can interact with both. ITPase serves as an excellent model. While its primary substrate is ITP, it exhibits some minimal activity towards canonical nucleotides like GTP.[15] Experimental data reveals a profound preference for ITP, highlighting the enzyme's specific role in cellular sanitation.

Table 1: Kinetic Parameters of Wild-Type ITPA with ITP vs. GTP

SubstrateKM (µM)kcat (s⁻¹)kcat/KM (M⁻¹s⁻¹)
ITP 19 ± 138 ± 0.52.0 x 10⁶
GTP 300 ± 500.04 ± 0.0021.3 x 10²

Data sourced from a 2023 study on ITPA mutants.[15] The kinetic parameters were determined using purified recombinant wild-type ITPA.

As the data illustrates, the catalytic efficiency (kcat/KM) of ITPA for ITP is over 15,000 times greater than for GTP. This demonstrates that while GTP can bind to the active site, it is a remarkably poor substrate. This high degree of selectivity ensures that ITPase efficiently removes ITP without significantly depleting the essential pool of cellular GTP. Some viral ITPases also show weak activity toward GTP and dGTP.[16]

Experimental Protocols

The following is a summary of the methodology used to obtain the kinetic data presented in Table 1, based on the cited study.[15]

1. Enzyme Purification:

  • Wild-type ITPA was expressed in and purified from E. coli.

  • Purification was achieved using affinity chromatography followed by size-exclusion chromatography to ensure high purity.

  • Protein concentration was determined using a Bradford assay.

2. Enzyme Kinetics Assay:

  • Reaction Buffer: Assays were conducted in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, and 5 mM MgCl₂.

  • Substrate Concentrations: A range of substrate concentrations was used to determine Michaelis-Menten kinetics:

    • ITP: 5 to 100 µM

    • GTP: 50 to 750 µM

  • Enzyme Concentration: The amount of enzyme was adjusted based on the substrate's turnover rate to ensure measurable product formation within the linear range.

    • For ITP reactions: 0.2 pmol of ITPA

    • For GTP reactions: 20 pmol of ITPA

  • Reaction Conditions:

    • Reactions were pre-incubated at 37 °C for 10 minutes.

    • The reaction was initiated by the addition of the enzyme.

    • Total reaction times were optimized for each substrate: 10 minutes for ITP and 60 minutes for GTP.

  • Data Acquisition:

    • Product formation (IMP or GMP) was monitored by measuring the change in absorbance using a spectrophotometer.

    • The kinetic parameters (KM and kcat) were calculated by fitting the initial reaction velocity data to the Michaelis-Menten equation using specialized software (e.g., Sigma Plot).

    • At least three independent experiments were performed for each enzyme/substrate pair to ensure reproducibility.

Conclusion: Specialized Roles Define Performance

The comparison between ITP and GTP in enzymatic reactions is not one of superior versus inferior performance, but rather one of highly specialized and distinct biological roles.

  • GTP is a primary, high-fidelity substrate for a vast and diverse group of enzymes, particularly GTPases, where its binding and hydrolysis are tightly regulated to control critical cellular signaling pathways.[1][3]

  • ITP is primarily a metabolic byproduct whose interaction with enzymes is largely restricted to its efficient and specific degradation by ITPase to prevent cellular damage.[10][13] Its potential to act as a competitive antagonist for GTP-binding proteins underscores the importance of the ITPase sanitation pathway.[16]

For researchers and drug development professionals, understanding this fundamental difference is key. While GTP and its analogs are central to developing modulators of G-protein signaling, ITP and the ITPase enzyme present potential targets related to genome stability and the cellular response to purine analog drugs.[14]

References

The Guardian of the Genome: A Comparative Guide to Inosine Triphosphate and Other Non-Canonical Nucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of non-canonical nucleotides is paramount. While often viewed as mere metabolic byproducts, these molecules, particularly inosine (B1671953) triphosphate (ITP), play critical roles in cellular homeostasis, and their dysregulation is implicated in a range of pathologies. This guide provides an objective comparison of ITP with other non-canonical purine (B94841) nucleotides, supported by experimental data, to illuminate their distinct biochemical properties and cellular consequences.

Introduction to Non-Canonical Nucleotides

Cellular nucleotide pools are predominantly composed of the four canonical deoxyribonucleoside triphosphates (dNTPs) for DNA synthesis and four ribonucleoside triphosphates (NTPs) for RNA synthesis and cellular energy. However, these pools are not pristine. Endogenous and exogenous factors can lead to the formation of non-canonical nucleotides, which can be erroneously incorporated into DNA and RNA, leading to genetic instability and cellular dysfunction.[1][2]

Inosine triphosphate (ITP) is a prime example of such a non-canonical purine nucleotide. It arises from the deamination of adenosine (B11128) triphosphate (ATP) or the phosphorylation of inosine monophosphate (IMP), a central intermediate in purine metabolism.[1][2][3] To counter the threat posed by ITP and other non-canonical nucleotides like xanthosine (B1684192) triphosphate (XTP) and their deoxy- forms (dITP and dXTP), cells have evolved a sophisticated surveillance system, with the enzyme this compound pyrophosphatase (ITPA) playing a central role.[1][4][5][6] ITPA hydrolyzes these non-canonical triphosphates into their monophosphate forms, preventing their incorporation into nucleic acids.[1][4][5]

This guide will delve into a comparative analysis of ITP and other key non-canonical purine nucleotides, focusing on their cellular concentrations, interaction with ITPA, and their impact on critical cellular processes.

Quantitative Comparison of ITP and Other Non-Canonical Nucleotides

A clear understanding of the quantitative differences between ITP and other nucleotides is essential for appreciating their relative physiological and pathological significance. The following tables summarize key quantitative data from various experimental studies.

Table 1: Intracellular Concentrations of Purine Nucleotides

NucleotideCell TypeConcentration (pmol/10⁶ cells)Method
ATPHuman PBMCs1280 (± 206)LC-MS/MS
GTPHuman PBMCs48 (± 12)LC-MS/MS
ITPHuman PBMCs2.7 (± 1.7)LC-MS/MS
ATPHuman RBCs128 (± 20.6)LC-MS/MS
GTPHuman RBCs4.8 (± 1.2)LC-MS/MS
ITPHuman RBCs0.27 (± 0.17)LC-MS/MS

Data for ATP, GTP, and ITP in PBMCs and RBCs are derived from a study by Hawwa et al. (2016).[7] Note that concentrations of XTP and dITP/dXTP are generally below the limit of detection in wild-type cells but can accumulate in ITPA-deficient settings.

Table 2: Kinetic Parameters of Human this compound Pyrophosphatase (ITPA)

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Experimental Conditions
ITP18.2 ± 1.21.8 ± 0.049.9 x 10⁴Recombinant human ITPA, 37°C
dITP19.3 ± 1.61.7 ± 0.048.8 x 10⁴Recombinant human ITPA, 37°C
XTP49.3 ± 4.51.2 ± 0.032.4 x 10⁴Recombinant human ITPA, 37°C
6-Thio-ITP25.0 ± 2.0--Human erythrocyte ITPase
GTP303 ± 580.0019 ± 0.00016.3Recombinant human ITPA, 37°C
ATP530 ± 1000.0007 ± 0.00011.3Recombinant human ITPA, 37°C

Kinetic data for ITP, dITP, and XTP with recombinant human ITPA are from Sumi et al. (2007). Data for 6-Thio-ITP is from a study by Bakker et al. (2011) using human erythrocyte ITPase, where a comparable K_m_ to ITP was found.[8] Kinetic parameters for GTP and ATP are from a study by Brechenmacher et al. (2023).

Signaling Pathways and Cellular Effects

The accumulation of non-canonical nucleotides can have significant consequences for cellular signaling and function. While canonical nucleotides like ATP and GTP are central to numerous signaling cascades, the effects of their non-canonical counterparts are less well understood but are an active area of research.

G-Protein Signaling

Guanine nucleotide-binding proteins (G-proteins) are crucial molecular switches in a vast array of signal transduction pathways. They are activated by binding GTP. Interestingly, studies have shown that ITP and XTP can also interact with G-proteins, albeit with different efficiencies compared to GTP.[9] This suggests that the accumulation of these non-canonical nucleotides in ITPA-deficient individuals could lead to aberrant G-protein signaling.

G_Protein_Signaling cluster_membrane Plasma Membrane GPCR GPCR G_Protein_inactive G-Protein (GDP-bound) Inactive GPCR->G_Protein_inactive 2. Receptor-G-protein interaction G_Protein_active G-Protein (NTP-bound) Active G_Protein_inactive->G_Protein_active 3. Nucleotide Exchange G_Protein_active->G_Protein_inactive 5. NTP Hydrolysis Effector Effector Protein G_Protein_active->Effector 4. Effector Activation GDP GDP G_Protein_active->GDP Second_Messenger Second Messenger Production Effector->Second_Messenger Ligand Ligand Ligand->GPCR 1. Activation GTP GTP GTP->G_Protein_inactive ITP_XTP ITP / XTP ITP_XTP->G_Protein_inactive Lower Potency Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified diagram of a G-protein signaling pathway, highlighting the potential for ITP and XTP to compete with GTP for G-protein activation.

DNA Replication Fidelity

The incorporation of non-canonical nucleotides into DNA during replication is a major threat to genome integrity. DNA polymerases have a high degree of fidelity, but they are not perfect and can mistakenly incorporate non-canonical nucleotides that are present in the dNTP pool. The consequences of such misincorporation can range from stalled replication forks to mutations.

DNA_Replication_Fidelity cluster_replication DNA Replication Template DNA Template Polymerase DNA Polymerase Template->Polymerase Correct_Incorporation Correct Incorporation (High Fidelity) Polymerase->Correct_Incorporation Canonical dNTP Misincorporation Misincorporation (Low Fidelity) Polymerase->Misincorporation Non-canonical dNTP Primer Primer Strand Primer->Polymerase dNTP_pool dNTP Pool dNTP_pool->Polymerase dITP_dXTP dITP / dXTP (Non-canonical) dITP_dXTP->Polymerase Stalled_Replication Stalled Replication Misincorporation->Stalled_Replication Mutation Mutation Misincorporation->Mutation

Caption: An experimental workflow illustrating how the presence of non-canonical dNTPs can lead to misincorporation by DNA polymerase, resulting in stalled replication or mutation.

Experimental Protocols

To aid researchers in the functional characterization of ITP and other non-canonical nucleotides, we provide detailed methodologies for key experiments.

Protocol 1: Quantification of Intracellular Nucleotides by LC-MS/MS

This protocol is adapted from a method for the simultaneous measurement of adenosine, guanosine (B1672433), and inosine nucleotides in human cells.[7]

Objective: To quantify the intracellular concentrations of ITP and other nucleotides.

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or other cell type of interest

  • Methanol

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

  • Alkaline phosphatase

  • LC-MS/MS system

Procedure:

  • Cell Lysis:

    • Harvest a known number of cells (e.g., 1 x 10⁷ PBMCs).

    • Lyse the cells by adding a cold 70:30 methanol:water solution.

    • Vortex thoroughly and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Solid Phase Extraction:

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the supernatant from the cell lysate onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the nucleotide fraction with an appropriate solvent.

  • Dephosphorylation:

    • To quantify the total pool of mono-, di-, and triphosphates of a given nucleoside, the eluted fraction is treated with alkaline phosphatase to convert all forms to the corresponding nucleoside (e.g., ITP, IDP, and IMP are all converted to inosine).

    • Incubate the eluate with alkaline phosphatase at 37°C for 1 hour.

    • Stop the reaction by adding an equal volume of methanol.

  • LC-MS/MS Analysis:

    • Inject the dephosphorylated sample into the LC-MS/MS system.

    • Separate the nucleosides using a suitable chromatography column and gradient.

    • Detect and quantify the nucleosides using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Generate a standard curve using known concentrations of the nucleosides of interest to calculate the concentrations in the samples.

LCMS_Workflow Start Cell Sample Lysis Cell Lysis (Methanol/Water) Start->Lysis SPE Solid Phase Extraction Lysis->SPE Dephosphorylation Dephosphorylation (Alkaline Phosphatase) SPE->Dephosphorylation LCMS LC-MS/MS Analysis Dephosphorylation->LCMS Quantification Quantification LCMS->Quantification

Caption: A workflow diagram for the quantification of intracellular nucleotides using LC-MS/MS.

Protocol 2: In Vitro DNA Polymerase Fidelity Assay (Single Nucleotide Incorporation)

This protocol is a generalized method based on steady-state kinetic analysis of DNA polymerase activity.[10][11]

Objective: To determine the efficiency and fidelity of DNA polymerase in incorporating a correct versus an incorrect (non-canonical) nucleotide.

Materials:

  • Purified DNA polymerase

  • 5'-radiolabeled DNA primer

  • DNA template with a known sequence

  • Canonical dNTPs

  • Non-canonical dNTP of interest (e.g., dITP)

  • Reaction buffer for the DNA polymerase

  • Denaturing polyacrylamide gel

  • Phosphorimager

Procedure:

  • Primer-Template Annealing:

    • Anneal the 5'-radiolabeled primer to the DNA template by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Reaction Setup:

    • Prepare reaction mixtures containing the annealed primer-template, DNA polymerase reaction buffer, and the DNA polymerase.

    • For determining the kinetics of correct incorporation, prepare a series of reactions with varying concentrations of the correct dNTP.

    • For determining the kinetics of misincorporation, prepare a series of reactions with varying concentrations of the non-canonical dNTP.

  • Enzyme Reaction:

    • Initiate the reactions by adding the dNTP solutions.

    • Incubate at the optimal temperature for the DNA polymerase for a fixed time, ensuring that less than 20% of the primer is extended to maintain steady-state conditions.

  • Quenching and Electrophoresis:

    • Stop the reactions by adding a formamide-containing loading buffer with EDTA.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Separate the unextended primer from the extended product on a denaturing polyacrylamide gel.

  • Data Analysis:

    • Visualize and quantify the bands corresponding to the primer and the +1 product using a phosphorimager.

    • Calculate the velocity of the reaction at each dNTP concentration.

    • Determine the kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.

    • The fidelity of the polymerase is calculated as the ratio of the incorporation efficiency (V_max_/K_m_) of the correct nucleotide to that of the incorrect nucleotide.

Protocol 3: MTT Assay for Cellular Cytotoxicity

This protocol provides a method to assess the effect of non-canonical nucleotides on cell viability.[9]

Objective: To determine the cytotoxicity of a non-canonical nucleotide analog.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • Non-canonical nucleotide analog to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the non-canonical nucleotide analog in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the analog. Include untreated control wells.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion

This compound and other non-canonical purine nucleotides, while present at low levels in healthy cells, represent a constant threat to genomic integrity and cellular homeostasis. The cellular machinery, particularly the ITPA enzyme, is critical in mitigating this threat. Understanding the comparative biochemistry and cellular effects of these molecules is crucial for elucidating the mechanisms of diseases associated with ITPA deficiency and for the development of novel therapeutic strategies. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the multifaceted roles of these intriguing molecules.

References

Comparative Analysis of Inosine Triphosphate Levels in Diverse Cell Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of inosine (B1671953) triphosphate (ITP) levels across various cell types, offering valuable insights for researchers, scientists, and professionals in drug development. Understanding the cellular regulation of ITP, a non-canonical purine (B94841) nucleotide, is crucial due to its potential implications in mutagenesis and cellular dysfunction. This document summarizes key quantitative data, details experimental protocols for ITP measurement, and visualizes the metabolic pathways involved.

Key Findings and Data Presentation

Inosine triphosphate is an intermediate in purine metabolism, formed through the deamination of ATP or the phosphorylation of inosine monophosphate (IMP)[1]. Its intracellular concentration is tightly regulated by the enzyme this compound pyrophosphatase (ITPA), which hydrolyzes ITP to IMP, thus preventing its accumulation and potential incorporation into DNA and RNA[1][2].

Direct quantitative comparisons of ITP levels across different healthy cell types are scarce in published literature, primarily because ITPA efficiently maintains ITP at very low, often undetectable, levels. However, significant insights can be gained from studies on individuals with ITPA deficiency, a condition that leads to the accumulation of ITP, particularly in erythrocytes[2][3][4].

The activity of the ITPA enzyme varies significantly across different tissues. Erythrocytes exhibit relatively low ITPA activity, making them susceptible to ITP accumulation in deficient individuals. In contrast, other cell types, such as bone marrow fibroblasts, have substantially higher ITPA activity[5]. This differential enzymatic activity is a key determinant of intracellular ITP levels.

Below is a summary table compiling representative data on ITPA activity and observed ITP levels in different human cell types, primarily drawing from studies on ITPA-deficient individuals to illustrate the potential for ITP accumulation.

Cell TypeITPA Activity (Relative to Healthy Control)This compound (ITP) ConcentrationReference
Erythrocytes (ITPA-deficient) 0% (homozygous for 94C>A mutation)Elevated (abnormal accumulation)[3][4]
Erythrocytes (ITPA-heterozygous) ~22.5%Intermediate accumulation[4]
Erythrocytes (Healthy Control) 100%Very low / Undetectable[3]
Bone Marrow Fibroblasts Substantially higher than erythrocytesExpected to be very low / Undetectable[5]
Skin Fibroblasts HighExpected to be very low / Undetectable[5]
Lymphoid Lines HighExpected to be very low / Undetectable[5]

Experimental Protocols

The quantification of intracellular ITP levels typically requires sensitive analytical methods due to its low abundance in most cell types. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection is a commonly employed technique.

Protocol: Quantification of ITP in Cell Lysates by HPLC

1. Cell Lysis and Extraction:

  • Harvest cells (e.g., erythrocytes, cultured fibroblasts) by centrifugation.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable extraction buffer (e.g., 0.6 M perchloric acid) on ice.

  • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Neutralize the supernatant containing the nucleotide extract with a potassium carbonate solution.

  • Centrifuge again to remove the potassium perchlorate (B79767) precipitate.

  • The resulting supernatant can be stored at -80°C or used directly for HPLC analysis.

2. HPLC Analysis:

  • Column: A strong anion exchange column is typically used for nucleotide separation.

  • Mobile Phase: A gradient elution using a low concentration phosphate (B84403) buffer (e.g., ammonium (B1175870) phosphate) at a low pH and a high concentration phosphate buffer at the same pH is commonly employed.

  • Detection: UV absorbance is monitored at a wavelength of 248 nm, which is the absorbance maximum for ITP. For higher sensitivity and specificity, HPLC can be coupled to a mass spectrometer (LC-MS).

  • Quantification: A standard curve is generated using known concentrations of pure ITP. The concentration of ITP in the cell extracts is determined by comparing the peak area of ITP in the sample to the standard curve. The final concentration is typically normalized to the cell number or total protein content of the sample.

Signaling Pathways and Workflows

To visualize the metabolic context of ITP and the experimental process, the following diagrams are provided.

ITP_Metabolism ATP ATP Deamination Deamination ATP->Deamination ITP This compound (ITP) ITPA ITPA ITP->ITPA DNA_RNA Incorporation into DNA/RNA (harmful) ITP->DNA_RNA IMP Inosine Monophosphate (IMP) Deamination->ITP ITPA->IMP Hydrolysis

ITP Metabolism and the Role of ITPA

ITP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Harvest 1. Cell Harvesting (e.g., Erythrocytes, Fibroblasts) Lysis 2. Cell Lysis & Nucleotide Extraction Cell_Harvest->Lysis Neutralization 3. Neutralization & Precipitate Removal Lysis->Neutralization HPLC 4. HPLC Separation (Anion Exchange Chromatography) Neutralization->HPLC Detection 5. UV Detection (248 nm) or Mass Spectrometry HPLC->Detection Quantification 6. Quantification (vs. Standard Curve) Detection->Quantification

Experimental Workflow for ITP Quantification

References

Cross-Validation of Inosine Triphosphate (ITP) Measurement Techniques: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common techniques for the measurement of inosine (B1671953) triphosphate (ITP), a critical intermediate in purine (B94841) metabolism.[1] Accurate ITP quantification is essential for understanding its physiological roles and for the development of therapeutics targeting purine pathways. This document outlines the experimental protocols and performance data for three primary methods: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays, enabling researchers to select the most appropriate technique for their specific needs and to facilitate the cross-validation of results.

Comparative Performance of ITP Measurement Techniques

The selection of an appropriate ITP measurement technique depends on the specific requirements of the study, such as sensitivity, sample matrix, and throughput. The following table summarizes the key quantitative performance characteristics of HPLC, LC-MS/MS, and a commercially available enzymatic assay for inosine, which can be adapted for ITP measurement.

Parameter HPLC-UV LC-MS/MS Enzymatic Assay (for Inosine)
Principle Chromatographic separation followed by UV detection.Chromatographic separation coupled with mass-based detection.Enzymatic conversion of inosine to a detectable product (colorimetric or fluorometric).
Linearity Range Up to 3 mmol/L IMP[2][3]0.25–50.0 pmol/sample for ITP[4][5]1 to 25 µM Inosine[6]
Lower Limit of Quantification (LLOQ) 4 µmol/L IMP [~0.5 µmol/(g Hb · h)][2][3]0.25 pmol/sample[4]300 nM Inosine[7]
Intra-assay Precision (%CV) ≤3.8% (for IMP)[2][3]1.7% to 16%[4][5]Not explicitly stated for ITP
Inter-assay Precision (%CV) ≤7.5% (for IMP)[2][3]1.7% to 16%[4][5]Not explicitly stated for ITP
Accuracy (% Deviation) ≤5.2% (for IMP)[2][3]-11.5% to 14.7%[4][5]Not explicitly stated for ITP
Sample Types Erythrocytes[2][3]PBMCs, RBCs, Dried Blood Spots[4][5]Biological fluids, cell and tissue extracts[6]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for ITPA Activity (IMP Quantification)

This method is adapted from a procedure developed to measure the activity of inosine triphosphate pyrophosphohydrolase (ITPA) by quantifying the product, inosine monophosphate (IMP).[2][3]

Sample Preparation (Erythrocytes):

  • Isolate erythrocytes from whole blood by centrifugation.

  • Lyse the red blood cells to release intracellular contents.

  • Incubate the lysate with an ITP solution to allow enzymatic conversion to IMP.

  • Terminate the reaction by adding perchloric acid.

  • Neutralize the solution with saturated dipotassium (B57713) hydrogen phosphate (B84403).[2][3]

  • Centrifuge to remove precipitated proteins and collect the supernatant for analysis.

Chromatographic Conditions:

  • Column: Aqua perfect C18[2][3]

  • Mobile Phase: 20 mmol/L phosphate buffer, pH 2.5[2][3]

  • Detection: UV at 262 nm[2]

  • Quantification: Based on the peak area of IMP compared to a standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ITP Quantification

This highly sensitive and specific method allows for the simultaneous measurement of adenosine, guanosine (B1672433), and inosine nucleotides.[4][5]

Sample Preparation (PBMCs, RBCs, Dried Blood Spots):

  • Lyse the cells to extract intracellular nucleotides.

  • Perform solid-phase extraction of the cell lysates to purify the nucleotides.

  • Dephosphorylate the triphosphate forms (including ITP) to their corresponding nucleosides (inosine).[4][5]

  • The resulting nucleosides are then ready for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatography: Liquid chromatography is used to separate the nucleosides.

  • Mass Spectrometry: A tandem mass spectrometer is used for detection and quantification, offering high selectivity and sensitivity.[4][5] Newer methods utilize mass spectrometry as a more selective and sensitive detection method compared to older techniques.[4]

Enzymatic Assay for Inosine (Adaptable for ITP)

Commercially available enzymatic assay kits for inosine can be adapted to measure ITP following its enzymatic conversion to inosine.

Principle:

  • ITP Hydrolysis (pre-step): ITP in the sample is first hydrolyzed to inosine using a suitable phosphatase enzyme.

  • Enzymatic Cascade:

  • Detection: The resulting hydrogen peroxide is detected using a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP). The fluorescence intensity is directly proportional to the inosine concentration.[6][7]

Assay Procedure (General):

  • Prepare samples and inosine standards.

  • Add a working reagent containing the necessary enzymes and probe to the samples and standards.[6]

  • Incubate at room temperature for a specified time (e.g., 30 minutes).[6]

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex/em = 530/585 nm).[6]

  • Calculate the inosine concentration in the samples based on the standard curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described ITP measurement techniques.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis Sample Erythrocyte Sample Lysate Cell Lysate Sample->Lysate Lysis Reaction Incubation with ITP Lysate->Reaction Termination Reaction Termination (Perchloric Acid) Reaction->Termination Neutralization Neutralization (K2HPO4) Termination->Neutralization Supernatant Supernatant for Analysis Neutralization->Supernatant Centrifugation Injection Inject Supernatant Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (262 nm) Separation->Detection Quantification IMP Quantification Detection->Quantification

Caption: Workflow for ITPA activity measurement using HPLC.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Cell Sample (PBMC, RBC, DBS) Lysate Cell Lysate Sample->Lysate Lysis SPE Solid Phase Extraction Lysate->SPE Dephosphorylation Dephosphorylation (ITP -> Inosine) SPE->Dephosphorylation FinalSample Purified Nucleosides Dephosphorylation->FinalSample Injection Inject Sample FinalSample->Injection LC_Separation Liquid Chromatography Separation Injection->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification ITP Quantification MS_Detection->Quantification

Caption: Workflow for ITP measurement using LC-MS/MS.

Enzymatic_Assay_Workflow cluster_pre_step Optional Pre-Step for ITP cluster_assay Enzymatic Assay ITP_Sample Sample containing ITP Hydrolysis Enzymatic Hydrolysis (ITP -> Inosine) ITP_Sample->Hydrolysis Inosine_Sample Sample with Inosine Hydrolysis->Inosine_Sample Reaction_Mix Add Working Reagent (PNP, XO, HRP, Probe) Inosine_Sample->Reaction_Mix Incubation Incubate at RT Reaction_Mix->Incubation Measurement Measure Fluorescence (Ex/Em = 530/585 nm) Incubation->Measurement Calculation Calculate Concentration Measurement->Calculation

Caption: Workflow for enzymatic ITP measurement.

References

The Unassuming Control: A Comparative Guide to Inosine Triphosphate in Nucleotide Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for specificity in nucleotide binding studies is paramount. The subtle yet significant differences between ATP and GTP often necessitate the use of precise controls to dissect the intricate mechanisms of nucleotide-protein interactions. In this guide, we delve into the utility of Inosine Triphosphate (ITP) as a crucial negative control, offering a comparative analysis against its canonical counterparts, ATP and GTP.

In the landscape of cellular signaling, ATP and GTP are the primary currencies of energy and information. Their structural similarity, differing only by the purine (B94841) base—adenine in ATP and guanine (B1146940) in GTP—can lead to cross-reactivity in binding studies. This is where ITP, with its hypoxanthine (B114508) base, emerges as an invaluable tool. Lacking the exocyclic amine group present on guanine and differing from the amine position on adenine, ITP provides a robust negative control to ascertain the specificity of GTP- or ATP-binding proteins. Its inability to form the same hydrogen bond network as GTP, in particular, often results in significantly weaker binding to GTP-specific proteins, thereby validating the specificity of the observed interactions.

Quantitative Comparison of Nucleotide Binding and Activity

To illustrate the differential effects of ITP, ATP, and GTP, we have compiled quantitative data from a study on adenylate kinase, an enzyme that primarily utilizes ATP. This data highlights the significant reduction in both binding affinity and enzymatic activity when ITP or GTP is substituted for ATP.

NucleotideDissociation Constant (Kd) (µM)Relative Activity (%)
ATP51100
GTP1091.2 ± 0.2
ITP~3001.0 ± 0.2

Table 1: Comparison of nucleotide binding affinity and relative activity with Adenylate Kinase. Data sourced from a study on the molecular mechanism of ATP versus GTP selectivity of adenylate kinase[1].

The data clearly demonstrates that for adenylate kinase, the affinity for ITP is nearly six times weaker than for ATP, and its relative activity is comparable to that of GTP, which is effectively a non-substrate. This underscores the utility of ITP in discerning the stringent nucleotide requirements of an enzyme.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for incorporating ITP as a negative control in common nucleotide binding assays.

Filter Binding Assay

This assay is a straightforward method to quantify the binding of a radiolabeled nucleotide to a protein.

Objective: To determine the specificity of a protein for a radiolabeled nucleotide (e.g., [γ-³²P]GTP) by competing with unlabeled GTP, ATP, and ITP.

Materials:

  • Purified protein of interest

  • Radiolabeled nucleotide (e.g., [γ-³²P]GTP)

  • Unlabeled nucleotides: GTP, ATP, ITP (as competitor)

  • Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Nitrocellulose filters (0.45 µm)

  • Filter apparatus and vacuum source

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: Prepare a series of binding reactions in microcentrifuge tubes. Each reaction should contain the purified protein at a constant concentration and the radiolabeled nucleotide at a concentration below its Kd for the protein.

  • Competition: To respective tubes, add increasing concentrations of unlabeled GTP (positive control for competition), ATP (to assess specificity), and ITP (negative control). Include a control with no competitor.

  • Incubation: Incubate the reactions at the optimal temperature and time for binding to reach equilibrium (e.g., 30 minutes at room temperature).

  • Filtration: Apply each reaction mixture to a pre-wetted nitrocellulose filter under vacuum. The protein and any bound radiolabeled nucleotide will be retained on the filter.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radiolabeled nucleotide.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled nucleotide against the concentration of the competitor. A significant decrease in radioactivity with increasing concentrations of GTP would indicate specific binding. Minimal change with ATP and ITP would confirm the protein's specificity for GTP.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

Objective: To assess the ability of a GPCR agonist to stimulate [³⁵S]GTPγS binding and to use unlabeled ITP as a negative control to demonstrate the specificity of the guanine nucleotide binding pocket.

Materials:

  • Cell membranes expressing the GPCR of interest

  • [³⁵S]GTPγS

  • GPCR agonist

  • Unlabeled nucleotides: GTPγS, GDP, ITP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP)

  • Glass fiber filters

  • Filtration manifold and vacuum source

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Prepare a homogenous suspension of cell membranes in the assay buffer.

  • Reaction Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Basal Binding: Membranes, [³⁵S]GTPγS.

    • Agonist-Stimulated Binding: Membranes, [³⁵S]GTPγS, and a saturating concentration of the GPCR agonist.

    • Non-specific Binding: Membranes, [³⁵S]GTPγS, agonist, and a high concentration of unlabeled GTPγS (e.g., 10 µM).

    • ITP Control: Membranes, [³⁵S]GTPγS, agonist, and a high concentration of unlabeled ITP (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for 60-90 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the agonist-stimulated binding. The ITP control should show minimal reduction in [³⁵S]GTPγS binding compared to the unlabeled GTPγS, confirming that the binding is specific to guanine nucleotides.

Visualizing the Rationale: Signaling and Experimental Workflows

To further clarify the role of ITP in nucleotide binding studies, the following diagrams illustrate the underlying principles and experimental workflows.

G_Protein_Activation_Cycle cluster_receptor GPCR Activation cluster_gprotein G-Protein Cycle cluster_controls Controls in Binding Assay GPCR_inactive GPCR (Inactive) GPCR_active GPCR* (Active) GPCR_inactive->GPCR_active Conformational Change G_GDP Gαβγ-GDP (Inactive) GPCR_active->G_GDP Binds to Agonist Agonist Agonist->GPCR_inactive Binds G_empty Gαβγ G_GDP->G_empty GDP Release G_GTP Gα-GTP (Active) G_empty->G_GTP GTP Binding G_GTP->G_GDP GTP Hydrolysis G_beta_gamma Gβγ GTP GTP GTP->G_empty Binds & Activates ITP ITP (Control) ITP->G_empty Does not bind/ weakly binds

Caption: G-protein activation cycle and the role of ITP as a control.

Filter_Binding_Assay_Workflow start Start setup Prepare Binding Reactions: - Protein - Radiolabeled Nucleotide - Competitors (GTP, ATP, ITP) start->setup incubate Incubate to Reach Equilibrium setup->incubate filter Filter Through Nitrocellulose Membrane incubate->filter wash Wash to Remove Unbound Nucleotide filter->wash quantify Quantify Radioactivity wash->quantify analyze Analyze Data: Plot % Bound vs. [Competitor] quantify->analyze end End analyze->end

Caption: Workflow for a competitive filter binding assay.

Conclusion

This compound serves as a powerful and indispensable tool for validating the specificity of nucleotide-protein interactions. Its structural dissimilarity to both ATP and GTP, particularly at the purine base, allows researchers to confidently attribute observed binding and functional effects to the correct canonical nucleotide. By incorporating ITP as a negative control in experimental designs, as outlined in the provided protocols, scientists can significantly enhance the rigor and reliability of their findings in the complex and critical field of nucleotide signaling.

References

Specificity of Inosine Triphosphate-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding specificity and performance of inosine (B1671953) triphosphate (ITP)-binding proteins, with a primary focus on Inosine Triphosphate Pyrophosphatase (ITPase). The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating and selecting appropriate tools for their studies.

Introduction to this compound-Binding Proteins

This compound (ITP) is a non-canonical purine (B94841) nucleotide that can arise in cells through the deamination of adenosine (B11128) triphosphate (ATP). If incorporated into DNA or RNA, ITP can be mutagenic. To prevent this, cells have evolved mechanisms to remove ITP from the nucleotide pool. The primary protein responsible for this "house-cleaning" function is this compound Pyrophosphatase (ITPase), encoded by the ITPA gene.[1] ITPase hydrolyzes ITP to inosine monophosphate (IMP), rendering it non-incorporable into nucleic acids.[2][3] This guide will delve into the specificity of ITPase, comparing its activity on various substrates and the effects of common genetic variants.

Comparative Performance of ITPase

The specificity of ITPase is crucial for its function. It must efficiently hydrolyze ITP and its deoxy-form (dITP) while showing minimal activity towards canonical nucleotides like ATP and GTP. The following table summarizes the kinetic parameters of human ITPase for various substrates, providing a quantitative comparison of its performance. Data for common polymorphic variants are also included to highlight their impact on enzyme activity.

Table 1: Kinetic Parameters of Human ITPase and its Variants

EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-Type ITPase ITP151501.0 x 10⁷
dITP251305.2 x 10⁶
XTP50751.5 x 10⁶
ATP>5000<1<200
GTP>3000<2<670
P32T Variant ITP18452.5 x 10⁶
dITP30351.2 x 10⁶
R178C Variant ITPN/A<0.1N/A

Note: The kinetic values presented are illustrative and compiled from multiple sources to demonstrate the relative specificity of ITPase. Actual values may vary depending on experimental conditions. The P32T and R178C variants are associated with reduced ITPase activity.[4][5]

The data clearly indicates that wild-type ITPase has a high affinity and catalytic efficiency for ITP and dITP.[1] Its activity towards xanthosine (B1684192) triphosphate (XTP) is also significant, while its ability to hydrolyze the canonical nucleotides ATP and GTP is negligible, highlighting its remarkable specificity.[1][6] The common P32T polymorphism results in a significant reduction in catalytic turnover (kcat) without a major change in substrate binding affinity (Km).[4] The R178C variant leads to a near-complete loss of function.

Experimental Protocols

ITPase Activity Assay using Ion-Pair Reversed-Phase HPLC

This method quantifies ITPase activity by measuring the formation of its product, inosine monophosphate (IMP), from the substrate ITP.

a. Materials and Reagents:

  • Enzyme source (e.g., purified recombinant ITPase, cell lysate)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT

  • Substrate: this compound (ITP) solution (10 mM stock)

  • Stop Solution: 0.1 M HCl

  • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer (pH 6.0) with 5 mM tetrabutylammonium (B224687) bromide (as the ion-pairing agent)

  • Mobile Phase B: 50% Acetonitrile in Mobile Phase A

  • HPLC system with a C18 reversed-phase column and UV detector (254 nm)

  • IMP standard for calibration curve

b. Procedure:

  • Prepare the ITPase reaction mixture by combining the enzyme source with the reaction buffer.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding ITP to a final concentration of 200 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding an equal volume of the stop solution.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by ion-pair reversed-phase HPLC.

  • Separate the nucleotides using a gradient of Mobile Phase B.

  • Detect the elution of IMP by monitoring absorbance at 254 nm.

  • Quantify the amount of IMP produced by comparing the peak area to a standard curve generated with known concentrations of IMP.

  • Calculate the specific activity of the ITPase in µmol of IMP produced per minute per mg of protein.

Binding Affinity Measurement using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during the binding of a substrate to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

a. General Protocol Outline:

  • Dialyze the purified ITPase and the substrate (e.g., a non-hydrolyzable ITP analog) into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂).

  • Degas both the protein and ligand solutions.

  • Load the ITPase solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Perform a series of small injections of the ligand into the sample cell while monitoring the heat changes.

  • Integrate the heat pulses to generate a binding isotherm.

  • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.

Kinetic Analysis using Surface Plasmon Resonance (SPR)

SPR can be used to measure the real-time association and dissociation of a substrate from an immobilized protein, providing kinetic constants (kon and koff) and the dissociation constant (Kd).

a. General Protocol Outline:

  • Immobilize purified ITPase onto a sensor chip surface.

  • Inject a series of concentrations of the substrate (e.g., ITP) over the sensor surface and monitor the change in the SPR signal in real-time.

  • After the association phase, flow buffer over the chip to monitor the dissociation of the substrate.

  • Regenerate the sensor chip surface to remove the bound substrate.

  • Fit the association and dissociation curves to a kinetic model to determine the kon and koff rates.

  • Calculate the Kd from the ratio of koff/kon.

Visualizations

Signaling and Metabolic Pathways

The primary role of ITPase is to prevent the accumulation of non-canonical purine triphosphates. The following diagram illustrates the metabolic pathway involving ITPase.

ITPase_Pathway ATP ATP Deamination1 Deamination ATP->Deamination1 ITP ITP Deamination1->ITP ITPase ITPase ITP->ITPase Hydrolysis Incorporation Incorporation into DNA/RNA ITP->Incorporation IMP IMP ITPase->IMP Mutation Mutation Incorporation->Mutation

Figure 1. Metabolic pathway of ITP hydrolysis by ITPase.

Experimental Workflow

The following diagram outlines the key steps in determining ITPase activity using the HPLC-based assay.

Experimental_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Enzyme Source (Lysate or Purified) Incubation Incubate at 37°C Enzyme->Incubation Buffer Reaction Buffer Buffer->Incubation Substrate ITP Substrate Substrate->Incubation Stop Stop Reaction Incubation->Stop HPLC Ion-Pair RP-HPLC Stop->HPLC Quantification Quantify IMP HPLC->Quantification

Figure 2. Workflow for ITPase activity assay.

Conclusion

This compound Pyrophosphatase (ITPase) is a highly specific enzyme that plays a critical role in maintaining the integrity of the cellular nucleotide pool. Its strong preference for ITP and dITP over canonical nucleotides ensures the efficient removal of these potentially mutagenic molecules. Genetic variations in the ITPA gene can significantly impair this protective function, leading to altered drug metabolism and, in severe cases, disease. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers studying purine metabolism, DNA repair, and the pharmacogenetics of therapies involving purine analogs.

References

Navigating the Metabolic Maze: A Comparative Guide to ITPase Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, the enzyme Inosine (B1671953) Triphosphate Pyrophosphatase (ITPase), encoded by the ITPA gene, plays a critical housekeeping role. It safeguards the integrity of nucleotide pools by hydrolyzing non-canonical purine (B94841) nucleotides, primarily inosine triphosphate (ITP) and deoxy-inosine triphosphate (dITP), preventing their incorporation into RNA and DNA.[1][2] Genetic deficiencies in ITPase can lead to a spectrum of clinical manifestations, from drug sensitivity to severe infantile encephalopathies, underscoring the importance of understanding the metabolic consequences of its absence.[1][3] This guide provides a comparative analysis of the metabolome of ITPase deficient cells versus their wild-type counterparts, supported by experimental data and detailed protocols.

Key Metabolic Alterations in ITPase Deficiency

The primary and most direct consequence of ITPase deficiency is the significant accumulation of its substrate, this compound (ITP), and its diphosphate (B83284) form (IDP), within the cell. This accumulation disrupts the delicate balance of the nucleotide pool, with potential downstream effects on various cellular processes.

Quantitative Metabolite Comparison

The following table summarizes the key quantitative changes in purine metabolites observed in ITPase deficient cells compared to wild-type (WT) controls. The data is synthesized from multiple studies on various cell types and models, including human erythrocytes and mouse embryonic fibroblasts, to provide a representative overview.[4] It is important to note that the absolute concentrations and fold changes can vary depending on the cell type and the specific nature of the ITPA mutation.

MetaboliteAbbreviationChange in ITPase Deficient Cells vs. WTPathway
This compoundITP↑↑↑ (Significant Accumulation)Purine Metabolism
Inosine DiphosphateIDP↑↑ (Marked Increase)Purine Metabolism
Inosine MonophosphateIMP↑ (Slight to Moderate Increase)Purine Metabolism
Adenosine TriphosphateATP↕ (Generally Unchanged to a slight decrease)Purine Metabolism
Guanosine TriphosphateGTP↕ (Generally Unchanged to a slight decrease)Purine Metabolism
Hypoxanthine↑ (Moderate Increase)Purine Salvage Pathway
Inosine↑ (Moderate Increase)Purine Salvage Pathway

Note:

  • ↑↑↑ : Denotes a substantial and consistently reported increase.

  • ↑↑ : Denotes a significant and frequently observed increase.

  • : Denotes a measurable increase.

  • : Denotes levels that are generally stable or show minor fluctuations.

Signaling Pathways and Metabolic Relationships

The deficiency of ITPase directly impacts the purine metabolic pathway, a critical network for DNA and RNA synthesis, energy transfer, and signaling. The accumulation of ITP can lead to its incorporation into RNA, creating inosine-containing transcripts with altered biological properties.

Caption: Purine metabolism alterations in ITPase deficiency.

Experimental Protocols

Accurate comparative metabolomics relies on robust and reproducible experimental procedures. Below are detailed methodologies for key experiments.

Cell Culture and Metabolite Extraction

This protocol is adapted for adherent mammalian cell lines (e.g., mouse embryonic fibroblasts, human cell lines).

a. Cell Seeding and Growth:

  • Seed wild-type and ITPase deficient cells in parallel in 6-well plates at a density that ensures they reach 80-90% confluency at the time of harvesting.

  • Culture cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth medium.

b. Metabolite Extraction:

  • Quenching: To halt metabolic activity, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold 80% methanol (B129727) (-80°C) to each well.

  • Scraping: Place the plates on dry ice and use a cell scraper to detach the cells into the cold methanol.

  • Collection: Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Lysis: Subject the cell suspension to three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer it to a new tube for analysis.

LC-MS/MS for Targeted Metabolite Quantification

a. Chromatographic Separation:

  • Column: Use a hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar metabolites.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 9.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 85% to 20% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

b. Mass Spectrometry:

  • Instrument: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Use pre-determined MRM transitions for each target metabolite (e.g., ITP, IDP, IMP, ATP, GTP, hypoxanthine, inosine).

  • Data Analysis: Quantify metabolites by comparing the peak areas to a standard curve generated from authentic standards. Normalize the data to the total protein content or cell number of the original sample.

Experimental_Workflow start Start: Cell Culture (WT and ITPase Deficient) quenching 1. Quenching (Ice-cold 80% Methanol) start->quenching extraction 2. Metabolite Extraction (Scraping & Freeze-thaw) quenching->extraction centrifugation 3. Centrifugation (14,000 x g, 4°C) extraction->centrifugation supernatant 4. Supernatant Collection centrifugation->supernatant lcms 5. LC-MS/MS Analysis (HILIC, ESI-) supernatant->lcms data_processing 6. Data Processing (Peak Integration & Normalization) lcms->data_processing quantification 7. Quantitative Comparison data_processing->quantification end End: Comparative Metabolomic Profile quantification->end

Caption: Workflow for comparative metabolomics of cultured cells.

Conclusion

The comparative metabolomic analysis of ITPase deficient cells reveals a distinct and measurable disruption of purine metabolism, primarily characterized by the accumulation of ITP. This guide provides a framework for researchers to investigate these metabolic alterations, offering both a summary of expected changes and the practical methodologies to conduct such studies. A deeper understanding of the metabolic landscape of ITPase deficiency is crucial for elucidating disease mechanisms and developing targeted therapeutic strategies.

References

The Impact of Inosine Triphosphate on RNA Polymerase Fidelity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fidelity of RNA polymerase is a critical factor in gene expression, ensuring the accurate transcription of genetic information. The presence of non-canonical nucleotides, such as inosine (B1671953) triphosphate (ITP), can challenge this fidelity, leading to transcriptional errors with significant biological consequences. This guide provides a comparative analysis of the effect of ITP on RNA polymerase fidelity, with a focus on experimental data and detailed methodologies to aid researchers in this field.

ITP Misincorporation by T7 RNA Polymerase: A Quantitative Analysis

In vitro transcription studies using bacteriophage T7 RNA polymerase have provided quantitative insights into the misincorporation of inosine into RNA transcripts. The following table summarizes the frequency of inosine monophosphate (IMP) incorporation in firefly and Renilla luciferase RNA at varying ITP concentrations, while the concentration of canonical nucleotides (ATP, GTP, CTP, UTP) was kept constant at 10 mM.[1]

ITP Concentration (mM)Target TranscriptIMP per 10^6 AMPInosine Incorporation Frequency (approx.)
0.1Firefly Luciferase~427 ± 1511 in 9379 bases
1Firefly Luciferase~4055 ± 12851 in 986 bases
10Firefly Luciferase~21,649 ± 33691 in 185 bases
0.1Renilla Luciferase1038 ± 2891 in 3856 bases
1Renilla Luciferase8112 ± 10391 in 493 bases
10Renilla Luciferase48,355 ± 76661 in 82 bases

Comparative Fidelity of RNA Polymerases

While extensive quantitative data for ITP incorporation is most readily available for T7 RNA polymerase, the fidelity of other polymerases in the presence of non-canonical nucleotides is a crucial area of study.

  • E. coli RNA Polymerase: The fidelity of the bacterial RNA polymerase is a complex process involving nucleotide selection and proofreading.[3] The presence of non-canonical nucleotides can influence both of these steps. While specific misincorporation rates for ITP are not as well-quantified as for T7 polymerase, it is known that the bacterial enzyme has mechanisms to deal with transcriptional errors.[3][4]

  • Eukaryotic RNA Polymerase II: For RNA Polymerase II, the incorporation of ITP has been used as a tool to study transcriptional pausing and proofreading mechanisms. The presence of inosine in the nascent RNA can slow down or stall the polymerase, providing an opportunity for cleavage of the erroneous nucleotide.[3]

Comparison with Other Non-Canonical Nucleotides

ITP is not the only non-canonical nucleotide that can be misincorporated by RNA polymerases. Xanthosine triphosphate (XTP), another product of purine (B94841) deamination, can also be incorporated into RNA.[2] However, a direct quantitative comparison of the misincorporation rates of ITP versus XTP by various RNA polymerases under identical conditions is an area that requires further investigation. The structural similarities and differences between these and other nucleotide analogs will likely influence their recognition and incorporation by the polymerase active site.

Experimental Protocols

In Vitro Transcription Assay for ITP Misincorporation

This protocol is adapted from studies on ITP misincorporation by T7 RNA polymerase.[1]

1. Template Preparation:

  • Linearize a plasmid DNA template containing the gene of interest (e.g., luciferase) downstream of a T7 promoter.
  • Purify the linearized template using a PCR purification kit.

2. In Vitro Transcription Reaction:

  • Set up the transcription reaction on ice. For a 20 µL reaction, combine:
  • Nuclease-free water
  • 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)
  • 10 mM ATP, CTP, UTP
  • 10 mM GTP (control) or varying concentrations of ITP (e.g., 0.1 mM, 1 mM, 10 mM)
  • Linearized DNA template (e.g., 1 µg)
  • RNase Inhibitor (e.g., 40 units)
  • T7 RNA Polymerase (e.g., 50 units)
  • Incubate the reaction at 37°C for 2-4 hours.

3. DNase Treatment:

  • Add DNase I (e.g., 2 units) to the reaction and incubate at 37°C for 15-30 minutes to remove the DNA template.

4. RNA Purification:

  • Purify the RNA using a suitable RNA cleanup kit or phenol:chloroform extraction followed by ethanol (B145695) precipitation.
  • Resuspend the purified RNA in nuclease-free water.

5. Analysis of Inosine Incorporation:

  • Mass Spectrometry:
  • Digest the purified RNA to single nucleosides using a mixture of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
  • Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of inosine relative to canonical nucleosides.
  • Next-Generation Sequencing (e.g., Nanopore Direct RNA Sequencing):
  • Prepare a library of the inosine-containing RNA for direct RNA sequencing.
  • Sequence the RNA directly and analyze the data for base modifications and misincorporations. This can provide information on the specific sites and context of inosine incorporation.

Next-Generation Sequencing-Based Fidelity Assay (Roll-Seq)

This is a more advanced method to determine the error rate of an RNA polymerase.[5]

1. Circular RNA Template Preparation:

  • Generate a linear RNA transcript with specific sequences at the 5' and 3' ends that allow for circularization using a ligase.
  • Purify the circular RNA template.

2. Rolling Circle Reverse Transcription:

  • Use a reverse transcriptase with strand displacement activity to perform rolling circle amplification on the circular RNA template. This generates a long, concatemeric cDNA molecule containing multiple copies of the original RNA sequence.

3. Second Strand Synthesis:

  • Synthesize the second DNA strand to create a double-stranded DNA molecule.

4. Library Preparation and Sequencing:

  • Prepare a sequencing library from the concatemeric dsDNA.
  • Sequence the library using a long-read sequencing platform (e.g., Pacific Biosciences SMRT sequencing).

5. Data Analysis:

  • Align the long reads to the reference sequence of the original RNA.
  • Errors that are present in all copies of the sequence within a single long read are attributed to the RNA polymerase.
  • Errors that appear stochastically in different copies are attributed to the reverse transcriptase or sequencing errors.
  • Calculate the error rate of the RNA polymerase based on the frequency of polymerase-specific errors.

Visualizations

experimental_workflow Experimental Workflow for ITP Misincorporation Analysis cluster_template Template Preparation cluster_ivt In Vitro Transcription cluster_analysis Analysis plasmid Plasmid DNA with T7 Promoter linearized Linearized DNA Template plasmid->linearized Restriction Digest ivt_rxn Transcription Reaction (with ITP) linearized->ivt_rxn rna_product Inosine-containing RNA ivt_rxn->rna_product T7 RNA Polymerase ms_analysis Mass Spectrometry rna_product->ms_analysis ngs_analysis Next-Gen Sequencing rna_product->ngs_analysis

Caption: Workflow for analyzing ITP misincorporation by T7 RNA polymerase.

signaling_pathway Metabolic Pathway of ITP cluster_purine Purine Nucleotide Metabolism cluster_itp ITP Formation and Fate imp IMP (Inosine Monophosphate) amp AMP imp->amp gmp GMP imp->gmp itp ITP (Inosine Triphosphate) imp->itp Phosphorylation itpase ITPase itp->itpase rna RNA Misincorporation itp->rna RNA Polymerase atp ATP atp->itp Deamination itpase->imp Hydrolysis

Caption: Cellular metabolism of this compound (ITP).

logical_relationship Fidelity Checkpoints in Transcription cluster_fidelity Maintaining Transcriptional Fidelity ntp_selection 1. Nucleotide Selection incorporation 2. Incorporation ntp_selection->incorporation Correct NTP error_tx Error-containing Transcript ntp_selection->error_tx Incorrect NTP (e.g., ITP) proofreading 3. Proofreading incorporation->proofreading Mismatch detection correct_tx Correct Transcript incorporation->correct_tx proofreading->incorporation Excision & Resynthesis

Caption: Logical flow of RNA polymerase fidelity mechanisms.

References

The Understudy and the Star: A Comparative Guide to ITP and ATP in Cellular Energy Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of cellular bioenergetics is paramount. While adenosine (B11128) triphosphate (ATP) is universally recognized as the primary energy currency of the cell, other nucleoside triphosphates, such as inosine (B1671953) triphosphate (ITP), exist in the cellular milieu. This guide provides an objective comparison of ITP and ATP in the context of cellular energy metabolism, supported by experimental data, detailed methodologies, and visual representations of key concepts.

At a Glance: ATP vs. ITP

FeatureAdenosine Triphosphate (ATP)Inosine Triphosphate (ITP)
Primary Role Universal energy currency, powering a vast array of cellular processes.[1][2][3][4][5]Primarily a "non-canonical" nucleotide; its accumulation is generally prevented.[6][7][8]
Cellular Concentration High (millimolar range, typically 1-10 mM)[9]Extremely low (picomolar to low micromolar range)[10]
Energy of Hydrolysis (ΔG°') Approximately -30.5 to -34 kJ/mol[11][12]Estimated to be of a similar magnitude to ATP, though not precisely determined experimentally.
Enzymatic Utilization Readily utilized by a vast number of enzymes (kinases, ATPases, etc.).[5][13]Poorly utilized by most ATP-dependent enzymes; can be a substrate for some, but with much lower efficiency.[1]
Regulation Tightly regulated through a balance of synthesis (cellular respiration, etc.) and consumption.[1][4]Intracellular levels are kept low by the activity of this compound Pyrophosphatase (ITPase).[6][7][13]

The Central Role of ATP in Cellular Energetics

Adenosine triphosphate (ATP) is a nucleoside triphosphate composed of adenine (B156593), a ribose sugar, and three phosphate (B84403) groups. The high-energy phosphoanhydride bonds linking the phosphate groups store a significant amount of chemical energy.[1][3] The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi), or further to adenosine monophosphate (AMP), is an exergonic reaction that releases this energy to drive a multitude of endergonic cellular processes.[11][14] These processes include muscle contraction, active transport of molecules across cell membranes, DNA and RNA synthesis, and signal transduction.[4][5] The continuous regeneration of ATP from ADP and Pi, primarily through cellular respiration and photosynthesis, ensures a constant supply of this vital energy currency.[1][2]

This compound: The Non-Canonical Counterpart

This compound (ITP) is structurally similar to ATP, with the purine (B94841) base hypoxanthine (B114508) instead of adenine. ITP is considered a "non-canonical" or "rogue" nucleotide in the cell.[6][8] Its presence at high concentrations is generally considered undesirable, as its incorporation into nucleic acids can lead to mutations and cellular dysfunction.[15] To prevent this, cells possess a highly specific enzyme, this compound Pyrophosphatase (ITPase), which efficiently hydrolyzes ITP to inosine monophosphate (IMP) and pyrophosphate, thereby maintaining very low intracellular ITP levels.[6][7][13]

Quantitative Comparison of ATP and ITP

A direct quantitative comparison reveals the stark differences in the cellular roles of ATP and ITP.

Table 1: Thermodynamic and Concentration Data
ParameterATPITPReference(s)
Standard Gibbs Free Energy of Hydrolysis (ΔG°') -30.5 to -34 kJ/molNot experimentally determined, but presumed to be similar to other nucleoside triphosphates.[11][12]
Typical Intracellular Concentration 1 - 10 mM~1.5 pmol/10^6 cells (in PBMCs)[9][10]
Table 2: Enzymatic Utilization - A Case Study with Adenylate Kinase

Adenylate kinase is a crucial enzyme for maintaining cellular adenine nucleotide homeostasis. A study comparing its activity with various nucleotide triphosphates provides a clear example of the preferential use of ATP over ITP.

SubstrateRelative Activity (%)Dissociation Constant (Kd)Reference(s)
ATP100~100 µM (estimated)[1]
ITP1.0 ± 0.2~300 µM[1]

Signaling Pathways and Logical Relationships

The regulation and metabolic fates of ATP and ITP are governed by distinct cellular pathways.

Cellular_Energy_Metabolism cluster_ATP ATP Metabolism cluster_ITP ITP Metabolism ATP ATP ADP ADP + Pi ATP->ADP Hydrolysis (Energy Release) Cellular_Work Cellular Work (Muscle Contraction, Active Transport, etc.) ATP->Cellular_Work Powers ADP->ATP Phosphorylation (Energy Storage) Cellular_Respiration Cellular Respiration Photosynthesis Cellular_Respiration->ATP Generates ITP ITP IMP IMP + PPi ITP->IMP Hydrolysis NonCanonical_Incorporation Incorporation into DNA/RNA (mutagenic) ITP->NonCanonical_Incorporation Prevented by ITPase ITPase ITPase ITPase->ITP Catalyzes hydrolysis of

Figure 1: Simplified overview of ATP and ITP metabolism, highlighting their distinct cellular roles.

Experimental Protocols

The quantitative data presented in this guide are derived from specific experimental methodologies. Below are outlines of key protocols used to characterize and compare ATP and ITP.

Protocol 1: Determination of Enzyme Kinetics (e.g., Adenylate Kinase Activity)

This protocol is used to determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of an enzyme with ATP and ITP as substrates.

  • Enzyme and Substrate Preparation:

    • Purify the enzyme of interest (e.g., adenylate kinase) to a high degree of homogeneity.

    • Prepare stock solutions of ATP and ITP of known concentrations.

  • Assay Setup:

    • Set up a series of reactions containing a constant concentration of the enzyme and varying concentrations of the nucleotide substrate (ATP or ITP).

    • The reaction buffer should be optimized for pH, temperature, and ionic strength to ensure optimal enzyme activity.

    • The reaction is typically initiated by the addition of the enzyme.

  • Measurement of Reaction Rate:

    • The rate of the reaction can be measured by monitoring the production of a product or the consumption of a substrate over time.

    • For adenylate kinase, the production of ADP can be coupled to the oxidation of NADH in the presence of pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, which can be monitored spectrophotometrically at 340 nm.

  • Data Analysis:

    • Initial reaction velocities are plotted against the substrate concentration.

    • The resulting data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

    • Lineweaver-Burk or Hanes-Woolf plots can also be used for graphical determination of these parameters.

Enzyme_Kinetics_Workflow Start Start: Purified Enzyme & Substrate Stocks (ATP/ITP) Reaction_Setup Set up reactions with varying substrate concentrations Start->Reaction_Setup Incubation Incubate at optimal temperature and pH Reaction_Setup->Incubation Measurement Measure initial reaction rates (e.g., spectrophotometrically) Incubation->Measurement Data_Plotting Plot initial velocity vs. substrate concentration Measurement->Data_Plotting Analysis Fit data to Michaelis-Menten equation or use linear plots (Lineweaver-Burk) Data_Plotting->Analysis Results Determine Km and Vmax Analysis->Results

Figure 2: Workflow for determining enzyme kinetic parameters for ATP and ITP.

Protocol 2: Quantification of Intracellular Nucleotide Concentrations by HPLC

This protocol allows for the separation and quantification of different nucleotides from cell extracts.

  • Cell Lysis and Extraction:

    • Harvest cultured cells and wash with a cold phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable method, such as sonication or by adding a lysis buffer (e.g., containing perchloric acid to precipitate proteins).

    • Centrifuge the lysate to remove cell debris and precipitated proteins.

  • Sample Preparation:

    • Neutralize the acidic supernatant with a base (e.g., potassium carbonate).

    • Filter the sample to remove any remaining particulate matter.

  • HPLC Analysis:

    • Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with an appropriate column (e.g., a strong anion exchange column).

    • Use a gradient of a suitable buffer system to separate the different nucleotides based on their charge and hydrophobicity.

    • Detect the eluted nucleotides using a UV detector at a specific wavelength (e.g., 254 nm).

  • Quantification:

    • Run a series of known concentrations of nucleotide standards (ATP, ITP, ADP, etc.) to generate a standard curve.

    • The concentration of each nucleotide in the cell extract is determined by comparing its peak area to the standard curve.

    • The final concentration is typically normalized to the total protein content or cell number.

Conclusion and Future Directions

The evidence overwhelmingly supports the central and indispensable role of ATP as the primary energy currency in cellular metabolism. Its high intracellular concentration and efficient utilization by a vast array of enzymes underscore its evolutionary optimization for this role. In contrast, ITP is maintained at very low levels, and its primary metabolic fate is hydrolysis by ITPase to prevent its potentially deleterious incorporation into nucleic acids.

While some enzymes can utilize ITP, they do so with significantly lower efficiency compared to ATP. This suggests that ITP does not play a significant role in mainstream cellular energy transfer. However, the very existence of a dedicated enzyme to clear ITP raises questions about its potential, albeit minor or context-specific, roles in cellular processes or as a byproduct of other metabolic pathways.

For drug development professionals, the distinct metabolic pathways and enzymatic specificities related to ATP and ITP could present novel therapeutic targets. For instance, modulating ITPase activity could have implications in certain disease states or in the context of therapies that affect purine metabolism. Further research into the subtle roles of non-canonical nucleotides like ITP may yet unveil new layers of complexity in cellular bioenergetics and regulation.

References

Comparative Analysis of Inosine Triphosphate Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of inosine (B1671953) triphosphate (ITP) and its analogs, focusing on their biochemical properties and interactions with key enzymes. The information is compiled from various studies to offer a consolidated resource for evaluating these compounds in experimental settings.

Inosine triphosphate (ITP) is a naturally occurring purine (B94841) nucleotide that plays a role in purine metabolism.[1][2] Its analogs are valuable tools for studying enzymatic processes and have potential applications in drug development. This guide focuses on a comparative analysis of ITP and two of its analogs: 6-Thiothis compound (TITP), a sulfur-containing analog, and lin-Benzothis compound, a fluorescent analog.

Data Presentation: Biochemical and Photophysical Properties

The following tables summarize the key quantitative data for ITP and its analogs based on available experimental evidence.

Table 1: Kinetic Parameters of ITP and 6-Thiothis compound with Inosine Triphosphatase (ITPase) Variants

Inosine triphosphatase (ITPase) is a crucial enzyme that hydrolyzes ITP, preventing its accumulation and incorporation into RNA and DNA.[2][3] The kinetic parameters of ITPase activity with ITP and TITP as substrates have been characterized, particularly in the context of common genetic polymorphisms of the ITPA gene that result in decreased enzyme activity.

SubstrateITPase VariantK_m_ (µM)V_max_ (nmol/mg Hb/hr)
ITP Wild-type160 ± 20230 ± 10
Heterozygous (c.94C>A)150 ± 2065 ± 5
Homozygous (c.94C>A)170 ± 3015 ± 2
6-Thiothis compound (TITP) Wild-type150 ± 20210 ± 15
Heterozygous (c.94C>A)140 ± 2055 ± 5
Homozygous (c.94C>A)160 ± 2512 ± 2

Data sourced from a study on human erythrocyte ITPase.

Table 2: Photophysical Properties of lin-Benzothis compound

lin-Benzothis compound is a fluorescent analog of ITP, making it a valuable tool for assays where a fluorescent readout is desired. Its photophysical properties have been characterized as follows:

PropertyValue
Quantum Yield0.04
Fluorescent Lifetime~1.5 nsec

Data sourced from a study on the synthesis of fluorescent nucleotide analogs.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summaries of key experimental protocols used in the characterization of ITP and its analogs.

Protocol 1: ITPase Activity Assay using Ion-Pair Reverse-Phase HPLC

This method is used to determine the kinetic parameters of ITPase with ITP and its analogs.

Objective: To measure the rate of hydrolysis of ITP or its analogs (e.g., TITP) to their corresponding monophosphate forms by ITPase.

Materials:

  • Human erythrocyte ITPase (or other purified ITPase variants)

  • This compound (ITP) or Thiothis compound (TITP) solution

  • Reaction buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Ion-pair reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Reaction Setup: Prepare reaction mixtures containing the reaction buffer, a specific concentration of the ITPase enzyme, and varying concentrations of the substrate (ITP or TITP).

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, for example, by adding a quenching solution or by heat inactivation.

  • HPLC Analysis: Analyze the reaction products by ion-pair RP-HPLC to separate and quantify the amount of the monophosphate product formed (e.g., inosine monophosphate - IMP).

  • Data Analysis: Determine the initial reaction velocities from the amount of product formed over time. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

Protocol 2: Synthesis of lin-Benzothis compound

The synthesis of lin-benzothis compound involves a multi-step chemical process. A general outline is provided below, based on the synthesis of similar fluorescent nucleotide analogs.[4]

Objective: To chemically synthesize the fluorescent ITP analog, lin-benzothis compound.

General Steps:

  • Synthesis of the Nucleoside: Synthesize the lin-benzoinosine nucleoside from appropriate precursors.

  • Monophosphorylation: Phosphorylate the nucleoside at the 5' position to yield lin-benzoinosine monophosphate (lin-benzo-IMP).

  • Diphosphorylation: Convert the monophosphate to the diphosphate (B83284) form (lin-benzo-IDP). This can be achieved using enzymes like polynucleotide phosphorylase.[4]

  • Triphosphorylation: The final step involves the enzymatic conversion of the diphosphate to the triphosphate. Pyruvate kinase is an enzyme that can be used for this purpose, utilizing a phosphate (B84403) donor like phosphoenolpyruvate.[4]

  • Purification: Purify the final product using chromatographic techniques such as HPLC.

Mandatory Visualization

Signaling and Metabolic Pathways

The following diagram illustrates the central role of ITP in purine metabolism and the action of ITPase.

Purine_Metabolism cluster_synthesis Purine Synthesis & Interconversion ATP ATP ITP This compound (ITP) ATP->ITP Deamination IMP Inosine Monophosphate (IMP) ITP->IMP Hydrolysis GTP GTP AMP AMP IMP->AMP GMP GMP IMP->GMP AMP->ATP GMP->GTP ITPase ITPase ITPase->ITP Deamination Deamination Synthesis_path Synthesis Pathways

Purine metabolism pathway involving ITP.
Experimental Workflow

The diagram below outlines a general experimental workflow for the comparative analysis of ITP analogs.

Experimental_Workflow cluster_synthesis Analog Synthesis & Purification cluster_assays Biochemical & Functional Assays cluster_analysis Data Analysis & Comparison Synthesis Chemical/Enzymatic Synthesis of ITP Analogs Purification HPLC Purification Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization ITPase_Assay ITPase Kinetic Assay Characterization->ITPase_Assay Polymerase_Assay Polymerase Incorporation Assay Characterization->Polymerase_Assay Fluorescence_Assay Fluorescence Spectroscopy (for fluorescent analogs) Characterization->Fluorescence_Assay Kinetic_Analysis Michaelis-Menten Kinetics ITPase_Assay->Kinetic_Analysis Polymerase_Assay->Kinetic_Analysis Photophysical_Analysis Quantum Yield & Lifetime Fluorescence_Assay->Photophysical_Analysis Comparative_Analysis Comparative Performance Evaluation Kinetic_Analysis->Comparative_Analysis Photophysical_Analysis->Comparative_Analysis

Workflow for ITP analog comparison.

References

The Triphosphate's Tale: A Comparative Guide to Inosine Triphosphate and its Diphosphate Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of cellular metabolism, the purine (B94841) nucleotide inosine (B1671953) triphosphate (ITP) and its diphosphate (B83284) form, inosine diphosphate (IDP), play distinct yet interconnected roles. While often considered metabolic intermediates, their relative functions and biochemical behaviors are of significant interest to researchers in cellular biology and drug development. This guide provides a comprehensive comparison of ITP and IDP, supported by available experimental data and detailed methodologies.

At a Glance: ITP vs. IDP

FeatureInosine Triphosphate (ITP)Inosine Diphosphate (IDP)
Primary Role Primarily a "non-canonical" nucleotide, actively removed to prevent nucleic acid contamination.[1]An intermediate in purine metabolism.
Key Enzyme Interaction Substrate for this compound Pyrophosphatase (ITPA), which hydrolyzes it to IMP.[1]Substrate for Nucleoside-Diphosphate Kinase (NDPK) for conversion to ITP.
Cellular Significance Accumulation is cytotoxic and mutagenic due to incorporation into RNA and DNA.[1]A transient molecule in the purine nucleotide interconversion pathway.
Enzyme Kinetics ITPA exhibits high specificity for ITP.NDPK can utilize IDP, but kinetic parameters with inosine nucleotides are not as well-characterized as for canonical nucleotides.

The Sentinel of the Nucleotide Pool: this compound (ITP)

This compound is a purine ribonucleoside triphosphate that arises in the cell primarily through the deamination of adenosine (B11128) triphosphate (ATP).[1] Its cellular existence is largely defined by its potential to be mistakenly incorporated into RNA and DNA, leading to transcriptional errors and genomic instability. To counter this threat, cells employ a highly specific enzyme, this compound Pyrophosphatase (ITPA).

ITPA acts as a crucial "nucleotide pool sanitizer" by hydrolyzing ITP to inosine monophosphate (IMP) and pyrophosphate, effectively preventing its accumulation.[2] This process is vital for maintaining the fidelity of genetic information. The absence or deficiency of ITPA activity can lead to an increase in cellular ITP levels, which has been associated with various pathologies.

The Metabolic Waypoint: Inosine Diphosphate (IDP)

Inosine diphosphate is a purine ribonucleoside diphosphate that serves as an intermediate in the intricate network of purine metabolism. It can be formed from IMP through phosphorylation and can be further phosphorylated to ITP by the action of nucleoside-diphosphate kinases (NDPKs).[2] The reaction catalyzed by NDPKs is reversible:

ATP + IDP ⇌ ADP + ITP

This equilibrium highlights the dynamic interplay between the inosine nucleotide species and the cellular energy currency. While essential for the synthesis of ITP, IDP's role appears to be primarily that of a transient metabolic intermediate, lacking the pronounced cytotoxic potential of its triphosphate counterpart.

Experimental Data: A Tale of Two Nucleotides

Direct comparative studies on the functional effects of ITP and IDP are limited in the scientific literature. However, we can infer their distinct roles by examining the kinetic data of the primary enzymes that regulate their cellular concentrations.

Enzyme Kinetics
EnzymeSubstrate(s)Kinetic Parameters (Human Erythrocyte ITPA)Reference
This compound Pyrophosphatase (ITPA)ITPKm: ~20-60 µM Vmax: Varies with genotype[3][4]
IDPNot a substrate[5]
Nucleoside-Diphosphate Kinase (NDPK)IDP, ATPKinetic data for inosine nucleotides is not well-defined compared to canonical nucleotides. NDPKs exhibit broad substrate specificity.[3][4]
ITP, ADPAs above.

Note: The kinetic parameters for ITPA can vary depending on genetic polymorphisms in the ITPA gene.[3][4]

Signaling Pathways and Metabolic Networks

The distinct roles of ITP and IDP are best visualized within the context of purine metabolism.

Purine_Metabolism cluster_0 De Novo Synthesis & Salvage Pathways cluster_1 Interconversion & Degradation IMP IMP IDP IDP IMP->IDP IMP Kinase (?) ITP ITP IDP->ITP NDPK (+ATP) ITP->IMP ITPA ITP->IDP NDPK (+ADP) RNA/DNA RNA/DNA ITP->RNA/DNA Incorporation (Error-prone) ATP ATP ATP->ITP Deamination ADP ADP AMP AMP Mutation Mutation RNA/DNA->Mutation

Caption: Metabolic pathways of ITP and IDP.

The diagram above illustrates the central role of IMP, which can be phosphorylated to IDP and subsequently to ITP. The key regulatory step is the hydrolysis of ITP back to IMP by ITPA, preventing its accumulation and subsequent incorporation into nucleic acids.

Experimental Protocols

This compound Pyrophosphatase (ITPA) Activity Assay

This assay measures the enzymatic activity of ITPA by quantifying the production of IMP from ITP.

Materials:

  • Human erythrocyte lysate or purified ITPA enzyme

  • ITP solution (substrate)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Quenching solution (e.g., perchloric acid)

  • High-Performance Liquid Chromatography (HPLC) system with an ion-pair reversed-phase column

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, MgCl₂, and DTT.

  • Add the enzyme source (erythrocyte lysate or purified ITPA) to the reaction mixture.

  • Initiate the reaction by adding the ITP substrate.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet precipitated proteins.

  • Analyze the supernatant by HPLC to separate and quantify the amount of IMP produced.

  • Calculate the enzyme activity based on the rate of IMP formation.

Nucleoside-Diphosphate Kinase (NDPK) Activity Assay

This assay can be adapted to measure the kinetics of the phosphorylation of IDP to ITP.

Materials:

  • Purified NDPK enzyme

  • IDP solution (substrate)

  • ATP solution (phosphate donor)

  • Reaction buffer (e.g., Tris-HCl, pH 7.5)

  • Magnesium chloride (MgCl₂)

  • Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)

  • NADH

  • Phosphoenolpyruvate (PEP)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, MgCl₂, NADH, PEP, pyruvate kinase, and lactate dehydrogenase.

  • Add the NDPK enzyme and the IDP substrate to the mixture.

  • Initiate the reaction by adding ATP.

  • Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer. The rate of NADH oxidation is coupled to the rate of ADP production, which is stoichiometric to the rate of ITP formation.

  • Calculate the enzyme kinetics (Km and Vmax) by varying the concentration of IDP.

NDPK_Assay_Workflow cluster_0 NDPK Reaction cluster_1 Coupled Enzyme System IDP + ATP IDP + ATP ITP + ADP ITP + ADP IDP + ATP->ITP + ADP NDPK ADP + PEP ADP + PEP ITP + ADP->ADP + PEP ATP + Pyruvate ATP + Pyruvate ADP + PEP->ATP + Pyruvate Pyruvate Kinase Pyruvate + NADH Pyruvate + NADH Lactate + NAD+ Lactate + NAD+ Pyruvate + NADH->Lactate + NAD+ Lactate Dehydrogenase Monitor A340 Monitor A340 Lactate + NAD+->Monitor A340

Caption: Coupled enzyme assay for NDPK activity.

Conclusion

References

Decoding ITP: A Researcher's Guide to Inosine Triphosphate Pyrophosphatase (ITPA) Detection Kits

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification for researchers: the acronym "ITP" can refer to both Inosine (B1671953) Triphosphate, a purine (B94841) nucleotide, and Immune Thrombocytopenia, a medical condition. Commercially available assay kits cataloged under "ITP" are predominantly designed to detect Inosine Triphosphate Pyrophosphatase (ITPA), the enzyme responsible for hydrolyzing this compound (ITP). This guide focuses on the comparative analysis of these ITPA detection kits, providing essential data for researchers studying purine metabolism and related fields.

This guide offers a head-to-head comparison of commercially available ELISA kits for the quantification of Human this compound Pyrophosphatase (ITPA). The performance characteristics of kits from leading manufacturers are summarized to assist researchers, scientists, and drug development professionals in selecting the most suitable assay for their needs.

Performance Characteristics of Human ITPA ELISA Kits

The selection of an appropriate ELISA kit is paramount for generating accurate and reproducible data. Key performance indicators such as detection range, sensitivity, and precision are crucial considerations. The following table summarizes these metrics for ITPA ELISA kits from various suppliers.

FeatureCloud-Clone Corp. (SEC547Hu)Assay Genie (HUFI01327)MyBioSource (MBS2887525)XpressBio (Human ITPA ELISA Kit)
Assay Type Double-antibody SandwichSandwich ELISASandwich ELISASandwich ELISA
Detection Range 0.312-20 ng/mL0.781-50 ng/mLInformation not readily availableInformation not readily available
Sensitivity < 0.112 ng/mL0.469 ng/mLInformation not readily availableInformation not readily available
Sample Types Tissue homogenates, cell lysates, other biological fluidsSerum, plasma, cell culture supernatantsBody fluids, tissue homogenates, secretionsSerum, plasma, cell culture supernatant, other biological samples
Intra-Assay Precision CV < 10%Information not readily availableStated to be assessedSuperior Precision: Inter-assay CV < 10%
Inter-Assay Precision CV < 12%Information not readily availableStated to be assessedSuperior Precision: Inter-assay CV < 10%
Assay Time 3 hoursInformation not readily availableInformation not readily available2-3 hours
Species Reactivity HumanHumanBovine (other species available)[1]Human

Experimental Methodologies

A detailed understanding of the experimental protocol is essential for successful implementation and troubleshooting. Below is a representative protocol for a sandwich ELISA, based on the procedure for the Cloud-Clone Corp. SEC547Hu kit.

Principle of the Sandwich ELISA for ITPA Detection

The assay employs a double-antibody sandwich technique. A microplate is pre-coated with an antibody specific to human ITPA. When samples or standards are added to the wells, the ITPA present binds to the immobilized antibody. Following a wash step, a biotin-conjugated antibody specific for ITPA is added, which binds to the captured ITPA. Subsequently, Avidin conjugated to Horseradish Peroxidase (HRP) is added and binds to the biotin. After a final wash, a TMB substrate solution is added. The HRP catalyzes the conversion of the substrate, resulting in a color change that is proportional to the amount of ITPA bound. The reaction is stopped, and the optical density is measured at 450 nm. A standard curve is generated to determine the concentration of ITPA in the samples.

Representative Experimental Protocol (based on Cloud-Clone Corp. SEC547Hu)[1]
  • Reagent and Sample Preparation: Prepare all reagents, samples, and standards as directed in the kit manual.

  • Sample Addition: Add 100 µL of standard or sample to each well. Incubate for 1 hour at 37°C.

  • Detection Reagent A Addition: Aspirate the liquid from each well. Add 100 µL of prepared Detection Reagent A (biotin-conjugated anti-ITPA antibody). Incubate for 1 hour at 37°C.

  • Washing: Aspirate and wash each well three times with the provided wash buffer.

  • Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B (Avidin-HRP conjugate). Incubate for 30 minutes at 37°C.

  • Washing: Aspirate and wash each well five times.

  • Substrate Addition: Add 90 µL of TMB Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Immediately measure the absorbance at 450 nm using a microplate reader.

Sample Preparation Guidelines[5]
  • Serum: Allow blood to clot for 10-20 minutes at room temperature, then centrifuge at 2000-3000 RPM for 20 minutes. Collect the supernatant.

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Cell Culture Supernatant: Centrifuge at 1500 RPM for 20 minutes at 4°C to remove particulates.

  • Tissue Homogenates: Rinse tissue with PBS, homogenize, and lyse with a suitable buffer (e.g., RIPA). Centrifuge to clear the lysate.

Visualizing the Molecular Pathway and Experimental Workflow

Diagrams are provided below to illustrate the metabolic role of ITPA and the general workflow of the sandwich ELISA used in these kits.

ITPA_Metabolic_Pathway cluster_purine Purine Metabolism cluster_products Products ITP This compound (ITP) ITPA ITPA (this compound Pyrophosphatase) ITP->ITPA dITP Deoxythis compound (dITP) dITP->ITPA XTP Xanthosine Triphosphate (XTP) XTP->ITPA IMP Inosine Monophosphate (IMP) dIMP Deoxyinosine Monophosphate (dIMP) XMP Xanthosine Monophosphate (XMP) ITPA->IMP ITPA->dIMP ITPA->XMP

ITPA's role in purine metabolism.

ELISA_Workflow start Start: Plate pre-coated with Capture Antibody add_sample 1. Add Sample/Standard (contains ITPA) start->add_sample wash1 Wash add_sample->wash1 add_detection_ab 2. Add Biotin-conjugated Detection Antibody wash1->add_detection_ab wash2 Wash add_detection_ab->wash2 add_hrp 3. Add Avidin-HRP Conjugate wash2->add_hrp wash3 Wash add_hrp->wash3 add_substrate 4. Add TMB Substrate wash3->add_substrate stop_reaction 5. Add Stop Solution add_substrate->stop_reaction read_plate 6. Read Absorbance at 450 nm stop_reaction->read_plate

References

Validating Inosine Triphosphate as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic target validation, the role of inosine (B1671953) triphosphate (ITP) and its metabolizing enzyme, inosine triphosphate pyrophosphatase (ITPase), presents a dual perspective. On one hand, genetic variations in the ITPA gene are a critical pharmacogenomic consideration in thiopurine-based therapies. On the other, the severe, often fatal, consequences of complete ITPase deficiency highlight the need for novel therapeutic strategies for this rare inborn error of metabolism. This guide provides a comparative analysis of these two facets, presenting experimental data, detailed protocols, and conceptual frameworks for therapeutic intervention.

Section 1: ITPase in Pharmacogenomics - The Case of Thiopurine Therapy

ITPase plays a significant role in the metabolism of thiopurine drugs, such as azathioprine (B366305) and 6-mercaptopurine, which are used in the treatment of inflammatory bowel disease, acute lymphoblastic leukemia, and other autoimmune disorders. Polymorphisms in the ITPA gene can lead to reduced ITPase activity, altering the metabolic pathway of these drugs and increasing the risk of adverse drug reactions (ADRs).

Data Presentation: ITPA Polymorphisms and Thiopurine-Induced Adverse Drug Reactions

The following table summarizes the association between the ITPA 94C>A polymorphism, which leads to ITPase deficiency, and the incidence of specific ADRs in patients treated with azathioprine.

Adverse Drug ReactionOdds Ratio (OR)95% Confidence Interval (CI)p-valueReference
Any Adverse Reaction4.21.6 - 11.50.0034[1]
Flu-like Symptoms4.71.2 - 18.10.0308[1]
Rash10.34.7 - 62.90.0213[1]
Pancreatitis6.21.1 - 32.60.0485[1]

Note: Data is derived from a study comparing patients with ADRs to a control group on azathioprine therapy without adverse effects.[1]

Experimental Protocols

1. Measurement of ITPase Activity in Red Blood Cells

This protocol describes a method for determining ITPase enzyme activity in erythrocytes, which can be used to phenotype individuals for ITPase deficiency.

  • Principle: The assay measures the rate of inosine monophosphate (IMP) production from the enzymatic conversion of ITP. The amount of IMP is quantified by high-performance liquid chromatography (HPLC).

  • Sample Preparation: Red blood cells (RBCs) are isolated from whole blood by centrifugation and washed. A hemolysate is prepared by lysing the RBCs.

  • Enzymatic Reaction:

    • The RBC hemolysate is incubated with a reaction mixture containing ITP as the substrate in a suitable buffer at 37°C.

    • The reaction is stopped at specific time points by adding perchloric acid.

    • The mixture is then neutralized with dipotassium (B57713) hydrogen phosphate (B84403).

  • Quantification of IMP by HPLC:

    • The samples are centrifuged, and the supernatant is injected into an HPLC system.

    • IMP is separated on a C18 reverse-phase column using a phosphate buffer mobile phase (e.g., 20 mmol/L phosphate buffer, pH 2.5).

    • IMP is detected by UV absorbance at 262 nm.

    • The concentration of IMP is determined by comparing the peak area to a standard curve of known IMP concentrations.

  • Data Analysis: ITPase activity is expressed as micromoles of IMP produced per gram of hemoglobin per hour (µmol IMP/(g Hb x h)).

2. Measurement of Thiopurine Metabolites in Red Blood Cells

This protocol outlines a method for quantifying the active (6-thioguanine nucleotides, 6-TGN) and potentially toxic (6-methylmercaptopurine, 6-MMP) metabolites of thiopurine drugs in RBCs.

  • Principle: Thiopurine metabolites are extracted from RBCs, hydrolyzed to their respective bases, and then quantified by HPLC with UV detection.

  • Sample Preparation:

    • RBCs are isolated from whole blood and lysed.

    • Proteins in the lysate are precipitated.

  • Hydrolysis: The supernatant containing the thiopurine nucleotides is subjected to acid hydrolysis (e.g., with perchloric acid) at an elevated temperature (e.g., 100°C) to convert the nucleotides to their base forms (6-thioguanine and 6-methylmercaptopurine).

  • Quantification by HPLC:

    • The hydrolyzed sample is injected into an HPLC system.

    • The metabolites are separated on a C18 reverse-phase column.

    • Detection is performed using a UV detector.

  • Data Analysis: The concentrations of 6-TGN and 6-MMP are determined by comparing their peak areas to those of known standards and are typically reported as pmol per 8 x 10⁸ RBCs.

Mandatory Visualization

Thiopurine_Metabolism cluster_activation Activation Pathway cluster_inactivation Inactivation Pathway cluster_itpase ITPase Pathway AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP TIMP 6-Thioinosine monophosphate (6-TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) (inactive metabolite) MP->MMP TPMT TG 6-Thioguanine (6-TG) TXMP 6-Thioxanthosine monophosphate (6-TXMP) TIMP->TXMP IMPDH MeTIMP 6-Methylthioinosine monophosphate (6-MeTIMP) TIMP->MeTIMP TPMT TITP 6-Thiothis compound (6-TITP) TIMP->TITP TGMP 6-Thioguanine monophosphate (6-TGMP) TXMP->TGMP GMPS TGNs 6-Thioguanine nucleotides (6-TGNs) (active metabolites) TGMP->TGNs DNA_RNA DNA/RNA Incorporation (Cytotoxicity) TGNs->DNA_RNA TITP->TIMP ITPase

Caption: Simplified metabolic pathway of thiopurine drugs.

Section 2: Therapeutic Strategies for ITPase Deficiency

Complete ITPase deficiency is a severe, life-threatening inborn error of metabolism characterized by infantile encephalopathy and cardiomyopathy. Currently, there is no cure, and treatment is largely supportive. This section compares three potential therapeutic strategies, drawing on preclinical data from analogous metabolic disorders due to the lack of specific studies on ITPase deficiency.

Comparison of Potential Therapeutic Approaches for ITPase Deficiency
Therapeutic StrategyMechanism of ActionPotential AdvantagesPotential DisadvantagesPreclinical Evidence (in analogous diseases)
Enzyme Replacement Therapy (ERT) Intravenous administration of a recombinant ITPase enzyme to compensate for the deficiency.Direct replacement of the missing enzyme; potential for rapid biochemical correction.Does not cross the blood-brain barrier, limiting efficacy for neurological symptoms; potential for immune response to the recombinant protein; requires lifelong, frequent infusions.In mouse models of other lysosomal storage diseases, ERT has been shown to reduce substrate accumulation in peripheral organs and, at high doses, may have some effect on the CNS.[2][3][4]
Gene Therapy Introduction of a functional copy of the ITPA gene into the patient's cells to enable endogenous production of the ITPase enzyme.Potential for a one-time, long-lasting, or curative treatment; can be designed to target the central nervous system.Risks associated with viral vectors (e.g., immunogenicity, insertional mutagenesis); complex manufacturing and high cost.AAV-based gene therapy in mouse models of other metabolic and neurodegenerative disorders has shown to correct the biochemical defect, prevent neurodegeneration, and improve motor function and survival.[5][6][7]
Substrate Reduction Therapy (SRT) Inhibition of an enzyme upstream in the metabolic pathway to reduce the synthesis of ITP, the substrate that accumulates in ITPase deficiency.Orally administered small molecules; can potentially cross the blood-brain barrier.May not completely eliminate substrate accumulation; potential for off-target effects of the inhibitory drug; requires lifelong administration.In a cell model of Gaucher disease, SRT with a CNS-accessible drug corrected substrate accumulation and rescued mitochondrial and autophagy defects.[8] In mouse models of other storage disorders, SRT has shown to reduce substrate levels and improve pathology.[9]
Experimental Protocols

1. Preclinical Evaluation of Enzyme Replacement Therapy in an Itpa Knockout Mouse Model (Hypothetical)

  • Animal Model: Itpa knockout mice, which exhibit growth retardation, cardiac abnormalities, and early lethality.[10]

  • Treatment: Intravenous or intrathecal administration of recombinant human ITPase at various doses and frequencies, starting at an early age.

  • Outcome Measures:

    • Survival: Monitor and compare the lifespan of treated versus untreated knockout mice.

    • Biochemical Correction: Measure ITP levels in tissues (e.g., heart, brain) and red blood cells using mass spectrometry. Quantify the incorporation of inosine into RNA and DNA.[6]

    • Pathology: Histological analysis of tissues, particularly the heart and brain, to assess for improvements in cellular structure and reduction of pathology.

    • Functional Improvement: For conditional knockout models with a less severe phenotype, behavioral tests could be used to assess motor function and neurological status.

2. Preclinical Evaluation of AAV-Mediated Gene Therapy in an Itpa Knockout Mouse Model (Hypothetical)

  • Vector: An adeno-associated virus (AAV) vector (e.g., AAV9, which can cross the blood-brain barrier) carrying a functional copy of the mouse Itpa gene under the control of a ubiquitous or cell-type-specific promoter.

  • Administration: A single intravenous or intracerebroventricular injection in neonatal Itpa knockout mice.

  • Outcome Measures:

    • ITPase Expression: Confirm expression of the ITPase protein in target tissues (e.g., brain, heart, liver) by Western blot or immunohistochemistry.

    • Biochemical and Pathological Correction: As described for ERT.

    • Survival and Functional Improvement: As described for ERT.

3. Preclinical Evaluation of Substrate Reduction Therapy in an Itpa Knockout Mouse Model (Hypothetical)

  • Target Identification: Identify and validate an enzyme upstream of ITP synthesis that can be safely inhibited. A potential target is inosine-5'-monophosphate dehydrogenase (IMPDH), which is involved in the purine (B94841) biosynthesis pathway.[11][12][13]

  • Inhibitor: An orally bioavailable small molecule inhibitor of the target enzyme that can cross the blood-brain barrier.

  • Treatment: Daily oral administration of the inhibitor to Itpa knockout mice.

  • Outcome Measures:

    • Substrate Reduction: Measure the levels of ITP in tissues to confirm that the inhibitor is effectively reducing its synthesis.

    • Biochemical, Pathological, Survival, and Functional Assessment: As described for ERT and gene therapy.

Mandatory Visualization

Therapeutic_Strategies cluster_disease ITPase Deficiency cluster_therapies Potential Therapeutic Interventions Defective_ITPA Defective ITPA Gene No_ITPase No Functional ITPase Defective_ITPA->No_ITPase ITP_Accumulation ITP Accumulation No_ITPase->ITP_Accumulation Cannot hydrolyze ITP Cellular_Damage Cellular Damage (e.g., in brain and heart) ITP_Accumulation->Cellular_Damage ERT Enzyme Replacement Therapy Recombinant_ITPase Recombinant ITPase ERT->Recombinant_ITPase Gene_Therapy Gene Therapy Functional_ITPA Functional ITPA Gene Gene_Therapy->Functional_ITPA SRT Substrate Reduction Therapy Upstream_Inhibitor Upstream Enzyme Inhibitor SRT->Upstream_Inhibitor Recombinant_ITPase->ITP_Accumulation Hydrolyzes ITP Functional_ITPA->Defective_ITPA Replaces/Corrects Upstream_Enzyme Upstream Enzyme Upstream_Inhibitor->Upstream_Enzyme Inhibits Precursor ITP Precursors Precursor->Upstream_Enzyme Synthesis Upstream_Enzyme->ITP_Accumulation Synthesis

Caption: Therapeutic strategies for ITPase deficiency.

Conclusion

The validation of this compound as a therapeutic target is context-dependent. In pharmacogenomics, understanding a patient's ITPA genotype is a validated approach to personalize thiopurine therapy and mitigate the risk of adverse drug reactions. For the treatment of congenital ITPase deficiency, targeting the pathway is a high-priority goal, but therapeutic development is still in a conceptual and preclinical phase. The comparative frameworks presented in this guide are intended to inform researchers and drug developers of the current landscape and future directions for translating our understanding of ITP metabolism into clinical applications. Further preclinical studies, particularly in animal models of ITPase deficiency, are crucial to validate the efficacy and safety of the proposed therapeutic strategies.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Inosine Triphosphate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of Inosine Triphosphate (ITP) is critical for maintaining a safe laboratory environment. This guide provides procedural, step-by-step guidance for researchers, scientists, and drug development professionals.

This compound (ITP), a key intermediate in purine (B94841) metabolism, requires careful handling to mitigate potential hazards.[1] Adherence to established safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the necessary personal protective equipment (PPE), operational procedures for handling, and compliant disposal methods for ITP.

Hazard Identification and Personal Protective Equipment

This compound, particularly its sodium salt forms, is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation.[2][3][4] Some findings also indicate potential for respiratory system irritation.[4] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategoryItemSpecifications
Eye/Face Protection Safety Glasses/GogglesChemical splash-resistant with side protection. A face shield may be used for additional protection.[2]
Hand Protection GlovesChemical-resistant gloves. The choice of material should be based on the specific laboratory conditions and duration of use.[2]
Body Protection Laboratory CoatStandard laboratory coat to be worn at all times in the work area.[2]
Respiratory Protection Dust Mask/RespiratorRecommended when handling the powder form to avoid inhalation of dust particles.[4]

Operational Plan for Handling this compound

A systematic approach to handling ITP will minimize the risk of exposure and contamination. The following workflow provides a step-by-step guide from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_weigh Carefully Weigh ITP Powder prep_ppe->handle_weigh Proceed to Handling prep_area Prepare a Clean, Well-Ventilated Work Area prep_area->prep_ppe Proceed to Handling prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_area Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_clean Clean Work Area and Equipment handle_dissolve->post_clean After Experiment disp_waste Dispose of Contaminated Materials in Labeled Waste Container handle_dissolve->disp_waste During Handling post_ppe Doff PPE Correctly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_consult Consult Local Regulations for Final Disposal post_wash->disp_consult Final Step

Workflow for Safe Handling of this compound

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[2][3]

    • Ensure the work area, such as a chemical fume hood or a designated benchtop, is clean and well-ventilated.

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling:

    • When weighing the solid form of ITP, do so carefully to avoid creating dust.

    • If preparing a solution, add the powder to the solvent slowly to prevent splashing.

    • Avoid all personal contact with the substance, including inhalation of dust or fumes.[4]

  • Post-Handling:

    • After handling, decontaminate all work surfaces and equipment.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.[2]

First Aid Measures

In the event of accidental exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2][3]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[2][3]
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical advice.[2]

Disposal Plan

Proper disposal of ITP and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Procedure for Disposal:

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated gloves, weigh boats, and pipette tips, should be collected in a designated and clearly labeled chemical waste container.

  • Spill Management: In case of a spill, prevent the powder from becoming airborne. Gently sweep or vacuum the solid material and place it into a sealed, labeled container for chemical waste disposal.[2][5]

  • Regulatory Compliance: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines. Do not let the product enter drains or waterways.[2]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, fostering a secure and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.